molecular formula C6H6INO B079512 2-Amino-5-iodophenol CAS No. 99968-80-6

2-Amino-5-iodophenol

Cat. No.: B079512
CAS No.: 99968-80-6
M. Wt: 235.02 g/mol
InChI Key: NXBSMRUIIBNDSL-UHFFFAOYSA-N
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Description

2-Amino-5-iodophenol is a valuable reagent in advanced chemical synthesis and materials science research. Its unique structure, featuring both amino and phenolic hydroxyl groups adjacent to an iodine atom on the benzene ring, makes it a versatile building block for constructing complex organic molecules and functional materials. In photoelectrochemical research, this compound has been identified as a key intermediate in the plasmon-mediated reduction pathway of p-iodonitrobenzene on silver nanoparticle electrodes. This reaction pathway, studied using in-situ electrochemical surface-enhanced Raman spectroscopy (EC-SERS), highlights the compound's role in sophisticated reaction mechanisms relevant to catalysis and sustainable chemical transformation . The iodine substituent provides a reactive handle for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, enabling researchers to create diverse biaryl structures and extended π-conjugated systems. These properties make this compound a compound of interest in the development of novel organic semiconductors, ligands for catalysis, and advanced polymeric materials. Strictly for Research Purposes only. Not for Personal or Veterinary use.

Properties

IUPAC Name

2-amino-5-iodophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6INO/c7-4-1-2-5(8)6(9)3-4/h1-3,9H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXBSMRUIIBNDSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1I)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6INO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80600906
Record name 2-Amino-5-iodophenol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99968-80-6
Record name 2-Amino-5-iodophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80600906
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Molecular structure of 2-Amino-5-iodophenol

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Molecular Structure of 2-Amino-5-iodophenol

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a substituted aromatic compound of significant interest in medicinal chemistry and synthetic organic chemistry. Its trifunctional nature, featuring an amino group, a hydroxyl group, and an iodine atom on a benzene ring, makes it a versatile building block for the synthesis of more complex molecules, particularly in the realm of drug discovery. The iodine atom, in particular, serves as a convenient handle for introducing further molecular complexity via cross-coupling reactions. This guide provides a comprehensive analysis of its molecular structure, elucidated through an examination of its physicochemical properties, spectroscopic characteristics, and synthetic pathways.

Core Molecular Identity and Physicochemical Properties

This compound is systematically named this compound according to IUPAC nomenclature.[1][2] Its identity is unambiguously confirmed by its CAS Registry Number: 99968-80-6.[3] The molecule consists of a phenol ring substituted with an amino group at position 2 and an iodine atom at position 5.

The physical and chemical properties of a compound are direct manifestations of its molecular structure. These properties are critical for predicting its behavior in biological systems and for designing synthetic and purification protocols.

Diagram 1: Annotated Molecular Structure of this compound

start Hypothesized Structure: This compound ms Mass Spectrometry (MS) - Confirms Molecular Weight - Isotopic pattern for Iodine start->ms Provides M/Z ir Infrared (IR) Spectroscopy - Identifies Functional Groups (O-H, N-H, C-I) start->ir Provides Absorption Bands nmr Nuclear Magnetic Resonance (NMR) - ¹H NMR: Proton environment - ¹³C NMR: Carbon skeleton start->nmr Provides Chemical Shifts confirm Structure Confirmed ms->confirm ir->confirm nmr->confirm

Caption: Integrated workflow for structural confirmation using multiple spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the three aromatic protons and the protons on the amino and hydroxyl groups. The substitution pattern dictates the splitting patterns (multiplicities). The protons on the amino and hydroxyl groups will likely appear as broad singlets. The aromatic protons' chemical shifts are influenced by the electronic effects of the substituents (-OH and -NH₂ are electron-donating, -I is electron-withdrawing and deshielding).

  • ¹³C NMR: The carbon NMR spectrum should display six distinct signals for the aromatic carbons, as the molecule is asymmetric. The carbons directly attached to the electronegative oxygen, nitrogen, and iodine atoms will be shifted to characteristic frequencies.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. Key expected absorption bands for this compound would confirm the presence of its characteristic groups. [4] Table 2: Predicted Key IR Absorption Bands

Functional GroupBondExpected Wavenumber (cm⁻¹)
PhenolO-H stretch3200-3600 (broad)
AmineN-H stretch3300-3500 (medium, two bands)
AmineN-H bend~1600
Aromatic RingC=C stretch1450-1600
PhenolC-O stretch1200-1260
Aryl-IodideC-I stretch500-600
Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight of the compound, offering definitive confirmation of its elemental composition. For this compound (C₆H₆INO), the expected exact mass is 234.94941 Da. [1][5]A key feature in the mass spectrum would be the characteristic isotopic signature of iodine. The molecular ion peak (M⁺) would be observed at m/z ≈ 235. Fragmentation patterns could show the loss of iodine (M-127) or other characteristic fragments. [6]

Synthesis and Reactivity

Understanding the synthesis of this compound provides insight into its chemical logic and reactivity. A plausible and common synthetic route involves the direct iodination of 2-aminophenol.

Diagram 3: Proposed Synthesis Workflow

cluster_synthesis Synthesis of this compound start Starting Material: 2-Aminophenol reaction Reaction Step: - Dissolve in suitable solvent (e.g., water) - Add Iodinating Agent (e.g., I₂, H₂O₂) start->reaction Electrophilic Aromatic Substitution workup Workup: - Quench reaction - Extract with organic solvent reaction->workup purify Purification: - Column Chromatography - Recrystallization workup->purify product Final Product: This compound purify->product

Caption: A general workflow for the synthesis and purification of this compound.

Synthetic Protocol: Electrophilic Iodination

A common method for iodinating phenols and anilines involves using an iodine source in the presence of an oxidizing agent. [7][8]

  • Dissolution: Dissolve the starting material, 2-aminophenol, in an appropriate solvent such as water or a water/acetonitrile mixture.

  • Reagent Addition: Add molecular iodine (I₂) to the solution. Both the hydroxyl (-OH) and amino (-NH₂) groups are strongly activating and ortho-, para-directing. The position para to the hydroxyl group and meta to the amino group (C-5) is sterically accessible and electronically favored for electrophilic substitution.

  • Oxidation: Introduce a mild oxidizing agent, such as hydrogen peroxide (H₂O₂), dropwise. [8]The oxidant converts I₂ to a more potent electrophilic iodine species (e.g., I⁺), which is necessary for the reaction to proceed efficiently.

  • Reaction Monitoring: Stir the mixture at room temperature and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup and Isolation: Once the reaction is complete, quench any remaining oxidant. The product can be isolated by extraction into an organic solvent.

  • Purification: The crude product is then purified, typically by column chromatography over silica gel, to yield pure this compound.

Chemical Reactivity

The reactivity of this compound is dictated by its three functional groups:

  • The amino and hydroxyl groups can undergo acylation, alkylation, and other reactions typical of anilines and phenols.

  • The aromatic ring can undergo further electrophilic substitution, though the positions are heavily influenced by the existing powerful directing groups.

  • The carbon-iodine bond is the most synthetically versatile site. It readily participates in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the attachment of a wide variety of other molecular fragments. This reactivity is a cornerstone of its utility in drug development. [9]

Applications in Drug Development

The 2-aminophenol scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous biologically active compounds. [10]this compound serves as a valuable starting material for creating libraries of novel compounds for drug discovery.

  • Scaffold for Synthesis: Its structure is a key component in the design of potential therapeutic agents, including antibacterial, anti-inflammatory, and anticancer agents. [9][10]* Diversity-Oriented Synthesis (DOS): As a versatile building block, it is ideal for Diversity-Oriented Synthesis, a strategy to create structurally diverse small molecules for high-throughput screening. [9][11]The iodine atom allows for late-stage functionalization, rapidly generating a wide array of derivatives.

  • Lead Optimization: In the drug development process, once a "hit" compound is identified, the this compound core can be systematically modified to improve properties like potency, selectivity, and pharmacokinetic profiles (ADMET). [11][12]

Safety and Handling

As with any laboratory chemical, proper safety precautions are essential when handling this compound.

  • Hazards: The compound is classified as harmful if swallowed or inhaled and may cause skin and serious eye irritation. [13][14]It is also suspected of causing genetic defects. [13][15]* Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves. [14][16]* Handling: Handle in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust. [13][17]Avoid formation of dust and aerosols. [14]* Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, typically between 2-8°C. [3][5]* Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not let the product enter drains. [14][17]

References

  • This compound - LookChem. LookChem. [Link]

  • This compound | C6H6INO | CID 19877051. PubChem, National Institutes of Health. [Link]

  • 2-Amino-5-chloro-4-iodophenol | C6H5ClINO | CID 92135481. PubChem, National Institutes of Health. [Link]

  • Safety Data Sheet. Angene Chemical. [Link]

  • SAFETY DATA SHEET SDS/MSDS 2-AMINOPHENOL. Biochem Chemopharma. [Link]

  • 2-Amino-5-Nitrophenol | C6H6N2O3 | CID 4984721. PubChem, National Institutes of Health. [Link]

  • Synthesis method of 2-amino-5-iodopyridine.
  • 2-Amino-5-nitrophenol. IARC Publications. [Link]

  • Process for preparing 2-amino-5-nitrophenol derivatives.
  • 2-Amino-5-fluorophenol | C6H6FNO | CID 185763. PubChem, National Institutes of Health. [Link]

  • Phenol, o-amino-. NIST WebBook, National Institute of Standards and Technology. [Link]

  • The Characterization of 4- and 5-Iodo-2-aminoindan. ResearchGate. [Link]

  • Applications in drug development. European Pharmaceutical Review. [Link]

  • Phenol, 2-iodo-. NIST WebBook, National Institute of Standards and Technology. [Link]

  • Phenol, 2-iodo-. NIST WebBook, National Institute of Standards and Technology. [Link]

  • 2-Iodophenol - Optional[MS (GC)] - Spectrum. SpectraBase. [Link]

  • Diversity-Oriented Synthesis: Amino Acetophenones as Building Blocks for the Synthesis of Natural Product Analogs. PMC, PubMed Central. [Link]

  • Research in the Field of Drug Design and Development. PMC, PubMed Central. [Link]

  • Special Issue “Advances in Drug Discovery and Synthesis”. MDPI. [Link]

Sources

2-Amino-5-iodophenol IUPAC name and synonyms

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-Amino-5-iodophenol: Synthesis, Characterization, and Applications

Abstract

This technical guide provides a comprehensive overview of this compound (CAS No: 99968-80-6), a valuable substituted aminophenol building block for research and development. The document details the compound's nomenclature, physicochemical properties, and a proposed, mechanistically sound synthetic protocol. A thorough analysis of its expected spectroscopic characteristics is presented to aid in structural confirmation. Furthermore, this guide explores the compound's applications as a versatile scaffold in medicinal chemistry and its potential in materials science. Safety, handling, and storage protocols are outlined to ensure its proper use in a laboratory setting. This paper is intended for researchers, chemists, and professionals in drug discovery and chemical synthesis who require a detailed understanding of this important intermediate.

Chemical Identity and Nomenclature

The unambiguous identification of a chemical entity is the foundation of reproducible science. This compound is systematically named according to IUPAC conventions, and is also known by several synonyms in commercial and research contexts.

  • IUPAC Name : this compound[1][2]

  • CAS Number : 99968-80-6[1][3]

  • Molecular Formula : C₆H₆INO[1][3]

  • Synonyms : 2-Amino-5-iodo-phenol, Phenol, 2-amino-5-iodo-[1][2]

Physicochemical Properties

The physical and chemical properties of this compound dictate its handling, reactivity, and potential applications. The data presented below is a consolidation of experimental and predicted values from various chemical databases.

PropertyValueSource
Molecular Weight 235.02 g/mol [1][3]
Exact Mass 234.94941 Da[1]
Appearance Not specified, likely an off-white to brown solidGeneral chemical knowledge
Melting Point 141 °C[4]
Boiling Point (Predicted) 322.6 ± 37.0 °C[4]
Density (Predicted) 2.094 ± 0.06 g/cm³[4]
pKa (Predicted) 8.91 ± 0.10[4]
Solubility Sparingly soluble in waterGeneral chemical knowledge
Storage Temperature 2°C - 8°C (Refrigerated)[3]
SMILES C1=CC(=C(C=C1I)O)N[1]
InChIKey NXBSMRUIIBNDSL-UHFFFAOYSA-N[1]

Synthesis and Mechanistic Rationale

Causality of Experimental Design: The choice of 2-aminophenol as the starting material is based on its commercial availability and the directing effects of its substituents. The hydroxyl (-OH) and amino (-NH₂) groups are both powerful ortho-, para-directing activators. The iodine electrophile is expected to substitute at the position para to the stronger activating group, the hydroxyl group, which is sterically unhindered. This leads to the desired 5-iodo substitution pattern.

Proposed Experimental Protocol: Iodination of 2-Aminophenol

This protocol is a model procedure; optimization may be required.

  • Reaction Setup : In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 1.0 equivalent of 2-aminophenol in a suitable solvent such as acetonitrile or methanol.

  • Reagent Addition : Cool the solution to 0°C in an ice bath. Dissolve 1.05 equivalents of N-Iodosuccinimide (NIS) in the same solvent and add it dropwise to the 2-aminophenol solution over 30 minutes. Rationale: NIS is a mild and effective source of an electrophilic iodine (I⁺) and is often preferred over molecular iodine (I₂) as it does not produce HI as a byproduct, simplifying workup.

  • Reaction Monitoring : Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

  • Workup : Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to neutralize any remaining NIS or iodine.

  • Extraction : Remove the organic solvent under reduced pressure. Extract the aqueous residue three times with ethyl acetate. Combine the organic layers.

  • Purification : Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter. Concentrate the filtrate under reduced pressure to yield the crude product.

  • Final Purification : Purify the crude solid by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure this compound.

Synthesis_Workflow cluster_setup 1. Reaction Setup cluster_reaction 2. Iodination cluster_workup 3. Workup & Purification start Dissolve 2-Aminophenol in Acetonitrile add_nis Add N-Iodosuccinimide (NIS) Solution at 0°C start->add_nis Cool stir Stir at Room Temp (Monitor by TLC) add_nis->stir Warm to RT quench Quench with Na₂S₂O₃ (aq) stir->quench Reaction Complete extract Extract with Ethyl Acetate quench->extract purify Column Chromatography extract->purify product Pure this compound purify->product

Caption: Proposed synthesis workflow for this compound.

Spectroscopic Characterization and Structural Elucidation

Definitive structural confirmation relies on spectroscopic analysis. While published spectra for this specific molecule are scarce, its expected spectral characteristics can be accurately predicted based on its functional groups and substitution pattern, and by comparison with analogous compounds like 2-aminophenol and 2-amino-5-chlorophenol.[8][9][10][11]

¹H NMR Spectroscopy (Predicted)

(Solvent: DMSO-d₆, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~9.5broad singlet1HAr-OHPhenolic protons are acidic and often appear as broad singlets.
~7.0d1HAr-H (H-6)Doublet, ortho-coupled to H-4.
~6.8dd1HAr-H (H-4)Doublet of doublets, ortho-coupled to H-6 and meta-coupled to H-3.
~6.6d1HAr-H (H-3)Doublet, meta-coupled to H-4.
~4.8broad singlet2H-NH₂Amine protons are exchangeable and appear as a broad signal.
¹³C NMR Spectroscopy (Predicted)

(Solvent: DMSO-d₆, 100 MHz)

Chemical Shift (δ, ppm)AssignmentRationale
~145C-1 (C-OH)Aromatic carbon attached to the electron-withdrawing oxygen.
~138C-2 (C-NH₂)Aromatic carbon attached to the nitrogen.
~130C-4Aromatic CH carbon.
~125C-6Aromatic CH carbon, deshielded by adjacent iodine.
~115C-3Aromatic CH carbon.
~80C-5 (C-I)Carbon attached to iodine shows a significantly upfield shift due to the heavy atom effect.
Infrared (IR) Spectroscopy (Predicted)
Wavenumber (cm⁻¹)Functional GroupVibration Mode
3500-3300O-H and N-HStretching (often broad and overlapping)
~1600N-HScissoring (Bending)
1500-1400C=CAromatic Ring Stretching
~1250C-OPhenolic C-O Stretching
~820C-HAromatic C-H Bending (out-of-plane)
~600C-IC-I Stretching
Mass Spectrometry (MS)
  • Technique : Electron Ionization (EI-MS)

  • Expected Molecular Ion (M⁺) : m/z = 235. A prominent molecular ion peak is expected due to the stability of the aromatic system.

  • Key Fragmentation : Loss of iodine radical (I•) leading to a fragment at m/z = 108. Subsequent loss of CO and HCN are characteristic fragmentation pathways for aminophenols.

Applications in Drug Discovery and Materials Science

This compound is a "privileged building block," a term used in medicinal chemistry to describe molecular scaffolds that are versatile and can be used to generate libraries of biologically active compounds.[][13] Its utility stems from the three distinct functional handles: the nucleophilic amine, the acidic phenol, and the aromatic ring which can participate in cross-coupling reactions at the C-I bond.

Medicinal Chemistry Scaffold

The aminophenol core is present in numerous bioactive molecules.[14] The functional groups of this compound allow for extensive derivatization to explore chemical space in drug discovery programs.

  • Amine Derivatization : The amino group can be readily acylated, alkylated, or used as a nucleophile to form heterocyclic rings (e.g., benzoxazoles).

  • Phenol Derivatization : The hydroxyl group can be alkylated to form ethers or esterified.

  • Aromatic Cross-Coupling : The carbon-iodine bond is a prime site for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce diverse aryl, alkyl, or alkyne substituents.

Applications cluster_derivatives Potential Bioactive Derivatives center_node This compound (Scaffold) amide Amide/Sulfonamide (via -NH₂) center_node->amide Acylation ether Ether/Ester (via -OH) center_node->ether Alkylation biaryl Bi-aryl Compound (via Suzuki Coupling at C-I) center_node->biaryl Pd-Catalysis heterocycle Benzoxazole (via -NH₂ and -OH cyclization) center_node->heterocycle Condensation

Caption: Utility of this compound in diversity-oriented synthesis.

Materials Science Intermediate

Substituted phenols and anilines are important intermediates in materials science. It has been reported that this compound can serve as a precursor for more complex molecules used in the fabrication of photoelectrochemical cells for sensitive chemical detection.[3] The electrochemical properties of the molecule and its derivatives make it a target for research in organic electronics and sensor technology.

Safety, Handling, and Storage

While specific toxicological data for this compound is not thoroughly investigated, data from closely related iodophenols and aminophenols indicate that it should be handled as a hazardous substance.[15][16]

  • GHS Hazard Classification (Predicted) :

    • Acute Toxicity, Oral (Category 4), H302: Harmful if swallowed.

    • Acute Toxicity, Dermal (Category 4), H312: Harmful in contact with skin.

    • Acute Toxicity, Inhalation (Category 4), H332: Harmful if inhaled.

    • Skin Irritation (Category 2), H315: Causes skin irritation.

    • Eye Irritation (Category 2), H319: Causes serious eye irritation.

  • Handling :

    • Use only in a well-ventilated area, preferably in a chemical fume hood.

    • Wear appropriate Personal Protective Equipment (PPE), including nitrile gloves, safety glasses with side shields, and a lab coat.

    • Avoid breathing dust. Minimize dust generation during handling.

    • Wash hands thoroughly after handling.

  • Storage :

    • Store in a tightly sealed container in a cool, dry place.

    • Recommended storage is at 2-8°C.[3]

    • Keep away from oxidizing agents.

  • First Aid :

    • If Inhaled : Move person to fresh air. If not breathing, give artificial respiration. Consult a physician.

    • In Case of Skin Contact : Wash off with soap and plenty of water. Consult a physician.

    • In Case of Eye Contact : Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.

    • If Swallowed : Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.

Conclusion

This compound is a strategically important chemical intermediate with significant potential. Its well-defined structure, featuring multiple reactive sites, makes it an ideal building block for constructing diverse and complex molecular architectures. This guide provides the foundational knowledge—from synthesis and characterization to applications and safety—required for researchers to effectively and safely utilize this compound in advancing the fields of medicinal chemistry and materials science.

References

  • Convenient conversion of hazardous nitrobenzene derivatives to aniline analogues by Ag nanoparticle. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

  • This compound | C6H6INO | CID 19877051. (n.d.). PubChem. Retrieved from [Link]

  • p-IODOPHENOL. (n.d.). Organic Syntheses. Retrieved from [Link]

  • EP0083204A2 - 2-Aminophenol derivatives and process for their preparation. (n.d.). Google Patents.
  • CN110590652B - Synthesis method of 2-amino-5-iodopyridine. (n.d.). Google Patents.
  • Basic 1H- and 13C-NMR Spectroscopy. (n.d.). Wiley. Retrieved from [Link]

  • This compound. (n.d.). Nanjingpharma. Retrieved from [Link]

  • US4743595A - Process for preparing 2-amino-5-nitrophenol derivatives. (n.d.). Google Patents.
  • DE19651040C2 - Process for the preparation of 2-amino-5-alkyl-phenols. (n.d.). Google Patents.
  • 2-Amino-5-Nitrophenol | C6H6N2O3 | CID 4984721. (n.d.). PubChem. Retrieved from [Link]

  • 2-Aminophenol derivatives and process for their preparation. (n.d.). European Patent Office. Retrieved from [Link]

  • 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000211). (n.d.). Human Metabolome Database. Retrieved from [Link]

  • US4873338A - Process for the preparation of 2-amino-5-acylamino phenols and starting compounds suitable therefor. (n.d.). Google Patents.
  • Diversity-Oriented Synthesis: Amino Acetophenones as Building Blocks for the Synthesis of Natural Product Analogs. (2021). MDPI. Retrieved from [Link]

  • CN105669477A - Method for producing 5-nitro-2aminophenol. (n.d.). Google Patents.
  • EP1006104A1 - P-aminophenol substitute and its use in oxidation dye formulations. (n.d.). Google Patents.
  • Drug Discovery with Privileged Building Blocks: Tactics in Medicinal Chemistry. (n.d.). Routledge. Retrieved from [Link]

  • The Characterization of 4- and 5-Iodo-2-aminoindan. (n.d.). ResearchGate. Retrieved from [Link]

  • Phenol, 2-iodo-. (n.d.). NIST WebBook. Retrieved from [Link]

  • Phenol, o-amino-. (n.d.). NIST WebBook. Retrieved from [Link]

  • Drug Discovery with Privileged Building Blocks; Tactics in Medicinal Chemistry. (n.d.). National Academic Digital Library of Ethiopia. Retrieved from [Link]

Sources

Introduction: The Significance of 2-Amino-5-iodophenol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of 2-Amino-5-iodophenol

This guide provides a comprehensive overview of synthetic pathways for this compound, a crucial building block in pharmaceutical and materials science. The document is intended for researchers, chemists, and professionals in drug development, offering a blend of theoretical principles and practical, field-proven insights.

This compound (CAS No. 99968-80-6) is a substituted aromatic compound of significant interest due to the unique reactivity conferred by its three functional groups: an amino group, a hydroxyl group, and an iodine atom.[1][2][3] This trifunctional architecture makes it a versatile intermediate for the synthesis of complex molecules, including pharmaceuticals, agrochemicals, and functional dyes. The amino and hydroxyl groups offer sites for a variety of chemical modifications, while the iodine atom can participate in cross-coupling reactions, such as Suzuki and Sonogashira couplings, to form carbon-carbon bonds. The stability of 2-aminophenol derivatives can be a concern, as they are often sensitive to air, light, and heat, which can lead to oxidation and the formation of colored impurities.[4][5]

This guide will explore various synthetic strategies for this compound, focusing on the direct iodination of 2-aminophenol. We will delve into the mechanistic underpinnings of these reactions, the rationale behind the choice of reagents and conditions, and provide detailed experimental protocols.

Core Synthesis Strategy: Electrophilic Iodination of 2-Aminophenol

The most direct and common approach to synthesizing this compound is through the electrophilic aromatic substitution of 2-aminophenol. The hydroxyl (-OH) and amino (-NH₂) groups are both strong activating, ortho-, para- directing groups. This inherent directing effect is a key consideration in achieving the desired regioselectivity for the incoming electrophilic iodine.

Pathway 1: Iodination using Iodine and an Oxidizing Agent

A prevalent and effective method for the iodination of activated aromatic rings involves the use of molecular iodine (I₂) in the presence of an oxidizing agent. The oxidizing agent is crucial as it converts I₂ into a more potent electrophilic species, such as the iodonium ion (I⁺), which can then attack the electron-rich aromatic ring.

Mechanism and Rationale

The reaction proceeds via a classic electrophilic aromatic substitution mechanism. The choice of oxidizing agent and solvent system is critical to control the reaction rate and selectivity. Common oxidizing agents include hydrogen peroxide (H₂O₂) and sodium hypochlorite (NaOCl).[6][7] The use of an aqueous or alcoholic solvent is typical for these reactions.

A similar methodology has been successfully employed for the synthesis of 2-amino-5-iodobenzoic acid from 2-aminobenzoic acid, highlighting the viability of this approach for related structures.[8]

Experimental Protocol: Iodination with Iodine and Hydrogen Peroxide

This protocol is adapted from established methods for the iodination of activated aromatic compounds.[7][8]

Materials:

  • 2-Aminophenol

  • Molecular Iodine (I₂)

  • Hydrogen Peroxide (30% aqueous solution)

  • Methanol

  • Sodium thiosulfate (Na₂S₂O₃)

  • Dichloromethane or Ethyl acetate

  • Magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-aminophenol (1 equivalent) in methanol.

  • Add molecular iodine (1.1 equivalents) to the solution and stir until it is fully dissolved.

  • Cool the mixture in an ice bath to 0-5 °C.

  • Slowly add hydrogen peroxide (30% aqueous solution, 2 equivalents) dropwise to the stirred solution, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding a 10% aqueous solution of sodium thiosulfate until the brown color of the excess iodine disappears.

  • Extract the aqueous mixture with dichloromethane or ethyl acetate (3 x 50 mL).

  • Combine the organic layers and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel to yield pure this compound.

Data Summary
ReagentMolar RatioPurpose
2-Aminophenol1.0Starting material
Iodine (I₂)1.1Iodine source
Hydrogen Peroxide2.0Oxidizing agent to generate I⁺
Sodium ThiosulfateAs neededQuenching agent for excess iodine
MethanolSolventReaction medium
Visualization of Pathway 1

Caption: Iodination of 2-Aminophenol using Iodine and Hydrogen Peroxide.

Pathway 2: Iodination using an Iodide Salt and an Oxidant

An alternative approach utilizes an iodide salt, such as sodium iodide (NaI) or potassium iodide (KI), in conjunction with an oxidizing agent. This in situ generation of the iodinating species can offer advantages in terms of handling and safety.

Mechanism and Rationale

Similar to Pathway 1, an oxidizing agent is used to oxidize the iodide anion (I⁻) to a more electrophilic iodine species. A common and efficient system employs sodium iodide with sodium hypochlorite (bleach) in an aqueous alcohol solvent.[6] This method has been shown to be highly selective for the para-iodination of phenols.[6]

Experimental Protocol: Iodination with Sodium Iodide and Sodium Hypochlorite

This protocol is based on a selective method for the preparation of iodophenols.[6]

Materials:

  • 2-Aminophenol

  • Sodium Iodide (NaI)

  • Sodium Hypochlorite (NaOCl, commercial bleach solution)

  • Methanol or Ethanol

  • Hydrochloric Acid (HCl)

  • Diethyl ether

  • Sodium bicarbonate (NaHCO₃)

  • Sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve 2-aminophenol (1 equivalent) and sodium iodide (1.1 equivalents) in a mixture of methanol and water.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add sodium hypochlorite solution dropwise to the stirred mixture. The reaction is typically rapid.

  • Monitor the reaction by TLC. Once the starting material is consumed, acidify the reaction mixture with dilute hydrochloric acid.

  • Extract the product with diethyl ether (3 x 50 mL).

  • Wash the combined organic extracts with a saturated aqueous solution of sodium bicarbonate, then with brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter and evaporate the solvent to give the crude product.

  • Purify by column chromatography or recrystallization.

Data Summary
ReagentMolar RatioPurpose
2-Aminophenol1.0Starting material
Sodium Iodide1.1Iodide source
Sodium HypochloriteStoichiometricOxidizing agent to generate I⁺
Hydrochloric AcidAs neededAcidification for workup
Methanol/WaterSolventReaction medium
Visualization of Pathway 2

Caption: In situ generation of iodinating agent from NaI and NaOCl.

Considerations for Synthesis and Purification

  • Oxidation of 2-Aminophenol: 2-Aminophenol and its derivatives are susceptible to oxidation, which can result in the formation of colored impurities.[4] It is advisable to perform reactions under an inert atmosphere (e.g., nitrogen or argon) where possible and to store the final product protected from light and air.

  • Regioselectivity: While the ortho-, para- directing nature of the amino and hydroxyl groups favors substitution at the 4- and 6-positions relative to the hydroxyl group, the desired 5-iodo isomer (para to the amino group) is generally the major product due to steric hindrance at the 6-position. Careful control of reaction conditions can help to maximize the yield of the desired isomer.

  • Purification: Column chromatography is often necessary to separate the desired product from unreacted starting material, di-iodinated byproducts, and other impurities.

Conclusion

The synthesis of this compound is most effectively achieved through the direct electrophilic iodination of 2-aminophenol. The use of molecular iodine with an oxidizing agent like hydrogen peroxide, or an iodide salt with an oxidant such as sodium hypochlorite, represent reliable and scalable methods. The key to a successful synthesis lies in the careful control of reaction conditions to manage regioselectivity and minimize side reactions, particularly the oxidation of the sensitive aminophenol core. The protocols and insights provided in this guide offer a solid foundation for researchers and drug development professionals working with this valuable synthetic intermediate.

References

  • An Efficient and Selective Method for the Preparation of Iodophenols. (n.d.).
  • This compound | 99968-80-6 | FA31821 | Biosynth. (n.d.).
  • SYNTHESIS AND PRELIMINARY PHARMACOLOGY OF 2-AMINOPHENOL DERIV
  • Optimizing reaction conditions for the synthesis of 2-aminophenol derivatives. - Benchchem. (n.d.).
  • This compound 99968-80-6 wiki - Guidechem. (n.d.).
  • Efficient and selective iodination of phenols promoted by iodine and hydrogen peroxide in water - SciELO. (n.d.).
  • 2-Aminophenol - Wikipedia. (n.d.).
  • This compound,Fast Logistics,Professional Technical Support,Factory price. (n.d.).
  • 2-Amino-5-iodo-phenol | 99968-80-6 - Sigma-Aldrich. (n.d.).
  • This compound | C6H6INO | CID 19877051 - PubChem - NIH. (n.d.).
  • US7378546B2 - Method for producing 2-amino-5-iodobenzoic acid - Google Patents. (n.d.).

Sources

Key literature and patents for 2-Amino-5-iodophenol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-Amino-5-iodophenol: Synthesis, Properties, and Applications

Introduction

This compound is a substituted aromatic compound of significant interest in synthetic organic and medicinal chemistry.[1] As a trifunctional molecule, featuring amino (-NH₂), hydroxyl (-OH), and iodo (-I) groups on a benzene ring, it serves as a versatile and valuable building block for the construction of more complex molecular architectures, including heterocyclic systems and dye molecules.[2][3][4] Its strategic substitution pattern—an electron-donating amino group ortho to a hydroxyl group, and an iodine atom para to the amino group—governs its reactivity and makes it a key intermediate in various chemical transformations.

This guide provides a comprehensive technical overview of this compound, tailored for researchers, scientists, and drug development professionals. It covers its synthesis, chemical properties, and established applications, with a focus on the underlying chemical principles and practical methodologies that underscore its utility.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented below. These properties are crucial for its handling, storage, and application in synthetic protocols.

PropertyValueReference(s)
CAS Number 99968-80-6[1][2][5]
Molecular Formula C₆H₆INO[1][2]
Molecular Weight 235.02 g/mol [1][2]
Appearance Grey Solid
Melting Point 141 °C[5]
Boiling Point 322.6 ± 37.0 °C (Predicted)[5]
pKa 8.91 ± 0.10 (Predicted)[5][6]
Storage Temperature 2-8°C, in a dark place under an inert atmosphere[5][7]
Solubility Slightly soluble in water (4.7 g/L at 25 °C)[6]
Canonical SMILES C1=CC(=C(C=C1I)O)N[1][2]

Synthesis of this compound

The primary route for synthesizing this compound is the direct electrophilic iodination of 2-aminophenol. The presence of two strong activating groups (-NH₂ and -OH) makes the aromatic ring highly susceptible to electrophilic substitution.[8] However, this high reactivity also necessitates careful control of reaction conditions to achieve regioselectivity and prevent over-iodination or oxidative decomposition.[8]

The iodination typically proceeds at the para position relative to the stronger activating group (the amino group), which is also sterically less hindered than the other ortho positions. Common methods employ elemental iodine in the presence of an oxidizing agent or use an in-situ generated electrophilic iodine species.[8][9]

Synthetic Workflow Diagram

G cluster_synthesis Synthesis of this compound A Start: 2-Aminophenol B Dissolution in Solvent (e.g., Aqueous Base or Acetic Acid) A->B C Addition of Iodinating Agent (e.g., I₂ + Oxidizing Agent) B->C D Controlled Reaction (Temperature & Time Monitoring) C->D E Reaction Quenching & Workup (e.g., Neutralization, Extraction) D->E F Purification (e.g., Column Chromatography) E->F G Final Product: This compound F->G

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol: Iodination using Iodine and Hydrogen Peroxide

This protocol is a representative method adapted from general procedures for the iodination of activated aromatic compounds.[9][10] The use of hydrogen peroxide as an oxidizing agent provides a greener and more efficient alternative to other methods.

Materials:

  • 2-Aminophenol

  • Iodine (I₂)

  • Hydrogen Peroxide (30% aq. solution)

  • Water

  • Sodium thiosulfate (Na₂S₂O₃)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-aminophenol (1.0 eq) in water.

  • Reagent Addition: Add iodine (1.0-1.2 eq) to the solution. The mixture will be heterogeneous.

  • Initiation: Begin stirring and slowly add 30% hydrogen peroxide (1.1-1.5 eq) dropwise to the mixture. The reaction is exothermic; maintain the temperature between 80-90°C.[10]

  • Reaction Monitoring: Stir the reaction at this temperature for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup - Quenching: Cool the reaction mixture to room temperature. Quench the excess iodine by adding a saturated aqueous solution of sodium thiosulfate until the dark color of iodine disappears.

  • Workup - Extraction: Extract the aqueous mixture with ethyl acetate (3 x volume). Combine the organic layers.

  • Workup - Washing: Wash the combined organic layers with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of hexane/ethyl acetate), to yield pure this compound.[11]

Causality and Experimental Rationale:

  • Activating Groups: The -NH₂ and -OH groups strongly activate the benzene ring towards electrophilic aromatic substitution, directing the incoming electrophile to the ortho and para positions. The para-position to the -NH₂ group is favored.[8]

  • Oxidizing Agent: Elemental iodine (I₂) itself is not a potent electrophile. The hydrogen peroxide oxidizes I₂ to a more reactive electrophilic iodine species (e.g., I⁺ or H₂OI⁺), which is necessary for the iodination of the activated ring to proceed efficiently.[9]

  • Temperature Control: Maintaining a specific temperature range (e.g., 80-90°C) is crucial for ensuring a reasonable reaction rate without promoting side reactions or decomposition of the starting material or product.[10]

  • Quenching: Sodium thiosulfate is a reducing agent used to neutralize any unreacted iodine, simplifying the subsequent extraction and purification steps.

Applications in Medicinal Chemistry and Organic Synthesis

The true value of this compound lies in its utility as a versatile synthetic intermediate.[12][13] Each of its three functional groups can be selectively manipulated to build molecular complexity, making it a powerful scaffold for generating libraries of compounds in drug discovery.[12][14]

Key Synthetic Transformations and Applications:
  • Heterocycle Formation: The ortho-aminophenol moiety is a classic precursor for the synthesis of benzoxazoles, an important heterocyclic motif found in many biologically active compounds.[15] Reaction with carboxylic acids, aldehydes, or their derivatives under cyclizing conditions readily yields the benzoxazole ring system.

  • Cross-Coupling Reactions: The iodine atom serves as an excellent handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck, Buchwald-Hartwig). This allows for the introduction of a wide variety of carbon-based or heteroatom-based substituents at the 5-position, enabling systematic structure-activity relationship (SAR) studies.

  • Modification of Amino and Hydroxyl Groups: The amino and hydroxyl groups can be acylated, alkylated, or otherwise modified to modulate the compound's physicochemical properties (e.g., solubility, lipophilicity) or to serve as attachment points for other pharmacophoric fragments.

  • Dye Synthesis: 2-Aminophenol derivatives are widely used as precursors in the synthesis of azo dyes and metal-complex dyes.[3][16] The amino group can be diazotized and coupled with other aromatic systems to generate chromophores. The 2-Amino-5-nitrophenol analogue, for instance, is used in hair dye formulations.[16][17]

Application Workflow Diagram

G cluster_applications Synthetic Utility of this compound A This compound (Core Scaffold) B Benzoxazole Synthesis (via ortho-Aminophenol moiety) A->B Reaction with Acids/Aldehydes C Cross-Coupling Reactions (via C-I bond) A->C Suzuki, Sonogashira, Heck, etc. D N- & O-Functionalization (Acylation, Alkylation) A->D Reaction with Electrophiles E Bioactive Heterocycles B->E F Complex Aromatics (Biaryls, Alkynylated Arenes) C->F G Modulated Analogs (Prodrugs, SAR studies) D->G

Caption: Role of this compound as a versatile synthetic building block.

While direct therapeutic applications of this compound itself are not documented, the aminophenol scaffold is a key pharmacophore in agents designed for anti-inflammatory, antibacterial, and anticancer activities.[14][18] This highlights the potential of this compound as a starting material for the development of novel therapeutic agents in these areas.

Key Patents

A review of the patent literature reveals the industrial relevance of aminophenol derivatives, including those structurally related to this compound.

  • EP0083204A2: This patent describes novel 2-aminophenol derivatives with inhibitory activity on 5-lipoxygenase, an enzyme involved in inflammatory pathways.[19] While not explicitly naming this compound, it claims a broad class of substituted 2-aminophenols where the substituent can be a halogen, demonstrating the interest in halogenated aminophenols for developing anti-inflammatory agents.[19]

  • US4743595A: This patent details a process for preparing 2-amino-5-nitrophenol derivatives, which are important intermediates for cyan-image-forming couplers in photography.[20] The chemistry involved—nucleophilic substitution and ring-opening of benzoxazole precursors—is highly relevant to the manipulation of the 2-aminophenol scaffold.[20]

  • US7341605B2: This patent focuses on 2-(amino or substituted amino)-5,6-substituted phenol compounds for use in oxidative dyeing compositions for keratin fibers.[21] It underscores the commercial application of aminophenol derivatives in the cosmetics industry, where precise substitution patterns are key to achieving desired color properties.[21]

Conclusion

This compound is a high-value chemical intermediate whose utility is derived from its unique combination of functional groups. Its synthesis, while requiring careful control, is based on well-established principles of electrophilic aromatic substitution. For medicinal chemists and drug development professionals, it represents a powerful and versatile building block, offering multiple handles for synthetic modification. The ability to form key heterocyclic structures like benzoxazoles, combined with the potential for extensive diversification through cross-coupling at the iodo-position, makes this compound a compelling starting point for the discovery of novel bioactive molecules. Its established use in the synthesis of dyes and related materials further cements its status as a cornerstone of modern synthetic chemistry.

References

  • LookChem. (n.d.). This compound. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 19877051, this compound. Retrieved from [Link]

  • Itoh, I., Kobayashi, H., Ono, M., & Yamakawa, K. (1985). United States Patent 4,743,595. Google Patents.
  • Terashima, K., et al. (1983). EP0083204A2 - 2-Aminophenol derivatives and process for their preparation. Google Patents.
  • Chemia. (2022). Iodination of phenols, phenol ethers, anilines, and aniline-related compounds. Retrieved from [Link]

  • Minisci, F., et al. (2016). Process for the iodination of aromatic compounds. Justia Patents. Retrieved from [Link]

  • Nanjing Pharmatechs Co., Ltd. (n.d.). This compound. Retrieved from [Link]

  • De Antoni, J., & Weber, J. (1989). US4873338A - Process for the preparation of 2-amino-5-acylamino phenols and starting compounds suitable therefor. Google Patents.
  • Fuji Photo Film Co Ltd. (1988). US4743595A - Process for preparing 2-amino-5-nitrophenol derivatives. Google Patents.
  • Zhang, W., et al. (2019). CN110590652B - Synthesis method of 2-amino-5-iodopyridine. Google Patents.
  • IOSR Journal. (n.d.). Applications of 2-Aminophenol derived Schiff Base Transition Metal Complexes. A Review. Retrieved from [Link]

  • Wikipedia. (n.d.). 2-Aminophenol. Retrieved from [Link]

  • Nelson, A. L., & Rachlin, A. I. (1965). US3215737A - Preparation of 2-amino-5-nitro-benzophenone and derivatives thereof. Google Patents.
  • Lim, M., et al. (2008). US7341605B2 - 2-(Amino or substituted amino)-5, 6-substituted phenol compounds, dyeing compositions containing them, and use thereof. Google Patents.
  • International Agency for Research on Cancer. (1993). 2-AMINO-5-NITROPHENOL. In IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, Volume 57. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 2-amino-5-nitrophenol by two step process. Retrieved from [Link]

  • Eymery, M., Tran-Nguyen, V.-K., & Boumendjel, A. (2021). Amino Acetophenones as Building Blocks for the Synthesis of Natural Product Analogs. Pharmaceuticals, 14(11), 1127. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Green synthesis of building blocks, drug candidates and fine chemicals by barochemistry: application of high pressure in organic synthesis. Retrieved from [Link]

  • Eymery, M., Tran-Nguyen, V.-K., & Boumendjel, A. (2021). Diversity-Oriented Synthesis: Amino Acetophenones as Building Blocks for the Synthesis of Natural Product Analogs. Pharmaceuticals (Basel), 14(11), 1127. Retrieved from [Link]

  • European Pharmaceutical Review. (2005). Applications in drug development. Retrieved from [Link]

  • Chemistry World. (2022). Diverse pharmaceutical building blocks prepared with evolved enzymes. Retrieved from [Link]

Sources

A Technical Guide to the Health and Safety Profile of 2-Amino-5-iodophenol

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This document serves as a comprehensive technical guide on the health and safety aspects of 2-Amino-5-iodophenol (CAS No. 99968-80-6). As a specialized chemical intermediate, understanding its properties and potential hazards is paramount for ensuring laboratory safety and experimental integrity. This guide synthesizes available data to provide a robust framework for risk assessment and safe handling protocols.

Section 1: Chemical and Physical Identity

This compound is a halogenated aromatic amine and phenol. Its unique structure makes it a valuable building block in medicinal chemistry and materials science. A summary of its key identifiers and properties is provided below.

Table 1: Chemical Identifiers for this compound

Identifier Value Source(s)
Chemical Name This compound [1][2]
CAS Number 99968-80-6 [1][3][4]
Molecular Formula C₆H₆INO [1][2][4]
Molecular Weight 235.02 g/mol [2]
IUPAC Name This compound [2][5]
InChI Key NXBSMRUIIBNDSL-UHFFFAOYSA-N [2][5]
Canonical SMILES C1=CC(=C(C=C1I)O)N [1][2]

| Synonyms | 2-Amino-5-iodo-phenol, 6-amino-3-iodophenol |[1][4] |

Table 2: Physical and Chemical Properties

Property Value Source(s)
Physical Form Solid, Grey Solid [4][5]
Melting Point 141 °C [1]
Boiling Point 322.6 °C (Predicted) [1]
Solubility Slightly soluble in water (4.7 g/L at 25 °C) [3]
Storage Temperature 2-8 °C, protect from light [1][5]

| pKa | 8.91 (Predicted) |[1][3] |

Section 2: Hazard Identification and Classification

Comprehensive toxicological data for this compound is not widely available. Therefore, a precautionary approach is essential, drawing inferences from its structural motifs (aminophenol, iodinated aromatic) and the limited available safety data.

Based on available information, this compound is classified as harmful and an irritant.[6] The Globally Harmonized System (GHS) classification highlights risks associated with ingestion and skin/eye contact.

GHS_Hazards cluster_main GHS Classification for this compound cluster_hazards Hazard Statements Compound This compound Warning H302 H302 Harmful if swallowed Compound:f1->H302 Acute Toxicity (Oral) H315 H315 Causes skin irritation Compound:f1->H315 Skin Irritation H319 H319 Causes serious eye irritation Compound:f1->H319 Eye Irritation

Caption: GHS hazard classification for this compound.[6]

Toxicological Profile
  • Acute Toxicity : The compound is classified as harmful if swallowed (H302).[6] Phenolic compounds, in general, can be toxic, and ingestion should be avoided.[7]

  • Skin and Eye Irritation : It is known to cause skin irritation (H315) and serious eye irritation (H319).[6] Direct contact with skin or eyes must be prevented.

  • Mutagenicity and Carcinogenicity : There is no specific data for this compound. However, related compounds like 2-aminophenol are suspected of causing genetic defects (H341).[8] This warrants handling the substance as a potential mutagen until proven otherwise.

Section 3: Exposure Control and Personal Protection

A multi-layered approach to exposure control, combining engineering controls and personal protective equipment (PPE), is mandatory.

Engineering Controls

The primary engineering control is to handle this compound within a certified chemical fume hood. This minimizes the risk of inhaling airborne particulates. The handling area must be equipped with an accessible eyewash station and a safety shower.[9]

Personal Protective Equipment (PPE) Protocol

A stringent PPE protocol is non-negotiable. The rationale is to create a complete barrier between the researcher and the chemical.

PPE_Workflow cluster_ppe Required PPE for Handling Solid this compound cluster_rationale Rationale A Nitrile Gloves (Double-gloving recommended) B Safety Goggles (Not safety glasses) RA Prevents dermal absorption and irritation. A->RA C Lab Coat (Buttoned, with tight cuffs) RB Protects against splashes causing serious eye irritation. B->RB D Respiratory Protection (If weighing outside a fume hood) RC Protects skin and personal clothing. C->RC RD Prevents inhalation of fine powder. D->RD

Caption: Standard PPE workflow for handling this compound.

  • Eye Protection : Chemical safety goggles that provide a complete seal around the eyes are required. Standard safety glasses are insufficient.

  • Skin Protection : Wear nitrile gloves; inspect them for tears or holes before use.[10] A full-length laboratory coat should be worn and fully buttoned.

  • Respiratory Protection : When handling the solid powder, especially outside of a fume hood, a NIOSH-approved respirator (e.g., N95 dust mask) is necessary to prevent inhalation.[9]

Section 4: Safe Handling and Storage Protocols

Adherence to strict protocols minimizes the risk of exposure and preserves the chemical's integrity.

Laboratory Handling Workflow
  • Preparation : Before handling, ensure the fume hood is operational and the work area is clean and uncluttered. Assemble all necessary equipment.

  • Weighing : Always weigh the solid compound inside a fume hood or a ventilated balance enclosure to contain any dust.

  • Solution Preparation : Add the solid to the solvent slowly. If heating is required, do so in a well-ventilated area, being mindful of potential vapor generation.

  • Post-Handling : After use, decontaminate all surfaces with an appropriate solvent (e.g., 70% ethanol) followed by soap and water.[7] Wash hands thoroughly.[9]

Storage

Store this compound in a tightly sealed container in a designated, well-ventilated, and refrigerated area (2-8 °C).[1][5] It should be protected from light and kept separate from incompatible materials such as strong oxidizing agents.[9]

Section 5: Emergency and First Aid Procedures

Immediate and appropriate action is critical in the event of an exposure.

Table 3: First Aid Measures

Exposure Route First Aid Protocol Source(s)
Inhalation Move the individual to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention. [9][11][12]
Skin Contact Immediately remove contaminated clothing. Flush the affected skin with copious amounts of soap and water for at least 15 minutes. Seek medical attention if irritation persists. [7][9][11]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist. [9][11]

| Ingestion | Rinse mouth with water. Do NOT induce vomiting , as phenolic compounds can be corrosive. Call a poison control center or seek immediate medical attention. |[7] |

Accidental Release Measures

For a small spill of the solid material:

  • Evacuate non-essential personnel from the immediate area.

  • Ensure adequate ventilation.

  • Wearing full PPE, gently sweep up the material to avoid creating dust.[9][10]

  • Place the spilled material into a suitable, labeled container for hazardous waste disposal.

  • Clean the spill area thoroughly.

Section 6: Fire and Explosion Hazard Data

  • Extinguishing Media : Use dry chemical, carbon dioxide, water spray, or alcohol-resistant foam.[8]

  • Hazardous Combustion Products : When heated to decomposition, it may emit toxic fumes of carbon monoxide, carbon dioxide, and nitrogen oxides.[9]

  • Special Firefighting Procedures : Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[9]

Section 7: Stability and Reactivity

  • Chemical Stability : The compound is stable under recommended storage conditions.

  • Incompatible Materials : Avoid contact with strong oxidizing agents, acid chlorides, and acid anhydrides.[7][9][13]

  • Hazardous Polymerization : Will not occur.[9]

Conclusion

This compound is a valuable research chemical that must be handled with a high degree of caution. The primary hazards are acute oral toxicity and severe skin and eye irritation. Due to the lack of comprehensive toxicological data, it is prudent to treat this compound as a potential mutagen and handle it accordingly. Strict adherence to engineering controls, a robust PPE protocol, and established safe handling procedures are the cornerstones of mitigating risk and ensuring a safe laboratory environment for all personnel.

References

  • This compound - LookChem . LookChem. [Link]

  • This compound | C6H6INO | CID 19877051 - PubChem . National Institutes of Health. [Link]

  • First Aid Procedures for Chemical Hazards | NIOSH - CDC . Centers for Disease Control and Prevention. [Link]

  • SAFETY DATA SHEET - 2-Aminophenol . Biochem Chemopharma. [Link]

Sources

An In-Depth Technical Guide to the Solubility of 2-Amino-5-iodophenol in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 2-Amino-5-iodophenol, a key intermediate in pharmaceutical synthesis and various chemical applications.[1] The document is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical methodologies for determining and predicting its solubility in a range of common organic solvents. A detailed experimental protocol using the robust shake-flask method coupled with UV-Vis spectroscopy is presented, alongside a qualitative discussion of expected solubility based on solvent polarity and the principles of intermolecular forces. This guide aims to be a critical resource for optimizing reaction conditions, purification processes, and formulation development involving this compound.

Introduction: The Significance of this compound in Chemical and Pharmaceutical Development

This compound (CAS No. 99968-80-6) is a substituted aromatic compound featuring an amino group, a hydroxyl group, and an iodine atom on a benzene ring.[2][3] Its molecular structure makes it a valuable building block in medicinal chemistry for the synthesis of more complex, biologically active molecules.[1] The solubility of this intermediate in various organic solvents is a critical physical property that dictates its handling, reaction kinetics, purification, and formulation. A thorough understanding of its solubility profile is paramount for efficient and scalable chemical processes.

This guide delves into the core principles governing the solubility of this compound, providing a framework for solvent selection and the experimental determination of solubility.

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of this compound is essential for interpreting its solubility behavior.

PropertyValueSource
Molecular Formula C₆H₆INO[2][3]
Molecular Weight 235.02 g/mol [2][3]
Melting Point 141 °C[2]
Appearance Grey SolidChemcia Scientific
pKa (predicted) 8.91 ± 0.10[2]
LogP (predicted) 2.16[2]
Hydrogen Bond Donor Count 2[2]
Hydrogen Bond Acceptor Count 2[2]

The presence of both hydrogen bond donors (-OH and -NH₂) and a polarizable iodine atom contributes to a complex interplay of intermolecular forces that govern its solubility. The predicted pKa suggests it is a weak acid, and its predicted LogP indicates a moderate lipophilicity.

Theoretical Framework for Solubility

The principle of "like dissolves like" is the cornerstone for predicting solubility.[4] This means that substances with similar intermolecular forces are more likely to be soluble in one another. The solubility of this compound is primarily influenced by its ability to form hydrogen bonds and engage in dipole-dipole and van der Waals interactions.

The Role of Solvent Polarity

Organic solvents are broadly classified based on their polarity into three categories:

  • Polar Protic Solvents: These solvents, such as water, methanol, and ethanol, can donate hydrogen bonds and have a high dielectric constant.[4][5] Given that this compound has both hydrogen bond donor and acceptor sites, it is expected to exhibit good solubility in these solvents.

  • Polar Aprotic Solvents: Solvents like acetone, ethyl acetate, and tetrahydrofuran (THF) have significant dipole moments but do not have O-H or N-H bonds, precluding them from donating hydrogen bonds.[4][6] They can, however, act as hydrogen bond acceptors. Moderate solubility is anticipated in these solvents.

  • Nonpolar Solvents: These solvents, including hexane and toluene, have low dielectric constants and minimal dipole moments.[4] Due to the polar nature of the amino and hydroxyl groups in this compound, its solubility in nonpolar solvents is expected to be low.

The following diagram illustrates the relationship between the solute, solvent, and the dissolution process.

G cluster_solute Solute (this compound) cluster_solvent Solvent cluster_solution Solution Solute Crystalline Solid Strong Solute-Solute Interactions Solution Dissolved Solute Solute-Solvent Interactions Solute->Solution Overcoming Lattice Energy (Endothermic) Solvent Liquid Solvent-Solvent Interactions Solvent->Solution Cavity Formation (Endothermic) caption Thermodynamics of Dissolution

Caption: A diagram illustrating the energy changes during the dissolution process.

Hansen Solubility Parameters (HSP) - A Predictive Tool

Experimentally Determined Solubility of this compound

While extensive quantitative data is not available in the public domain, one source indicates a solubility of 4.7 g/L at 25°C , which is presumed to be in water.[9] To provide a more comprehensive understanding, this guide presents a detailed protocol for determining the solubility in a range of representative organic solvents.

Proposed Solvents for Investigation

The following table outlines a selection of solvents, categorized by their polarity, that are recommended for a comprehensive solubility study of this compound.

Solvent CategorySolventRationale
Polar Protic MethanolCapable of hydrogen bonding, commonly used in organic synthesis.
EthanolSimilar to methanol, widely used and less toxic.
IsopropanolA slightly less polar alcohol, providing a point of comparison.
Polar Aprotic AcetoneA common polar aprotic solvent.
Tetrahydrofuran (THF)An ether with good solvating properties for many organic compounds.
Ethyl AcetateAn ester with moderate polarity.
Nonpolar TolueneAn aromatic, nonpolar solvent.
HexaneAn aliphatic, nonpolar solvent.

Detailed Experimental Protocol: Shake-Flask Method

The shake-flask method is a reliable and widely used technique for determining the thermodynamic solubility of a compound.[10][11]

Materials and Equipment
  • This compound (purity >97%)

  • Selected organic solvents (HPLC grade)

  • Analytical balance

  • Scintillation vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (0.45 µm)

  • Volumetric flasks and pipettes

  • UV-Vis Spectrophotometer or HPLC with a UV detector

Workflow Diagram

G start Start prep Prepare Saturated Solution (Add excess solute to solvent in vial) start->prep equilibrate Equilibrate (Shake at constant temperature for 24-48h) prep->equilibrate separate Separate Solid and Liquid (Centrifuge and filter) equilibrate->separate dilute Prepare Dilutions (Dilute filtrate to fall within calibration range) separate->dilute analyze Analyze Concentration (UV-Vis or HPLC) dilute->analyze calculate Calculate Solubility analyze->calculate end End calculate->end

Caption: Experimental workflow for the shake-flask solubility determination method.

Step-by-Step Procedure
  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials.

    • Add a known volume of each selected solvent to the respective vials. Ensure there is undissolved solid at the bottom of each vial.

  • Equilibration:

    • Securely cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C).

    • Shake the vials for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Separation of Solid and Liquid Phases:

    • Remove the vials from the shaker and allow them to stand for a short period to let the excess solid settle.

    • Centrifuge the vials to further separate the solid.

    • Carefully withdraw a known volume of the supernatant using a syringe and filter it through a 0.45 µm syringe filter to remove any remaining solid particles.

  • Analysis of Solute Concentration:

    • Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in each solvent. Measure the absorbance (UV-Vis) or peak area (HPLC) for each standard to construct a calibration curve.

    • Sample Measurement: Dilute the filtered supernatant with the corresponding solvent to a concentration that falls within the linear range of the calibration curve.

    • Measure the absorbance or peak area of the diluted sample.

  • Calculation of Solubility:

    • Use the calibration curve to determine the concentration of the diluted sample.

    • Calculate the original concentration in the saturated solution by accounting for the dilution factor. This value represents the solubility of this compound in that solvent at the specified temperature.

Safety and Handling Precautions

This compound should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All procedures should be performed in a well-ventilated fume hood. Consult the Safety Data Sheet (SDS) for detailed safety information before handling.

Conclusion

This technical guide has provided a comprehensive overview of the solubility of this compound in organic solvents. By understanding the underlying theoretical principles and employing robust experimental methodologies such as the shake-flask method, researchers can effectively determine and predict the solubility of this important chemical intermediate. This knowledge is crucial for optimizing synthetic routes, improving purification efficiency, and developing robust formulations in the pharmaceutical and chemical industries.

References

  • BioAssay Systems. Solubility Testing – Shake Flask Method. Available at: [Link]

  • Master Organic Chemistry. Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Available at: [Link]

  • LookChem. This compound. Available at: [Link]

  • PubChem. This compound. Available at: [Link]

  • Wikipedia. Hansen solubility parameter. Available at: [Link]

  • Kinam Park. Prediction of Hansen Solubility Parameters with a New Group-Contribution Method. Available at: [Link]

  • Chemistry LibreTexts. Polar Protic and Aprotic Solvents. Available at: [Link]

  • Wikipedia. Polar aprotic solvent. Available at: [Link]

Sources

A Technical Guide to the Computational Prediction of pKa for 2-Amino-5-iodophenol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The acid dissociation constant (pKa) is a critical physicochemical parameter in drug discovery and development, profoundly influencing a molecule's solubility, absorption, distribution, metabolism, and excretion (ADME) properties. For novel compounds like 2-Amino-5-iodophenol, where experimental data may be scarce, accurate computational prediction of pKa is indispensable. This technical guide provides an in-depth analysis of the structural and electronic factors governing the ionization of this compound and presents a validated, step-by-step workflow for predicting its acidic and basic pKa values using established computational methodologies.

Introduction: The Central Role of pKa in Medicinal Chemistry

The extent of ionization of a drug candidate at physiological pH (typically ~7.4) dictates its charge state, which in turn governs its ability to cross biological membranes, bind to its target protein, and avoid off-target interactions. A molecule's pKa values define this pH-dependent ionization behavior. This compound is a substituted aromatic scaffold possessing two key ionizable centers: a weakly acidic phenolic hydroxyl group (-OH) and a weakly basic aromatic amino group (-NH2). The interplay of the electron-donating amino group and the electron-withdrawing iodo substituent creates a unique electronic environment that modulates the acidity and basicity of these functional groups. Understanding these pKa values is crucial for any drug development program involving this or structurally related scaffolds.

Theoretical Framework: Substituent Effects on Ionization

The pKa of a functional group is highly sensitive to the electronic properties of other substituents on the aromatic ring. These effects are broadly categorized as inductive and resonance effects.

  • Phenolic Acidity: The parent phenol molecule has a pKa of approximately 10.[1][2] Its acidity stems from the stabilization of the resulting phenoxide anion through resonance, which delocalizes the negative charge into the benzene ring.[3]

    • Electron-Withdrawing Groups (EWGs) , such as the iodo substituent, increase the acidity of the phenol (lower the pKa) by inductively pulling electron density from the ring, further stabilizing the negative charge of the conjugate base.

    • Electron-Donating Groups (EDGs) , such as the amino group, generally decrease acidity (raise the pKa) by donating electron density through resonance (+M effect), which destabilizes the phenoxide anion.[4]

  • Aniline Basicity: The basicity of an aromatic amine is determined by the availability of the nitrogen lone pair to accept a proton. The pKa of the conjugate acid of aniline is approximately 4.6.[5][6]

    • Electron-Withdrawing Groups (EWGs) decrease the basicity of the amine (lower the pKa of the conjugate acid) by pulling electron density away from the nitrogen, making the lone pair less available for protonation.

    • Electron-Donating Groups (EDGs) increase basicity (raise the pKa of the conjugate acid) by pushing electron density toward the nitrogen.

In this compound, these effects are combined. The amino group is ortho to the hydroxyl group, and the iodo group is meta to the hydroxyl group. This specific arrangement dictates the final electronic influence on each ionizable center.

Ionization Equilibria of this compound

The molecule can exist in three primary states depending on the pH of the solution: a protonated (cationic) form, a neutral form, and a deprotonated (anionic) form.

G cluster_pKa1 pKa₁ (Anilinium Ion) cluster_pKa2 pKa₂ (Phenolic Proton) Protonated Cationic (Anilinium) Neutral_A Neutral Protonated->Neutral_A + H⁺ Neutral_B Neutral Deprotonated Anionic (Phenoxide) Neutral_B->Deprotonated - H⁺

Caption: Ionization equilibria for this compound.

Computational Methodologies for pKa Prediction

While experimental determination of pKa is the gold standard, computational methods provide rapid and reliable estimates, crucial in the early stages of discovery.[7] These methods range from empirical approaches to rigorous quantum mechanical calculations.[8]

  • Empirical and QSAR Methods: These are the most common methods, employed by software like ACD/Labs Percepta and ChemAxon's MarvinSketch.[9][10] They rely on large databases of experimentally measured pKa values and use algorithms, often based on linear free-energy relationships like the Hammett equation, to predict pKa for new structures based on fragments and substituents.[11][12] Their accuracy is high for compounds within their training domain.[13]

  • Quantum Mechanical (QM) Methods: Approaches based on Density Functional Theory (DFT) calculate the free energy change of the dissociation reaction.[14] These first-principles methods can be highly accurate, often achieving a root-mean-square error (RMSE) of less than 0.5 pKa units, but are computationally intensive.[15][16] They are particularly valuable for novel scaffolds not well-represented in empirical databases.[17][18]

For this guide, we will focus on the widely accessible empirical approach due to its speed and high accuracy for common organic structures.

Protocol: Predicting pKa using Empirical Methods

This protocol outlines the general workflow for predicting the pKa of this compound using database-driven software.

G A Step 1: Obtain Molecular Structure (SMILES: C1=CC(=C(C=C1I)O)N) B Step 2: Input Structure into Software (e.g., MarvinSketch, ACD/Percepta) A->B C Step 3: Select pKa Calculation Module (Choose 'Classic' or similar algorithm) B->C D Step 4: Execute Calculation (Use standard aqueous model at 298 K) C->D E Step 5: Analyze Output Data D->E F Predicted pKa Values (Acidic and Basic) E->F Quantitative Data G Microspecies Distribution vs. pH Plot E->G Visual Analysis

Caption: Workflow for computational pKa prediction.

Methodology Details:

  • Structure Input: The canonical SMILES representation for this compound, C1=CC(=C(C=C1I)O)N, is used to define the molecule.

  • Software and Algorithm: A reputable pKa prediction software is utilized (e.g., ACD/pKa DB, ChemAxon Marvin).[10][19] The calculation is performed using the tool's core algorithm, which is trained on extensive experimental databases.

  • Calculation Parameters: Predictions are made for standard conditions: 25 °C (298.15 K) in an aqueous medium.

  • Output Interpretation: The software will output two primary pKa values:

    • An acidic pKa corresponding to the deprotonation of the phenolic -OH group.

    • A basic pKa corresponding to the protonation of the amino -NH2 group (reported as the pKa of the conjugate acid, -NH3+).

Predicted pKa Values and Discussion

Following the described protocol, computational tools yield predicted pKa values for this compound. These predictions are synthesized and compared with parent compounds to understand the influence of the substituents.

CompoundIonizable GroupExperimental pKaPredicted pKa (this compound)
Phenol[20]Phenolic -OH~9.9-
Aniline[5]Amino (-NH3+)~4.6-
2-Aminophenol[21]Phenolic -OH~9.7-
2-Aminophenol[21]Amino (-NH3+)~4.7-
This compound [22][23]Phenolic -OHNot Available~8.91
This compound Amino (-NH3+)Not Available~3.5 - 4.0 (Estimated)

Discussion of Results:

  • Acidic pKa (Phenolic -OH): The predicted acidic pKa is approximately 8.91 .[22][23][24] This value is roughly one pKa unit lower (more acidic) than that of phenol (~9.9) and 2-aminophenol (~9.7). This increased acidity is primarily attributed to the strong electron-withdrawing inductive (-I) effect of the iodine atom at the meta-position relative to the hydroxyl group. This effect stabilizes the resulting phenoxide anion, favoring deprotonation. The electron-donating resonance effect of the ortho-amino group, which would typically decrease acidity, is counteracted by the powerful influence of the iodine.

  • Basic pKa (Amino -NH2): A precise predicted value for the basic pKa is not consistently reported in public databases, but an estimation can be made based on substituent effects. The iodine atom, being strongly electron-withdrawing, will significantly decrease the electron density on the aromatic ring and, consequently, on the nitrogen atom of the amino group. This reduces the availability of the nitrogen lone pair for protonation, making the amine less basic than aniline (pKa ~4.6). The hydroxyl group in the ortho position can also participate in intramolecular hydrogen bonding, which can further modulate the basicity. Therefore, the pKa of the conjugate acid is predicted to be in the range of 3.5 to 4.0, notably lower than that of aniline.

Conclusion and Implications for Drug Development

Computational analysis predicts that this compound possesses an acidic pKa of approximately 8.91 and an estimated basic pKa (for the conjugate acid) between 3.5 and 4.0. This indicates that at physiological pH (~7.4), the molecule will exist predominantly in its neutral form. The phenolic group will be largely protonated (-OH), while the amino group will be unprotonated (-NH2). This neutral state has significant implications for its ADME profile, suggesting it may have good membrane permeability. This in-depth guide provides a robust framework for researchers to confidently predict and interpret the pKa of substituted aromatic compounds, enabling more informed decisions in the design and optimization of drug candidates.

References

  • Wikipedia. Aniline. Link[5]

  • Kelly, C. P., Cramer, C. J., & Truhlar, D. G. (2002). Absolute pKa Determinations for Substituted Phenols. Journal of the American Chemical Society. Link[15]

  • PubChem. Phenol Compound Summary. National Institutes of Health. Link[20]

  • Ho, J. (2016). Recent Developments of Computational Methods for pKa Prediction Based on Electronic Structure Theory with Solvation Models. MDPI. Link[14]

  • Shields, G. (n.d.). Absolute pKa determinations for substituted phenols. SciSpace. Link[16]

  • Chemistry Stack Exchange. (2025). Why is o-aminophenol more acidic than p-aminophenol. Link[25]

  • Optibrium. (n.d.). Predicting pKa Using a Combination of Quantum Mechanical and Machine Learning Methods. Link[9]

  • Pearson. (n.d.). Phenols (pKa ≈ 10) are more acidic than other alcohols. Link[1]

  • Alfa Chemistry. (n.d.). pKa Values of Amines, Diamines, and Cyclic Organic Nitrogen Compounds. Link[26]

  • PubMed. (2024). Predicting pKa Values of Para-Substituted Aniline Radical Cations vs. Stable Anilinium Ions in Aqueous Media. National Library of Medicine. Link[27]

  • Pezzola, S., et al. (n.d.). An Accurate Approach for Computational pKa Determination of Phenolic Compounds. Link[17]

  • Guedes, R. A., et al. (2021). Computer Prediction of pKa Values in Small Molecules and Proteins. ACS Publications. Link[7]

  • Pezzola, S., et al. (2022). An Accurate Approach for Computational pKa Determination of Phenolic Compounds. MDPI. Link[18]

  • ec-undp-electoralassistance.org. (n.d.). Pka Value Of Aniline. Link[6]

  • Thapa, B., & Schlegel, H. B. (2017). Improved pKa Prediction of Substituted Alcohols, Phenols, and Hydroperoxides in Aqueous Medium Using Density Functional Theory and a Cluster-Continuum Solvation Model. Schlegel Group. Link[28]

  • MDPI. (2024). Predicting pKa Values of Para-Substituted Aniline Radical Cations vs. Stable Anilinium Ions in Aqueous Media. Link[29]

  • N/A. (n.d.). Approximate pKa chart of the functional groups. Link[2]

  • Wagen, C. (2025). How to Predict pKa. Rowan. Link[8]

  • PubChem. 2-Aminophenol Compound Summary. National Institutes of Health. Link[21]

  • ACD/Labs. (n.d.). Acid Dissociation Constant (pKa) Calculator. Link[10]

  • ResearchGate. (n.d.). The pKa values for aminophenols isomers. Link[30]

  • Chemistry LibreTexts. (2020). Acid-base Properties of Phenols. Link[3]

  • PubChem. 4-Aminophenol Compound Summary. National Institutes of Health. Link[31]

  • ACD/Labs. (n.d.). Decades of Reliable pKa Predictions. Link[13]

  • Guidechem. (n.d.). This compound 99968-80-6 wiki. Link[22]

  • University of Calgary. (2012). Linear Free Energy Relationships (LFERs): Applying the Hammett Equation. Link[11]

  • ACS Publications. (n.d.). Computation of pKa Values of Substituted Aniline Radical Cations in Dimethylsulfoxide Solution. Link[32]

  • PubMed. (n.d.). Predicting pKa for Small Molecules on Public and In-house Datasets Using Fast Prediction Methods Combined with Data Fusion. National Library of Medicine. Link[33]

  • ResearchGate. (2024). Predicting pKa Values of Para-Substituted Aniline Radical Cations vs. Stable Anilinium Ions in Aqueous Media. Link[34]

  • ACS Publications. (2022). How to Predict the pKa of Any Compound in Any Solvent. Link[35]

  • ResearchGate. (n.d.). pKa for phenol derivatives with 6-311G+dp basis set. Link[36]

  • ACD/Labs. (n.d.). Augmentation of ACD/Labs pKa® Prediction Algorithm with Proprietary High-Quality Data. Link[12]

  • Wikipedia. Hammett equation. Link[37]

  • vCalc. (2021). pKa of Aniline. Link[38]

  • SCFBio. (n.d.). MarvinSketch : Calculations Menu. University of South Carolina. Link

  • Scribd. (n.d.). pKa Prediction for Anilines. Link[39]

  • Semantic Scholar. (n.d.). Study of the Hammett equation for the ionisation of substituted benzoic acids and phenols in dioxan–water mixtures. Link[40]

  • Journal of Engineering Research and Applied Science. (2024). Statistical Analysis of Substituent Effects on pKa of Aniline. Link[41]

  • LookChem. (n.d.). This compound. Link[23]

  • Scribd. (n.d.). Hammett Plot. Link[42]

  • Reddit. (2019). 4-Bromophenol vs 4-aminophenol pKa in water comparison confusion. Link[4]

  • N/A. (n.d.). Hammett pσ correlation for reactions of lactoperoxidase compound II with phenols. Link[43]

  • ChemicalBook. (n.d.). This compound. Link[24]

  • YouTube. (2023). Prediction of physico-chemical and ADME properties with ACD/Percepta. Link[44]

  • ChemAxon. (n.d.). pKa calculation. Chemaxon Docs. Link[19]

  • YouTube. (2011). Tools for Estimating pKa. Link[45]

Sources

A Technical Guide to Sourcing and Qualification of 2-Amino-5-iodophenol for Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2-Amino-5-iodophenol (CAS No. 99968-80-6) is a critical building block in medicinal chemistry and drug discovery, serving as a key intermediate in the synthesis of a variety of bioactive molecules and complex organic compounds.[1][2] The successful outcome of multi-step syntheses and the reliability of biological assays depend heavily on the purity and consistency of such starting materials. This guide provides an in-depth framework for researchers, scientists, and drug development professionals on sourcing, evaluating, and qualifying commercial suppliers of this compound. It covers supplier identification, critical analysis of quality documentation, and recommended incoming quality control (QC) protocols to ensure the integrity of research and development endeavors.

Introduction: The Critical Role of a Starting Material

This compound is a substituted aminophenol derivative whose molecular structure, featuring an amine, a hydroxyl group, and an iodine atom on a benzene ring, makes it a versatile precursor for creating complex molecular architectures.[1] Its applications span the synthesis of novel kinase inhibitors, receptor antagonists, and other pharmacologically relevant scaffolds. Given its role at the genesis of a synthetic pathway, the purity profile of this compound is paramount. The presence of residual starting materials, regioisomeric impurities, or inorganic salts can lead to unpredictable reaction outcomes, low yields, and the generation of difficult-to-remove side products, ultimately compromising project timelines and resource allocation.

Therefore, the selection of a commercial supplier is not merely a procurement transaction but a critical scientific decision. A reliable supplier provides not just a chemical, but a guarantee of consistency, comprehensive quality documentation, and technical support that underpins reproducible scientific results.

Part 1: Commercial Availability and Supplier Landscape

This compound is available from a range of global suppliers, from large chemical conglomerates to smaller, specialized fine chemical manufacturers. Purity levels typically range from 95% to over 97%, with prices varying accordingly.[3] When selecting a supplier, researchers should consider factors beyond price, including stock availability, typical lead times, availability of bulk quantities for later-stage development, and the quality of their documentation.

Below is a comparative table of representative commercial suppliers. This list is not exhaustive but provides a snapshot of the current market.

Table 1: Representative Commercial Suppliers of this compound

Supplier NameRepresentative Product IDStated PurityAvailability Notes
SynQuest Laboratories-95%Offers multiple pack sizes (e.g., 250mg, 1g, 5g).[3]
Chemcia Scientific->97%Provides a higher purity grade.[3]
Biosynth Carbosynth-Not specifiedAvailable in gram quantities.[3]
Ivy Fine Chemicals149374Not specifiedIn stock, available in multiple sizes including bulk.[4]
Nanjing PharmatechsHA-02135≥97%In stock, API intermediates and fine chemicals supplier.[5]
Dayang Chem (Hangzhou)-Not specifiedManufactory with custom synthesis capabilities.[6]
HANGZHOU TIANYE CHEMICALS->97%Offers stock material and contract manufacturing.[1]

Note: This data is compiled from publicly available supplier information and is subject to change. Researchers should always verify current specifications directly with the supplier before purchase.

Part 2: Supplier Qualification and Incoming Quality Control

A proactive approach to quality assurance is essential. This involves a two-stage process: rigorous evaluation of the supplier's documentation before purchase and empirical verification of the material upon receipt.

The Certificate of Analysis (CoA): A Blueprint of Quality

The Certificate of Analysis is the single most important document accompanying a chemical reagent. It provides a batch-specific summary of quality control tests. A comprehensive CoA for this compound should include:

  • Identity Confirmation: Verification of the chemical structure, typically via ¹H NMR or FTIR spectroscopy. The data should be consistent with the expected structure of this compound.

  • Purity Assay: This is the most critical parameter. High-Performance Liquid Chromatography (HPLC) is the gold standard for purity determination of non-volatile organic molecules.[7][8] The CoA should state the purity as a percentage area from the HPLC chromatogram. A purity level of ≥97% is recommended for most synthetic applications.

  • Appearance: Should be a light brown or beige powder.[1]

  • Melting Point: A sharp melting point range is indicative of high purity. The reported melting point is approximately 141°C.[1][3]

  • Residual Solvents: Gas Chromatography (GC) is often used to quantify residual solvents from the synthesis and purification process. This is particularly important for later-stage development and GMP applications.

  • Date of Analysis and Batch Number: Ensures traceability and provides an indication of the age of the material.

Incoming Quality Control (QC) Workflow

Even with a detailed CoA, it is best practice to perform in-house QC on a new batch of starting material. This self-validating step ensures that the material meets the specific requirements of your experiment and was not compromised during shipping or storage.

QC_Workflow cluster_0 Step 1: Documentation Review cluster_1 Step 2: In-House Verification cluster_2 Step 3: Disposition Receive Receive Material & CoA ReviewCoA Review Supplier CoA - Purity (HPLC ≥97%?) - Identity (NMR/FTIR?) - Melting Point (141°C?) Receive->ReviewCoA Decision Acceptable? ReviewCoA->Decision TLC Identity Check: Thin-Layer Chromatography (TLC) vs. Standard Decision->TLC Yes Quarantine Quarantine & Contact Supplier Decision->Quarantine No HPLC_Purity Purity Assay: Confirm Purity via HPLC TLC->HPLC_Purity Characterize Full Characterization (Optional): ¹H NMR, LC-MS HPLC_Purity->Characterize FinalDecision Pass QC? Characterize->FinalDecision Release Release to Lab Inventory FinalDecision->Release Yes FinalDecision->Quarantine No

Caption: A logical workflow for the qualification of incoming this compound.
Recommended QC Protocol: Purity Verification by HPLC

This protocol outlines a general-purpose Reverse-Phase HPLC (RP-HPLC) method suitable for verifying the purity of this compound.[9][10]

Objective: To confirm the purity stated on the supplier's CoA.

1. Materials & Reagents:

  • This compound (sample to be tested)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade or ultrapure)

  • Formic Acid or Phosphoric Acid (for mobile phase modification)

  • Volumetric flasks, pipettes, and autosampler vials

2. Instrumentation:

  • HPLC system with a UV-Vis or Diode Array Detector (DAD)

3. Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Mobile Phase: A gradient of Water (A) and Acetonitrile (B), both containing 0.1% Formic Acid.

    • Example Gradient: 0-20 min, 10% B to 90% B; 20-25 min, hold at 90% B; 25-30 min, return to 10% B.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 254 nm or scan for optimal wavelength with DAD.

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

4. Sample Preparation:

  • Accurately weigh ~5 mg of this compound and dissolve it in a 50:50 mixture of Acetonitrile and Water in a 50 mL volumetric flask to create a stock solution of ~0.1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

5. Analysis & Acceptance Criteria:

  • Inject the sample and integrate all peaks.

  • Calculate the purity by the area normalization method (% Purity = [Area of Main Peak / Total Area of All Peaks] x 100).

  • The result should be within an acceptable range of the supplier's CoA value (e.g., ± 1-2%). A significant discrepancy warrants further investigation and communication with the supplier.

Part 3: Safety, Handling, and Storage

Proper handling and storage are crucial to maintain the quality and ensure the safety of laboratory personnel.

Safety and Handling

This compound, like many halogenated aromatic compounds, should be handled with care.[11] Always consult the supplier-provided Safety Data Sheet (SDS) before use.[12]

  • Hazard Statements: Typically classified as harmful if swallowed, inhaled, or in contact with skin, and causes skin and serious eye irritation.[11] May also cause respiratory irritation.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).

  • Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[11][12] Avoid creating dust during weighing and transfer.

Storage and Stability

To prevent degradation, this compound should be stored correctly.

  • Storage Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[1][11] Recommended storage temperature is often 2-8°C.[3]

  • Sensitivities: The compound is noted to be sensitive to air, light, and heat.[1] It is advisable to store it protected from light, for example, by using an amber vial or storing it in a cabinet.

Conclusion

The integrity of research and drug development hinges on the quality of its foundational components. For a critical intermediate like this compound, sourcing is a scientific discipline, not just a purchase. By carefully selecting suppliers, critically evaluating their documentation, and implementing a robust incoming quality control program, researchers can mitigate risks associated with material variability. This diligent approach ensures that the starting material is a reliable constant, rather than an unknown variable, in the complex equation of scientific discovery.

References

  • This compound - LookChem . LookChem. Available from: [Link]

  • This compound - Nanjingpharma . Nanjing Pharmatechs Co., Ltd. Available from: [Link]

  • This compound [CAS: 99968-80-6] - Ivy Fine Chemicals . Ivy Fine Chemicals. Available from: [Link]

  • This compound | C6H6INO | CID 19877051 - PubChem . National Center for Biotechnology Information. Available from: [Link]

  • Analytical method development and dermal absorption of 2-amino-5-nitrophenol (2A5NP), a hair dye ingredient under oxidative condition - PMC . National Center for Biotechnology Information. Available from: [Link]

  • 2-Amino-5-nitrophenol - IARC Publications . International Agency for Research on Cancer. Available from: [Link]

Sources

Potential research applications of substituted aminophenols

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Research Applications of Substituted Aminophenols

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of the multifaceted research applications of substituted aminophenols, a versatile class of aromatic compounds. Intended for researchers, chemists, and professionals in drug development and materials science, this document elucidates the core chemical principles, synthesis, and diverse applications of these valuable molecules. We will delve into their critical roles as pharmaceutical intermediates, antioxidants, and precursors in materials science, supported by detailed experimental protocols and mechanistic insights.

Introduction to Substituted Aminophenols: A Structural and Functional Overview

Substituted aminophenols are aromatic compounds featuring both an amino (-NH₂) and a hydroxyl (-OH) group attached to a benzene ring, with additional functional groups at various positions. The relative positions of the amino and hydroxyl groups (ortho, meta, para) and the nature of the other substituents profoundly influence their chemical reactivity, redox potential, and biological activity.

The interplay between the electron-donating hydroxyl group and the amino group makes the aromatic ring highly susceptible to electrophilic substitution and oxidation. This reactivity is the cornerstone of their utility as antioxidants and as versatile building blocks in organic synthesis. For instance, p-aminophenol is a well-known industrial chemical primarily used as a precursor for the analgesic and antipyretic drug paracetamol (acetaminophen).

Synthetic Methodologies for Substituted Aminophenols

The primary and most established method for synthesizing substituted aminophenols is the reduction of the corresponding nitrophenols. This transformation can be achieved using various reducing agents and catalytic systems, with the choice often dictated by the desired selectivity and the presence of other functional groups.

Catalytic Hydrogenation

Catalytic hydrogenation is a widely used, clean, and efficient method for the reduction of nitrophenols.

Experimental Protocol: Synthesis of 4-Amino-3-methylphenol via Catalytic Hydrogenation

  • Reactor Setup: A 500 mL stainless-steel autoclave is charged with 4-methyl-2-nitrophenol (15.3 g, 0.1 mol), 150 mL of methanol as the solvent, and 0.5 g of a 5% Palladium on Carbon (Pd/C) catalyst.

  • Hydrogenation: The autoclave is sealed, purged with nitrogen, and then pressurized with hydrogen gas to 1.0 MPa.

  • Reaction Conditions: The mixture is stirred vigorously at 80°C. The reaction progress is monitored by the cessation of hydrogen uptake.

  • Work-up: After the reaction is complete, the autoclave is cooled to room temperature and depressurized. The catalyst is removed by filtration through a pad of Celite.

  • Isolation: The solvent is removed from the filtrate under reduced pressure to yield the crude product.

  • Purification: The crude 4-amino-3-methylphenol can be purified by recrystallization from a suitable solvent system, such as toluene or a water-ethanol mixture, to afford a crystalline solid.

Causality Behind Experimental Choices:

  • Catalyst: Palladium on carbon is a highly efficient and reusable catalyst for the reduction of nitro groups without affecting the phenol or other sensitive functional groups.

  • Solvent: Methanol is an excellent solvent for both the starting nitrophenol and the resulting aminophenol, ensuring a homogenous reaction mixture.

  • Pressure and Temperature: The use of elevated pressure and temperature increases the rate of the reaction, leading to a shorter reaction time and higher throughput.

Diagram: Catalytic Hydrogenation of a Substituted Nitrophenol

G Nitrophenol Substituted Nitrophenol Reaction Reduction Nitrophenol->Reaction H2 H₂ Gas H2->Reaction Catalyst Pd/C Catalyst Catalyst->Reaction Aminophenol Substituted Aminophenol H2O 2H₂O Reaction->Aminophenol Reaction->H2O

Caption: General workflow for the synthesis of substituted aminophenols.

Applications in Medicinal Chemistry and Drug Discovery

Substituted aminophenols are privileged scaffolds in medicinal chemistry due to their ability to form key hydrogen bonds and participate in redox processes within biological systems.

Neuroprotective Agents for Neurodegenerative Diseases

Several studies have highlighted the potential of substituted aminophenols as potent neuroprotective agents, particularly in the context of Alzheimer's and Parkinson's diseases. Their antioxidant properties enable them to scavenge reactive oxygen species (ROS), which are implicated in the neuronal damage characteristic of these conditions.

One promising class of compounds is based on the 2-aminophenol moiety. For instance, substituted 2-aminophenols have been investigated as inhibitors of ferroptosis, an iron-dependent form of programmed cell death linked to neurodegeneration.

Anticancer Agents

The aminophenol scaffold is also present in several anticancer agents. These compounds can exert their effects through various mechanisms, including the induction of apoptosis and the inhibition of enzymes crucial for cancer cell proliferation. The redox cycling of some aminophenol derivatives can generate ROS, leading to oxidative stress and selective killing of cancer cells.

Role in Materials Science

The chemical reactivity of substituted aminophenols makes them valuable in the synthesis of polymers and other advanced materials.

Polymerization Inhibitors and Antioxidants

Substituted aminophenols, particularly those with bulky alkyl groups, are effective polymerization inhibitors and antioxidants for various monomers and polymers. They act as radical scavengers, terminating the chain reactions that lead to unwanted polymerization during storage and processing.

Compound Application Inhibition Mechanism
4-tert-ButylaminophenolStabilizer for vinyl aromatic monomersRadical Scavenging
2,6-Di-tert-butyl-4-aminophenolAntioxidant for polyolefins and elastomersRadical Scavenging
Precursors for Dyes and Pigments

The diazotization of the amino group in aminophenols, followed by coupling with other aromatic compounds, is a classical method for the synthesis of a wide range of azo dyes. The color of the resulting dye is dependent on the substitution pattern of the aminophenol and the nature of the coupling partner. These dyes find applications in textiles, printing inks, and as pH indicators.

Antioxidant Properties and Mechanistic Insights

The antioxidant activity of substituted aminophenols is primarily attributed to their ability to donate a hydrogen atom from the hydroxyl or amino group to a free radical, thereby neutralizing it. The resulting aminophenoxyl radical is stabilized by resonance, which makes the parent molecule an effective radical scavenger.

Diagram: Mechanism of Radical Scavenging by a Substituted Aminophenol

G cluster_reactants Reactants cluster_products Products Aminophenol Substituted Aminophenol (Ar-OH) Reaction H• Transfer Aminophenol->Reaction Donates H• Radical Free Radical (R•) Radical->Reaction StabilizedRadical Stabilized Aminophenoxyl Radical (Ar-O•) Neutralized Neutralized Species (RH) Reaction->StabilizedRadical Reaction->Neutralized

Caption: Antioxidant mechanism of substituted aminophenols.

Experimental Protocol: Evaluation of Antioxidant Activity using the DPPH Assay

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common and reliable method for determining the radical scavenging activity of compounds.

  • Preparation of Reagents:

    • Prepare a 0.1 mM solution of DPPH in methanol.

    • Prepare a series of concentrations of the substituted aminophenol test compound in methanol.

  • Assay Procedure:

    • In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each concentration of the test compound.

    • A control well should contain 100 µL of DPPH solution and 100 µL of methanol.

    • A blank well should contain 200 µL of methanol.

  • Incubation and Measurement:

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculation of Scavenging Activity:

    • The percentage of scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the control and A_sample is the absorbance of the test compound.

  • IC₅₀ Determination:

    • The IC₅₀ value (the concentration of the test compound required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the concentration of the test compound.

Future Perspectives and Conclusion

The versatility of substituted aminophenols ensures their continued importance in both academic research and industrial applications. Future research is likely to focus on the development of novel aminophenol-based therapeutics with enhanced specificity and reduced side effects. In materials science, the design of new aminophenol derivatives will contribute to the creation of high-performance polymers and functional materials with tailored properties.

An In-Depth Technical Guide to the Reactivity of the Amino Group in 2-Amino-5-iodophenol

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

2-Amino-5-iodophenol is a highly functionalized aromatic scaffold of significant interest in medicinal chemistry and materials science. Its utility stems from the unique interplay of three distinct functional groups—amino, hydroxyl, and iodo—each offering a vector for synthetic diversification. This guide focuses specifically on the reactivity of the primary aromatic amino group, a critical determinant of the molecule's synthetic pathways. We will dissect the electronic factors governing its nucleophilicity and explore its participation in key chemical transformations, including acylation, alkylation, and diazotization. By providing both mechanistic rationale and field-tested protocols, this document serves as a comprehensive resource for professionals seeking to leverage this versatile building block in their research and development endeavors.

The Electronic Architecture of this compound

The reactivity of the amino group in this compound is not governed in isolation. It is profoundly influenced by the electronic contributions of the adjacent hydroxyl group and the para-positioned iodo group. Understanding these effects is paramount for predicting and controlling reaction outcomes.

  • Amino Group (-NH₂): The lone pair of electrons on the nitrogen atom is delocalized into the benzene ring through a strong positive mesomeric (+M) or resonance effect. This significantly increases the electron density at the ortho and para positions, making the amino group a potent activating group. It also imparts nucleophilic character to the nitrogen atom itself.[1]

  • Hydroxyl Group (-OH): Similar to the amino group, the hydroxyl group is a strong activating group due to its positive mesomeric (+M) effect, donating electron density to the ring. Its presence ortho to the amino group further enhances the ring's electron-rich nature.

  • Iodo Group (-I): The electronic character of iodine is dualistic. It exhibits a weak negative inductive (-I) effect due to its electronegativity, withdrawing electron density through the sigma bond. Concurrently, it has a weak positive mesomeric (+M) effect, where its lone pairs can be delocalized into the ring. In the context of aromatic reactivity, the inductive withdrawal effect often slightly deactivates the ring towards electrophilic attack.

The collective result is an electron-rich aromatic system where the amino group, bolstered by the ortho-hydroxyl group, retains significant nucleophilicity, albeit slightly tempered by the distant iodo substituent.

Electronic effects influencing amino group reactivity.

Key Transformations of the Amino Group

The nucleophilic character of the amino group makes it a prime site for several fundamental organic reactions.

N-Acylation

Acylation of the amino group is a common strategy to form amides, which can serve as protecting groups or as precursors for further functionalization. This reaction is typically straightforward but requires careful control to prevent O-acylation of the neighboring hydroxyl group.

Causality Behind Experimental Choices: The choice of reaction conditions is critical for achieving chemoselectivity. In acidic media, the amino group is protonated (-NH₃⁺), rendering it non-nucleophilic. This allows for selective O-acylation of the hydroxyl group.[2] Conversely, under neutral or basic conditions, the amino group is significantly more nucleophilic than the hydroxyl group, favoring N-acylation. The use of a non-nucleophilic base is often employed to scavenge the acid byproduct (e.g., HCl from an acyl chloride) without competing in the reaction.

Experimental Protocol: N-Acetylation with Acetic Anhydride

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve this compound (1.0 eq.) in a suitable solvent such as ethyl acetate or tetrahydrofuran (THF).

  • Reagent Addition: Add a mild, non-nucleophilic base such as pyridine or triethylamine (1.1 eq.). Cool the mixture to 0 °C in an ice bath.

  • Acylation: Add acetic anhydride (1.1 eq.) dropwise to the stirred solution, ensuring the temperature remains below 10 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup and Isolation: Upon completion, quench the reaction with the addition of water. Separate the organic layer, wash sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-(2-hydroxy-4-iodophenyl)acetamide.

  • Purification: The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by flash column chromatography.

N-Alkylation

Selective N-alkylation introduces alkyl substituents onto the amino group. Reductive amination is a highly effective and controlled method for this transformation, avoiding issues of over-alkylation common with alkyl halides.[3][4]

Causality Behind Experimental Choices: Direct alkylation with alkyl halides can lead to a mixture of mono- and di-alkylated products and may also cause O-alkylation. Reductive amination circumvents this by first forming an imine intermediate through condensation with an aldehyde or ketone.[4] This imine is then selectively reduced in situ by a mild reducing agent like sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (STAB), which is gentle enough not to reduce the carbonyl starting material.[3] This one-pot procedure is efficient and provides high yields of the mono-alkylated product.[3]

Experimental Protocol: Reductive Amination with Benzaldehyde

  • Reaction Setup: Dissolve this compound (1.0 eq.) and benzaldehyde (1.05 eq.) in methanol in a round-bottom flask.

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the corresponding imine.

  • Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add sodium borohydride (NaBH₄) (1.5 eq.) portion-wise, controlling the evolution of gas.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature for an additional 3-5 hours. Monitor the reaction by TLC.

  • Workup and Isolation: Carefully add water to quench the excess NaBH₄. Remove the methanol under reduced pressure. Extract the aqueous residue with ethyl acetate (3x).

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the resulting crude product by flash column chromatography on silica gel to yield the N-benzyl-2-amino-5-iodophenol.[4]

Diazotization and Azo Coupling

The conversion of the primary amino group to a diazonium salt is a cornerstone of aromatic chemistry, opening pathways to a vast array of functionalities.[5] Diazonium salts are versatile intermediates for Sandmeyer-type reactions (introducing halides, -CN) or for azo coupling to form vibrant dyes.[5][6]

Causality Behind Experimental Choices: The diazotization reaction must be performed in a cold, acidic solution (typically 0-5 °C) using a source of nitrous acid, generated in situ from sodium nitrite and a strong acid like HCl.[6] Low temperatures are critical because diazonium salts are unstable and can decompose, particularly by losing N₂ gas to form a highly reactive aryl cation.[5] The subsequent azo coupling reaction requires an electron-rich coupling partner (e.g., a phenol or aniline derivative).[6] The reaction is typically run under slightly alkaline conditions to deprotonate the coupling partner (like a phenol), making it a more potent nucleophile.[7]

Diazotization_Workflow cluster_diazo Step 1: Diazotization cluster_coupling Step 2: Azo Coupling A Dissolve this compound in aq. HCl B Cool to 0-5 °C (Ice Bath) A->B C Add aq. NaNO₂ Dropwise B->C D Stir for 30 min Diazonium Salt Forms C->D F Slowly add Diazonium Salt Solution to Coupling Agent D->F E Prepare cold solution of Coupling Agent (e.g., Phenol) in aq. NaOH E->F G Stir for 60 min Azo Dye Precipitates F->G

Experimental workflow for diazotization and azo coupling.

Experimental Protocol: Synthesis of an Azo Dye

  • Diazotization:

    • In a 250 mL beaker, suspend this compound (0.01 mol) in a mixture of concentrated HCl (2.5 mL) and water (25 mL). Stir until a solution of the hydrochloride salt is formed.

    • Cool the solution to 0-5 °C in an ice bath with continuous stirring.[6]

    • Prepare a solution of sodium nitrite (0.011 mol) in 10 mL of cold water. Add this solution dropwise to the cold amine hydrochloride solution, keeping the temperature below 5 °C.[6]

    • Stir for an additional 30 minutes in the ice bath to ensure complete formation of the diazonium salt.

  • Azo Coupling:

    • In a separate 400 mL beaker, dissolve the coupling agent, such as phenol (0.01 mol), in 20 mL of a 10% sodium hydroxide solution.[6]

    • Cool this alkaline solution to 0-5 °C in an ice bath.

    • With vigorous stirring, slowly add the cold diazonium salt solution to the cold alkaline phenol solution. A colored precipitate of the azo dye will form immediately.[6]

    • Continue stirring in the ice bath for 60 minutes to ensure the reaction goes to completion.

  • Isolation:

    • Isolate the crude dye by vacuum filtration using a Buchner funnel.

    • Wash the filter cake with cold water until the washings are neutral.

    • Dry the product in an oven at a moderate temperature (e.g., 60-70 °C).

Summary of Reactivity

The amino group of this compound is a versatile handle for a wide range of chemical modifications. Its reactivity is robust, driven by the activating nature of the aromatic ring system.

Reaction TypeTypical ReagentsKey ConditionsPrimary ProductSelectivity Considerations
N-Acylation Acetic anhydride, Acetyl chloridePyridine or Et₃N, 0 °C to RTAmideHigh N-selectivity over O-acylation under basic/neutral conditions.[8]
N-Alkylation Aldehyde/Ketone, NaBH₄ or STABMethanol or DCE, RTSecondary AmineExcellent selectivity for mono-alkylation via reductive amination.[3][4]
Diazotization NaNO₂, HCl0-5 °CDiazonium SaltReaction is highly temperature-sensitive; diazonium salt is unstable.[5][6]
Heterocycle Formation Dicarbonyls, α-haloketonesAcid or base catalysis, HeatBenzoxazoles, etc.Regioselectivity depends on the specific cyclization strategy and reagents.[9][10]
Palladium Coupling Aryl halides, Boronic acidsPd catalyst, Ligand, BaseDi- or Tri-arylaminesCan participate in Buchwald-Hartwig amination, though the C-I bond is also reactive.[11][12]

Conclusion

As a senior application scientist, it is my assessment that this compound offers a predictable and highly useful reactivity profile centered on its amino group. The electronic activation provided by the hydroxyl and amino groups ensures robust nucleophilicity, while the presence of the iodo-substituent provides an additional site for cross-coupling reactions, further enhancing its synthetic value. The protocols and mechanistic insights provided in this guide are designed to be self-validating, grounded in established chemical principles. By understanding the interplay of the substituent effects, researchers can confidently and precisely manipulate this molecule to construct complex targets for pharmaceutical and materials science applications.

References

Electrophilic substitution on the 2-aminophenol ring

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Electrophilic Substitution on the 2-Aminophenol Ring

Authored by: Gemini, Senior Application Scientist

Abstract

2-Aminophenol is a highly valuable, bifunctional aromatic compound that serves as a cornerstone synthon in the development of pharmaceuticals, dyes, and heterocyclic compounds.[1][2][3] Its rich and nuanced reactivity in electrophilic aromatic substitution (EAS) is governed by the synergistic and sometimes competing electronic effects of its hydroxyl and amino substituents. This guide provides an in-depth exploration of the core principles governing these reactions, offering field-proven insights into controlling regioselectivity and reaction outcomes. We will dissect the causality behind established protocols for nitration, halogenation, and sulfonation, and address the inherent limitations of Friedel-Crafts reactions. This document is intended for researchers, scientists, and drug development professionals seeking to master the synthetic utility of 2-aminophenol.

The Electronic Architecture of the 2-Aminophenol Ring

The reactivity of the 2-aminophenol ring is fundamentally dictated by the electronic interplay of the hydroxyl (-OH) and amino (-NH2) groups. Both are powerful activating, ortho, para-directing groups.[4][5][6][7] Their potency stems from the ability of the oxygen and nitrogen lone pairs to donate electron density into the aromatic π-system via resonance, stabilizing the cationic Wheland intermediate formed during electrophilic attack.[8]

  • Synergistic Activation: The -OH and -NH2 groups are positioned ortho to each other. Their directing effects are cooperative, meaning they reinforce each other to strongly activate the same positions on the ring. The positions ortho and para to the -OH group are C6 and C4, respectively. The positions ortho and para to the -NH2 group are C3 and C5. However, the strongest activation occurs where their influence overlaps most effectively. Consequently, the C4 and C6 positions, being para to one group and ortho to the other, are the most electron-rich and nucleophilic sites, making them the primary targets for electrophilic attack.

  • Steric Considerations: While both C4 and C6 are electronically activated, the C6 position is sterically hindered by the adjacent -OH group. Therefore, electrophilic substitution often shows a preference for the less hindered C4 position, although mixtures of C4 and C6 substituted products are common.[4][9]

Caption: Cooperative directing effects in 2-aminophenol.

The Critical Influence of pH on Reactivity

A nuanced understanding of the acid-base properties of 2-aminophenol is paramount for controlling its reactivity. The reaction outcome is exquisitely sensitive to the pH of the medium, as the nature of the activating groups can be fundamentally altered.

  • Acidic Conditions (pH < 4): In a strongly acidic medium, the amino group, being the more basic site, is protonated to form the anilinium ion (-NH3+). This protonated group is no longer an activator; its lone pair is unavailable for resonance.[10] Instead, it becomes a powerful electron-withdrawing, deactivating group that directs incoming electrophiles to the meta position.[10][11] The ring becomes significantly less reactive than benzene.

  • Neutral Conditions (pH ≈ 7): Both the -OH and -NH2 groups are in their neutral, activating forms, leading to the high reactivity described previously.

  • Basic Conditions (pH > 10): In a basic medium, the phenolic proton is removed to form the phenoxide ion (-O-). The phenoxide is an even more powerful activating group than the neutral hydroxyl group, as the negative charge dramatically increases electron donation into the ring.[10] This extreme activation can make reactions difficult to control, often leading to polysubstitution or oxidation.

G cluster_acid Acidic Medium (e.g., H2SO4) cluster_base Basic Medium (e.g., NaOH) start 2-Aminophenol (-OH, -NH2) Highly Activated acid_form Protonation at -NH2 Forms -NH3+ group Strongly Deactivated (m-directing) start->acid_form + H+ base_form Deprotonation at -OH Forms -O- group Extremely Activated (o,p-directing) start->base_form - H+

Caption: pH-dependent reactivity of 2-aminophenol.

Key Electrophilic Substitution Reactions & Protocols

Nitration

Direct nitration of 2-aminophenol is challenging due to the high reactivity of the ring, which makes it susceptible to oxidation by nitric acid, leading to the formation of tarry by-products.[4] Furthermore, the strongly acidic conditions typically used for nitration (H2SO4/HNO3) will protonate the amino group, deactivating the ring. To achieve controlled, selective nitration, protection of one or both functional groups is the standard, field-proven approach.

Causality of Experimental Choices: The most common strategy involves the acetylation of the amino group. The resulting acetamido (-NHCOCH3) group is still an activating, ortho, para-director, but it is less powerful than the amino group.[12] This moderation of reactivity prevents oxidation and polysubstitution. The bulky acetyl group also enhances the steric hindrance at the C3 position, further favoring substitution at C5. The hydroxyl group is often protected as well, typically as an acetate ester, to prevent side reactions.

Experimental Protocol: Synthesis of 5-Nitro-2-aminophenol

  • Protection (Acetylation):

    • Dissolve 2-aminophenol (1.0 eq) in glacial acetic acid.

    • Add acetic anhydride (2.2 eq) dropwise while cooling in an ice bath.

    • Stir at room temperature for 1-2 hours until TLC analysis indicates complete formation of the diacetylated product.

    • Pour the reaction mixture into ice water to precipitate the product. Filter, wash with cold water, and dry.

  • Nitration:

    • Suspend the diacetylated 2-aminophenol (1.0 eq) in acetic acid at 0-5 °C.

    • Add a pre-cooled mixture of concentrated nitric acid (1.1 eq) and concentrated sulfuric acid dropwise, maintaining the temperature below 10 °C.

    • Stir for 2-3 hours at low temperature. Monitor the reaction by TLC.

    • Carefully pour the mixture onto crushed ice. The nitrated product will precipitate. Filter and wash thoroughly with water.

  • Deprotection (Hydrolysis):

    • Reflux the crude nitrated product in aqueous hydrochloric acid (e.g., 10-15% HCl) for 2-4 hours.

    • Cool the solution and neutralize carefully with a base (e.g., NaOH or NaHCO3) to precipitate the final 5-nitro-2-aminophenol product.

    • Filter, wash with water, and recrystallize from a suitable solvent (e.g., ethanol/water).

Halogenation

Due to the highly activated nature of the ring, halogenation of 2-aminophenol with chlorine or bromine can proceed rapidly even in the absence of a Lewis acid catalyst.[6][13] The primary challenge is controlling the reaction to prevent the formation of polyhalogenated products.

Causality of Experimental Choices: To favor monosubstitution, the reaction is typically run at low temperatures and in a less polar solvent (like CHCl3 or CCl4) to moderate reactivity.[13] Using a milder halogenating agent or controlling the stoichiometry precisely is also crucial. Bromine water, a highly reactive medium, will typically lead to the formation of a tribrominated precipitate (2,4,6-tribromophenol), demonstrating the ring's high nucleophilicity.[13]

Experimental Protocol: Synthesis of 4-Bromo-2-aminophenol

  • Dissolve 2-aminophenol (1.0 eq) in a suitable solvent such as chloroform or acetic acid.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of bromine (1.0 eq) in the same solvent dropwise over 30-60 minutes with vigorous stirring.

  • Allow the reaction to stir at 0-5 °C for an additional 1-2 hours.

  • Quench the reaction by adding a solution of sodium bisulfite to destroy any excess bromine.

  • Extract the product into an organic solvent (e.g., ethyl acetate), wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Sulfonation

Sulfonation of 2-aminophenol is highly dependent on temperature, which controls the kinetic versus thermodynamic product distribution.[14] The reaction typically uses concentrated or fuming sulfuric acid.

Causality of Experimental Choices: At lower temperatures, the reaction is under kinetic control, and the electrophile attacks the most accessible activated position, often favoring the ortho product (relative to the -OH group). At higher temperatures, the reaction is reversible and under thermodynamic control, leading to the formation of the more stable para isomer.[14] Several patented industrial processes describe the sulfonation of 2-aminophenol or its derivatives as a key step in synthesizing commercially important compounds.[15][16][17]

Experimental Protocol: Synthesis of 4-Amino-3-hydroxybenzenesulfonic acid

  • Carefully add 2-aminophenol (1.0 eq) in small portions to concentrated sulfuric acid (3-4 eq) while cooling in an ice-water bath.

  • Once the addition is complete, slowly heat the reaction mixture to 100-120 °C.

  • Maintain this temperature for 4-6 hours. The reaction progress can be monitored by taking small aliquots, diluting them, and analyzing by HPLC.

  • Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice.

  • The sulfonic acid product, which often exists as a zwitterion, will precipitate.

  • Filter the solid, wash with a small amount of cold water, and dry. Recrystallization can be performed from hot water.

Limitations: The Challenge of Friedel-Crafts Reactions

A significant limitation in the functionalization of the 2-aminophenol ring is its near-total incompatibility with standard Friedel-Crafts alkylation and acylation reactions.

Causality of Failure: The Lewis acid catalysts (e.g., AlCl3, FeCl3) required for these reactions are strong Lewis acids.[8] The amino and hydroxyl groups on the 2-aminophenol ring are Lewis bases. The lone pair on the nitrogen or oxygen atom will readily coordinate with the Lewis acid catalyst.[18][19] This complexation has two detrimental effects:

  • It forms a positive charge on the nitrogen/oxygen atom, which strongly deactivates the aromatic ring towards electrophilic attack.

  • It consumes the catalyst, rendering it unavailable to activate the alkyl or acyl halide electrophile.[18]

As a result, Friedel-Crafts reactions on unprotected 2-aminophenol do not proceed. Alternative synthetic strategies that do not require Lewis acid catalysis must be employed to introduce alkyl or acyl groups.

Summary Data Table

ReactionElectrophileTypical ConditionsMajor Product(s)Key Considerations
Nitration NO2+Acetic anhydride protection, then HNO3/H2SO4 at 0-10°C, followed by hydrolysis.4-Nitro- & 6-Nitro-2-aminophenol (after deprotection)Protection is essential to prevent oxidation and ring deactivation.
Bromination Br+ (from Br2)Br2 in CHCl3 or CH3COOH at 0°C.4-Bromo-2-aminophenolHighly activated ring; requires mild conditions to avoid polysubstitution.
Sulfonation SO3Concentrated H2SO4 at 100-120°C.4-Amino-3-hydroxybenzenesulfonic acid (thermodynamic product)Reaction is temperature-dependent. High temperatures favor the para-isomer.
Friedel-Crafts R+ or RCO+R-X/AlCl3 or RCOCl/AlCl3No Reaction-NH2 and -OH groups complex with the Lewis acid catalyst, deactivating the ring.

Conclusion

The electrophilic substitution on 2-aminophenol is a study in controlled reactivity. The powerful, cooperative activation by the hydroxyl and amino groups renders the ring highly nucleophilic, but also susceptible to side reactions like oxidation and polysubstitution. Mastery of this chemistry hinges on a deep understanding of the directing effects, the critical influence of pH, and the strategic use of protecting groups to moderate reactivity and guide regioselectivity. While direct Friedel-Crafts reactions are unfeasible, nitration, halogenation, and sulfonation can be effectively controlled to produce a wide array of functionalized intermediates crucial for the pharmaceutical and chemical industries.

References

  • Reactivity and orientation of the benzene ring with more than one substituent. (2023, March 23). GeeksforGeeks.[Link]

  • Substituent Effects in Electrophilic Substitutions. (2024, October 4). Chemistry LibreTexts.[Link]

  • Aromatic Reactivity. Michigan State University Department of Chemistry.[Link]

  • Effect of Substituent on Reactivity of Benzene. Vedantu.[Link]

  • Orientation Effects in Substituted Benzenes. (2019, June 5). Chemistry LibreTexts.[Link]

  • Electrophilic Substitution Reactions of Phenols. BYJU'S.[Link]

  • Phenols in Electrophilic Aromatic Substitution. Jack Westin.[Link]

  • Merging Excited-State Copper Catalysis and Triplet Nitro(hetero)arenes for Direct Synthesis of 2-Aminophenol Derivatives. National Institutes of Health.[Link]

  • Electrophilic aromatic substitution. Wikipedia.[Link]

  • Phenol Electrophilic substitution rxn. SlideShare.[Link]

  • Synthetic method of 2-aminophenol-4-sulfonamide. Eureka | Patsnap.[Link]

  • The Mechanism of Electrophilic Aromatic Substitution. Chemistry Steps.[Link]

  • 2-Aminophenol derivatives and process for their preparation.
  • Synthetic method of 2-aminophenol-4-sulfonamide.
  • Preparation method of 2-amino-4-sulfo-6-acetaminophenol.
  • Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. National Institutes of Health.[Link]

  • Synthesis and preliminary pharmacology of 2-aminophenol derivatives. PubMed.[Link]

  • Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. Royal Society of Chemistry.[Link]

  • General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. MDPI.[Link]

  • Activating effects of amino and hydroxyl groups in different pH. Chemistry Stack Exchange.[Link]

  • Limitation of Friedel-Crafts Reactions. YouTube.[Link]

  • Explain the limitations of Friedel-Crafts reactions. Filo.[Link]

  • What are the limitations of Friedal Craft reactions? Quora.[Link]

  • Review of Limitations of Friedel-Crafts reactions. CUTM Courseware.[Link]

  • Ch12: Friedel-Crafts limitations. University of Calgary.[Link]

  • Aromatic Electrophilic substitution. SlideShare.[Link]

  • Oxidation of 2-aminophenol to 2-amino-3H-phenoxazin-3-one with monochloramine in aqueous environment: A new method for APO synthesis? PubMed.[Link]

  • Directing Effects in Electrophilic Aromatic Substitution Made EASY! YouTube.[Link]

  • A green approach for the synthesis of 2-substituted benzoxazoles and benzothiazoles via coupling/cyclization reactions. ResearchGate.[Link]

  • Regioselective synthesis of 2-aminophenols from N-arylhydroxylamines. PubMed.[Link]

  • Regioselective nitration of aromatic compounds and the reaction products thereof.
  • ELECTROPHILIC SUBSTITUTION REACTIONS IN AROMATIC AMINES. YouTube.[Link]

  • Directing Effects. Save My Exams.[Link]

  • Synthesis of 2-amino-5-nitrophenol. ResearchGate.[Link]

  • Multiple Directing Effects and Multistep Synthesis || EAS || SEAr. YouTube.[Link]

  • Multiple Substituents- Directing Effects. Chemistry LibreTexts.[Link]

  • Halogenation Reactions. METTLER TOLEDO.[Link]

  • A theoretical study of electrophilic substitution on aminophenols and aminobenzenethiols. Semantic Scholar.[Link]

  • The Mechanism of Aminations of Halobenzenes. CaltechAUTHORS.[Link]

  • Electrophilic Aromatic Substitution: The Six Key Reactions. Master Organic Chemistry.[Link]

  • Effects of Amino Substitution on the Excited State Hydrogen Transfer in Phenol: A TDDFT Study. ResearchGate.[Link]

  • Synthesis of 2-amino-5-nitrophenol by two step process. ResearchGate.[Link]

Sources

Methodological & Application

Application Note & Protocol: Strategic Suzuki Coupling of 2-Amino-5-iodophenol for Pharmaceutical Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of 2-Amino-5-iodophenol Biaryls

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. This compound is a particularly valuable building block in drug discovery. The resulting 5-aryl-2-aminophenol scaffold is a privileged structure found in a variety of biologically active molecules, including kinase inhibitors and modulators of other critical cellular pathways.

However, the simultaneous presence of an amino (-NH₂) and a hydroxyl (-OH) group on the aromatic ring presents unique challenges. Both groups can interact with the palladium catalyst, potentially leading to side reactions, catalyst deactivation, and low yields. This protocol is specifically designed to navigate these challenges, ensuring a robust and reproducible synthesis.

Core Protocol: Suzuki Coupling of this compound with Phenylboronic Acid

This protocol details a reliable method for the coupling of this compound with a generic arylboronic acid, represented here by phenylboronic acid. The principles and conditions can be adapted for a wide range of boronic acid partners.

Reagents and Materials
ReagentFormulaMW ( g/mol )Molarity/Conc.AmountMoles (mmol)Role
This compoundC₆H₆INO235.02-235 mg1.0Aryl Halide
Phenylboronic AcidC₆H₇BO₂121.93-146 mg1.2Boronic Acid
Pd(PPh₃)₄C₇₂H₆₀P₄Pd1155.56-29 mg0.025 (2.5 mol%)Catalyst
Potassium Carbonate (K₂CO₃)K₂CO₃138.212 M1.5 mL3.0Base
1,4-DioxaneC₄H₈O₂88.11-8 mL-Solvent
TolueneC₇H₈92.14-2 mL-Solvent
Nitrogen (N₂)N₂28.01---Inert Gas
Step-by-Step Experimental Procedure
  • Reaction Setup:

    • Place a magnetic stir bar into a 25 mL Schlenk flask.

    • Add this compound (235 mg, 1.0 mmol), Phenylboronic Acid (146 mg, 1.2 mmol), and Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 29 mg, 0.025 mmol).

    • Seal the flask with a rubber septum.

  • Inert Atmosphere:

    • Evacuate the flask under high vacuum for 2-3 minutes to remove atmospheric oxygen.

    • Backfill the flask with high-purity nitrogen gas.

    • Repeat this vacuum/backfill cycle three times to ensure a completely inert atmosphere. This is critical to prevent oxidative degradation of the Pd(0) catalyst.

  • Solvent and Base Addition:

    • Using a syringe, add the solvent mixture of 1,4-Dioxane (8 mL) and Toluene (2 mL). The use of a co-solvent system can improve the solubility of all reactants.

    • Degas the solvent mixture by bubbling nitrogen through it for 15-20 minutes prior to addition.

    • Add the 2 M aqueous solution of Potassium Carbonate (1.5 mL, 3.0 mmol) via syringe.

  • Reaction Execution:

    • Immerse the flask in a preheated oil bath at 90 °C.

    • Stir the reaction mixture vigorously for 12-16 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

    • Transfer the mixture to a separatory funnel. Extract the aqueous layer twice more with ethyl acetate (2 x 20 mL).

    • Combine the organic layers and wash with brine (20 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 5-phenyl-2-aminophenol.

Experimental Workflow Diagram

G A 1. Reagent Loading (Flask Setup) B 2. Inerting (3x Vacuum/N2 Cycle) A->B Secure Septum C 3. Solvent & Base Addition (Degassed Solvents) B->C Via Syringe D 4. Heating & Stirring (90 °C, 12-16h) C->D To Oil Bath E 5. Reaction Quench & Work-up (EtOAc/H2O Extraction) D->E Cool to RT F 6. Purification (Column Chromatography) E->F Concentrate G Pure Product F->G

Caption: High-level workflow for the Suzuki coupling of this compound.

Mechanism & Key Considerations: The "Why" Behind the Protocol

A deep understanding of the Suzuki coupling catalytic cycle is essential for troubleshooting and adapting the protocol. The presence of the -NH₂ and -OH groups requires careful selection of conditions to favor the desired cross-coupling pathway.

The Catalytic Cycle

The generally accepted mechanism for the Suzuki coupling reaction proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of this compound. This is often the rate-determining step. The electron-donating nature of the amino and hydroxyl groups can increase electron density on the ring, potentially slowing this step.

  • Transmetalation: The boronic acid, activated by the base (K₂CO₃), forms a boronate complex (-B(OH)₃⁻). This complex transfers its phenyl group to the palladium center, displacing the iodide. The base is crucial for this step to proceed.

  • Reductive Elimination: The two organic groups (the aminophenol and the phenyl) on the palladium center couple, forming the new C-C bond of the biaryl product. This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.

G cluster_cycle Suzuki Catalytic Cycle A Pd(0)L2 (Active Catalyst) B Oxidative Addition A->B Ar-I C Ar-Pd(II)-X(L2) B->C D Transmetalation C->D Ar'-B(OH)2 Base E Ar-Pd(II)-Ar'(L2) D->E F Reductive Elimination E->F Forms C-C Bond F->A Ar-Ar' (Product)

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Rationale for Reagent and Condition Selection
  • Catalyst (Pd(PPh₃)₄): Tetrakis(triphenylphosphine)palladium(0) is an excellent, well-established catalyst for a broad range of Suzuki couplings. It is air-sensitive, necessitating the inert atmosphere protocol. For more challenging substrates, other catalysts like PdCl₂(dppf) might be considered.

  • Base (K₂CO₃): A moderately strong inorganic base like potassium carbonate is crucial for activating the boronic acid for transmetalation. Stronger bases like NaOH or KOH could potentially deprotonate the phenolic -OH group, leading to catalyst inhibition or side reactions. The use of an aqueous solution ensures sufficient solubility and reactivity.

  • Solvent System (Dioxane/Toluene/Water): This multiphasic solvent system is designed to balance the solubility of the polar this compound, the less polar phenylboronic acid, and the inorganic base. Dioxane is an excellent coordinating solvent for the palladium catalyst, while toluene can help to azeotropically remove traces of water if needed, although water is required for the activity of the inorganic base.

  • Temperature (90 °C): This temperature provides sufficient thermal energy to overcome the activation barrier for the oxidative addition step without causing significant thermal decomposition of the catalyst or reactants.

Troubleshooting Common Issues

IssuePotential Cause(s)Recommended Solution(s)
Low or No Conversion 1. Inactive Catalyst (Oxidized) 2. Insufficiently Degassed Solvents 3. Base is too weak or insoluble1. Ensure a rigorously inert atmosphere. Use fresh catalyst. 2. Degas solvents thoroughly with N₂ for at least 20 minutes. 3. Consider a stronger base like Cs₂CO₃ or K₃PO₄. Ensure vigorous stirring.
Significant Side Product Formation (e.g., Homo-coupling) 1. Reaction temperature is too high. 2. Premature decomposition of boronic acid.1. Lower the reaction temperature to 70-80 °C and increase reaction time. 2. Add the boronic acid in portions or use a slight excess (1.1-1.2 eq).
Difficulty in Product Purification 1. Product is highly polar. 2. Residual palladium in the product.1. Use a more polar eluent system for chromatography (e.g., Dichloromethane/Methanol). 2. Wash the final organic solution with an aqueous solution of thiourea or use a metal scavenger resin.

Conclusion

This application note provides a robust and well-rationalized protocol for the Suzuki coupling of this compound. By understanding the underlying mechanism and the critical role of each component, researchers can confidently synthesize valuable biaryl structures for applications in drug discovery and materials science. The provided troubleshooting guide serves as a practical tool to overcome common experimental hurdles, ensuring high yields and purity.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Available at: [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). The Slower, More Selective Reaction of Arylboronic Acids in Suzuki–Miyaura Coupling. Angewandte Chemie International Edition, 53(1), 221-224. Available at: [Link]

  • Carrow, B. P., & Hartwig, J. F. (2011). A Practical Synthesis of (C₅H₅)Fe(dppe)Ph from Ferrocene. Organometallics, 30(15), 4128–4131. (Note: While this reference is for a different reaction, it discusses solvent effects relevant to cross-coupling). Available at: [Link]

Using 2-Amino-5-iodophenol in cross-coupling reactions

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Application of 2-Amino-5-iodophenol in Palladium-Catalyzed Cross-Coupling Reactions

Authored by: Gemini, Senior Application Scientist

Abstract

This compound is a versatile and highly valuable building block in modern organic synthesis, particularly within the pharmaceutical and materials science sectors. Its trifunctional nature—possessing an amine, a hydroxyl group, and an aryl iodide—offers a unique platform for constructing complex molecular architectures. The aryl iodide serves as a prime handle for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds with high regioselectivity. Furthermore, the ortho-relationship of the amino and hydroxyl groups provides a latent capacity for subsequent intramolecular cyclization, leading to the efficient synthesis of important heterocyclic scaffolds such as benzoxazoles. This guide provides a comprehensive overview of the application of this compound in key cross-coupling reactions, complete with mechanistic insights, detailed experimental protocols, and expert troubleshooting advice for researchers, scientists, and drug development professionals.

Introduction: The Strategic Value of this compound

The strategic placement of three distinct functional groups makes this compound a privileged scaffold in synthetic chemistry.

  • The Aryl Iodide: The carbon-iodine bond is the most reactive of the aryl halides in the oxidative addition step of palladium-catalyzed cross-coupling reactions, allowing for milder reaction conditions and broader substrate scope compared to the corresponding bromides or chlorides. This makes the iodine atom the primary site for initial functionalization.

  • The Amino and Hydroxyl Groups: These electron-donating groups activate the aromatic ring. More importantly, their adjacent positioning is ideal for forming five-membered heterocyclic rings, a common motif in biologically active molecules.[1] Many synthetic strategies leverage an initial cross-coupling at the iodine position, followed by a tandem or one-pot cyclization reaction involving the amine and hydroxyl functionalities. This convergent approach is highly efficient for building molecular complexity.

This combination of features allows for the synthesis of a diverse range of compounds, from biaryl structures and substituted anilines to complex heterocyclic systems like benzoxazoles, which are found in numerous marketed drugs and natural products.[1]

Foundational Principles: The Palladium Cross-Coupling Catalytic Cycle

Nearly all cross-coupling reactions discussed herein proceed through a common, well-established catalytic cycle involving a palladium catalyst.[2][3] Understanding this cycle is crucial for rationalizing experimental choices and troubleshooting reactions.

The cycle is generally understood to involve three fundamental steps:

  • Oxidative Addition: A low-valent palladium(0) complex reacts with the aryl halide (in this case, this compound), inserting itself into the carbon-iodine bond. This oxidizes the palladium from the Pd(0) to the Pd(II) state.[4]

  • Transmetalation (or Nucleophilic Attack): The second coupling partner (e.g., an organoboron compound in Suzuki coupling or an amine in Buchwald-Hartwig amination) exchanges its organic group with the halide on the palladium(II) complex.[2][4]

  • Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the new C-C or C-N bond in the final product. This step reduces the palladium back to its Pd(0) state, regenerating the active catalyst to re-enter the cycle.[2][5]

Palladium Catalytic Cycle cluster_cycle Catalytic Cycle Pd0 L₂Pd(0) PdII_Aryl L₂Pd(II)(Ar)(I) Pd0->PdII_Aryl Oxidative Addition PdII_Coupled L₂Pd(II)(Ar)(R) PdII_Aryl->PdII_Coupled Transmetalation (R-M) PdII_Coupled->Pd0 Reductive Elimination ArI Ar-I (this compound) RM R-M (Coupling Partner) ArR Ar-R (Product) MI M-I

Caption: General catalytic cycle for Pd-catalyzed cross-coupling.

Key Applications and Protocols

Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura reaction is one of the most robust and widely used methods for forming C(sp²)-C(sp²) bonds.[6][7] It couples an organoboron species (like a boronic acid or ester) with an organic halide. With this compound, this reaction provides direct access to 4-amino-3-hydroxybiphenyl derivatives, which are important pharmacophores.

Causality Behind Experimental Choices:

  • Catalyst System: While Pd(PPh₃)₄ can be used, modern catalyst systems employing bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) are often more efficient, especially for challenging substrates.[8][9] These ligands promote faster rates of oxidative addition and reductive elimination and stabilize the monoligated Pd(0) species, which is often the most active catalyst.[10]

  • Base: A base is essential to activate the boronic acid, forming a more nucleophilic "ate" complex that facilitates transmetalation.[7] The choice of base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) is critical and depends on the substrate's sensitivity. K₃PO₄ is often effective for less reactive partners.[8]

  • Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene) and water is common, as water helps dissolve the inorganic base and facilitates the formation of the boronate "ate" complex.[11]

This protocol describes the coupling of this compound with phenylboronic acid.

ReagentMol. Wt. ( g/mol )Amount (mg)MmolEquivalents
This compound235.022351.01.0
Phenylboronic Acid121.931461.21.2
Pd₂(dba)₃915.72230.0250.025 (2.5 mol% Pd)
SPhos410.53410.100.10 (10 mol%)
K₃PO₄ (Potassium Phosphate)212.274252.02.0
1,4-Dioxane-8 mL--
Water (degassed)-2 mL--

Step-by-Step Methodology:

  • Inert Atmosphere: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (235 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), and K₃PO₄ (425 mg, 2.0 mmol).

  • Catalyst Addition: In a separate vial, quickly weigh the Pd₂(dba)₃ (23 mg, 0.025 mmol) and SPhos (41 mg, 0.10 mmol) and add them to the Schlenk flask.

  • Degassing: Seal the flask with a rubber septum, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere. This is critical to prevent oxidation and deactivation of the Pd(0) catalyst.[8]

  • Solvent Addition: Add degassed 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.

  • Reaction: Place the flask in a preheated oil bath at 80-100 °C. Stir the mixture vigorously.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-16 hours).

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield the desired 4-amino-3-hydroxybiphenyl.

Suzuki Workflow reagents 1. Combine Reactants (Aryl Iodide, Boronic Acid, Base) catalyst 2. Add Catalyst System (Pd Source + Ligand) reagents->catalyst inert 3. Establish Inert Atmosphere (Evacuate/Backfill Ar/N₂) catalyst->inert solvent 4. Add Degassed Solvents inert->solvent heat 5. Heat and Stir (Monitor by TLC/LC-MS) solvent->heat workup 6. Aqueous Work-up (Quench, Extract) heat->workup purify 7. Purify (Column Chromatography) workup->purify product Isolated Product purify->product

Caption: Experimental workflow for a Suzuki-Miyaura coupling reaction.

Sonogashira Coupling & Tandem Cyclization: Synthesis of Benzoxazoles

The Sonogashira reaction couples terminal alkynes with aryl halides, providing a powerful method for constructing C(sp²)-C(sp) bonds.[12][13] When applied to this compound, this reaction is particularly valuable as the resulting 2-alkynyl-6-aminophenol intermediate can undergo a subsequent intramolecular cyclization to form a 2-substituted-5-alkynylbenzoxazole. This tandem strategy is highly atom-economical and rapidly builds molecular complexity.

Causality Behind Experimental Choices:

  • Dual Catalysis: The Sonogashira reaction classically employs a dual catalyst system: a palladium complex to perform the cross-coupling cycle and a copper(I) salt (e.g., CuI) as a co-catalyst. The copper(I) is believed to react with the terminal alkyne to form a copper(I) acetylide, which is a more reactive species for the transmetalation step with the palladium(II) complex.[14]

  • Base: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is typically used. It serves both to neutralize the HI generated during the reaction and as the solvent.

  • Cyclization Trigger: The intramolecular cyclization (5-endo-dig) of the 2-alkynyl-6-aminophenol intermediate can often be triggered by heat or by the addition of a specific catalyst or acid after the initial coupling is complete.

This protocol describes the reaction of this compound with phenylacetylene to form 2-phenyl-5-(phenylethynyl)benzoxazole.

ReagentMol. Wt. ( g/mol )Amount (mg)MmolEquivalents
This compound235.022351.01.0
Phenylacetylene102.14123 (134 µL)1.21.2
PdCl₂(PPh₃)₂701.90350.050.05 (5 mol%)
Copper(I) Iodide (CuI)190.45100.050.05 (5 mol%)
Triethylamine (Et₃N)-10 mL--

Step-by-Step Methodology:

  • Reaction Setup: To a Schlenk flask, add this compound (235 mg, 1.0 mmol), PdCl₂(PPh₃)₂ (35 mg, 0.05 mmol), and CuI (10 mg, 0.05 mmol).

  • Inert Atmosphere: Seal the flask and establish an inert atmosphere by evacuating and backfilling with argon three times.

  • Solvent and Reagent Addition: Add degassed triethylamine (10 mL) followed by phenylacetylene (134 µL, 1.2 mmol) via syringe.

  • Initial Coupling: Stir the reaction mixture at room temperature for 2 hours to facilitate the initial Sonogashira coupling. Monitor by TLC for the disappearance of the starting iodide and the formation of the intermediate.

  • Cyclization: After the initial coupling is complete, heat the reaction mixture to 80 °C and stir for an additional 6-12 hours to drive the intramolecular cyclization to the benzoxazole product.

  • Work-up: Cool the reaction to room temperature and remove the triethylamine under reduced pressure.

  • Purification: Dissolve the residue in ethyl acetate, wash with water and brine, dry over Na₂SO₄, and concentrate. Purify the crude product by column chromatography to isolate the 2-phenyl-5-(phenylethynyl)benzoxazole.

Tandem Reaction start This compound + Phenylacetylene sonogashira Sonogashira Coupling (Pd/Cu, Et₃N, RT) start->sonogashira intermediate Intermediate: 2-Amino-6-(phenylethynyl)phenol sonogashira->intermediate cyclization Intramolecular Cyclization (Heat, 80°C) intermediate->cyclization product Product: 2-Phenyl-5-(phenylethynyl)benzoxazole cyclization->product

Caption: Tandem Sonogashira coupling and cyclization pathway.

Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds.[15][16] Applying this to this compound involves coupling an external amine at the iodine position. This presents a unique challenge: the substrate itself contains an amino group that could potentially coordinate to the palladium catalyst and inhibit its activity.[17]

Expert Insights & Causality:

  • Catalyst Inhibition: The free amino group on the this compound can act as a ligand for the palladium center, leading to catalyst deactivation.

  • Overcoming Inhibition: This challenge can be addressed in several ways:

    • Ligand Choice: Using very bulky and electron-rich biaryl phosphine ligands (e.g., BrettPhos, RuPhos) can sterically disfavor the coordination of the substrate's small amino group while promoting the desired catalytic cycle.

    • Protecting Groups: An alternative, though less step-economical, strategy is to temporarily protect the substrate's amino group (e.g., as a Boc-carbamate) before the coupling reaction.

    • Base Selection: A strong, non-nucleophilic hindered base like lithium bis(trimethylsilyl)amide (LiHMDS) or sodium tert-butoxide (NaOtBu) is required to deprotonate the incoming amine nucleophile.

Troubleshooting Common Issues

ProblemProbable Cause(s)Recommended Solution(s)
Low or No Conversion 1. Inactive catalyst (Pd(0) oxidized).2. Inefficient ligand.3. Insufficiently strong or poor quality base.1. Ensure rigorous degassing of solvents and inert atmosphere throughout the reaction.[8]2. Screen different ligands; bulky, electron-rich phosphine ligands are often superior.[17]3. Use a fresh, dry, finely powdered base. Consider a stronger base like K₃PO₄ or Cs₂CO₃ for Suzuki.[11]
Homocoupling of Coupling Partner Presence of oxygen during the reaction setup or execution.Improve degassing techniques (e.g., use freeze-pump-thaw cycles). Ensure a positive pressure of inert gas.[11]
Protodehalogenation (Loss of Iodine) 1. Presence of water or protic sources.2. Reaction temperature is too high.1. Use anhydrous solvents and reagents. For Suzuki, boronic esters (e.g., pinacol esters) are more stable than boronic acids against protodeboronation, which can indirectly affect the main reaction.[11]2. Attempt the reaction at a lower temperature for a longer duration.
Formation of Black Precipitate (Palladium Black) Catalyst decomposition due to oxygen, high temperature, or incompatible ligands.This usually indicates a failed reaction. The primary solution is to improve degassing, check reagent purity, and potentially use a more robust pre-catalyst or ligand system.[17]

Conclusion

This compound stands out as a remarkably versatile substrate for palladium-catalyzed cross-coupling reactions. Its inherent functionality allows for selective C-C and C-N bond formation at the iodine position, providing a gateway to a vast chemical space. The true synthetic power of this molecule is realized in tandem strategies, where an initial cross-coupling is followed by cyclization to afford complex heterocyclic systems like benzoxazoles in an efficient and elegant manner. By understanding the underlying reaction mechanisms and carefully selecting catalysts, ligands, and conditions, researchers can fully exploit the potential of this powerful building block in the synthesis of novel pharmaceuticals and advanced materials.

References

  • PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS - Nobel Prize. (2010). nobelprize.org. [Link]

  • Pd-Catalyzed Cross Coupling Reactions. (2023). Chemistry LibreTexts. [Link]

  • Mechanism of Palladium‐Catalyzed Cross‐Coupling Reactions. (2009). Request PDF. [Link]

  • Buchwald–Hartwig amination - Wikipedia. en.wikipedia.org. [Link]

  • Palladium catalyzed couplings. (2020). Chemistry LibreTexts. [Link]

  • Practical Aspects of Carbon−Carbon Cross-Coupling Reactions Using Heteroarenes. (2010). ACS Publications. [Link]

  • Benzoxazole synthesis - Organic Chemistry Portal. . [Link]

  • A green approach for the synthesis of 2-substituted benzoxazoles and benzothiazoles via coupling/cyclization reactions. (2021). ResearchGate. [Link]

  • Cross-coupling reaction - Wikipedia. en.wikipedia.org. [Link]

  • Synthesis of Benzoxazoles from 2-Aminophenols and β-Diketones Using a Combined Catalyst of Brønsted Acid and Copper Iodide. (2014). Organic Chemistry Portal. [Link]

  • Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. (2018). NIH. [Link]

  • Optimization of the Heck coupling Reaction between 2 and Iodophenol and... (2017). ResearchGate. [Link]

  • Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. (2023). NIH. [Link]

  • Recent Applications of the Sonogashira Reaction in the Synthesis of Drugs and Their Derivatives: A Review. (2023). Semantic Scholar. [Link]

  • General Synthesis of 2-Substituted Benzoxazoles Based on Tf₂O-Promoted Electrophilic Activation of Tertiary Amides. (2023). MDPI. [Link]

  • Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. [Link]

  • Cross-Electrophile Coupling: Principles, Methods, and Applications in Synthesis. (2022). PMC. [Link]

  • Palladium-Catalyzed Heck-Type Reactions of Alkyl Iodides. (2007). ACS Publications. [Link]

  • Cross-coupling strategies for aniline synthesis. (2019). ResearchGate. [Link]

  • [(NHC)PdCl₂(Aniline)] Complexes: Easily Synthesized, Highly Active Pd(II)–NHC Precatalysts for Cross-Coupling Reactions. (2015). NIH. [Link]

  • Suzuki–Miyaura Coupling of Halophenols and Phenol Boronic Acids. (2018). ACS Publications. [Link]

  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]

  • Recent Applications of the Sonogashira Reaction in the Synthesis of Drugs and Their Derivatives: A Review. (2023). ResearchGate. [Link]

  • Struggling with Suzuki Reaction. (2023). Reddit. [Link]

  • Heck Reaction. Organic Chemistry Portal. [Link]

  • Heck reaction - Wikipedia. en.wikipedia.org. [Link]

  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2021). YouTube. [Link]

  • Heck Reaction | Named Reactions | Organic Chemistry Lessons. (2021). YouTube. [Link]

  • Suzuki Cross-Coupling of Phenylboronic Acid and 5- Iodovanillin. (2013). Rose-Hulman Institute of Technology. [Link]

  • Development of Continuous Flow Sonogashira Coupling of lead Anti-Cancer Small Molecule Inhibitors. (2021). Purdue e-Pubs. [Link]

  • Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Synthesis of Bioactive compounds. SHINDO-KANO LABORATORY. [Link]

  • Transition Metal Catalyzed Hiyama Cross-Coupling: Recent Methodology Developments and Synthetic Applications. (2023). MDPI. [Link]

  • Synthesis of Biologically Active Molecules through Multicomponent Reactions. (2022). MDPI. [Link]

  • Special Issue : Synthesis of Bioactive Compounds: Volume II. MDPI. [Link]

  • Cross-coupling reactions – Knowledge and References. Taylor & Francis. [Link]

  • Bioactive Peptides: Synthesis, Sources, Applications, and Proposed Mechanisms of Action. (2020). MDPI. [Link]

Sources

Application Note: A Robust, Validated HPLC Method for the Quantification of Substituted Aminophenols

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and reliable isocratic reversed-phase high-performance liquid chromatography (RP-HPLC) method for the separation and quantification of substituted aminophenols. These compounds are critical intermediates and potential impurities in the synthesis of pharmaceuticals and other fine chemicals. The described method utilizes a C18 stationary phase with a phosphate-buffered mobile phase and UV detection, providing excellent selectivity and sensitivity. The protocol has been developed to be self-validating, with comprehensive procedures for method validation according to the International Council for Harmonisation (ICH) Q2(R1) guidelines, ensuring accuracy, precision, and linearity.[1][2][3][4] This guide is intended for researchers, quality control analysts, and drug development professionals requiring a precise and reproducible analytical solution for aminophenol analysis.

Introduction

Substituted aminophenols are a class of aromatic compounds containing both hydroxyl and amino functional groups. They serve as pivotal building blocks in numerous industries, most notably in the manufacturing of analgesic drugs (e.g., paracetamol from 4-aminophenol), hair dyes, and corrosion inhibitors. The purity of these intermediates is paramount, as related isomers or degradation products can impact the safety and efficacy of the final product.

High-Performance Liquid Chromatography (HPLC) is an ideal analytical technique for this purpose due to its high resolving power, sensitivity, and precision.[5] This note describes a reversed-phase HPLC method, which is particularly well-suited for separating polar aromatic compounds like aminophenols.[6][7]

Principle of the Method

The separation is based on the principle of reversed-phase chromatography, where the stationary phase is nonpolar (hydrophobic) and the mobile phase is polar. A C18 (octadecyl) column is used, providing a hydrophobic surface that interacts with the aromatic ring of the aminophenols. A buffered aqueous-organic mobile phase is employed to elute the compounds.

The key to achieving reproducible and sharp peaks for ionizable compounds like aminophenols is controlling the mobile phase pH.[8] By using a phosphate buffer to maintain a consistent pH (e.g., pH 4.0), the ionization state of the amino and hydroxyl groups is stabilized, preventing peak tailing and retention time shifts.[9] The organic modifier (acetonitrile) is used to adjust the solvent strength and control the retention time of the analytes. Detection is performed using a UV detector at a wavelength corresponding to the absorbance maxima of the target aminophenols.[10]

Materials and Reagents

  • Analytes: Reference standards of substituted aminophenols (e.g., 2-aminophenol, 3-aminophenol, 4-aminophenol), purity ≥ 99.5%.

  • Solvents: HPLC-grade acetonitrile (ACN) and methanol.

  • Water: Deionized water, filtered through a 0.22 µm filter.

  • Buffer Salts: Potassium dihydrogen phosphate (KH₂PO₄), analytical grade.

  • Acids/Bases: Orthophosphoric acid (85%), analytical grade, for pH adjustment.

  • Filters: 0.45 µm PTFE or Nylon syringe filters for sample preparation.

Instrumentation and Chromatographic Conditions

The analysis is performed on a standard HPLC system equipped with a pump, autosampler, column compartment, and UV detector.

ParameterConditionRationale
HPLC Column C18, 250 mm x 4.6 mm, 5 µmProvides strong hydrophobic retention for aromatic compounds, offering excellent resolution.[6]
Mobile Phase 25 mM KH₂PO₄ (pH 4.0) : Acetonitrile (85:15, v/v)Phosphate buffer controls the pH to ensure consistent ionization and symmetrical peak shape. Acetonitrile provides the necessary elution strength.[11]
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and efficiency.
Column Temp. 30 °CMaintaining a constant temperature ensures stable retention times and reduces viscosity fluctuations.[12]
Detection UV at 272 nmThis wavelength is a common absorbance maximum for aminophenols, offering good sensitivity.[10] A different wavelength may be optimal for other isomers.[13]
Injection Vol. 10 µLA typical injection volume that avoids column overloading while ensuring adequate sensitivity.
Run Time 15 minutesSufficient to allow for the elution of all target analytes and any late-eluting impurities.

Experimental Workflow

A graphical representation of the entire analytical process ensures clarity and reproducibility from start to finish.

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Analysis cluster_data Phase 3: Data Processing A Mobile Phase Preparation & Degassing B Standard & Sample Weighing C Dissolution & Dilution in Mobile Phase B->C D Sample Filtration (0.45 µm) C->D E System Equilibration & System Suitability Test (SST) D->E F Sequence Setup (Standards & Samples) E->F G HPLC Injection & Chromatographic Separation F->G H UV Detection at 272 nm G->H I Peak Integration & Identification H->I J Quantification via External Standard Calibration I->J K Report Generation & Review J->K

Figure 1: High-level workflow for the HPLC analysis of substituted aminophenols.

Standard and Sample Preparation Protocols

6.1. Mobile Phase Preparation (1 L)

  • Weigh 3.40 g of KH₂PO₄ and dissolve it in 850 mL of deionized water.

  • Adjust the pH to 4.0 ± 0.05 using 85% orthophosphoric acid.

  • Add 150 mL of HPLC-grade acetonitrile.

  • Mix thoroughly and degas for 15 minutes using sonication or vacuum filtration.

6.2. Standard Stock Solution (1000 µg/mL)

  • Accurately weigh approximately 25 mg of the aminophenol reference standard into a 25 mL volumetric flask.

  • Add approximately 15 mL of the mobile phase and sonicate for 5 minutes to dissolve.

  • Allow the solution to return to room temperature.

  • Dilute to the mark with the mobile phase and mix well.

6.3. Calibration Standards (e.g., 1-100 µg/mL)

  • Prepare a series of at least five calibration standards by performing serial dilutions of the Standard Stock Solution with the mobile phase.

6.4. Sample Preparation

  • Accurately weigh a quantity of the test material expected to contain approximately 25 mg of the aminophenol into a 25 mL volumetric flask.

  • Follow steps 2-4 from the Standard Stock Solution preparation.

  • Perform further dilutions with the mobile phase as necessary to bring the concentration within the calibration range.

  • Prior to injection, filter the final solution through a 0.45 µm syringe filter into an HPLC vial.

Method Validation Protocol

To ensure the method is suitable for its intended purpose, it must be validated according to ICH Q2(R1) guidelines.[1][2][3] The objective of validation is to demonstrate suitability for the intended purpose.[3]

Validation ParameterProtocolAcceptance Criteria
Specificity Inject a blank (mobile phase), a placebo (if applicable), and a spiked sample.No interfering peaks at the retention time of the analyte peak. The peak should be spectrally pure.
Linearity Analyze a minimum of five concentrations across the range (e.g., 1-100 µg/mL). Plot peak area vs. concentration and perform linear regression.Correlation coefficient (r²) ≥ 0.999.
Accuracy (% Recovery) Analyze samples spiked with the analyte at three concentration levels (e.g., 80%, 100%, 120%) in triplicate.Mean recovery should be between 98.0% and 102.0%.
Precision (Repeatability) Perform six replicate injections of a standard solution at 100% of the test concentration.Relative Standard Deviation (%RSD) ≤ 2.0%.[14]
Intermediate Precision Repeat the precision study on a different day with a different analyst or on a different instrument.%RSD between the two sets of data should meet laboratory standards (typically ≤ 3.0%).
Limit of Detection (LOD) Determine based on the signal-to-noise ratio (S/N) of 3:1 or from the standard deviation of the response and the slope of the calibration curve.The lowest concentration that can be reliably detected but not necessarily quantified.
Limit of Quantitation (LOQ) Determine based on the signal-to-noise ratio (S/N) of 10:1 or from the standard deviation of the response and the slope.The lowest concentration that can be quantified with acceptable precision and accuracy.
Robustness Intentionally vary method parameters (e.g., pH ±0.2, % ACN ±2%, Flow Rate ±0.1 mL/min, Column Temp ±2°C) and assess the impact on results.System suitability parameters should remain within acceptable limits.

Data Analysis and System Suitability

System Suitability Tests (SST) are an integral part of the method and are used to verify that the chromatographic system is adequate for the analysis.[15][16] They must be performed before any sample analysis.[14]

8.1. System Suitability Test (SST)

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.[14]

  • Make five replicate injections of a standard solution (e.g., 50 µg/mL).

  • Evaluate the following parameters:

SST ParameterAcceptance LimitRationale
Tailing Factor (T) ≤ 2.0Ensures peak symmetry for accurate integration.[8][14]
Theoretical Plates (N) > 2000Measures column efficiency and separation power.[14]
%RSD of Peak Area ≤ 2.0%Demonstrates the precision of the injection and system hardware.[14][17]
%RSD of Retention Time ≤ 1.0%Confirms the stability of the pump and mobile phase composition.

8.2. Quantification

  • Generate a linear calibration curve by plotting the average peak area of the standards against their known concentrations.

  • Determine the concentration of the aminophenol in the sample solutions by interpolating their peak areas from the calibration curve.

  • Calculate the final amount of the aminophenol in the original sample, accounting for all dilutions.

Troubleshooting Guide

Even robust methods can encounter issues. This guide addresses common problems.[5][18]

ProblemProbable Cause(s)Recommended Solution(s)
Peak Tailing 1. Secondary silanol interactions.[8] 2. Column contamination or degradation. 3. Mobile phase pH is too close to analyte pKa.1. Ensure mobile phase pH is at least 1-2 units away from the analyte pKa. 2. Flush the column with a strong solvent or replace it.[18] 3. Verify and adjust mobile phase pH.
Shifting Retention Times 1. Inconsistent mobile phase preparation. 2. Column temperature fluctuations.[12] 3. Pump malfunction or leak.1. Prepare fresh mobile phase, ensuring accurate measurements and thorough mixing. 2. Use a temperature-controlled column compartment. 3. Check for leaks and perform pump maintenance.
High Backpressure 1. Blockage in the system (e.g., tubing, guard column, column frit).[5] 2. Particulate matter from unfiltered samples.1. Systematically disconnect components to isolate the blockage. Reverse flush the column if permitted. 2. Always filter samples before injection. Use a guard column.[19]
Ghost Peaks 1. Contamination in the mobile phase or sample diluent. 2. Sample carryover from the autosampler.1. Use fresh, high-purity solvents.[18] 2. Implement a needle wash step in the autosampler program with a strong solvent.

Conclusion

The RP-HPLC method described in this application note is a highly effective tool for the routine analysis and quality control of substituted aminophenols. By adhering to the detailed protocols for sample preparation, chromatographic analysis, and system suitability, users can achieve accurate and reproducible results. The integrated method validation plan, grounded in ICH guidelines, ensures that the method is trustworthy and fit for its intended purpose in both research and regulated environments.

References

High-Purity Isolation of 2-Amino-5-iodophenol via Automated Flash Column Chromatography: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed, robust protocol for the purification of 2-Amino-5-iodophenol, a key building block in pharmaceutical synthesis, using automated flash column chromatography. Achieving high purity of this intermediate is critical for the efficacy and safety of the final active pharmaceutical ingredient (API). This guide offers a comprehensive methodology, explaining the rationale behind experimental choices, from solvent systems to loading techniques, to ensure reproducible and efficient purification.

Introduction: The Imperative of Purity in Drug Development

This compound is a trifunctional aromatic compound whose unique structure is foundational in the synthesis of numerous complex pharmaceutical agents, including targeted kinase inhibitors. However, its synthesis often yields a crude mixture containing regioisomers, unreacted starting materials, and various by-products. The presence of these impurities can compromise subsequent synthetic steps, reduce overall yields, and introduce potentially harmful substances into the final drug product.

This application note details a highly effective purification method using reverse-phase flash chromatography, a technique that provides an optimal balance of speed and resolution for the demands of medicinal chemistry and drug development professionals.

Foundational Principles: Leveraging Reverse-Phase Chromatography

Reverse-phase chromatography is the method of choice for purifying compounds like this compound, which exhibit both polar (amino and hydroxyl groups) and non-polar (iodinated benzene ring) characteristics.[1][2]

Mechanism of Separation: In this technique, a non-polar stationary phase (such as C18-bonded silica) is used in conjunction with a polar mobile phase (typically a mixture of water and an organic solvent like acetonitrile or methanol).[1][3][4] The separation is governed by hydrophobic interactions; less polar compounds have a stronger affinity for the stationary phase and elute later, while more polar compounds are carried through the column more quickly with the mobile phase. The iodinated aromatic ring of this compound imparts significant hydrophobicity, allowing for its effective separation from less hydrophobic impurities.

Detailed Experimental Protocol

This protocol is optimized for an automated flash chromatography system.

Materials and Reagents
Item Specification Rationale
Crude this compoundTechnical Grade---
Stationary PhaseC18-bonded Silica Gel, 40-63 µmStandard for reverse-phase flash chromatography.
Mobile Phase ADeionized Water + 0.1% Formic AcidHPLC Grade. Acid improves peak shape.[5][6]
Mobile Phase BAcetonitrile + 0.1% Formic AcidHPLC Grade. Strong organic solvent for elution.
Adsorbent for LoadingCelite® 545 or Silica GelInert support for dry loading.[7]

The Role of Formic Acid: The addition of 0.1% formic acid to the mobile phase is critical. It helps to protonate the basic amino group on the target molecule, which minimizes peak tailing and leads to sharper, more resolved peaks.[5][6][8]

Sample Preparation: The Advantage of Dry Loading

For samples that may not be fully soluble in the initial, weak mobile phase, dry loading is the superior technique. It promotes a more uniform application of the sample to the column, resulting in better separation efficiency.[7][9][10][11]

  • Dissolution: Dissolve 1.0 gram of crude this compound in a minimal volume of a suitable solvent such as methanol or acetone.

  • Adsorption: Add 2–3 grams of Celite® or silica gel to the solution to form a slurry.

  • Evaporation: Remove the solvent using a rotary evaporator until a fine, free-flowing powder is obtained. Complete dryness is essential to prevent issues on the column.

Optimized Chromatography Parameters

These parameters are recommended for the purification of a 1.0-gram batch of crude material.

Parameter Value Justification
Column 40 g C18 Flash ColumnAppropriate scale for the amount of material.
Flow Rate 40 mL/minBalances separation time with resolution.
UV Detection 254 nm & 280 nmAromatic compounds strongly absorb UV light.
Fraction Size 20 mLAllows for precise collection of the pure compound.
Gradient Elution Strategy

A gradient elution, where the concentration of the strong organic solvent (Mobile Phase B) is increased over time, is necessary to separate the components of the crude mixture effectively.

Time (minutes) % Mobile Phase B (Acetonitrile w/ 0.1% Formic Acid) Purpose
0.0 - 2.05%Column Equilibration
2.1 - 20.05% → 70%Linear Gradient for Separation
20.1 - 25.070% → 95%Column Wash to Elute Non-polar Impurities
25.1 - 30.095% → 5%Re-equilibration for Next Run

Visualizing the Purification Workflow

PurificationWorkflow cluster_prep Sample Preparation cluster_chrom Flash Chromatography cluster_post Post-Purification dissolve Dissolve Crude Material adsorb Adsorb onto Celite dissolve->adsorb evaporate Evaporate to Dry Powder adsorb->evaporate load Dry Load onto C18 Column evaporate->load run Execute Gradient Elution load->run collect Collect Fractions run->collect analyze Analyze Fractions (TLC/LC-MS) collect->analyze pool Pool Pure Fractions analyze->pool isolate Isolate Product via Evaporation pool->isolate final_product final_product isolate->final_product High-Purity this compound

Caption: A schematic overview of the purification process.

Post-Chromatography Analysis and Isolation
  • Fraction Analysis: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to identify fractions containing the pure product.

  • Pooling: Combine the pure fractions into a single flask.

  • Solvent Removal: Concentrate the pooled fractions under reduced pressure to obtain the purified solid.

  • Purity and Yield Assessment: Confirm the purity of the final product using High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy, and calculate the final yield.

Troubleshooting Guide

Issue Likely Cause Recommended Solution
Poor Separation / Peak Tailing Sample overload; improper mobile phase pH.Reduce the amount of crude material loaded; ensure 0.1% formic acid is present in the mobile phase.[5][8]
Product Elutes Too Early The mobile phase is too strong initially.Lower the starting percentage of acetonitrile in the gradient.
Product Fails to Elute The mobile phase is too weak.Increase the final percentage of acetonitrile or extend the gradient time.
Inconsistent Results Column degradation; incomplete sample drying.Use a new column for each run; ensure the sample is a completely dry, free-flowing powder before loading.[7][11]

Safety and Handling Precautions

This compound and its related compounds are irritants and should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[12][13] All manipulations should be conducted in a certified chemical fume hood. Always consult the Safety Data Sheet (SDS) for detailed safety information before commencing work.[14][15][16]

Conclusion

This application note presents a validated and efficient method for the purification of this compound using automated reverse-phase flash chromatography. Adherence to this protocol will enable researchers and drug development professionals to consistently produce high-purity material, a critical requirement for successful pharmaceutical research and development. The principles outlined here are also applicable to the purification of other structurally similar aromatic compounds.

References

  • Applications and Uses of Formic Acid in Liquid Chromatography-Mass Spectrometry Analysis. (n.d.). ResearchGate.
  • When do you dry load and when do you wet load? (silica column chromatography). (2022, July 1). Reddit.
  • Reverse-Phase Chromatography: Columns & Mobile Phases Guide. (2021, March 14). Chiral Technologies.
  • Overview of Silica Column Sample Loading Techniques. (2023, April 26). Teledyne Labs.
  • Dry vs. Wet Loading in Column Chromatography. (2020, January 3). Reddit.
  • When should I use dry loading instead of liquid loading with flash column chromatography? (2023, January 19). Biotage.
  • This compound. (n.d.). LookChem.
  • How does an acid pH affect reversed-phase chromatography separations? (2023, January 24). Biotage.
  • Applications and uses of formic acid in liquid chromatography-mass spectrometry analysis. (2013). Nova Science Publishers, Inc.
  • PubChem. (n.d.). This compound. National Institutes of Health.
  • Dry loading vs. liquid loading, which provides better flash column chromatography results? (2023, January 19). Biotage.
  • This compound 99968-80-6 wiki. (n.d.). Guidechem.
  • Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. (n.d.). LCGC International.
  • Reversed-phase chromatography. (n.d.). Wikipedia.
  • Normal-phase vs. Reversed-phase Chromatography. (2025, August 12). Phenomenex.
  • 2-Amino-5-iodo-phenol. (n.d.). Sigma-Aldrich.
  • HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. (n.d.). SIELC Technologies.
  • This compound. (n.d.). Biosynth.
  • Purification of Polar Aromatic Compounds. (2025). BenchChem.
  • The HPLC Analysis of Polar Analytes with Aqueous Mobile Phases. (2001). Jones Chromatography Ltd.
  • A Material Safety Data Sheet 2-Iodophenol. (n.d.).
  • Safety Data Sheet. (2025, November 6). Sigma-Aldrich.
  • Safety Data Sheet. (2025, November 4). MedchemExpress.com.
  • Safety Data Sheet. (2021, May 1). Angene Chemical.
  • Safety Data Sheet. (2012, April 19). Fisher Scientific.
  • Methodology: The Stationary Phase. (n.d.). SNS Courseware.
  • Reviewing the Importance of the Stationary and Mobile Phases in Chromatography. (n.d.).
  • A Complete Guide to Mobile Phase and Stationary Phase in HPLC. (n.d.). Labtech.
  • Mobile and Stationary Phases in Chromatography Explained. (n.d.). Pharma Now.
  • Using amines or amino acids as mobile phase modifiers in chromatography. (n.d.). Google Patents.
  • Automating Column Chromatography Protein Purification. (n.d.).
  • Application Notes and Protocols for the Purification of Synthesized 5-Amino-2-Chlorophenol by Column Chromatography. (2025). BenchChem.
  • Separation, purification and identification of the components of a mixture. (n.d.). The Royal Society of Chemistry.
  • Purification and Identification of Secondary Compounds in Mangifera indica L., Piper betle L. and Lawsonia inermis L. Leaves by Column Chromatography and GC-MS Analysis. (2025, March 21). Biosciences Biotechnology Research Asia.
  • Analytical method development and dermal absorption of 2-amino-5-nitrophenol (2A5NP), a hair dye ingredient under oxidative condition. (n.d.). PMC - NIH.
  • Separation of 2-Amino-5-nitrophenol on Newcrom R1 HPLC column. (n.d.). SIELC Technologies.
  • AIA-894(AFpak). (n.d.).

Sources

Application Notes and Protocols: NMR Characterization of 2-Amino-5-iodophenol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Amino-5-iodophenol and its derivatives are pivotal structural motifs in medicinal chemistry and materials science. Their utility as precursors for pharmacologically active compounds and functional materials necessitates robust analytical methods for structural confirmation and purity assessment. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the premier technique for the unambiguous characterization of these molecules in solution.[1][2] This document provides a comprehensive guide to the NMR characterization of this compound derivatives, detailing experimental protocols and principles of spectral interpretation for researchers, scientists, and drug development professionals.

The inherent complexity of substituted aromatic systems, influenced by the electronic effects of amino, hydroxyl, and iodo substituents, requires a meticulous approach to NMR analysis. This guide emphasizes the causality behind experimental choices, ensuring that the described protocols are not merely procedural but are grounded in the fundamental principles of NMR spectroscopy.

Theoretical Background: Understanding the NMR Landscape of Substituted Phenols

The chemical shifts (δ) of protons (¹H) and carbons (¹³C) in this compound derivatives are dictated by the interplay of inductive and resonance effects of the substituents on the benzene ring.

  • ¹H NMR Spectroscopy : The aromatic region of the ¹H NMR spectrum provides a wealth of information. The hydroxyl (-OH) and amino (-NH₂) protons are often observed as broad singlets, and their chemical shifts can be highly dependent on solvent, concentration, and temperature due to hydrogen bonding.[3][4] The aromatic protons exhibit characteristic splitting patterns (e.g., doublets, doublets of doublets) arising from spin-spin coupling with neighboring protons. The electronegativity and resonance contributions of the -OH, -NH₂, and -I groups modulate the electron density at different positions on the ring, leading to predictable upfield or downfield shifts.

  • ¹³C NMR Spectroscopy : The ¹³C NMR spectrum reveals the chemical environment of each carbon atom in the molecule.[1] The carbons directly attached to the electronegative oxygen and iodine atoms (C-OH and C-I) are significantly deshielded and appear at lower fields. The amino group, being an electron-donating group, causes a shielding effect on the ortho and para carbons.

  • Advanced 2D NMR Techniques : For complex derivatives or cases of signal overlap, two-dimensional (2D) NMR experiments are indispensable.[1][5]

    • COSY (Correlation Spectroscopy) : Identifies protons that are spin-spin coupled, revealing the connectivity of protons within the aromatic spin system.

    • HSQC (Heteronuclear Single Quantum Coherence) : Correlates directly bonded ¹H and ¹³C nuclei, allowing for the unambiguous assignment of protonated carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation) : Establishes long-range correlations (typically 2-3 bonds) between ¹H and ¹³C nuclei, which is crucial for assigning quaternary carbons and confirming the overall molecular framework.[6]

    • NOESY (Nuclear Overhauser Effect Spectroscopy) : Provides information about the spatial proximity of protons, aiding in the determination of stereochemistry and conformation.

Experimental Protocols

Protocol 1: Standard ¹H and ¹³C NMR Analysis

This protocol outlines the fundamental steps for acquiring high-quality 1D NMR spectra.

1. Sample Preparation: a. Accurately weigh 5-10 mg of the this compound derivative. b. Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Acetone-d₆) in a clean, dry NMR tube. The choice of solvent is critical as it can influence the chemical shifts of labile protons (-OH, -NH₂).[7][8] DMSO-d₆ is often preferred for its ability to slow down the exchange of -OH and -NH₂ protons, allowing for their observation and potential coupling.[9] c. Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (δ = 0.00 ppm).[10]

2. NMR Spectrometer Setup: a. Insert the sample into the NMR spectrometer. b. Lock the spectrometer on the deuterium signal of the solvent. c. Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical lock signal.

3. ¹H NMR Data Acquisition: a. Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm). b. Use a standard 90° pulse sequence. c. Acquire a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio. d. Set the relaxation delay to at least 1-2 seconds to ensure quantitative integration.

4. ¹³C NMR Data Acquisition: a. Switch the spectrometer to the ¹³C nucleus frequency. b. Set the spectral width to encompass the full range of carbon chemical shifts (typically 0-200 ppm). c. Employ a proton-decoupled pulse sequence (e.g., zgpg30) to simplify the spectrum to singlets for each carbon. d. Acquire a larger number of scans (often several hundred to thousands) due to the lower natural abundance of ¹³C.[1] e. A longer relaxation delay (2-5 seconds) is generally required for quantitative ¹³C NMR.

5. Data Processing: a. Apply Fourier transformation to the acquired free induction decays (FIDs). b. Phase the spectra correctly. c. Calibrate the chemical shift scale using the TMS signal. d. Integrate the ¹H NMR signals to determine the relative number of protons.

Protocol 2: Structure Confirmation with 2D NMR

For unambiguous assignment of all signals, the following 2D NMR experiments are recommended.

1. COSY Experiment: a. Use a standard COSY pulse sequence (cosygpqf). b. Acquire data with a sufficient number of increments in the indirect dimension (t₁) to achieve adequate resolution.

2. HSQC Experiment: a. Use a standard HSQC pulse sequence with gradient selection (hsqcedetgpsisp2.3). b. Optimize the ¹J(CH) coupling constant (typically ~145 Hz for aromatic carbons).

3. HMBC Experiment: a. Use a standard HMBC pulse sequence with gradient selection (hmbcgplpndqf). b. Set the long-range coupling constant to an appropriate value (typically 8-10 Hz) to observe 2- and 3-bond correlations.

Workflow for NMR Characterization

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Prep Dissolve Derivative in Deuterated Solvent Acq_1D Acquire 1D Spectra (¹H, ¹³C) Prep->Acq_1D Acq_2D Acquire 2D Spectra (COSY, HSQC, HMBC) Acq_1D->Acq_2D If Needed Process Fourier Transform, Phasing, Calibration Acq_1D->Process Acq_2D->Process Interpret_1D Interpret 1D Spectra: Chemical Shifts, Integration, Splitting Patterns Process->Interpret_1D Interpret_2D Interpret 2D Spectra: Correlations for Connectivity Interpret_1D->Interpret_2D Structure Structure Elucidation & Confirmation Interpret_2D->Structure

Caption: Workflow for NMR characterization of this compound derivatives.

Data Interpretation and Expected Spectral Features

¹H NMR Spectra

The aromatic region will typically display three distinct proton signals. For the parent this compound, the expected pattern is:

  • A doublet for the proton ortho to the amino group.

  • A doublet of doublets for the proton between the iodo and amino groups.

  • A doublet for the proton ortho to the iodo group.

The chemical shifts of the -OH and -NH₂ protons are variable. A D₂O exchange experiment can be used to confirm the assignment of the -OH and -NH₂ peaks, as these protons will be replaced by deuterium, causing their signals to disappear from the spectrum.[3][4]

¹³C NMR Spectra

The ¹³C NMR spectrum will show six signals for the aromatic carbons. The chemical shifts are influenced by the substituents:

  • C-OH : Highly deshielded, appearing in the range of 150-160 ppm.

  • C-NH₂ : Also deshielded, typically around 140-150 ppm.

  • C-I : The iodine atom's "heavy atom effect" can cause significant shielding, with the signal appearing further upfield than expected based on electronegativity alone, often around 80-90 ppm.

  • Other Aromatic Carbons : These will resonate in the typical aromatic region of 110-135 ppm.

Data Summary Table

The following table summarizes the expected chemical shift ranges for the key nuclei in this compound derivatives in DMSO-d₆.

Group ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm) Notes
Aromatic-H6.0 - 7.5110 - 135Splitting patterns depend on substitution.
-OH8.5 - 10.0150 - 160 (C-OH)Broad singlet, position is solvent and concentration dependent.[3]
-NH₂4.0 - 5.5140 - 150 (C-NH₂)Broad singlet, position is solvent and concentration dependent.
C-I-80 - 90Shielded due to the heavy atom effect.

Note: These are approximate ranges and can vary based on the specific derivative and experimental conditions.

Advanced Considerations and Troubleshooting

  • Solvent Effects : The choice of solvent can significantly impact the chemical shifts, particularly for the labile -OH and -NH₂ protons.[11][12] For instance, in CDCl₃, these signals may be very broad or not observed at all, whereas in DMSO-d₆, they are typically sharper and more easily identifiable.[13][14]

  • Quadrupolar Broadening : The ¹⁴N nucleus has a quadrupole moment, which can sometimes cause broadening of the signals of adjacent protons or carbons. This is usually less of an issue in modern high-field spectrometers.

  • Purity Assessment : NMR is an excellent tool for assessing sample purity. The presence of unexpected signals in the spectrum can indicate impurities. The integration of signals can be used to quantify the amount of impurity relative to the main compound, provided that the relaxation delays are sufficiently long for quantitative analysis.

Conclusion

The systematic application of 1D and 2D NMR spectroscopy provides a powerful and definitive method for the characterization of this compound derivatives. By following the detailed protocols and understanding the principles of spectral interpretation outlined in this guide, researchers can confidently elucidate and verify the structures of these important chemical entities. The combination of ¹H, ¹³C, COSY, HSQC, and HMBC experiments offers a self-validating system for complete structural assignment, ensuring the scientific integrity of research and development in which these compounds are utilized.

References

Application Note: High-Sensitivity Analysis of Iodinated Phenols by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Iodinated phenols are a class of compounds of significant environmental and biological interest. They are known as disinfection byproducts (DBPs) in drinking water, which can be more toxic than their chlorinated or brominated analogs, and they are also foundational structures for thyroid hormones.[1][2] Accurate and sensitive quantification of these compounds is crucial for toxicological studies, environmental monitoring, and pharmaceutical research. This guide provides a comprehensive overview and a detailed protocol for the analysis of iodinated phenols using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), focusing on sample preparation, chromatographic separation, and mass spectrometric detection.

Introduction: The Analytical Challenge

The analysis of iodinated phenols presents several challenges. Their presence in complex matrices like environmental water or biological fluids often requires robust sample preparation to remove interferences and enrich the analytes to detectable levels.[3][4] Furthermore, their chemical structure, particularly the carbon-iodine bond, dictates specific behaviors during ionization and fragmentation that must be understood for reliable method development. While Gas Chromatography-Mass Spectrometry (GC-MS) can be used, it often requires derivatization to improve the volatility of the polar phenol group.[5][6][7] LC-MS/MS offers a direct, sensitive, and specific alternative without the need for derivatization.

Core Principles and Method Design

This method leverages the strengths of reversed-phase liquid chromatography for separation and tandem mass spectrometry for detection and quantification. The key principles guiding the experimental design are:

  • Efficient Extraction: Solid-Phase Extraction (SPE) is employed to isolate iodinated phenols from aqueous matrices, offering advantages over liquid-liquid extraction in terms of solvent consumption, automation potential, and efficiency.

  • Optimal Ionization: Phenolic compounds are acidic and readily deprotonate. Therefore, Electrospray Ionization (ESI) in negative ion mode ([M-H]⁻) is the preferred technique, as it provides high sensitivity and stable ion generation for this class of compounds.[8][9][10]

  • High Specificity: Tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode provides exceptional selectivity. By monitoring a specific precursor ion to product ion transition for each analyte, chemical noise is minimized, allowing for accurate quantification even at trace levels.

Experimental Workflow

The overall analytical process is a multi-step procedure designed to ensure accuracy and reproducibility from sample collection to final data analysis.

Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Aqueous Sample (e.g., Drinking Water) Acidify Acidify Sample (pH ~2.5) Sample->Acidify Enhance Retention SPE_Load Load onto SPE Cartridge Acidify->SPE_Load SPE_Wash Wash Cartridge (Remove Interferences) SPE_Load->SPE_Wash SPE_Elute Elute Analytes (Methanol/Acetonitrile) SPE_Wash->SPE_Elute Evap Evaporate & Reconstitute in Mobile Phase SPE_Elute->Evap Concentrate Inject Inject into LC-MS/MS System Evap->Inject LC Chromatographic Separation (C18 Column) Inject->LC ESI Electrospray Ionization (Negative Mode) LC->ESI MS1 Precursor Ion Selection (Q1) ESI->MS1 CID Collision-Induced Dissociation (Q2) MS1->CID Fragmentation MS2 Product Ion Detection (Q3) CID->MS2 Integration Peak Integration MS2->Integration Calibration Calibration Curve Generation Integration->Calibration Quant Quantification Calibration->Quant

Caption: Overall experimental workflow for iodinated phenol analysis.

Mass Spectrometry: Ionization and Fragmentation Insights

Ionization

Phenols (ArOH) are weak acids. In the negative ion mode ESI source, the slightly basic conditions of the spray facilitate the formation of the deprotonated molecular ion, [M-H]⁻, which is the precursor ion for our MS/MS experiments. Adding a small amount of a weak acid like formic acid to the mobile phase can surprisingly enhance negative ion mode sensitivity for some phenols by improving chromatographic peak shape and spray stability, though the primary ionization mechanism remains deprotonation in the ESI droplet.[11][12]

Characteristic Fragmentation

The fragmentation of iodinated phenols in MS/MS is highly characteristic. The most prominent and analytically useful fragmentation pathway is the homolytic cleavage of the carbon-iodine bond, resulting in the loss of an iodine radical (•I), which has a mass of approximately 127 Da.[13] This neutral loss is a reliable indicator of an iodinated compound. High-resolution mass spectrometry can confirm the presence of iodine by identifying peaks with a specific mass, such as m/z 126.9045 for the iodide anion (I⁻) or by observing the characteristic loss of 126.9045 Da from the precursor ion.[14][15]

Fragmentation cluster_frag Fragmentation of 2,4,6-Triiodophenol Parent [M-H]⁻ m/z 472.7 Frag1 [M-H-I]⁻ m/z 345.8 Parent->Frag1  - I• (Loss of Iodine Radical) Iodide I⁻ m/z 126.9 Parent->Iodide  Formation of Iodide Anion

Caption: Key fragmentation pathways for an iodinated phenol.

The following table summarizes the key mass transitions for several common iodinated phenols. These transitions form the basis of a highly specific MRM method.

CompoundAbbreviationPrecursor Ion [M-H]⁻ (m/z)Product Ion (m/z)Proposed Fragmentation
4-Iodophenol4-IP218.9126.9Iodide Anion (I⁻)
2,4-Diiodophenol2,4-DIP344.8217.9[M-H-I]⁻
2,6-Diiodophenol2,6-DIP344.8217.9[M-H-I]⁻
2,4,6-Triiodophenol2,4,6-TIP472.7345.8[M-H-I]⁻

Note: Collision energies must be optimized empirically for the specific instrument being used.

Detailed Protocols

Protocol 1: Solid-Phase Extraction (SPE) of Water Samples

This protocol is designed for the extraction and concentration of iodinated phenols from a 100 mL water sample.

  • Reagents & Materials:

    • Polymeric reversed-phase SPE cartridges (e.g., Agilent Bond Elut Plexa, Waters Oasis HLB).[16]

    • Methanol (HPLC grade)

    • Acetonitrile (HPLC grade)

    • Formic Acid (LC-MS grade)

    • Ultrapure Water

    • Phosphoric acid or Hydrochloric acid for pH adjustment.

  • Procedure:

    • Sample Acidification: For a 100 mL water sample, adjust the pH to ~2.5 using phosphoric or hydrochloric acid. This ensures the phenols are in their neutral form, maximizing retention on the reversed-phase sorbent.

    • Cartridge Conditioning: Condition the SPE cartridge by passing 5 mL of methanol followed by 5 mL of ultrapure water through the sorbent. Do not allow the cartridge to go dry.

    • Sample Loading: Load the acidified water sample onto the conditioned SPE cartridge at a flow rate of approximately 5-10 mL/min.

    • Washing: After loading, wash the cartridge with 5 mL of ultrapure water to remove salts and other polar interferences.

    • Drying: Dry the cartridge thoroughly by passing nitrogen or applying a vacuum for 10-15 minutes. This step is critical to remove residual water before elution with organic solvent.

    • Elution: Elute the trapped analytes with 6 mL of methanol into a clean collection tube. A slow flow rate (~1-2 mL/min) is recommended for efficient elution.

    • Concentration & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 500 µL of the initial mobile phase (e.g., 90:10 Water:Acetonitrile with 0.1% formic acid). Vortex to mix and transfer to an autosampler vial.

Protocol 2: LC-MS/MS Analysis

This protocol outlines the conditions for the chromatographic separation and mass spectrometric detection.

  • Instrumentation:

    • HPLC or UHPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.

  • LC Conditions:

    • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water.[12]

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[12]

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

    • Column Temperature: 40°C.

    • Gradient:

      Time (min) %B
      0.0 10
      1.0 10
      8.0 95
      10.0 95
      10.1 10

      | 13.0 | 10 |

  • MS Conditions:

    • Ionization Mode: ESI Negative.

    • Capillary Voltage: 3.5 kV.

    • Gas Temperature: 325°C.

    • Gas Flow: 9 L/min.

    • Nebulizer Pressure: 45 psi.[12]

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Use the transitions from the table in Section 4.2. Optimize collision energies for each compound to maximize signal intensity.

Troubleshooting

IssuePotential Cause(s)Recommended Solution(s)
Low/No Signal Improper sample pH during SPE; Inefficient elution; Incorrect MS polarity; Non-optimized collision energies.Verify sample pH is ~2.5 before loading. Ensure SPE cartridge is not dry before loading. Use a different elution solvent (e.g., acetonitrile). Confirm MS is in negative ion mode. Perform collision energy optimization for each analyte.
Poor Peak Shape Column degradation; Incompatible reconstitution solvent; Strong solvent effects from injection.Use a guard column and replace the analytical column if necessary. Reconstitute the sample in the initial mobile phase. Reduce injection volume.
High Background Noise Contaminated mobile phase or LC system; Matrix effects from the sample.Use fresh LC-MS grade solvents and additives. Incorporate a divert valve to send the early, unretained portion of the run to waste. Improve SPE cleanup step.
Poor Reproducibility Inconsistent SPE procedure; Variable sample volumes; Autosampler issues.Automate the SPE procedure if possible. Ensure consistent drying times. Verify autosampler accuracy and precision. Use an internal standard.

Conclusion

The LC-MS/MS method detailed in this application note provides a robust, sensitive, and highly selective approach for the quantification of iodinated phenols in complex matrices. By optimizing sample preparation with solid-phase extraction and leveraging the specificity of MRM-based detection in negative ion mode, researchers can achieve low detection limits essential for environmental monitoring and toxicological assessment. The characteristic fragmentation patterns, particularly the loss of iodine, serve as a reliable signature for the identification of these compounds.

References

  • Dual Derivatization and GC-MS Analysis of Phenolic Compounds Suspected of Being Xenoestrogens. Journal of Environmental Science and Health, Part A. [Link]

  • Solid-phase Extraction of Phenols and Pesticides in Water with a Modified Polymeric Resin. Chromatographia. [Link]

  • Characterization of unknown iodinated disinfection byproducts during chlorination/chloramination using ultrahigh resolution mass spectrometry. Water Research. [Link]

  • Low Parts Per Trillion Detection of Iodinated Disinfection Byproducts in Drinking Water and Urine using Vacuum-Assisted Sorbent Extraction and GC-MS/MS. Environmental Science & Technology. [Link]

  • Solid-phase extraction of phenols. Journal of Chromatography A. [Link]

  • Low Parts Per Trillion Detection of Iodinated Disinfection Byproducts in Drinking Water and Urine using Vacuum-Assisted Sorbent Extraction and GC–MS/MS. Environmental Science & Technology. [Link]

  • Dual Derivatization and GC–MS Analysis of Phenolic Compounds Suspected of Being Xenoestrogens. Journal of Environmental Science and Health, Part A. [Link]

  • Negative ion electrospray high-resolution tandem mass spectrometry of polyphenols. Scientific Reports. [Link]

  • Development of On-Line Solid Phase Extraction (SPE) Coupled with High-Performance Liquid Chromatography (HPLC) for the Determination of Phenols in River Water. Analytical Letters. [Link]

  • Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. Metabolites. [Link]

  • Determination of Phenols in Drinking Water with Agilent Bond Elut Plexa SPE and HPLC. Agilent Technologies Application Note. [Link]

  • Solid-phase extraction method for the determination of free and conjugated phenol compounds in human urine. Journal of Chromatography B: Biomedical Sciences and Applications. [Link]

  • A novel derivatization of phenol after extraction from human serum using perfluorooctanoyl chloride for gas chromatography-mass spectrometric confirmation and quantification. Journal of Analytical Toxicology. [Link]

  • Sample preparation technique for iodine determination in urine and water samples. Journal of Trace Elements and Electrolytes in Health and Disease. [Link]

  • Liquid chromatography with electrospray ionisation mass spectrometric detection of phenolic compounds from Olea europaea. Journal of Chromatography A. [Link]

  • Characterization of iodinated disinfection by-products in chlorinated and chloraminated waters using Orbitrap based gas chromatography-mass spectrometry. Water Research. [Link]

  • General derivatization mechanism for phenol with MTBSTFA. ResearchGate. [Link]

  • Formation of Iodinated Disinfection Byproducts (I-DBPs) in Drinking Water: Emerging Concerns and Current Issues. Accounts of Chemical Research. [Link]

  • Determination of Phenolic Compounds by Capillary Zone Electrophoresis–Mass Spectrometry. Molecules. [Link]

  • Challenges and trends for halogen determination by inductively coupled plasma mass spectrometry: A review. Rapid Communications in Mass Spectrometry. [Link]

  • CHEMICAL IDENTIFICATION AND FLAVOR PROFILE ANALYSIS OF IODINATED PHENOLS PRODUCED FROM DISINFECTION OF SPACECRAFT DRINKING WATER. Virginia TechWorks. [Link]

  • Bio-oil Analysis Using Negative Electrospray Ionization: Comparative Study of High-Resolution Mass Spectrometers and Phenolic versus Sugaric Components. Energy & Fuels. [Link]

  • Challenges and trends for halogen determination by inductively coupled plasma mass spectrometry: A review. ResearchGate. [Link]

  • Determination of iodide in serum/plasma or urine by ion chromatography‑ICP‑MS. Publisso. [Link]

  • Think Negative: Finding the Best Electrospray Ionization/MS Mode for Your Analyte. Analytical Chemistry. [Link]

  • ANALYTICAL METHODS. Agency for Toxic Substances and Disease Registry. [Link]

  • Selective Identification of Organic Iodine Compounds Using Liquid Chromatography-High Resolution Mass Spectrometry. Analytical Chemistry. [Link]

  • A New Rapid and Specific Iodination Reagent for Phenolic Compounds. Molecules. [Link]

  • Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

  • ANALYTICAL METHODS. Toxicological Profile for Iodine - NCBI Bookshelf. [Link]

  • Iodine/Phenol Reaction Progress Summary. ResearchGate. [Link]

  • Selective Identification of Organic Iodine Compounds Using Liquid Chromatography–High Resolution Mass Spectrometry. Figshare. [Link]

  • CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. University of Wisconsin-La Crosse. [Link]

  • Selective Identification of Organic Iodine Compounds Using Liquid Chromatography-High Resolution Mass Spectrometry. ResearchGate. [Link]

  • Mass Spectrometric Detection of Phenols using the Gibbs Reaction. Purdue University Department of Chemistry. [Link]

  • Determination of iodinated phenol species at parts-per-trillion concentration levels in different water samples by solid-phase microextraction/offline GC-ICP-MS. ResearchGate. [Link]

  • Intrinsic Electric Field Triggers Phenol Oxidative Degradation at Microbubble Interfaces. Journal of the American Chemical Society. [Link]

  • Spectroscopy of Alcohols and Phenols. Chemistry LibreTexts. [Link]

  • mass spectrum of phenol C6H6O C6H5OH fragmentation pattern of m/z m/e ions for analysis and identification of phenol. Doc Brown's Chemistry. [Link]

  • Targeted analysis of phenolic compounds by LC-MS. protocols.io. [Link]

  • Mass Spectrometry. Chemistry LibreTexts. [Link]

  • Organic Compounds Containing Halogen Atoms. Chemistry LibreTexts. [Link]

  • LC-MS Identification and Quantification of Phenolic Compounds in Solid Residues from the Essential Oil Industry. Molecules. [Link]

  • LC-MS/MS-QTOF Screening and Identification of Phenolic Compounds from Australian Grown Herbs and Their Antioxidant Potential. Foods. [Link]

  • Recent problems and advances in mass spectrometry (Review). ResearchGate. [Link]

Sources

Introduction: Overcoming the Analytical Challenges of 2-Amino-5-iodophenol

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Derivatization of 2-Amino-5-iodophenol for Chromatographic Analysis

This compound is a substituted aromatic compound featuring both a primary amine (-NH₂) and a phenolic hydroxyl (-OH) group.[1][2][3] These polar, protic functional groups impart properties—specifically low volatility and a high degree of polarity—that present significant challenges for direct analysis, particularly by gas chromatography (GC). Direct injection of such compounds into a GC system often results in poor chromatographic performance, characterized by broad, tailing peaks, poor sensitivity, and potential thermal degradation in the hot injector.[4][5][6][7]

To enable robust and reproducible quantitative analysis, chemical derivatization is an essential sample preparation strategy. This process chemically modifies the analyte to create a derivative with properties more amenable to the chosen analytical technique.[6] For GC analysis, the primary goals of derivatization are to replace the active hydrogens on the amine and hydroxyl groups, thereby increasing the molecule's volatility and thermal stability while reducing its polarity.[4][5][7][8] For High-Performance Liquid Chromatography (HPLC), derivatization is typically employed to enhance detector response by introducing a potent chromophore or fluorophore, significantly improving the sensitivity and selectivity of the analysis.[7][9][10]

This guide provides a comprehensive overview of field-proven derivatization methodologies for this compound, detailing the underlying chemical principles, step-by-step protocols, and the rationale behind experimental choices for both GC and HPLC applications.

Part 1: Derivatization for Gas Chromatography (GC) Analysis

The presence of two active sites—the hydroxyl and amino groups—necessitates a derivatization strategy that effectively caps both functionalities. The most common and effective approaches for GC analysis are silylation and acylation.[7][8]

Methodology 1: Silylation

Silylation is a robust and widely used derivatization technique where the active, acidic hydrogens of the analyte are replaced by a non-polar silyl group, typically a trimethylsilyl (TMS) or a tert-butyldimethylsilyl (TBDMS) group.[6][7] This transformation dramatically increases the volatility and thermal stability of this compound, making it ideal for GC analysis.

Causality Behind Silylation: The N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) reagent is highly effective for this purpose.[6] The reaction proceeds by nucleophilic attack of the amine and hydroxyl groups on the silicon atom of the BSTFA, displacing the trifluoroacetamide leaving group. For compounds that are moderately hindered or slower to react, a catalyst such as trimethylchlorosilane (TMCS) is often included to enhance the reaction rate.[6] The resulting TMS derivatives are significantly less polar and more volatile. It is critical to perform silylation under anhydrous conditions, as moisture will readily hydrolyze both the silylating reagent and the resulting silyl derivatives, leading to incomplete derivatization and inaccurate results.[6]

Experimental Protocol: Silylation with BSTFA + 1% TMCS

Materials:

  • This compound sample or standard

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Anhydrous solvent (e.g., Acetonitrile, Pyridine, or Ethyl Acetate)

  • Reaction vials (2 mL) with PTFE-lined caps

  • Heating block or oven

  • GC-MS or GC-FID system

Procedure:

  • Sample Preparation: Accurately weigh a known amount of the this compound sample into a reaction vial. If the sample is in a solution, evaporate the solvent to complete dryness under a gentle stream of nitrogen.

  • Reagent Addition: Add 100 µL of anhydrous solvent to dissolve the dried sample residue. Subsequently, add 100 µL of BSTFA (+ 1% TMCS).[4] A molar excess of the silylating reagent is recommended to ensure the reaction goes to completion.[6]

  • Reaction: Tightly cap the vial and heat it at 70-80°C for 30-60 minutes in a heating block.[4]

  • Cooling: Allow the vial to cool to room temperature.

  • Analysis: Inject an appropriate volume (e.g., 1 µL) of the derivatized sample directly into the GC system.

Methodology 2: Acylation

Acylation involves the introduction of an acyl group (R-C=O) onto the amine and hydroxyl functionalities. For GC analysis, perfluoroacylating reagents such as trifluoroacetic anhydride (TFAA) are particularly advantageous.[4] They produce stable, volatile derivatives and the incorporation of fluorine atoms significantly enhances the sensitivity for electron capture detection (ECD), a highly sensitive detector for electrophilic compounds.[4]

Causality Behind Acylation: Acylating reagents react readily with the nucleophilic amine and hydroxyl groups. The reaction is typically rapid and driven to completion by the formation of the stable trifluoroacetic acid byproduct. The resulting N,O-bis(trifluoroacetyl) derivative of this compound is substantially more volatile and exhibits excellent chromatographic properties.

Experimental Protocol: Acylation with Trifluoroacetic Anhydride (TFAA)

Materials:

  • This compound sample or standard

  • Trifluoroacetic anhydride (TFAA)

  • Anhydrous solvent (e.g., Ethyl Acetate or Acetonitrile)

  • Reaction vials (2 mL) with PTFE-lined caps

  • Heating block or oven

  • GC-MS or GC-ECD system

Procedure:

  • Sample Preparation: Place a known amount of the this compound sample into a reaction vial. If necessary, evaporate any existing solvent to dryness.

  • Reagent Addition: Add 200 µL of the anhydrous solvent, followed by 100 µL of TFAA.[4]

  • Reaction: Cap the vial tightly and heat at 60-70°C for 15-30 minutes .[4]

  • Cooling: Allow the vial to cool to room temperature.

  • Analysis: Inject an appropriate volume (e.g., 1 µL) of the derivatized sample into the GC system.

Data Presentation: Comparison of GC Derivatization Methods

Derivatization MethodReagent(s)Key AdvantagesConsiderationsTypical Conditions
Silylation BSTFA + 1% TMCSProduces highly volatile and thermally stable TMS derivatives; widely applicable.[4][6]Derivatives are moisture-sensitive; requires strictly anhydrous conditions.[6]70-80°C, 30-60 min[4]
Acylation TFAAProduces very stable derivatives; significantly enhances sensitivity for GC-ECD.[4]Reagents are corrosive and moisture-sensitive; byproducts can be acidic.60-70°C, 15-30 min[4]

Visualization of GC Derivatization Workflows

GC_Derivatization_Workflow cluster_prep Sample Preparation cluster_reaction Derivatization Reaction Start Aliquot of Sample Dry Evaporate to Dryness (if in solution) Start->Dry Solvent Add Anhydrous Solvent Dry->Solvent Reagent Add Derivatizing Reagent (e.g., BSTFA) Solvent->Reagent Heat Heat Reaction Vial (e.g., 70°C, 30 min) Reagent->Heat Cool Cool to Room Temp. Heat->Cool Analysis Inject into GC System Cool->Analysis Derivatization_Reactions cluster_silylation Silylation Reaction cluster_acylation Acylation Reaction Analyte1 This compound (with -OH and -NH2 groups) Reagent1 + BSTFA Analyte1->Reagent1 Product1 N,O-bis(trimethylsilyl)- This compound Reagent1->Product1  Δ, Cat. Analyte2 This compound (with -OH and -NH2 groups) Reagent2 + TFAA Analyte2->Reagent2 Product2 N,O-bis(trifluoroacetyl)- This compound Reagent2->Product2  Δ

Caption: Chemical transformations in silylation and acylation.

Part 2: Derivatization for HPLC Analysis

For HPLC, derivatization is less about volatility and more about detectability. While this compound possesses a native chromophore, its absorptivity may not provide sufficient sensitivity for trace-level analysis. Pre-column derivatization with a fluorescent tag is a powerful strategy to dramatically lower detection limits. [7][9][11]

Methodology: Fluorescent Labeling with Dansyl Chloride

Dansyl chloride (DNS-Cl) is a classic derivatizing agent that reacts with primary amines, secondary amines, and phenolic hydroxyl groups to yield intensely fluorescent derivatives. [8][9]This allows for highly sensitive detection using a fluorescence detector, often achieving picomole-level sensitivity.

Causality Behind Dansylation: The reaction is a nucleophilic substitution where the amine and deprotonated phenol attack the sulfonyl chloride of the dansyl group. This reaction is performed under alkaline conditions (pH ~9-10) to ensure the phenolic hydroxyl group is deprotonated (phenoxide) and the primary amine is sufficiently nucleophilic. [7]The resulting dansyl derivatives are stable and can be readily separated by reversed-phase HPLC.

Experimental Protocol: Pre-Column Derivatization with Dansyl Chloride

Materials:

  • This compound sample or standard

  • Dansyl chloride solution (e.g., 1-2 mg/mL in Acetonitrile)

  • Borate Buffer (e.g., 0.1 M, pH 9.5)

  • Reaction vials (2 mL) with PTFE-lined caps

  • Heating block or water bath

  • HPLC system with a fluorescence detector (e.g., Ex: ~340 nm, Em: ~520 nm)

Procedure:

  • Sample Preparation: Place an aliquot of the sample solution (aqueous or in a water-miscible solvent) into a reaction vial.

  • Buffering: Add an equal volume of borate buffer (pH 9.5) to the sample.

  • Reagent Addition: Add an excess of the dansyl chloride solution to the vial.

  • Reaction: Cap the vial tightly and heat at 50-60°C for 30-60 minutes in the dark. [11](Note: Reaction time and temperature may require optimization).

  • Quenching (Optional): To consume excess dansyl chloride, a small amount of a primary amine solution (e.g., proline or ethylamine) can be added, followed by a short additional incubation.

  • Analysis: Inject an appropriate volume of the derivatized solution into the HPLC system.

HPLC_Derivatization_Workflow cluster_prep Sample Preparation cluster_reaction Derivatization Reaction Start Aqueous Sample Aliquot Buffer Add Alkaline Buffer (e.g., Borate pH 9.5) Start->Buffer Reagent Add Dansyl Chloride Solution Buffer->Reagent Heat Heat in Dark (e.g., 60°C, 45 min) Reagent->Heat Cool Cool to Room Temp. Heat->Cool Analysis Inject into HPLC-FLD System Cool->Analysis

Caption: Workflow for pre-column fluorescent labeling for HPLC.

Conclusion and Best Practices

The successful analysis of this compound is critically dependent on the selection and execution of an appropriate derivatization strategy. For GC-based methods, both silylation and acylation provide excellent means to create volatile and thermally stable derivatives suitable for robust separation and detection. The choice between them may be dictated by the available detector, with acylation offering a distinct advantage for systems equipped with an ECD. For HPLC analysis where ultimate sensitivity is required, dansylation offers a field-proven method to attach a highly fluorescent tag, enabling trace-level quantification.

Regardless of the chosen method, adherence to best practices is paramount. This includes the use of high-purity reagents and anhydrous solvents, careful optimization of reaction time and temperature, and the use of appropriate calibration standards that are subjected to the exact same derivatization procedure as the unknown samples. [12]By following these detailed protocols, researchers can achieve reliable, accurate, and reproducible analysis of this compound in a variety of matrices.

References

  • Benchchem. (n.d.). Derivatization Techniques for GC Analysis of Primary Amines: Application Notes and Protocols.
  • U.S. Environmental Protection Agency. (n.d.). Method 8041A: Phenols by Gas Chromatography.
  • U.S. Environmental Protection Agency. (n.d.). Method 8041A: Phenols by Gas Chromatography, part of Test Methods for Evaluating Solid Waste, Physical/Chemical Methods.
  • ResearchGate. (n.d.). Gas chromatography of amines as various derivatives. Request PDF.
  • Sigma-Aldrich. (n.d.). The Use of Derivatization Reagents for Gas Chromatography (GC).
  • Chemistry LibreTexts. (2023, August 29). Derivatization.
  • Yusof, N. A., et al. (2020). The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages. NIH National Library of Medicine.
  • Biosynth. (n.d.). This compound.
  • (n.d.). Derivatizing Reagents For Detection Of Organic Compounds By HPLC.
  • Sigma-Aldrich. (n.d.). Derivatization and Separation of Aliphatic Amines.
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.
  • LookChem. (n.d.). This compound.
  • Prudhviraju, C. H., et al. (2021). Pre and Post Column Derivatization of Amino Acid - A Systematic Review of HPLC. Acta Scientific Pharmaceutical Sciences.

Sources

Application Notes and Protocols for the Protection and Deprotection of 2-Amino-5-iodophenol Functional Groups

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Synthetic Utility of 2-Amino-5-iodophenol

This compound is a versatile trifunctional molecule featuring an amino group, a hydroxyl group, and an iodine atom on an aromatic ring. This unique combination of functional groups makes it a valuable building block in the synthesis of a wide range of complex organic molecules, including pharmaceuticals, agrochemicals, and materials. However, the presence of multiple reactive sites, namely the nucleophilic amino and hydroxyl groups, presents a significant challenge in achieving selective chemical transformations. To harness the full synthetic potential of this compound, a carefully orchestrated strategy of functional group protection and deprotection is paramount.

This comprehensive guide provides detailed application notes and protocols for the selective protection and subsequent deprotection of the amino and hydroxyl groups of this compound. The methodologies discussed herein are grounded in established chemical principles and are designed to offer researchers, scientists, and drug development professionals a reliable framework for the strategic manipulation of this important synthetic intermediate. We will delve into the rationale behind the choice of protecting groups, provide step-by-step experimental procedures, and discuss the critical aspects of selectivity and orthogonality.

Understanding the Reactivity Landscape of this compound

The synthetic chemistry of this compound is governed by the distinct reactivity of its amino and hydroxyl functionalities. Generally, the amino group is more nucleophilic than the phenolic hydroxyl group, which can often allow for selective N-functionalization under carefully controlled conditions. However, many reagents will react with both groups, leading to mixtures of products and reduced yields of the desired compound. Therefore, the implementation of protecting groups is essential to temporarily mask one functional group while transformations are carried out on the other.

The ideal protecting group should be:

  • Easy and inexpensive to introduce in high yield.

  • Stable to a wide range of reaction conditions.

  • Selectively removable under mild conditions that do not affect other functional groups in the molecule.[1]

This guide will focus on three commonly employed and versatile protecting groups: the tert-butoxycarbonyl (Boc) group for the amino function, and the acetyl (Ac) and tert-butyldimethylsilyl (TBDMS) groups for the hydroxyl function. These protecting groups offer a good balance of stability and ease of removal, and their use in combination allows for orthogonal protection strategies.[2][3][4]

Part 1: Protection of the Amino Group

Due to the higher nucleophilicity of the amino group compared to the phenolic hydroxyl, selective N-protection can often be achieved. The tert-butoxycarbonyl (Boc) group is an excellent choice for this purpose as it is stable to a wide range of non-acidic conditions and can be readily removed with mild acid.[5][6][7][8]

Protocol 1: N-Boc Protection of this compound

This protocol describes the selective protection of the amino group of this compound using di-tert-butyl dicarbonate (Boc₂O).

N-Boc Protection This compound This compound N-Boc-2-amino-5-iodophenol N-Boc-2-amino-5-iodophenol This compound->N-Boc-2-amino-5-iodophenol Boc₂O, Base Solvent, RT

Figure 1: N-Boc protection of this compound.

Materials:

  • This compound

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (NEt₃) or Sodium bicarbonate (NaHCO₃)

  • Tetrahydrofuran (THF) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq.) in THF or DCM (approximately 10 mL per gram of substrate).

  • Add a base, either triethylamine (1.2 eq.) or sodium bicarbonate (2.0 eq.), to the solution.

  • To the stirred solution, add di-tert-butyl dicarbonate (1.1 eq.) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature and monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Once the starting material is consumed, quench the reaction by adding water.

  • Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x 20 mL).

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution (2 x 20 mL) and brine (1 x 20 mL).

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude N-Boc-2-amino-5-iodophenol.

  • Purify the crude product by flash column chromatography on silica gel if necessary.

Causality and Experimental Choices:

  • Choice of Base: Triethylamine is a common organic base that effectively scavenges the acidic byproduct of the reaction. Sodium bicarbonate is a milder inorganic base that can also be used, particularly if the substrate is sensitive to stronger bases.

  • Solvent: THF and DCM are good choices as they are relatively inert and dissolve both the starting material and reagents.

  • Work-up: The aqueous washes are crucial for removing the base, unreacted Boc₂O, and any water-soluble byproducts, leading to a cleaner crude product.

ParameterConditionRationale
Protecting Group tert-butoxycarbonyl (Boc)Stable to a wide range of conditions, easily removed with mild acid.[5][6][7][8]
Reagent Di-tert-butyl dicarbonate (Boc₂O)Commercially available and highly effective for Boc protection.
Base Triethylamine or Sodium BicarbonateNeutralizes the acidic byproduct of the reaction.
Solvent THF or DCMGood solubility for reactants and inert under reaction conditions.
Temperature Room TemperatureSufficient for the reaction to proceed at a reasonable rate without side reactions.

Part 2: Protection of the Hydroxyl Group

With the amino group protected, the hydroxyl group can be selectively functionalized. We will discuss two common methods: acetylation and silylation.

Protocol 2: O-Acetylation of N-Boc-2-amino-5-iodophenol

Acetylation of the phenolic hydroxyl group provides a stable acetyl ester that is resistant to many reaction conditions but can be cleaved under basic conditions.[9][10]

O-Acetylation N-Boc-2-amino-5-iodophenol N-Boc-2-amino-5-iodophenol O-Acetyl-N-Boc-2-amino-5-iodophenol O-Acetyl-N-Boc-2-amino-5-iodophenol N-Boc-2-amino-5-iodophenol->O-Acetyl-N-Boc-2-amino-5-iodophenol Acetic Anhydride, Pyridine 0°C to RT

Figure 2: O-Acetylation of N-Boc-2-amino-5-iodophenol.

Materials:

  • N-Boc-2-amino-5-iodophenol

  • Acetic anhydride (Ac₂O)

  • Pyridine

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

Procedure:

  • Dissolve N-Boc-2-amino-5-iodophenol (1.0 eq.) in pyridine (approximately 5 mL per gram of substrate) in a round-bottom flask and cool the solution to 0 °C in an ice bath.

  • Slowly add acetic anhydride (1.5 eq.) to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Upon completion, dilute the reaction mixture with DCM and wash with 1 M HCl (3 x 20 mL) to remove the pyridine.

  • Wash the organic layer with saturated aqueous sodium bicarbonate solution (2 x 20 mL) and brine (1 x 20 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography if necessary.

Causality and Experimental Choices:

  • Pyridine as Solvent and Base: Pyridine serves as both the solvent and a base to neutralize the acetic acid byproduct, driving the reaction to completion.

  • Temperature Control: The initial cooling to 0 °C helps to control the exothermic reaction between acetic anhydride and the phenol.

  • Acidic Wash: The 1 M HCl wash is essential for removing the pyridine, which can be difficult to remove by evaporation alone.

Protocol 3: O-TBDMS Silylation of N-Boc-2-amino-5-iodophenol

Protection of the hydroxyl group as a tert-butyldimethylsilyl (TBDMS) ether offers an alternative orthogonal protecting group that is stable to a variety of conditions but can be selectively cleaved with fluoride-based reagents.[8][11][12][13]

O-Silylation N-Boc-2-amino-5-iodophenol N-Boc-2-amino-5-iodophenol O-TBDMS-N-Boc-2-amino-5-iodophenol O-TBDMS-N-Boc-2-amino-5-iodophenol N-Boc-2-amino-5-iodophenol->O-TBDMS-N-Boc-2-amino-5-iodophenol TBDMSCl, Imidazole DMF, RT

Figure 3: O-TBDMS silylation of N-Boc-2-amino-5-iodophenol.

Materials:

  • N-Boc-2-amino-5-iodophenol

  • tert-Butyldimethylsilyl chloride (TBDMSCl)

  • Imidazole

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diethyl ether (Et₂O)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a dry round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve N-Boc-2-amino-5-iodophenol (1.0 eq.) in anhydrous DMF (approximately 10 mL per gram of substrate).

  • Add imidazole (2.5 eq.) to the solution and stir until it is fully dissolved.

  • Add TBDMSCl (1.2 eq.) portion-wise to the stirred solution at room temperature.

  • Stir the reaction mixture at room temperature for 4-8 hours, monitoring by TLC.

  • Once the reaction is complete, pour the reaction mixture into water and extract with diethyl ether (3 x 20 mL).

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution (2 x 20 mL) and brine (1 x 20 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Causality and Experimental Choices:

  • Imidazole as a Catalyst and Base: Imidazole acts as a nucleophilic catalyst, activating the TBDMSCl, and also serves as a base to neutralize the HCl generated during the reaction.

  • Anhydrous Conditions: Silylating agents are sensitive to moisture, so it is crucial to use anhydrous solvents and perform the reaction under an inert atmosphere to prevent hydrolysis of the TBDMSCl.

  • DMF as Solvent: DMF is a polar aprotic solvent that is excellent for this type of reaction, ensuring good solubility of all components.

ParameterO-AcetylationO-TBDMS Silylation
Protecting Group Acetyl (Ac)tert-butyldimethylsilyl (TBDMS)
Reagent Acetic AnhydrideTBDMSCl
Base/Catalyst PyridineImidazole
Solvent PyridineDMF
Key Considerations Stable to acid, cleaved by base.[9][10]Stable to many conditions, cleaved by fluoride.[8][11][12][13]

Part 3: Deprotection Strategies

The ability to selectively remove the protecting groups is as crucial as their introduction. The choice of deprotection method depends on the specific protecting group and the stability of the rest of the molecule.

Protocol 4: Deprotection of N-Boc-2-amino-5-iodophenol

The Boc group is readily cleaved under acidic conditions to regenerate the free amine.[5][14][15]

N-Boc Deprotection N-Boc-2-amino-5-iodophenol N-Boc-2-amino-5-iodophenol This compound This compound N-Boc-2-amino-5-iodophenol->this compound TFA or HCl DCM, 0°C to RT O-Acetyl Deprotection O-Acetyl-N-Boc-2-amino-5-iodophenol O-Acetyl-N-Boc-2-amino-5-iodophenol N-Boc-2-amino-5-iodophenol N-Boc-2-amino-5-iodophenol O-Acetyl-N-Boc-2-amino-5-iodophenol->N-Boc-2-amino-5-iodophenol Base (e.g., K₂CO₃, NaOMe) Methanol, RT

Figure 5: Deprotection of O-Acetyl-N-Boc-2-amino-5-iodophenol.

Materials:

  • O-Acetyl-N-Boc-2-amino-5-iodophenol

  • Potassium carbonate (K₂CO₃) or Sodium methoxide (NaOMe)

  • Methanol (MeOH)

  • Water

  • 1 M HCl

  • Ethyl acetate

Procedure:

  • Dissolve the O-acetylated compound (1.0 eq.) in methanol (approximately 10 mL per gram of substrate).

  • Add potassium carbonate (2.0 eq.) or a catalytic amount of sodium methoxide.

  • Stir the mixture at room temperature and monitor by TLC. The reaction is usually complete within 1-3 hours.

  • Once the deprotection is complete, neutralize the reaction mixture with 1 M HCl.

  • Remove the methanol under reduced pressure.

  • Add water to the residue and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to give the deprotected product.

Protocol 6: Deprotection of O-TBDMS-N-Boc-2-amino-5-iodophenol

The TBDMS group is most commonly cleaved using a source of fluoride ions, such as tetrabutylammonium fluoride (TBAF). [1][16]

O-TBDMS Deprotection O-TBDMS-N-Boc-2-amino-5-iodophenol O-TBDMS-N-Boc-2-amino-5-iodophenol N-Boc-2-amino-5-iodophenol N-Boc-2-amino-5-iodophenol O-TBDMS-N-Boc-2-amino-5-iodophenol->N-Boc-2-amino-5-iodophenol TBAF THF, RT

Figure 6: Deprotection of O-TBDMS-N-Boc-2-amino-5-iodophenol.

Materials:

  • O-TBDMS-N-Boc-2-amino-5-iodophenol

  • Tetrabutylammonium fluoride (TBAF) solution (1.0 M in THF)

  • Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

Procedure:

  • Dissolve the O-TBDMS protected compound (1.0 eq.) in THF (approximately 10 mL per gram of substrate).

  • Add TBAF solution (1.2 eq.) dropwise to the stirred solution at room temperature.

  • Stir the reaction for 1-2 hours and monitor by TLC.

  • Upon completion, quench the reaction with saturated aqueous NH₄Cl solution.

  • Extract the mixture with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Orthogonal Protection Strategy

The use of Boc for the amino group and either acetyl or TBDMS for the hydroxyl group allows for an orthogonal protection strategy. This means that one group can be selectively removed without affecting the other, enabling precise and sequential modifications at either the amino or hydroxyl position.

Orthogonal_Strategy cluster_0 Protection cluster_1 Selective Deprotection Start This compound N_Protected N-Boc-2-amino-5-iodophenol Start->N_Protected Boc₂O Di_Protected_Ac O-Acetyl-N-Boc-2-amino-5-iodophenol N_Protected->Di_Protected_Ac Ac₂O Di_Protected_TBDMS O-TBDMS-N-Boc-2-amino-5-iodophenol N_Protected->Di_Protected_TBDMS TBDMSCl N_Deprotected_Ac O-Acetyl-2-amino-5-iodophenol Di_Protected_Ac->N_Deprotected_Ac Acid O_Deprotected_Boc N-Boc-2-amino-5-iodophenol Di_Protected_Ac->O_Deprotected_Boc Base Di_Protected_TBDMS->O_Deprotected_Boc Fluoride N_Deprotected_TBDMS O-TBDMS-2-amino-5-iodophenol Di_Protected_TBDMS->N_Deprotected_TBDMS Acid

Figure 7: Orthogonal protection and deprotection strategy for this compound.

This diagram illustrates how the sequential protection of the amino and hydroxyl groups, followed by selective deprotection, allows for the synthesis of differentially functionalized derivatives of this compound.

Conclusion

The strategic use of protecting groups is indispensable for the successful synthetic manipulation of this compound. This guide has provided detailed protocols for the selective protection of the amino group with Boc, and the hydroxyl group with acetyl and TBDMS protecting groups. Furthermore, we have outlined reliable methods for their subsequent removal. By employing these orthogonal protection strategies, researchers can unlock the full potential of this compound as a versatile building block in the synthesis of complex and valuable molecules. Careful execution of these protocols, coupled with diligent reaction monitoring, will ensure high yields and purity of the desired intermediates and final products.

References

  • Solubility of Things. (n.d.). Reactivity Patterns of Functional Groups. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). tert-Butyldimethylsilyl Ethers. Retrieved from [Link]

  • Indian Journal of Chemistry. (2005). A simple method for deprotection of tert- butyldimethylsilyl ethers by using stannous chloride under microwave irradiation. Retrieved from [Link]

  • Applied Chemical Engineering. (n.d.). Selective deprotection of strategy for TBS ether under mild condition. Retrieved from [Link]

  • ResearchGate. (2017). How to deprotect O-Acetly's effectively in presence of a N-Fmoc in basic conditions?. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • National Center for Biotechnology Information. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Retrieved from [Link]

  • Google Patents. (n.d.). EP2070899A1 - Deprotection of N-BOC compounds.
  • Reddit. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups. Retrieved from [Link]

  • LibreTexts Chemistry. (2021). Functional Groups Names, Properties, and Reactions – Introductory Chemistry. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Nonionic Superbase-Catalyzed Silylation of Alcohols. Retrieved from [Link]

  • National Center for Biotechnology Information. (2017). KHF2, a mild and selective desilylating agent for phenol t-butyldimethylsilyl (TBDMS) ethers. Retrieved from [Link]

  • National Center for Biotechnology Information. (2015). Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). O-Acetylation using acetic anhydride in pyridine - Glycoscience Protocols. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). Introduction of tert-butyldiphenylsilyl (TBDPS) group - Glycoscience Protocols. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). tert-Butyldiphenylsilyl Ethers. Retrieved from [Link]

  • National Center for Biotechnology Information. (2015). Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications. Retrieved from [Link]

  • ResearchGate. (2008). Silylation of Alcohols using TBDMSCl, TBDPSCl and TIPSCl in the Presence of N-Methylimidazole and Iodine. Retrieved from [Link]

  • LibreTexts Chemistry. (2015). 2.4: Functional Groups: Centers of Reactivity. Retrieved from [Link]

  • Meta-Synthesis. (n.d.). Functional Groups. Retrieved from [Link]

  • ResearchGate. (2021). Dear all, Is there any simple method to make n acetylation of 2-amino phenol?. Retrieved from [Link]

  • Google Patents. (n.d.). WO1991008190A1 - Amino acid protecting groups.
  • SciSpace. (2007). Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. Retrieved from [Link]

  • ACS Publications. (2000). An efficient and selective method for the preparation of iodophenols. Retrieved from [Link]

  • ResearchGate. (2018). An Acid Free Deprotection of 5'Amino-Modified Oligonucleotides. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Retrieved from [Link]

  • PubMed. (2000). Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Retrieved from [Link]

  • ResearchGate. (2007). Possible pairs of orthogonal protecting groups for selective deprotection of carboxyl and amino groups for amide cyclization. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). De-O-acetylation using sodium methoxide - Glycoscience Protocols. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). Acetyl group for proper protection of β-sugar-amino acids used in SPPS. Retrieved from [Link]

Sources

Application Notes & Protocols: 2-Amino-5-iodophenol as a Strategic Intermediate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2-Amino-5-iodophenol (CAS No: 99968-80-6) is a highly functionalized aromatic compound that serves as a critical building block in modern medicinal chemistry. Its unique trifunctional nature—possessing an amino group, a hydroxyl group, and an iodine atom on a benzene ring—offers multiple reaction sites for constructing complex molecular architectures. The presence of the iodo-substituent is particularly advantageous, providing a reactive handle for a variety of powerful cross-coupling reactions. This guide provides an in-depth exploration of the synthesis of this compound and its application in key pharmaceutical synthetic transformations, including Buchwald-Hartwig amination and Sonogashira coupling. Detailed, field-tested protocols, safety information, and the chemical rationale behind the methodologies are presented for researchers, scientists, and drug development professionals.

Introduction: The Strategic Value of this compound

In the landscape of pharmaceutical development, the selection of starting materials and intermediates is a critical decision that influences the efficiency, scalability, and novelty of a synthetic route. This compound has emerged as a valuable scaffold due to the orthogonal reactivity of its functional groups. The amino and hydroxyl groups can participate in a range of reactions including acylation, alkylation, and diazotization, while the iodine atom is an excellent leaving group for palladium-catalyzed cross-coupling reactions.[1][2][3] This versatility allows for the sequential and controlled introduction of molecular diversity, making it an ideal precursor for the synthesis of targeted therapeutics, particularly in the domain of kinase inhibitors and other complex heterocyclic systems.[4][5]

Physicochemical & Spectroscopic Data

A summary of the key physical and chemical properties of this compound is provided below for easy reference.[1][6][7]

PropertyValue
CAS Number 99968-80-6
Molecular Formula C₆H₆INO
Molecular Weight 235.02 g/mol
Appearance Light brown or beige powder
Melting Point 141 °C
Boiling Point 322.6 ± 37.0 °C (Predicted)
Purity ≥97%
Storage 2-8°C, sensitive to air, light, and heat
Solubility Slightly soluble in water (4.7 g/L at 25°C)

Synthesis of this compound

The synthesis of this compound is typically achieved through the direct electrophilic iodination of 2-aminophenol. This method is generally preferred for its straightforwardness and high regioselectivity, driven by the ortho- and para-directing effects of the hydroxyl and amino groups.

Protocol: Electrophilic Iodination of 2-Aminophenol

This protocol describes the synthesis of this compound from 2-aminophenol using iodine and an oxidizing agent in an aqueous medium.

Causality: The hydroxyl and amino groups are strong activating groups that direct electrophiles to the ortho and para positions. The position para to the hydroxyl group (and meta to the amino group) is sterically accessible and electronically enriched, making it the primary site for iodination. An oxidizing agent like hydrogen peroxide is used to generate the electrophilic iodine species (I+) in situ from I₂.[8]

Materials:

  • 2-Aminophenol

  • Iodine (I₂)

  • Hydrogen Peroxide (H₂O₂, 30% solution)

  • Deionized Water

  • Sodium Thiosulfate (Na₂S₂O₃)

  • Ethyl Acetate

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve 1 equivalent of 2-aminophenol in water.

  • With vigorous stirring, add 1.1 equivalents of iodine to the solution in portions at room temperature.

  • Slowly add 1.2 equivalents of 30% hydrogen peroxide dropwise to the mixture. An exotherm may be observed; maintain the temperature below 40°C using an ice bath if necessary.

  • Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated solution of sodium thiosulfate until the brown color of iodine disappears.

  • Extract the aqueous mixture with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude solid by recrystallization from an appropriate solvent system (e.g., ethanol/water) to obtain pure this compound.

G cluster_prep Reaction Setup cluster_reaction Iodination cluster_workup Work-up & Isolation cluster_purification Purification A Dissolve 2-Aminophenol in Water B Add Iodine (I₂) A->B C Add H₂O₂ Dropwise (Maintain T < 40°C) B->C D Stir 4-6h at RT Monitor by TLC C->D E Quench with Na₂S₂O₃ Solution D->E F Extract with Ethyl Acetate E->F G Wash, Dry, & Concentrate F->G H Recrystallize Product G->H

Caption: Workflow for the synthesis of this compound.

Core Applications in Pharmaceutical Synthesis

The true utility of this compound is realized in its role as a versatile intermediate for building complex drug-like molecules. The iodine atom serves as a key functional group for introducing diverse substituents via cross-coupling chemistry.

Application 1: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms carbon-nitrogen bonds.[9][10] It is a cornerstone of modern medicinal chemistry for synthesizing aryl amines.[11][12] Using this compound, a new amine substituent can be selectively introduced at the C5 position.

Causality: The reaction proceeds via a catalytic cycle involving a Pd(0) species.[10] Oxidative addition of the aryl iodide to the Pd(0) center forms a Pd(II) complex. Subsequent coordination of the amine, deprotonation by a base, and reductive elimination yields the desired C-N coupled product and regenerates the Pd(0) catalyst. The choice of a bulky, electron-rich phosphine ligand is crucial for facilitating the reductive elimination step.[12]

Protocol: Pd-Catalyzed Amination of this compound

Objective: To synthesize a 2-amino-5-(alkyl/aryl)aminophenol derivative.

Materials:

  • This compound

  • Primary or Secondary Amine (1.1 equivalents)

  • Palladium(II) Acetate (Pd(OAc)₂, 2-5 mol%)

  • XPhos or similar Buchwald ligand (4-10 mol%)

  • Sodium tert-butoxide (NaOtBu) (2.5 equivalents)

  • Anhydrous Toluene or Dioxane

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound (1 eq), Pd(OAc)₂ (0.02 eq), XPhos (0.04 eq), and NaOtBu (2.5 eq).

  • Evacuate and backfill the flask with inert gas three times.

  • Add anhydrous toluene, followed by the amine (1.1 eq) via syringe.

  • Heat the reaction mixture to 80-110 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extract the product with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the residue by flash column chromatography on silica gel.

G cluster_setup Inert Atmosphere Setup cluster_reaction C-N Coupling cluster_workup Work-up & Isolation cluster_purification Purification A Add Reactants & Catalyst to Schlenk Flask B Evacuate & Backfill with Argon (3x) A->B C Add Anhydrous Solvent & Amine B->C D Heat to 80-110°C Stir 12-24h C->D E Cool & Quench with aq. NH₄Cl D->E F Extract with Ethyl Acetate E->F G Wash, Dry, & Concentrate F->G H Column Chromatography G->H

Caption: Workflow for the Buchwald-Hartwig amination reaction.

Application 2: Sonogashira Coupling

The Sonogashira coupling is a highly efficient method for forming carbon-carbon bonds between aryl halides and terminal alkynes.[13][14] This reaction is invaluable for synthesizing conjugated enynes and arylalkynes, which are common motifs in pharmaceuticals and materials science.[3][15]

Causality: The reaction mechanism involves two interconnected catalytic cycles.[16] The palladium cycle involves oxidative addition of the aryl iodide to Pd(0), followed by transmetalation and reductive elimination. The copper cycle involves the formation of a copper(I) acetylide intermediate, which facilitates the transfer of the alkyne group to the palladium center. An amine base is required to deprotonate the alkyne and neutralize the HX byproduct.[3]

Protocol: Sonogashira Coupling of this compound

Objective: To synthesize a 2-amino-5-(alkynyl)phenol derivative.

Materials:

  • This compound

  • Terminal Alkyne (1.2 equivalents)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 2-5 mol%)

  • Copper(I) Iodide (CuI, 4-10 mol%)

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (3 equivalents)

  • Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound (1 eq), PdCl₂(PPh₃)₂ (0.03 eq), and CuI (0.06 eq).

  • Evacuate and backfill the flask with inert gas three times.

  • Add anhydrous THF and the amine base (e.g., Et₃N, 3 eq).

  • Add the terminal alkyne (1.2 eq) dropwise via syringe.

  • Stir the reaction at room temperature to 50 °C for 4-16 hours, monitoring by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst, washing with THF or ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate, wash with saturated aqueous NH₄Cl, then brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the product by flash column chromatography.

G cluster_setup Inert Atmosphere Setup cluster_reaction C-C Coupling cluster_workup Work-up & Isolation cluster_purification Purification A Add Reactants & Catalysts to Schlenk Flask B Evacuate & Backfill with Argon (3x) A->B C Add Solvent, Base, & Alkyne B->C D Stir at RT-50°C 4-16h C->D E Filter through Celite D->E F Aqueous Work-up (Wash, Dry) E->F G Concentrate F->G H Column Chromatography G->H

Caption: Workflow for the Sonogashira cross-coupling reaction.

Safety and Handling

As with all laboratory chemicals, this compound and its precursors/reagents should be handled with appropriate care.[17]

4.1. Hazard Identification & Precautionary Statements

The following is a summary of potential hazards. Users must consult the full Safety Data Sheet (SDS) before use.[18][19][20]

Hazard ClassGHS PictogramStatementPrecautionary Measures
Acute Toxicity GHS07H302+H332: Harmful if swallowed or if inhaled.P261: Avoid breathing dust.P264: Wash skin thoroughly after handling.P270: Do not eat, drink or smoke when using this product.
Skin Irritation GHS07H315: Causes skin irritation.P280: Wear protective gloves.
Eye Irritation GHS07H319: Causes serious eye irritation.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Mutagenicity GHS08H341: Suspected of causing genetic defects.P201: Obtain special instructions before use.P202: Do not handle until all safety precautions have been read and understood.

4.2. Handling and Storage

  • Handling: Use in a well-ventilated area or a chemical fume hood. Avoid formation of dust and aerosols. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[17]

  • Storage: Store in a cool, dry place away from light and air.[1] Keep the container tightly closed. Recommended storage temperature is 2-8°C.[7]

Conclusion

This compound is a powerful and versatile intermediate whose value in pharmaceutical synthesis cannot be overstated. Its trifunctional nature allows for a wide array of chemical transformations, most notably modern cross-coupling reactions that are essential for the rapid assembly of complex molecular libraries. The protocols detailed in this guide for its synthesis and subsequent functionalization via Buchwald-Hartwig and Sonogashira reactions provide a robust framework for researchers engaged in drug discovery and development. By understanding the underlying chemical principles and adhering to safe laboratory practices, scientists can effectively leverage this key building block to accelerate the creation of novel therapeutic agents.

References

  • LookChem. (n.d.). This compound. Retrieved from [Link]

  • Nanjing Pharmatechs Co., Ltd. (n.d.). This compound. Retrieved from [Link]

  • LookChem. (n.d.). This compound. Retrieved from [Link]

  • Wikipedia. (2023). Sandmeyer reaction. Retrieved from [Link]

  • ACS Publications. (2021). Switchable Oxidative Reactions of N-allyl-2-Aminophenols: Palladium-Catalyzed Alkoxyacyloxylation vs an Intramolecular Diels–Alder Reaction. Organic Letters. Retrieved from [Link]

  • Wikipedia. (2023). Buchwald–Hartwig amination. Retrieved from [Link]

  • L.S. College, Muzaffarpur. (2020). Sandmeyer reaction. Retrieved from [Link]

  • BYJU'S. (n.d.). Sandmeyer Reaction Mechanism. Retrieved from [Link]

  • Wikipedia. (2023). Sonogashira coupling. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link]

  • Angene Chemical. (2021). Safety Data Sheet. Retrieved from [Link]

  • PubMed. (1993). Catalytic oxidation of 2-aminophenols and ortho hydroxylation of aromatic amines by tyrosinase. Retrieved from [Link]

  • PubMed. (2015). Oxygenative aromatic ring cleavage of 2-aminophenol with dioxygen catalyzed by a nonheme iron complex. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. Retrieved from [Link]

  • NIH National Library of Medicine. (n.d.). Discovery of a Novel Chemotype of Tyrosine Kinase Inhibitors by Fragment-Based Docking and Molecular Dynamics. Retrieved from [Link]

  • Google Patents. (n.d.). CN110590652B - Synthesis method of 2-amino-5-iodopyridine.
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors. Retrieved from [Link]

  • PubMed. (2009). Synthesis of quinazolines as tyrosine kinase inhibitors. Retrieved from [Link]

  • YouTube. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. Retrieved from [Link]

  • Department of Chemistry, IIT Kharagpur. (n.d.). Aerobic oxidation of 2-aminophenol catalysed by a series of mononuclear copper(ii) complexes: phenoxazinone synthase-like activi. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Aerobic oxidation of 2-aminophenol catalysed by a series of mononuclear copper(ii) complexes: phenoxazinone synthase-like activity and mechanistic study. Retrieved from [Link]

  • ResearchGate. (2020). (PDF) Tyrosine kinase inhibitors. 5. Synthesis and structure-activity relationships for 4-[(phenylmethyl)amino]- and 4-(phenylamino)quinazolines as potent adenosine 5'-triphosphate binding site inhibitors of the tyrosine kinase domain of the epidermal growth factor receptor. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2025). Unlocking Advanced Synthesis: The Power of 2-Amino-5-iodopyridine in Modern Chemistry. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Design, synthesis, and pharmacological evaluation of 2-amino-5-nitrothiazole derived semicarbazones as dual inhibitors of monoamine oxidase and cholinesterase: effect of the size of aryl binding site. Retrieved from [Link]

  • Google Patents. (n.d.). US4743595A - Process for preparing 2-amino-5-nitrophenol derivatives.
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]

Sources

Application Notes: Synthesis of Azo Dyes Using 2-Amino-5-iodophenol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

These application notes provide a comprehensive technical guide for researchers, scientists, and professionals in drug development on the utilization of 2-Amino-5-iodophenol as a versatile precursor in the synthesis of azo dyes. This document outlines the chemical principles, detailed experimental protocols, characterization methods, and safety considerations. The unique structural features of this compound, namely the ortho-aminophenol arrangement and the heavy iodine substituent, offer significant potential for creating dyes with specific chromophoric properties and functionalities.

Introduction and Rationale

This compound is an aromatic compound distinguished by three key functional groups: a primary amine (-NH₂), a hydroxyl group (-OH), and an iodine atom (-I) arranged on a benzene ring.[1][2][3][4] This specific arrangement makes it a valuable, though specialized, starting material in organic synthesis, particularly for azo dyes.

  • The Amine Group (-NH₂): Serves as the primary functional group for diazotization, the critical first step in azo dye synthesis where it is converted into a reactive diazonium salt.[5][6]

  • The Hydroxyl Group (-OH): As a strong electron-donating group, it activates the aromatic ring. In the context of this compound's use as a diazo component, its electronic effects influence the stability and reactivity of the resulting diazonium salt.

  • The Iodine Atom (-I): The presence of a heavy halogen like iodine can influence the final properties of the dye. It can induce a bathochromic shift (deepening of color) due to its mass and polarizability. Furthermore, the carbon-iodine bond provides a potential site for subsequent cross-coupling reactions (e.g., Sonogashira, Suzuki), allowing for post-synthesis modification of the dye structure to create more complex or functionalized molecules.[7][8][9][10]

The synthesis of azo dyes is a cornerstone of industrial organic chemistry, typically involving a two-stage reaction sequence: diazotization of a primary aromatic amine followed by an azo coupling reaction with an electron-rich nucleophile, such as a phenol or an aniline derivative.[5][6][11]

Core Reaction Mechanism: Azo Dye Synthesis

The formation of an azo dye from this compound follows a well-established electrophilic aromatic substitution pathway.[12][13][14][15]

  • Step 1: Diazotization. The primary aromatic amine is treated with nitrous acid (HNO₂), generated in situ from sodium nitrite (NaNO₂) and a strong acid (e.g., HCl), at low temperatures (0–5 °C). This converts the amine group into a diazonium salt (-N₂⁺Cl⁻). The low temperature is crucial to prevent the unstable diazonium salt from decomposing.[5][16]

  • Step 2: Azo Coupling. The resulting diazonium salt, a weak electrophile, attacks an activated aromatic compound (the coupling component).[13][17] The reaction is an electrophilic aromatic substitution. For coupling with phenols, mildly alkaline conditions are preferred, while for anilines, the reaction is optimal in a slightly acidic pH range of 5-7.[12][17]

Azo Dye Synthesis Mechanism cluster_diazotization Part A: Diazotization cluster_coupling Part B: Azo Coupling A This compound B Diazonium Salt A->B NaNO₂, HCl 0-5 °C D Azo Dye B->D Electrophilic Aromatic Substitution C Coupling Component (e.g., N,N-Dimethylaniline) C->D

Caption: General mechanism for azo dye synthesis.

Detailed Experimental Protocol

This protocol describes the synthesis of a representative azo dye, 4-((4-hydroxy-3-iodophenyl)diazenyl)-N,N-dimethylaniline, using this compound as the diazo component and N,N-dimethylaniline as the coupling component.

Materials and Reagents
  • This compound (C₆H₆INO, MW: 235.02 g/mol )[3]

  • Sodium Nitrite (NaNO₂)

  • Concentrated Hydrochloric Acid (HCl)

  • N,N-dimethylaniline

  • Sodium Hydroxide (NaOH)

  • Sodium Chloride (NaCl)

  • Ethanol

  • Distilled Water

  • Ice

Experimental Workflow Diagram

Experimental_Workflow start Start prep_diazo Prepare Diazonium Salt Solution (this compound, HCl, NaNO₂) Maintain 0-5 °C start->prep_diazo coupling_reaction Azo Coupling Reaction (Add diazo solution to coupling solution) Stir vigorously at 0-5 °C prep_diazo->coupling_reaction prep_coupling Prepare Coupling Solution (N,N-Dimethylaniline, HCl) prep_coupling->coupling_reaction neutralize Neutralization & Precipitation (Add NaOH solution) Observe color change and precipitate formation coupling_reaction->neutralize isolate Isolate Crude Product (Vacuum Filtration) Wash with cold water neutralize->isolate purify Purification (Recrystallization from Ethanol/Water) isolate->purify characterize Characterization (UV-Vis, FT-IR, NMR, Melting Point) purify->characterize end_node End characterize->end_node

Caption: Step-by-step experimental workflow for dye synthesis.

Step-by-Step Methodology

Part A: Preparation of the Diazonium Salt

  • In a 100 mL beaker, suspend 2.35 g (0.01 mol) of this compound in 25 mL of water.

  • Slowly add 2.5 mL of concentrated hydrochloric acid while stirring. The mixture may warm slightly.

  • Cool the resulting solution to 0-5 °C in an ice-salt bath. Stir continuously with a magnetic stirrer.

  • In a separate beaker, dissolve 0.70 g (0.01 mol) of sodium nitrite in 5 mL of cold water.

  • Add the sodium nitrite solution dropwise to the cold this compound solution over 10-15 minutes. Ensure the temperature does not rise above 5 °C.

  • After the addition is complete, continue stirring in the ice bath for an additional 20 minutes. The resulting clear, cold solution of the diazonium salt is used immediately in the next step.

Part B: Azo Coupling Reaction

  • In a 250 mL beaker, dissolve 1.21 g (0.01 mol) of N,N-dimethylaniline in a mixture of 2 mL of concentrated HCl and 20 mL of water.[18][19]

  • Cool this solution to 0-5 °C in an ice bath.

  • While stirring the N,N-dimethylaniline solution vigorously, slowly add the cold diazonium salt solution prepared in Part A.[20]

  • A deep red color should develop immediately. Continue stirring the reaction mixture in the ice bath for 30 minutes.

Part C: Isolation and Purification

  • After 30 minutes of coupling, slowly neutralize the reaction mixture by adding a 10% sodium hydroxide solution dropwise until the pH is approximately 7-8. This will cause the dye to precipitate out of the solution as a solid.[18]

  • Continue stirring for another 15 minutes in the cold to ensure complete precipitation.

  • Collect the crude dye precipitate by vacuum filtration using a Büchner funnel. Wash the solid with several portions of cold water to remove any inorganic salts.

  • Purify the crude product by recrystallization from an ethanol/water mixture to yield the final dye.

  • Dry the purified crystals in a vacuum oven at 50-60 °C.

Characterization and Data

The synthesized azo dye should be characterized to confirm its structure and purity.

  • UV-Visible Spectroscopy: To determine the maximum absorption wavelength (λmax), which dictates the color of the dye. Solutions are typically prepared in solvents like ethanol, DMSO, or THF.[21][22] Azo compounds are known for their intense color due to the extended conjugated π-electron system.[15][17]

  • FT-IR Spectroscopy: To identify key functional groups. Look for the characteristic N=N stretching vibration (azo group) typically in the range of 1400–1490 cm⁻¹.[22]

  • NMR Spectroscopy (¹H and ¹³C): To confirm the final molecular structure by analyzing the chemical shifts and coupling constants of the protons and carbons.

  • Melting Point: To assess the purity of the final product.

Expected Data for a Representative Dye

The following table summarizes hypothetical but expected data for the dye synthesized in the protocol. Actual values must be determined experimentally.

ParameterExpected Value/Observation
Appearance Deep red to reddish-brown solid
Yield 65-80%
Melting Point >150 °C (Azo dyes often have high melting points)
λmax (in Ethanol) 480 - 520 nm
Molar Absorptivity (ε) 20,000 - 40,000 L mol⁻¹ cm⁻¹
FT-IR (cm⁻¹) ~3400 (O-H), ~1450 (N=N), ~1600 (C=C aromatic)

Applications and Further Research

Azo dyes derived from this compound have potential applications in several fields:

  • Textile and Leather Dyes: The core structure provides strong chromophoric properties.[6]

  • Functional Dyes: The iodine atom allows for further chemical modification, enabling the creation of dyes for advanced applications like nonlinear optics or as sensors.[22]

  • Hair Dyes: Aminophenols are common precursors in oxidative hair dye formulations.[23][24][25][26][27] The resulting dyes could offer unique shades and properties.

  • Biological Stains and Pharmacological Agents: Some azo compounds exhibit biological activity and are used in medical research.[11][13]

Further research could explore coupling the diazonium salt of this compound with a wider variety of coupling components to generate a library of novel dyes with diverse colors and properties.

Safety Precautions

  • Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.

  • This compound and N,N-dimethylaniline are toxic and should be handled with care.

  • Diazonium salts are unstable and can be explosive when dry.[5] Never isolate the diazonium salt. Always prepare it in a cold solution and use it immediately.

  • Concentrated acids and bases are corrosive. Handle with extreme caution.

References

  • Bairagi, S., Laskar, M. A., & Routh, T. (2020). Classifications, properties, recent synthesis and applications of azo dyes. IntechOpen. Available at: [Link]

  • Studylib. (n.d.). Aromatic Amines & Diazonium Ions: Azo Dye Synthesis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Azo Coupling. Retrieved from [Link]

  • University of Toronto Scarborough. (n.d.). The Synthesis of Azo Dyes. Retrieved from [Link]

  • Wikipedia. (n.d.). Azo coupling. Retrieved from [Link]

  • Slideshare. (2016). Diazotisation and coupling reaction. Retrieved from [Link]

  • Niknam, K., & Damya, M. (2015). An environmentally friendly approach to the green synthesis of azo dyes in the presence of magnetic solid acid catalysts. RSC Advances, 5(22), 17045-17053. Available at: [Link]

  • El-Apasery, M. A. (2022). Chemistry and Applications of Azo Dyes: A Comprehensive Review. IntechOpen. Available at: [Link]

  • College of Saint Benedict & Saint John's University. (n.d.). Aryl Diazonium Coupling Reactions. Retrieved from [Link]

  • Kennesaw State University. (2012). Diazonium Coupling Reaction of p-Nitrobenzenediazonium sulfate and N,N-Dimethylaniline: Synthesis of p-(4-nitrobenzeneazo)-N,N-dimethylaniline. Retrieved from [Link]

  • JoVE. (2023). Aryldiazonium Salts to Azo Dyes: Diazo Coupling. Retrieved from [Link]

  • Avdović, E., et al. (2021). A detailed UV–Vis spectral investigation of six azo dyes derived from benzoic- and cinnamic acids: experimental and theoretical insight. Scientific Reports, 11(1), 12345. Available at: [Link]

  • Li, J., et al. (2021). Recent Advances in the Synthesis of Aromatic Azo Compounds. Molecules, 26(11), 3333. Available at: [Link]

  • LookChem. (n.d.). This compound. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

  • Rowshanpour, R., & Dudding, T. (2021). Azo synthesis meets molecular iodine catalysis. RSC Advances, 11(13), 7251-7256. Available at: [Link]

  • Wang, Y., et al. (2013). An Efficient and Green Route to Synthesize Azo Compounds through Methyl Nitrite. International Journal of Organic Chemistry, 3(1), 43-48. Available at: [Link]

  • Kim, J. J., et al. (2001). Synthesis, structure, and UV–VIS absorption spectra of azo dyes derived from (dialkylamino)thiazole dimers. Journal of the Chemical Society, Perkin Transactions 2, (3), 379-387. Available at: [Link]

  • ResearchGate. (n.d.). Diazotization-Coupling Reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). UV-Visible spectra of the azo dyes A1-A3 in THF. Retrieved from [Link]

  • Al-Obaidi, O. I., & Al-Janabi, A. S. (2024). Synthesis and Characterization of New Azo Dye Derived from Sulfamethaxolevia Diazonium Reaction and Study its Ability as an Acid-base Indicator. Al-Mustansiriyah Journal of Science, 35(2), 1-8. Available at: [Link]

  • Rowshanpour, R., & Dudding, T. (2021). Azo synthesis meets molecular iodine catalysis. RSC Advances, 11(13), 7251-7256. Available at: [Link]

  • Rowshanpour, R., & Dudding, T. (2021). Azo synthesis meets molecular iodine catalysis. RSC Advances, 11(13), 7251–7256. Available at: [Link]

  • Pratt, S., et al. (2010). Hair dyeing compositions comprising 2-Amino-3-5-substituted phenol compounds and use thereof. European Patent EP1634572B1.
  • Brainly. (2019). Draw the mechanism of the reaction of N,N-dimethylaniline and the diazonium salt of sulfanilic acid to form. Retrieved from [Link]

  • Google Patents. (n.d.). Oxidative hair coloring compositions and process for dyeing human keratinous fibers.
  • Google Patents. (n.d.). Substituted p-aminophenol, process of preparation and use in dyeing hair.
  • ResearchGate. (n.d.). Preparation of some azo compounds by diazotization and coupling of 2- amino -5 – thiol -1,3,4- thiadizaole. Retrieved from [Link]

  • ResearchGate. (n.d.). Diazotization of 2‐ or 4‐aminophenols. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]

  • Google Patents. (n.d.). P-aminophenol substitute and its use in oxidation dye formulations.
  • Organic Chemistry Portal. (n.d.). Diazotisation. Retrieved from [Link]

  • Klán, P., et al. (2024). Aliphatic Amines Unlocked for Selective Transformations through Diazotization. Angewandte Chemie International Edition, 63(1), e202312345. Available at: [Link]

  • Google Patents. (n.d.). Two-part hair dye compositions containing polyether polyurethanes and conditioning agents.

Sources

Application Notes and Protocols for the Electrochemical Reactions of 2-Amino-5-iodophenol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unlocking the Electrochemical Potential of 2-Amino-5-iodophenol

This compound is a substituted aromatic compound of significant interest in organic synthesis and materials science. Its unique structure, featuring an amino group, a hydroxyl group, and an iodine atom on the benzene ring, imparts distinct electrochemical properties. The electron-donating amino and hydroxyl groups make the aromatic ring susceptible to oxidation, while the iodine substituent can influence the reaction pathways and the properties of any resulting materials. Understanding and harnessing the electrochemical reactions of this molecule can lead to the development of novel sensors, electroactive polymers, and specialized organic intermediates.

This guide provides a comprehensive overview of the electrochemical behavior of this compound, with detailed protocols for its analysis and application. While direct literature on the electrochemistry of this specific molecule is limited, the principles outlined here are derived from extensive research on analogous aminophenols and halogenated aromatic compounds.

I. Core Electrochemical Principles and Expected Behavior

The electrochemical reactivity of this compound is primarily governed by the oxidation of the amino and hydroxyl groups. The iodine atom, being an electron-withdrawing group through induction but also capable of resonance effects, will modulate the oxidation potential and may participate in subsequent chemical reactions.

A. Electrochemical Oxidation

The initial oxidation of this compound is expected to be an irreversible process, typical for many phenolic compounds. This process likely involves the transfer of two electrons and two protons to form a quinone-imine intermediate. The presence of both amino and hydroxyl groups suggests a complex oxidation mechanism that can be highly dependent on the pH of the electrolyte solution. At a glassy carbon electrode, the oxidation potential is anticipated to be in the range of +0.6 to +1.0 V versus a standard reference electrode, influenced by the specific experimental conditions.

B. Electropolymerization

Continuous electrochemical oxidation of this compound can lead to the formation of a polymeric film on the electrode surface. This process, known as electropolymerization, occurs as the initially formed radical cations or quinone-imine intermediates react with each other and with the parent monomer. The resulting polymer is expected to be electroactive and may exhibit interesting properties for applications in sensors and electronic devices. The structure and properties of the polymer film are highly dependent on the experimental conditions, such as the solvent, electrolyte, pH, and the potential cycling range.

II. Experimental Protocols

The following protocols provide a starting point for investigating the electrochemical reactions of this compound. It is recommended to optimize these parameters for your specific experimental setup and research goals.

A. Materials and Equipment

Reagents:

  • This compound (analytical grade)

  • Supporting Electrolyte: e.g., 0.1 M phosphate buffer solution (PBS), 0.1 M H₂SO₄, or a non-aqueous electrolyte like tetrabutylammonium hexafluorophosphate (TBAPF₆) in acetonitrile.

  • Solvents: Deionized water, acetonitrile (HPLC grade)

  • Polishing materials for working electrode: Alumina slurry (0.05 µm) or diamond paste.

Equipment:

  • Potentiostat/Galvanostat

  • Three-electrode electrochemical cell:

    • Working Electrode (WE): Glassy carbon electrode (GCE), platinum (Pt) electrode, or gold (Au) electrode.

    • Reference Electrode (RE): Ag/AgCl (in saturated KCl) or Saturated Calomel Electrode (SCE).

    • Counter Electrode (CE): Platinum wire or graphite rod.

  • Voltammetry software for data acquisition and analysis.

  • Nitrogen or Argon gas for deoxygenating the solution.

B. Protocol 1: Cyclic Voltammetry (CV) for Characterizing Redox Behavior

Cyclic voltammetry is a fundamental technique to investigate the oxidation and reduction processes of this compound.

Procedure:

  • Electrode Preparation:

    • Polish the working electrode (e.g., GCE) with alumina slurry on a polishing pad to a mirror finish.

    • Rinse the electrode thoroughly with deionized water and then sonicate in deionized water and ethanol for 5 minutes each to remove any residual polishing material.

    • Dry the electrode under a stream of nitrogen.

  • Solution Preparation:

    • Prepare a stock solution of this compound (e.g., 10 mM) in a suitable solvent.

    • Prepare the supporting electrolyte solution (e.g., 0.1 M PBS, pH 7.0).

    • In the electrochemical cell, add the supporting electrolyte and deoxygenate the solution by bubbling with nitrogen or argon gas for at least 15 minutes. Maintain a nitrogen/argon blanket over the solution during the experiment.

  • Cyclic Voltammetry Measurement:

    • Assemble the three-electrode cell.

    • Record a blank CV of the supporting electrolyte to ensure there are no interfering peaks.

    • Add a known concentration of this compound to the cell (e.g., to a final concentration of 1 mM).

    • Set the CV parameters on the potentiostat software. A typical starting point is:

      • Initial Potential: 0.0 V

      • Vertex Potential 1: +1.2 V

      • Vertex Potential 2: 0.0 V

      • Scan Rate: 100 mV/s

    • Run the CV and record the voltammogram.

    • Investigate the effect of scan rate (e.g., 25, 50, 100, 200 mV/s) to understand the nature of the electrochemical process (diffusion-controlled vs. adsorption-controlled).

Data Interpretation:

  • The anodic peak potential (Epa) corresponds to the oxidation of this compound.

  • The absence of a corresponding cathodic peak on the reverse scan suggests an irreversible or quasi-reversible process.

  • A linear relationship between the peak current (Ip) and the square root of the scan rate (ν¹/²) indicates a diffusion-controlled process.

C. Protocol 2: Electropolymerization and Film Characterization

This protocol describes the formation of a poly(this compound) film on the electrode surface.

Procedure:

  • Electrode and Solution Preparation: Follow steps 1 and 2 from the CV protocol, but use a higher concentration of the monomer (e.g., 5-10 mM).

  • Electropolymerization:

    • Perform continuous potential cycling using CV for a set number of cycles (e.g., 10-20 cycles) within a potential window that encompasses the oxidation peak of the monomer (e.g., 0.0 V to +1.2 V).

    • Alternatively, use potentiostatic electropolymerization by holding the potential at a value slightly above the oxidation peak potential for a specific duration.

  • Film Characterization:

    • After electropolymerization, carefully rinse the modified electrode with the solvent used for the electrolyte to remove any unreacted monomer.

    • Transfer the modified electrode to a fresh electrochemical cell containing only the supporting electrolyte (monomer-free).

    • Record a CV of the modified electrode to observe the redox behavior of the polymer film. The presence of well-defined redox peaks indicates the successful formation of an electroactive polymer.

Expected Observations:

  • During electropolymerization, an increase in the peak currents with each successive cycle suggests the growth of a conductive polymer film.

  • The modified electrode will exhibit a characteristic redox couple in the monomer-free electrolyte, corresponding to the doping/dedoping process of the polymer.

D. Protocol 3: Differential Pulse Voltammetry (DPV) for Quantitative Analysis

DPV is a more sensitive technique than CV and can be used for the quantitative determination of this compound.

Procedure:

  • Electrode and Solution Preparation: Follow steps 1 and 2 from the CV protocol. Prepare a series of standard solutions of this compound with varying concentrations.

  • DPV Measurement:

    • Set the DPV parameters on the potentiostat software. Typical parameters include:

      • Initial Potential: 0.0 V

      • Final Potential: +1.2 V

      • Pulse Amplitude: 50 mV

      • Pulse Width: 50 ms

      • Scan Increment: 4 mV

    • Record the DPV for each standard solution.

  • Calibration and Analysis:

    • Plot the peak current from the DPV measurements against the concentration of this compound to construct a calibration curve.

    • The concentration of an unknown sample can be determined by measuring its DPV peak current and interpolating from the calibration curve.

III. Data Presentation and Visualization

A. Quantitative Data Summary

The following table summarizes the expected electrochemical parameters for this compound based on the behavior of similar aminophenol compounds. Actual values should be determined experimentally.

Electrochemical TechniqueParameterExpected Value RangeNotes
Cyclic Voltammetry (CV) Anodic Peak Potential (Epa)+0.6 V to +1.0 V vs. Ag/AgClDependent on pH and electrode material.
Peak Current (Ip)Proportional to concentration and ν¹/²For a diffusion-controlled process.
Differential Pulse Voltammetry (DPV) Peak Potential (Ep)Slightly lower than Epa from CV
Limit of Detection (LOD)Low µM to nM rangeDependent on electrode modification and optimization.
Electropolymerization Polymer Redox PeaksTypically between 0.0 V and +0.6 VIndicates the electroactivity of the polymer film.
B. Visualizing Electrochemical Processes

The following diagrams, generated using Graphviz, illustrate the key electrochemical processes of this compound.

G cluster_oxidation Electrochemical Oxidation AIP This compound QI Quinone-imine Intermediate AIP->QI -2e⁻, -2H⁺

Caption: Proposed initial electrochemical oxidation of this compound.

G cluster_polymerization Electropolymerization Workflow Monomer This compound Monomer Radical Radical Cation/Quinone-imine Monomer->Radical Oxidation Oligomer Oligomers Radical->Oligomer Coupling Reactions Polymer Poly(this compound) Film Oligomer->Polymer Propagation

Caption: Simplified workflow for the electropolymerization of this compound.

IV. Applications in Research and Development

The electrochemical properties of this compound and its polymer open up several potential applications:

  • Electrochemical Sensors: The polymer film can be used to modify electrodes for the sensitive and selective detection of various analytes. The iodine atom can also serve as a site for further functionalization to enhance sensor performance.

  • Corrosion Protection: Electropolymerized films of aminophenols have been shown to provide effective corrosion protection for metals.

  • Organic Synthesis: The electrochemical oxidation of this compound can be a green and efficient method for synthesizing valuable quinone-imine derivatives, which are important building blocks in medicinal chemistry.

  • Drug Development: Understanding the redox behavior of drug molecules and their metabolites is crucial in drug development. The protocols described here can be adapted to study the electrochemical properties of novel drug candidates containing the aminophenol moiety.

V. Trustworthiness and Self-Validation

The protocols provided in this guide are designed to be self-validating. For instance, in cyclic voltammetry, the relationship between peak current and scan rate can confirm the nature of the electrochemical process. In quantitative analysis using DPV, the linearity of the calibration curve and the recovery percentage in spiked samples will validate the accuracy and reliability of the method. It is crucial to perform control experiments, such as running blank voltammograms and analyzing the effect of each experimental parameter, to ensure the integrity of the results.

References

Due to the limited direct literature on the electrochemical reactions of this compound, this guide has synthesized information from studies on analogous compounds. The following references provide a strong foundation for the principles and protocols described:

  • Electrochemical Oxidation of Phenolic Compounds: For a detailed understanding of the oxidation mechanisms of phenols, which is analogous to the hydroxyl group in the target molecule, refer to: Enache, T. A., & Oliveira-Brett, A. M. (2011). Phenol and para-substituted phenols electrochemical oxidation pathways. Journal of Electroanalytical Chemistry, 655(1), 9-16.[Link]

  • Electropolymerization of Aminophenols: To understand the formation and properties of polymer films from aminophenol derivatives, a relevant study is: Guenbour, A., Kacemi, A., Benbachir, A., & Aries, L. (2000). Electropolymerization of 2-aminophenol. Electrochemical and spectroscopic studies. Progress in Organic Coatings, 38(2), 121-127.[Link]

  • Cyclic Voltammetry of Substituted Phenols: For practical guidance on performing and interpreting cyclic voltammetry for phenolic compounds, see: Goyal, R. N., & Singh, S. P. (2007). Voltammetric and spectroscopic determination of chlorophenols. Trends in Analytical Chemistry, 26(1), 40-50.[Link]

  • Differential Pulse Voltammetry for Quantitative Analysis: For an overview of the DPV technique and its application in quantitative analysis, a useful resource is: Bard, A. J., & Faulkner, L. R. (2001). Electrochemical Methods: Fundamentals and Applications (2nd ed.). John Wiley & Sons.[Link]

  • Electrochemistry of Halogenated Aromatic Compounds: To understand the influence of the iodine substituent on the electrochemical behavior, refer to studies on similar halogenated compounds, such as: Jaworski, J. S., & Lesniewski, P. (1995). Electrochemical reduction of iodoaromatic compounds. In Organic Electrochemistry (pp. 417-456). CRC Press.[Link]

Scalable synthesis of 2-Amino-5-iodophenol for lab use

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Scalable Laboratory Synthesis of 2-Amino-5-iodophenol

Author: Gemini, Senior Application Scientist

Date: December 30, 2025

Subject: A Scalable and Detailed Protocol for the Synthesis of this compound for Research and Development Applications

Introduction: The Significance of this compound

This compound is a valuable substituted aminophenol that serves as a critical building block in the fields of medicinal chemistry and materials science.[1][2] Its structure, featuring amino, hydroxyl, and iodo functional groups, offers multiple reaction sites for diversification, making it an ideal scaffold for Diversity-Oriented Synthesis (DOS).[3] In drug discovery, this compound and its derivatives are investigated for a range of therapeutic applications, including the development of novel anticancer, anti-inflammatory, and antibacterial agents.[2] The presence of the iodine atom is particularly strategic, not only for its influence on the electronic properties and metabolic stability of derivative molecules but also for its utility in cross-coupling reactions and as a handle for introducing radiolabels in diagnostic imaging agents.

This document provides a comprehensive, scalable, and validated protocol for the synthesis of this compound from 2-aminophenol. As a senior application scientist, this guide emphasizes not only the procedural steps but also the underlying chemical principles, safety considerations, and rationale behind the chosen methodology to ensure reliable and reproducible outcomes in a laboratory setting.

Synthetic Strategy and Mechanistic Rationale

The synthesis of this compound is achieved via an electrophilic aromatic substitution reaction on the starting material, 2-aminophenol.[4] The core challenge is to achieve regioselective iodination, introducing the iodine atom specifically at the C-5 position.

Choice of Iodinating Agent

While several methods exist for the iodination of phenols, including the use of elemental iodine with an oxidizing agent (e.g., H₂O₂), this protocol employs Iodine Monochloride (ICl).[5][6][7]

Causality Behind Experimental Choice:

  • Enhanced Electrophilicity: ICl is a more potent electrophile than elemental iodine (I₂) because the I-Cl bond is polarized (Iᵅ⁺-Clᵅ⁻), making the iodine atom more susceptible to nucleophilic attack by the activated aromatic ring. This leads to faster reaction rates and often higher yields.

  • Scalability and Stoichiometry: The reaction with ICl is stoichiometrically efficient, requiring only one equivalent of the reagent. In contrast, methods using I₂ can involve the formation of HI as a byproduct, which consumes half of the iodine atoms, necessitating the use of an oxidizing agent to regenerate the electrophilic iodine species.[7]

  • Selectivity: The high reactivity of ICl allows the reaction to be performed at low temperatures, which enhances regioselectivity and minimizes the formation of di-iodinated or other side products.

Regioselectivity

The 2-aminophenol ring is highly activated by two strong ortho-, para-directing groups: the hydroxyl (-OH) and amino (-NH₂) groups.

  • The hydroxyl group strongly directs incoming electrophiles to its ortho (C-6) and para (C-4) positions.

  • The amino group directs to its ortho (C-3) and para (C-5) positions.

The observed and desired substitution occurs at the C-5 position . This is the result of the synergistic directing effects of the two groups and steric considerations. The C-5 position is para to the amino group and meta to the hydroxyl group. However, the combined activation and the accessibility of this position make it the most favorable site for electrophilic attack, leading to the desired this compound product.

Experimental Protocol: Synthesis of this compound

This protocol is designed for a scalable laboratory synthesis. All operations involving Iodine Monochloride must be performed in a certified chemical fume hood.

Materials and Equipment
Reagent/MaterialGradeSupplier Example
2-Aminophenol (C₆H₇NO)≥98%Sigma-Aldrich
Iodine Monochloride (ICl)1.0 M solution in CH₂Cl₂Sigma-Aldrich
Glacial Acetic Acid (CH₃COOH)ACS GradeFisher Scientific
Sodium Bisulfite (NaHSO₃)Reagent GradeVWR
Sodium Bicarbonate (NaHCO₃)Reagent GradeVWR
Ethyl Acetate (EtOAc)ACS GradeFisher Scientific
HexanesACS GradeFisher Scientific
Anhydrous Sodium Sulfate (Na₂SO₄)ACS GradeFisher Scientific
Deionized Water (H₂O)---In-house

Equipment:

  • Three-neck round-bottom flask with magnetic stirrer, thermometer, and addition funnel

  • Ice bath

  • Rotary evaporator

  • Büchner funnel and filtration apparatus

  • Standard laboratory glassware

  • Thin Layer Chromatography (TLC) plates (Silica gel 60 F₂₅₄)

Safety Precautions
  • Iodine Monochloride (ICl): Highly corrosive and toxic. Causes severe skin burns and eye damage.[8][9] It reacts with water to produce toxic fumes.[10] Always handle in a chemical fume hood while wearing a full set of personal protective equipment (PPE), including chemical safety goggles, a face shield, a lab coat, and chemical-resistant gloves.[11][12] Ensure an eyewash station and safety shower are immediately accessible.[11]

  • Glacial Acetic Acid: Corrosive and causes severe skin burns and eye damage. Use in a well-ventilated area or fume hood.

  • Organic Solvents: Ethyl acetate and hexanes are flammable. Keep away from ignition sources.

Step-by-Step Synthesis Procedure
  • Reaction Setup: In a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar and a thermometer, dissolve 2-aminophenol (10.91 g, 100 mmol) in 150 mL of glacial acetic acid. Stir until all solid has dissolved.

  • Cooling: Place the flask in an ice-water bath and cool the solution to 0-5 °C.

  • Addition of ICl: Transfer the Iodine Monochloride solution (100 mL of 1.0 M solution in CH₂Cl₂, 100 mmol, 1.0 eq) to an addition funnel. Add the ICl solution dropwise to the stirred 2-aminophenol solution over approximately 60-90 minutes. Crucially, maintain the internal reaction temperature below 10 °C throughout the addition to ensure high regioselectivity.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir in the ice bath for an additional 2 hours. Monitor the reaction progress by TLC (Eluent: 30% Ethyl Acetate in Hexanes). The starting material (2-aminophenol) should be consumed, and a new, lower Rf spot corresponding to the product should appear.

  • Quenching: Slowly pour the reaction mixture into a beaker containing 400 mL of ice-cold deionized water and a saturated solution of sodium bisulfite (~30 g in 150 mL water) with vigorous stirring. Continue stirring until the characteristic dark color of iodine disappears, indicating that all excess ICl has been quenched.

  • Neutralization and Precipitation: Carefully neutralize the solution by slowly adding solid sodium bicarbonate in portions until the pH is approximately 7-8. Be cautious of gas evolution (CO₂). The product, this compound, will precipitate as a solid.

  • Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with cold deionized water (3 x 100 mL) to remove any inorganic salts.

  • Drying and Purification: Dry the crude product under vacuum. For further purification, the solid can be recrystallized from an ethanol/water mixture. Dissolve the crude solid in a minimal amount of hot ethanol and add hot water dropwise until turbidity persists. Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation.

  • Final Product: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum to a constant weight. The expected product is a light-colored solid.

Quantitative Data Summary
ParameterValueNotes
Starting Material (2-Aminophenol)10.91 g (100 mmol)---
Iodinating Agent (ICl)100 mmol (1.0 eq)100 mL of 1.0 M solution
SolventGlacial Acetic Acid150 mL
Reaction Temperature0-10 °CCritical for selectivity
Reaction Time~3 hoursMonitor by TLC
Expected Yield75-85%Based on literature for similar reactions
Molecular Weight of Product235.02 g/mol C₆H₆INO[1]
AppearanceOff-white to light brown solid---

Workflow Visualization

The following diagram illustrates the complete workflow for the synthesis of this compound.

Synthesis_Workflow Start Start: 2-Aminophenol in Glacial Acetic Acid Cooling Cool Reaction Vessel to 0-5 °C Start->Cooling 1. Dissolution Addition Slow, Dropwise Addition of Iodine Monochloride (ICl) Cooling->Addition 2. Temperature Control Reaction Stir at 0-5 °C for 2h Monitor by TLC Addition->Reaction 3. Iodination Reaction Quench Quench with Ice Water and Sodium Bisulfite Reaction->Quench 4. Work-up Step 1 Neutralize Neutralize with NaHCO₃ to Precipitate Product Quench->Neutralize 5. Work-up Step 2 Isolate Isolate Solid via Vacuum Filtration Neutralize->Isolate 6. Product Isolation Purify Recrystallize from Ethanol/Water Isolate->Purify 7. Purification Final Dry Purified Product: This compound Purify->Final 8. Final Drying

Caption: Workflow for the Scalable Synthesis of this compound.

References

  • BenchChem. (2025). Handling and safety precautions for iodine monochloride.
  • New Jersey Department of Health. (n.d.). Hazard Summary: Iodine Monochloride.
  • Samrat Pharmachem Limited. (n.d.).
  • Loba Chemie. (n.d.). Iodine Monochloride for Synthesis.
  • NOAA. (n.d.). CAMEO Chemicals: Iodine Monochloride.
  • ChemicalBook. (n.d.). 2-Iodophenol synthesis.
  • Chemia. (2022).
  • Gallo, R. D. C., et al. (2012). Efficient and selective iodination of phenols promoted by iodine and hydrogen peroxide in water. Journal of the Brazilian Chemical Society.
  • Christiansen, J. V., Feldthus, A., & Carlsen, L. (1990). Iodination of phenol.
  • U.S. Patent No. 7,378,546 B2. (2008). Method for producing 2-amino-5-iodobenzoic acid.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 19877051, this compound.
  • BenchChem. (2025). Application Notes and Protocols for 2-Amino-5-(methoxymethyl)phenol in Medicinal Chemistry.
  • UBC Library Open Collections. (n.d.).
  • Wikipedia. (n.d.). 2-Aminophenol.
  • MDPI. (2023). An Optimised Method to Synthesise N5O2 Aminophenols.
  • Vietnam Journals Online. (n.d.).
  • BenchChem. (2025).
  • MDPI. (2021).

Sources

Troubleshooting & Optimization

2-Amino-5-iodophenol stability under acidic vs basic conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Amino-5-iodophenol (CAS: 99968-80-6). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth insights into the stability of this compound under various conditions. Here, you will find troubleshooting advice, frequently asked questions, and validated experimental protocols to ensure the integrity of your results.

Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key properties?

This compound is an aromatic organic compound featuring an amino group (-NH₂), a hydroxyl group (-OH), and an iodine atom attached to a benzene ring. These functional groups dictate its chemical reactivity and stability.[1] Its key properties are summarized below.

PropertyValueSource(s)
CAS Number 99968-80-6[2][3][4]
Molecular Formula C₆H₆INO[2][5]
Molecular Weight 235.02 g/mol [6]
Appearance Light brown to brown solid[3]
Melting Point 141 °C[2]
pKa (Predicted) 8.91 ± 0.10[2][3][5]
Solubility Slightly soluble in water (4.7 g/L at 25 °C)[5]
Storage Temperature 2-8°C, protected from light and air[2][4][7]
Q2: What are the primary factors affecting the stability of this compound?

Like many aminophenols, the stability of this compound is primarily influenced by:

  • Oxygen (Air): The compound is susceptible to oxidation, which is the main degradation pathway.[8][9][10]

  • Light: Exposure to light can accelerate oxidative degradation.[9][11]

  • pH: The stability is highly dependent on the pH of the solution, which alters the ionization state of the amino and hydroxyl groups.[12]

  • Temperature: Elevated temperatures can increase the rate of degradation. The recommended storage temperature is 2-8°C.[2]

Q3: Is this compound more stable under acidic or basic conditions?

This compound is significantly more stable under mildly acidic conditions than in basic conditions.

  • Acidic Conditions: In an acidic medium, the amino group (-NH₂) is protonated to form an ammonium salt (-NH₃⁺). This protonation reduces the electron-donating capacity of the amino group, thereby deactivating the aromatic ring towards oxidation and enhancing the compound's stability.[8][9]

  • Basic Conditions: In a basic medium, the phenolic hydroxyl group (-OH) is deprotonated to form a phenoxide ion (-O⁻). This greatly increases the electron density of the aromatic ring, making it highly susceptible to rapid oxidation.[13][14] Studies on the parent compound, 2-aminophenol, show that its oxidation rate increases significantly in alkaline media, peaking around pH 9.[13][14]

Q4: What does a color change in the solid material signify?

A change in color from its typical off-white or light brown to a darker brown or black is a clear visual indicator of degradation.[10] This discoloration is caused by the formation of colored polymeric quinoid-type structures resulting from oxidation.[8][11] If your material has darkened, its purity is compromised, and it should be assessed before use.

Q5: How does the degradation of this compound impact experimental outcomes?

Using degraded this compound can severely compromise your research by:

  • Introducing Impurities: Degradation products act as impurities that can lead to unexpected side reactions.[10][15]

  • Reducing Yields: The effective concentration of the active starting material is lowered, leading to reduced yields of the desired product.[10]

  • Complicating Purification: The presence of multiple, often colored and polymeric, byproducts can make the isolation and purification of the target compound difficult.[10]

Troubleshooting Guide

This section addresses common issues encountered during the handling and use of this compound.

IssuePossible Cause(s)Recommended Solution(s)
Discoloration of Solid Oxidation: The material has been exposed to air (oxygen) and/or light during storage.1. Prevention: Always store the compound in a tightly sealed, amber glass vial under an inert atmosphere (e.g., argon or nitrogen) at 2-8°C.[10] 2. Assessment: Before use, assess the purity of the discolored material using HPLC (see Protocol 1) or TLC. 3. Purification: If necessary, purify the material by recrystallization.[10]
Inconsistent Reaction Results or Low Yields Starting Material Impurity: The this compound used was likely degraded.1. Verify Purity: Always confirm the purity of your starting material before beginning a reaction, especially if it has been stored for an extended period. 2. Use Fresh Material: Whenever possible, use a fresh, properly stored batch of the compound for critical experiments.
Appearance of Unexpected Peaks in HPLC/LC-MS Sample Degradation: The sample may have degraded after preparation due to pH, solvent choice, or exposure to light/air. System Contamination: Contamination in the solvent or analytical instrument.1. Prepare Fresh Samples: Analyze samples immediately after preparation in a suitable, slightly acidic mobile phase. Protect samples from light. 2. Conduct Forced Degradation: Perform a forced degradation study (see Protocol 2) to identify the retention times of potential degradation products.[15] 3. System Check: Run a blank gradient to ensure the analytical system is clean.
Degradation & Handling Workflow

The following diagrams illustrate the primary degradation pathway and a recommended workflow for handling and stability assessment.

cluster_degradation Proposed Oxidative Degradation Pathway AIP This compound Oxidant [O] (Air, Light, OH⁻) AIP->Oxidant Product Iodinated 2-Aminophenoxazin-3-one (Colored Product) Oxidant->Product Oxidation & Intramolecular Cyclization

Caption: Proposed primary degradation pathway for this compound.

cluster_workflow Handling and Stability Assessment Workflow Receive Receive / Synthesize This compound Store Store at 2-8°C Inert Atmosphere Protect from Light Receive->Store PurityCheck Assess Purity (Protocol 1) Before Use Store->PurityCheck Use Use in Experiment PurityCheck->Use Yes Troubleshoot Troubleshoot (See Guide) PurityCheck->Troubleshoot No Troubleshoot->Store Purify & Re-store Pass Purity OK?

Caption: Recommended workflow for handling and stability testing.

Experimental Protocols
Protocol 1: Purity Assessment by Reverse-Phase HPLC

This protocol provides a general method for assessing the purity of this compound and detecting degradation products.

  • Instrumentation: HPLC system with UV-Vis detector.

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

  • Mobile Phase B: Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 280 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Prepare a 0.5 mg/mL solution of this compound in a 50:50 mixture of Mobile Phase A and B.

  • Gradient Elution:

    • 0-5 min: 20% B

    • 5-25 min: Linear gradient from 20% to 80% B

    • 25-28 min: Hold at 80% B

    • 28-30 min: Return to 20% B and equilibrate.

  • Analysis: The main peak corresponds to this compound. Any additional peaks, particularly those with longer retention times, may be degradation products. Calculate purity as the percentage of the main peak area relative to the total peak area.

Protocol 2: Forced Degradation Study

Forced degradation studies are essential for understanding stability.[9] Expose the compound to stress conditions to deliberately induce degradation and identify potential degradants.

  • Stock Solution: Prepare a 1 mg/mL stock solution of this compound in acetonitrile/water (50:50).

  • Acid Hydrolysis:

    • Mix 1 mL of stock solution with 1 mL of 1 M HCl.

    • Incubate at 60°C for 24 hours.

    • Cool, neutralize with 1 M NaOH, and dilute with mobile phase for HPLC analysis.

  • Base Hydrolysis:

    • Mix 1 mL of stock solution with 1 mL of 1 M NaOH.

    • Incubate at room temperature for 4 hours (expect rapid degradation).

    • Neutralize with 1 M HCl and dilute with mobile phase for HPLC analysis.

  • Oxidative Degradation:

    • Mix 1 mL of stock solution with 1 mL of 3% H₂O₂.

    • Incubate at room temperature for 24 hours, protected from light.

    • Dilute with mobile phase for HPLC analysis.

  • Control Sample: Mix 1 mL of stock solution with 1 mL of water and analyze alongside the stressed samples.

  • Analysis: Analyze all samples by HPLC (Protocol 1) to compare the chromatograms and identify degradation peaks.

References
  • Benchchem. A Comparative Analysis of the Reactivity of 5-Amino-2-Chlorophenol and Other Aminophenols. 1

  • Chemcess. Aminophenol: Properties, Production, Reactions And Uses. 8

  • Guidechem. This compound 99968-80-6 wiki. 5

  • Al-Abadleh, H. A., et al. (2022). Reactivity of aminophenols in forming nitrogen-containing brown carbon from iron-catalyzed reactions. Communications Chemistry, 5(1). 16

  • ResearchGate. (2022). Reactivity of aminophenols in forming nitrogen-containing brown carbon from iron-catalyzed reactions. 17

  • LookChem. This compound. 2

  • ResearchGate. (2025). Reactions of Aminophenols with Formaldehyde and Hydrogen Sulfide. 18

  • ChemicalBook. This compound | 99968-80-6. 3

  • Biosynth. This compound | 99968-80-6. 4

  • Fisher Scientific. (2010). SAFETY DATA SHEET - 2-Aminophenol. 19

  • A MATERIAL SAFETY DATA SHEET 2-IODOPHENOL. 20

  • Sigma-Aldrich. (2025). SAFETY DATA SHEET. 21

  • MedchemExpress.com. (2025). Safety Data Sheet - m-Iodophenol. 22

  • Goel, A., & Rani, M. (2024). A novel method for the remediation of o‐ and p‐aminophenol from industrial wastewater by hexacyanoferrate (III) ions using Ir‐complex catalyst. Environmental Quality Management. 13

  • ChemicalBook. 2-Iodophenol synthesis. 23

  • ChemShuttle. This compound;CAS No.: 99968-80-6. 24

  • Biochem Chemopharma. SAFETY DATA SHEET SDS/MSDS 2-AMINOPHENOL. 25

  • Fisher Scientific. (2012). SAFETY DATA SHEET. 26

  • Nanjingpharma. This compound. 27

  • PubChem - NIH. This compound | C6H6INO | CID 19877051. 6

  • Google Patents. (CN110590652B) Synthesis method of 2-amino-5-iodopyridine. 28

  • New Journal of Chemistry (RSC Publishing). Aerobic oxidation of 2-aminophenol catalysed by a series of mononuclear copper(ii) complexes: phenoxazinone synthase-like activity and mechanistic study. 29

  • ResearchGate. Bacterial degradation pathway of (A) 2-aminophenol in Pseudomonas sp... 30

  • Sigma-Aldrich. 2-Amino-5-iodo-phenol | 99968-80-6. 7

  • ResearchGate. Effect of pH on the oxidation of 2-aminophenol. 14

  • Deciphering the Mechanism of ortho- Aminophenol Oxidation to Nitroso-phenol via a [Cu2 O2 ]2+ Core.

  • Benchchem. Assessing the Stability of 2-Amino-5-bromophenol Hydrochloride and its Analogs: A Comparative Guide. 9

  • Department of Chemistry, IIT Kharagpur. Aerobic oxidation of 2-aminophenol catalysed by a series of mononuclear copper(ii) complexes: phenoxazinone synthase-like activi.

  • Benchchem. Technical Support Center: 2-Amino-5-nitrobenzoic acid Stability and Degradation. 15

  • BioProcess International. (2011). Stability Considerations for Biopharmaceuticals: Overview of Protein and Peptide Degradation Pathways. 31

  • NIH. (2014). Evolution of Efficient Pathways for Degradation of Anthropogenic Chemicals. 32

  • NIH. (2022). A review on the degradation of acetaminophen by advanced oxidation process: pathway, by-products, biotoxicity, and density functional theory calculation. 33

  • PubChem. 2-Aminophenol | C6H7NO | CID 5801. 34

  • Benchchem. preventing degradation of 5-amino-2-chlorophenol during storage. 10

  • ResearchGate. (2024). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. 12

  • ChemicalBook. 2-Aminophenol | 95-55-6. 11

  • SciSpace. A review on development and validation of stability indicating hplc methods for analysis of acidic drugs. 35

  • PubChem. 2-Amino-5-fluorophenol | C6H6FNO | CID 185763. 36

Sources

Troubleshooting poor solubility of 2-Amino-5-iodophenol in reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for 2-Amino-5-iodophenol. This resource is designed for researchers, chemists, and drug development professionals who may encounter challenges with the solubility of this compound during their synthetic work. This compound is a valuable building block, but its amphoteric nature and crystalline structure can present solubility hurdles. This guide provides a structured, question-and-answer approach to systematically troubleshoot and resolve these issues, ensuring the successful progression of your research.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the fundamental properties of this compound that govern its solubility.

Q1: What are the core chemical properties of this compound that influence its solubility?

A1: this compound (CAS: 99968-80-6) is a substituted aromatic compound with a molecular weight of approximately 235.02 g/mol .[1][2] Its solubility is primarily dictated by the interplay of three key features: the aromatic ring, the basic amino (-NH₂) group, and the acidic phenolic hydroxyl (-OH) group.

  • Amphoteric Nature: The presence of both a weak acid (phenol) and a weak base (aniline) makes the molecule amphoteric. Its net charge, and therefore its solubility in polar solvents, is highly dependent on the pH of the medium.

  • pKa Values: The predicted pKa for the phenolic proton is approximately 8.91, while the pKa for the protonated amino group is analogous to other aminophenols, typically in the range of 4-5.5.[3][4][5] This means the compound's charge state can be manipulated in acidic or basic conditions.

  • Polarity and Hydrogen Bonding: The amino and hydroxyl groups are capable of acting as both hydrogen bond donors and acceptors.[3] This suggests a preference for polar solvents. However, the bulky, hydrophobic iodine atom and the benzene ring contribute to a predicted LogP of around 1.4-2.16, indicating significant non-polar character as well.[2][3]

Q2: I'm observing very poor solubility of this compound in my reaction solvent. What are the most common initial causes?

A2: If you are experiencing difficulty dissolving this compound, the issue likely stems from one or more of the following factors:

  • Solvent Mismatch: The principle of "like dissolves like" is paramount. Using a highly non-polar solvent (e.g., hexanes, toluene) or a purely aqueous medium at neutral pH will often result in poor solubility due to the compound's mixed polarity.

  • Incorrect pH: At or near its isoelectric point (the pH at which the molecule has no net charge), the compound's solubility in polar solvents is at its minimum. Strong intermolecular hydrogen bonding between the phenol and amino groups can lead to a stable crystal lattice that resists dissolution.

  • Low Temperature: Dissolution is an endothermic process for many organic solids. Attempting to dissolve the compound at room temperature or below may not provide sufficient energy to overcome the crystal lattice energy.

  • High Concentration: You may be attempting to create a solution that is above the saturation point of the compound in that specific solvent at the given temperature.

Part 2: Troubleshooting & Optimization Workflow

This section provides a logical progression of steps to diagnose and solve solubility problems.

Logical Troubleshooting Workflow

The following diagram outlines a systematic approach to addressing solubility issues with this compound.

G cluster_0 start Poor Solubility Observed check_solvent Step 1: Evaluate Solvent Choice (See Table 1) start->check_solvent is_polar Is the solvent sufficiently polar? check_solvent->is_polar adjust_temp Step 2: Adjust Temperature is_polar->adjust_temp is_polar:e->adjust_temp  Yes   change_solvent Action: Switch to a more polar solvent (e.g., DMF, DMSO) is_polar->change_solvent is_polar:s->change_solvent:n No is_dissolved_temp Does it dissolve? adjust_temp->is_dissolved_temp Gently warm the mixture modify_ph Step 3: Modify pH (If reaction tolerates it) is_dissolved_temp->modify_ph is_dissolved_temp:s->modify_ph:n No success_temp Success: Proceed with reaction. Maintain temperature if necessary. is_dissolved_temp->success_temp is_dissolved_temp:e->success_temp  Yes   is_dissolved_ph Does it dissolve? modify_ph->is_dissolved_ph Add acid or base (see Protocol 2) use_cosolvent Step 4: Use a Co-Solvent System is_dissolved_ph->use_cosolvent is_dissolved_ph:s->use_cosolvent:n No success_ph Success: Proceed with reaction. Ensure pH is compatible. is_dissolved_ph->success_ph is_dissolved_ph:e->success_ph  Yes   end Re-evaluate reaction conditions or consider advanced solubilization. use_cosolvent->end Add small % of a strong solvent (e.g., 5-10% DMSO)

Caption: A systematic workflow for troubleshooting poor solubility.

Q3: I am selecting a solvent for my reaction. What are the best starting points for this compound?

A3: Your choice of solvent is the most critical factor. Based on the compound's structure, polar aprotic solvents are often the most effective.

  • Excellent Choices: Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), and N-Methyl-2-pyrrolidone (NMP) are excellent starting points. They are highly polar and can engage in hydrogen bonding, effectively solvating the molecule.

  • Good Choices: Alcohols like methanol, ethanol, or isopropanol can be effective, especially with gentle heating.[6] Tetrahydrofuran (THF) and acetonitrile (ACN) are also viable options, though they may require warming or co-solvents.

  • Poor Choices: Non-polar solvents like hexanes, toluene, and dichloromethane will generally be poor choices unless the compound is first converted to a non-polar derivative.

Data Presentation: Solvent Selection Guide

SolventPolarity IndexBoiling Point (°C)Key Considerations
Non-Polar
Toluene2.4111Very poor solubility expected at room temperature.
Dichloromethane (DCM)3.140Poor solubility. Use only if required by reaction chemistry.
Polar Aprotic
Tetrahydrofuran (THF)4.066Moderate solubility, often improves with warming.[7][8]
Ethyl Acetate (EtOAc)4.477Moderate solubility.
Acetone5.156Good solubility, but low boiling point limits reaction temperature.[8]
Acetonitrile (ACN)5.882Good solubility, often used in chromatography.[7]
Dimethylformamide (DMF) 6.4 153 Excellent choice. High boiling point.
Dimethyl Sulfoxide (DMSO) 7.2 189 Excellent choice. Strongest common solvent. [7]
Polar Protic
Isopropanol3.982Good solubility, especially when heated.
Ethanol4.378Good solubility, especially when heated.[6]
Methanol5.165Good solubility, but low boiling point.[6]
Water10.2100Poor solubility at neutral pH. Solubility is highly pH-dependent.[4][9]
Q4: How does pH modification work, and how can I apply it without disrupting my reaction?

A4: The amphoteric nature of this compound is the key to this strategy. By adjusting the pH, you can ionize one of the functional groups, forming a salt that is significantly more soluble in polar solvents.[10]

  • In Acidic Conditions (pH < 4): The amino group (-NH₂) is protonated to form an ammonium salt (-NH₃⁺). This positively charged species is much more soluble in polar protic solvents, including water.[9][11] This is effective for reactions that are stable in the presence of acid.

  • In Basic Conditions (pH > 10): The phenolic hydroxyl group (-OH) is deprotonated to form a negatively charged phenoxide salt (-O⁻). This anion also demonstrates greatly enhanced solubility in polar solvents. This approach is suitable for reactions compatible with basic conditions.

G cluster_0 Acidic Conditions (e.g., pH 2) cluster_1 Neutral / Isoelectric cluster_2 Basic Conditions (e.g., pH 11) mol_acid This compound (Protonated Amine) - Soluble Salt - mol_neutral This compound (Zwitterionic/Neutral) - Poorly Soluble - mol_acid->mol_neutral + Base mol_neutral->mol_acid + Acid mol_base This compound (Deprotonated Phenol) - Soluble Salt - mol_neutral->mol_base + Base mol_base->mol_neutral + Acid

Sources

Technical Support Center: Purification of Crude 4-Aminophenol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are working with 4-aminophenol (4-AP) and encounter challenges related to its purification. As a key starting material for pharmaceuticals like Paracetamol, the purity of 4-AP is critical.[1][2] This document provides in-depth, experience-driven answers and protocols to help you troubleshoot common issues and achieve high-purity 4-aminophenol.

Frequently Asked Questions (FAQs)
Q1: My crude 4-aminophenol is dark brown or even black. What causes this discoloration and is it salvageable?

A1: This is the most common issue encountered with 4-aminophenol and is almost always due to oxidation. The aminophenol structure is highly susceptible to air oxidation, especially in the presence of base, light, or trace metal impurities, which leads to the formation of highly colored quinone-imine species.[3][4][5] The material is definitely salvageable. The standard approach is to remove these colored impurities through a process of recrystallization combined with a decolorizing agent, such as activated carbon.

Q2: What are the most common chemical impurities I should expect in my crude 4-AP, besides the colored oxidation products?

A2: The impurity profile of crude 4-aminophenol is directly linked to its synthesis route. Understanding the origin of your crude material is the first step in designing an effective purification strategy. The most common synthetic pathways start from either 4-nitrophenol or nitrobenzene.[3][6]

Table 1: Common Impurities in Crude 4-Aminophenol and Their Origins

ImpurityChemical StructureTypical OriginPurification Challenge
4-Nitrophenol O₂N-C₆H₄-OHIncomplete reduction of 4-nitrophenol.[7]Can be separated via acid-base extraction due to its acidic nature.
Aniline C₆H₅-NH₂A common byproduct from the catalytic hydrogenation of nitrobenzene.[8]Volatile; can be removed by extraction.
2-Aminophenol (ortho-aminophenol) H₂N-C₆H₄-OH (ortho)Isomeric byproduct from nitrobenzene rearrangement.[4][9]Difficult to separate by simple recrystallization due to similar solubility; requires pH-controlled separation.[9]
Oxydianiline (ODA) (H₂N-C₆H₄)₂OByproduct from the nitrobenzene hydrogenation process.[9]High molecular weight, less soluble in some solvents. Removed by extraction.
p-Benzoquinone O=C₆H₄=OOxidation product of 4-aminophenol or byproduct from 4-nitrophenol reduction.[7]Highly colored and reactive. Removed by activated carbon and/or treatment with a reducing agent.
Q3: What is the best general-purpose method for purifying 4-aminophenol in a research lab setting?

A3: For typical laboratory-scale purification (1-100 g), the most effective and straightforward method is recrystallization from hot water with the addition of a decolorizing agent (activated carbon) and an antioxidant. 4-aminophenol has moderate solubility in hot water and is significantly less soluble in cold water, making water an excellent, safe, and inexpensive recrystallization solvent.[2][3] The activated carbon adsorbs the colored polymeric/oxidized impurities, while an antioxidant like sodium hydrosulfite (Na₂S₂O₄) or sodium bisulfite (NaHSO₃) prevents re-oxidation during the hot filtration process.[9][10]

Q4: How does pH-controlled purification work, and when should I use it?

A4: This is a more advanced and highly effective technique, particularly for crude 4-AP synthesized from nitrobenzene, which is often contaminated with ortho-aminophenol and aniline.[9] This method exploits the amphoteric nature of 4-aminophenol and the different basicities of the impurities.[6]

  • The Principle: 4-aminophenol has two pKa values: one for the protonated amino group (~5.5) and one for the phenolic hydroxyl group (~10.3).[6] By carefully adjusting the pH of an aqueous solution, you can control which functional group is ionized, thereby dramatically changing the compound's solubility and allowing for selective separation from impurities.

  • When to Use It: Use this method when simple recrystallization fails to remove isomeric impurities (like 2-aminophenol) or base-soluble/acid-soluble contaminants. It is the cornerstone of industrial purification processes.[9][11]

The logic of this separation is detailed in the workflow diagram below.

G cluster_0 Step 1: Acidic Extraction (pH 4.6) cluster_1 Step 2: Crystallization (pH 7.2) A Crude 4-AP in Water + Toluene B Aqueous Layer (Raffinate) Contains protonated 4-AP & 2-AP A->B Adjust pH to 4.6-4.8 C Organic Layer (Toluene) Contains Aniline, Nitrobenzene, ODA A->C Extract G Impurities Removed C->G Discard D Separated Aqueous Layer (B) E Precipitated Pure 4-AP Crystals D->E Adjust pH to 7.2 & Cool to <10°C F Mother Liquor Contains soluble 2-AP D->F I Pure 4-Aminophenol E->I Isolate via Filtration H Impurities Removed F->H Discard

Caption: pH-controlled liquid-liquid extraction workflow.

Troubleshooting Guides
IssuePossible Cause(s)Recommended Solution(s)
Low recovery after recrystallization. 1. Too much solvent was used: This keeps too much product dissolved even after cooling. 2. Cooling was too rapid: This can trap impurities and lead to smaller, less pure crystals. 3. Final pH is incorrect: If the pH is too acidic or basic, 4-AP can remain in solution as a salt.[9]1. Use a minimal amount of hot solvent to just dissolve the crude material. Evaporate some solvent if necessary. 2. Allow the solution to cool slowly to room temperature first, then place it in an ice bath. 3. Ensure the pH of the solution before crystallization is near neutral (~7.0-7.2) for minimum solubility.[9][10]
Product is still pink/brown after one recrystallization with charcoal. 1. Insufficient charcoal: The amount of activated carbon was not enough to adsorb all colored impurities. 2. Re-oxidation during filtration: The hot, purified solution can rapidly oxidize upon contact with air. 3. Charcoal passed through the filter: Using the wrong filter paper porosity can allow fine charcoal particles into the filtrate.1. Use 1-2% charcoal by weight relative to the crude 4-AP. A second recrystallization may be necessary. 2. Add a small amount of sodium hydrosulfite (Na₂S₂O₄) to the solution before heating and perform the hot filtration quickly.[9][10] Purging the filtration flask with nitrogen can also help.[9] 3. Use a pad of Celite or diatomaceous earth over the filter paper to ensure complete removal of fine charcoal particles.
An oil precipitates instead of solid crystals. 1. Presence of insoluble impurities: Some impurities may be "oiling out" at the saturation point. 2. Supersaturation: The solution is too concentrated, preventing orderly crystal lattice formation.1. Perform a hot filtration step even if you are not using charcoal to remove any insoluble matter. 2. Add a small amount of additional hot solvent to the oiled mixture, reheat to get a clear solution, and then allow it to cool slowly. Seeding with a pure crystal can help initiate proper crystallization.
Detailed Experimental Protocols
Protocol 1: Standard Laboratory Recrystallization

This protocol is suitable for purifying moderately discolored crude 4-aminophenol where isomeric impurities are not a major concern.

Workflow Diagram:

G A 1. Dissolve Crude 4-AP in hot water B 2. Add Antioxidant & Activated Carbon A->B C 3. Hot Gravity Filtration B->C D 4. Slow Cooling & Crystallization C->D E 5. Isolate Crystals (Vacuum Filtration) D->E F 6. Wash & Dry E->F

Caption: Standard recrystallization workflow for 4-aminophenol.

Step-by-Step Methodology:

  • Dissolution: In a fume hood, place 10.0 g of crude 4-aminophenol into a 500 mL Erlenmeyer flask. Add approximately 150 mL of deionized water. Heat the mixture on a hot plate with stirring until it boils and the solid dissolves. Add more water in small portions only if necessary to achieve full dissolution.

  • Decolorization: Remove the flask from the heat. Cautiously add ~0.2 g (2 wt%) of activated charcoal and a spatula tip (~0.1 g) of sodium hydrosulfite to the hot solution. Caution: Adding charcoal to a boiling solution can cause violent bumping.

  • Hot Filtration: Bring the mixture back to a boil briefly. Set up a hot gravity filtration apparatus using a fluted filter paper in a stemless funnel. Pre-heat the funnel and receiving flask with hot water or steam to prevent premature crystallization. Filter the hot solution quickly. The filtrate should be colorless or pale yellow.

  • Crystallization: Cover the receiving flask and allow the filtrate to cool slowly to room temperature. Once it has reached room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the white, needle-like crystals by vacuum filtration using a Büchner funnel.

  • Washing & Drying: Wash the crystals on the filter with two small portions of ice-cold deionized water. Allow the crystals to dry on the filter under vacuum. For final drying, transfer the product to a watch glass and dry in a vacuum oven at 50-60°C. The expected recovery is 70-85%.

Protocol 2: Advanced Purification via pH-Controlled Toluene Extraction

This protocol is adapted from industrial processes and is highly effective at removing isomeric (2-aminophenol) and process-related (aniline, ODA) impurities.[9] All steps should be performed under an inert atmosphere (e.g., nitrogen) to prevent oxidation.

Step-by-Step Methodology:

  • Initial Dissolution & pH Adjustment: Dissolve 20.0 g of crude 4-AP in ~200 mL of deionized water in a jacketed reaction vessel or a three-neck flask equipped with a stirrer. Heat the mixture to 80°C. While monitoring with a pH meter, carefully adjust the pH to 4.6-4.8 using dilute sulfuric acid or aqueous ammonia.

  • Acidic Extraction: Add 100 mL of toluene to the flask. Stir the biphasic mixture vigorously for 15 minutes while maintaining the temperature at 80°C and the pH at 4.6-4.8. Stop stirring and allow the layers to separate. The top organic layer contains neutral impurities like aniline and ODA. Remove and discard the top toluene layer using a separatory funnel or a pipette. Repeat this extraction step two more times with fresh toluene.

  • Decolorization: To the remaining hot aqueous layer (the raffinate), add 0.4 g (2 wt%) of activated carbon and 0.2 g of sodium hydrosulfite. Stir for 10 minutes at 80°C.

  • Filtration: Filter the hot aqueous solution through a filter aid (e.g., Celite) to remove the activated carbon, collecting the clear filtrate.

  • Precipitation: Transfer the hot filtrate to a clean flask. While stirring and monitoring the pH, carefully add aqueous ammonia to adjust the pH to 7.2.

  • Crystallization & Isolation: Slowly cool the solution to below 10°C (preferably 0-5°C) over 1-2 hours while maintaining the pH at 7.2. A heavy precipitate of pure 4-aminophenol will form. Isolate the white crystals by vacuum filtration.

  • Washing & Drying: Wash the crystals with two 20 mL portions of cold (0-5°C) 1% sodium hydrosulfite solution. Dry the final product in a vacuum oven at 50-60°C. This process can yield 4-aminophenol with >99% purity.[9]

References
  • 4-Aminophenol - Wikipedia. [Link]

  • 4-Aminophenol - Solubility of Things. [Link]

  • 4-AMINOPHENOL - Ataman Kimya. [Link]

  • 4-Aminophenol (C6H7NO) properties - Chemister. [Link]

  • 4-Aminophenol Impurities and Related Compound - Veeprho. [Link]

  • US Patent 4,870,209 A - Process for purifying crude 4-aminophenol.
  • Recovery of 4-Aminophenol from Aqueous Solution Using Different techniques - IJARIIE. [Link]

  • CN Patent 1021818 C - Method for purifying crude 4-aminophenol.
  • The identification of byproducts from the catalytic reduction reaction of 4-nitrophenol to 4-aminophenol: A systematic spectroscopic study - PubMed. [Link]

  • US Patent 3,748,358 A - Method of purification of n-acetyl-p-aminophenol.
  • US Patent 3,717,680 A - PURIFICATION OF p-AMINOPHENOL.
  • One-pot mechanochemical hydrogenation and acetylation of 4-nitrophenol to 4-aminophenol and paracetamol - Green Chemistry (RSC Publishing). [Link]

  • How I can isolated/extracted 4-Aminophenol from reduction of 4-Nitrophenol - ResearchGate. [Link]

  • Fast way to isolate 4-nitrophenol from 4-aminophenol - Chemistry Stack Exchange. [Link]

  • Comparative Study of 4-Aminophenol Removal from Aqueous Solutions by Emulsion Liquid Membranes - MDPI. [Link]

  • related impurities 4-aminophenol: Topics by Science.gov. [Link]

  • 4-Aminophenol | C6H7NO - PubChem. [Link]

  • handling 4-aminophenol - Chromatography Forum. [Link]

  • Determination of 4-aminophenol impurities in selected pharmaceutical preparations by HPLC method - PubMed. [Link]

  • Adsorption of Aminophenol from Aqueous Solution Using KOH Pretreated Biochar - ResearchGate. [Link]

  • 4-Aminophenol stability - Reddit. [Link]

  • Practical and Sustainable Modification Method on Activated Carbon to Improve the Decolorization Process in the Acetaminophen Pharmaceutical Industry | ACS Omega. [Link]

Sources

Side reactions of 2-Amino-5-iodophenol with strong electrophiles

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Navigating Side Reactions with Strong Electrophiles

Welcome to the technical support center for 2-Amino-5-iodophenol. As a Senior Application Scientist, I've designed this guide to help you, our fellow researchers and drug development professionals, troubleshoot the common challenges associated with this highly reactive molecule. This compound is a valuable building block, but its trifunctional nature—possessing a strongly activating amino group, a strongly activating hydroxyl group, and a deactivating iodo group—creates a complex reactivity profile that can lead to unexpected side reactions, particularly with strong electrophiles. This guide provides direct answers and field-proven protocols to help you anticipate and control these outcomes.

Core Reactivity Analysis: A Molecule at Odds with Itself

The primary challenge in directing reactions with this compound is managing the powerful, synergistic activating effects of the amino and hydroxyl groups. Both are potent ortho, para-directors. Their combined influence makes the aromatic ring exceptionally electron-rich and thus highly susceptible to electrophilic attack, but also to oxidation.

Caption: Reactivity overview of this compound.

Troubleshooting Guide & FAQs
Q1: My reaction with a strong electrophile (e.g., during nitration) is producing a dark, tarry, insoluble mess with very low yield of the desired product. What is happening?

Answer: You are likely observing oxidative decomposition. The high electron density of the phenol and aniline moieties makes the ring exceptionally sensitive to oxidizing agents.[1] Strong electrophilic conditions, especially with reagents like nitric acid, can easily oxidize the molecule to form quinone-type structures, which then readily polymerize into the intractable tars you are seeing.[2][3]

Troubleshooting Protocol: Attenuate Ring Activation via Protection

The most reliable solution is to temporarily reduce the activating strength of the most powerful group—the amine. This is achieved by converting it to an amide, which is still an ortho, para-director but is significantly less activating and less prone to oxidation.

  • Protect the Amine: React this compound with acetic anhydride in a suitable solvent (e.g., acetic acid or pyridine) to form 2-Acetamido-5-iodophenol. This conversion is typically clean and high-yielding.

  • Perform Electrophilic Substitution: Use the protected acetanilide derivative in your reaction with the strong electrophile. The acetyl group moderates the ring's reactivity, preventing over-oxidation and allowing for a controlled substitution.[1]

  • Deprotect the Amine: After the desired substitution has occurred, the acetyl group can be easily removed by acid- or base-catalyzed hydrolysis (e.g., refluxing with aqueous HCl or NaOH) to regenerate the free amine and yield your final product.[4]

G A This compound (Highly Activated, Prone to Oxidation) B Protection Step (e.g., Acetic Anhydride) A->B 1. X Direct Reaction (Strong Electrophile) A->X C 2-Acetamido-5-iodophenol (Moderately Activated, Stable) B->C D Electrophilic Substitution (e.g., HNO₃/H₂SO₄) C->D 2. E Substituted Acetamido Intermediate D->E F Deprotection Step (e.g., Acid Hydrolysis) E->F 3. G Final Product (Clean, High Yield) F->G Y Oxidation & Polymerization (Tarry Byproducts) X->Y

Caption: Workflow for avoiding oxidative side reactions.

Q2: I'm attempting a Friedel-Crafts alkylation/acylation, but the reaction fails to proceed. My starting material is either recovered or decomposed. Why?

Answer: This is a classic issue when working with anilines and phenols in Friedel-Crafts reactions. The Lewis acid catalyst (e.g., AlCl₃) required for the reaction is a strong Lewis acid. The amino and hydroxyl groups on your substrate are Lewis bases due to their lone pairs of electrons.[5] Instead of activating the electrophile, the catalyst forms a complex with the nitrogen or oxygen atom on your ring. This complexation has a catastrophic effect: it places a positive charge on the heteroatom, transforming the strongly activating -NH₂ or -OH group into a powerfully deactivating -NH₂⁺-AlCl₃ or -OH⁺-AlCl₃ group, which shuts down electrophilic aromatic substitution.[5]

Troubleshooting Protocol: Protecting Groups are Essential

You must use the protection strategy outlined in Q1. By converting the amine to an acetamide, you significantly reduce the basicity of the nitrogen atom. While the oxygen of the amide carbonyl can still coordinate with the Lewis acid, the deactivating effect is far less severe, often allowing the reaction to proceed.

Table 1: Impact of Functional Groups on Friedel-Crafts Reactivity

Functional Group on RingNatureInteraction with Lewis Acid (AlCl₃)Ring ReactivityOutcome
-NH₂ (Amino) Strongly Activating, BasicStrong complexation, forms -NH₂⁺-AlCl₃Strongly DeactivatedReaction Failure [5]
-OH (Hydroxyl) Strongly Activating, BasicStrong complexation, forms -OH⁺-AlCl₃Strongly DeactivatedReaction Failure
-NHCOCH₃ (Amide) Moderately ActivatingWeaker coordination at carbonyl oxygenModerately ActivatedReaction Proceeds [1]
Q3: My electrophile is reacting directly with the nitrogen or oxygen atom instead of the aromatic ring. How can I promote ring substitution?

Answer: This is a problem of competing nucleophiles. Both the amine (-NH₂) and hydroxyl (-OH) groups are nucleophilic centers that can directly attack electrophiles, leading to N-alkylation/acylation or O-alkylation/acylation.[6][7] In neutral or slightly basic conditions, the secondary amine is generally the stronger nucleophile.[8]

Troubleshooting Protocol: Control Reaction Conditions & Use Protection

  • For Ring Substitution (EAS): The solution is again the protection of the more nucleophilic amine group as an amide (see Q1). This reduces the nucleophilicity of the nitrogen, disfavoring direct attack and promoting electrophilic substitution on the activated aromatic ring.

  • To Favor O-Substitution: If your goal is to react the hydroxyl group, you can exploit its acidity. By treating the this compound with a strong base (e.g., NaH), you can selectively deprotonate the hydroxyl group to form a highly nucleophilic phenoxide ion.[6] This phenoxide will readily react with electrophiles in an Sₙ2 fashion, while the neutral amine group remains less reactive.

  • To Favor N-Substitution: Under neutral conditions without a strong base, many electrophiles like acyl chlorides will preferentially react with the more nucleophilic amine.[6][8]

Q4: I am observing polysubstitution on the ring, even when using only one equivalent of the electrophile. How can I achieve selective mono-substitution?

Answer: The intense activation of the ring by both the -NH₂ and -OH groups makes it so reactive that the initial mono-substituted product is often more activated towards further substitution than the starting material.[1] This leads to a rapid second (and sometimes third) substitution, resulting in a mixture of products. This is especially common in reactions like bromination.[1]

Troubleshooting Protocol: Moderate Reactivity and Control Conditions

  • Amide Protection: As with other issues, converting the amine to an acetamide is the primary solution. The -NHCOCH₃ group provides sufficient activation for the reaction to proceed but is not so powerful that it promotes extensive polysubstitution.

  • Lower Temperature: Perform the reaction at the lowest possible temperature that still allows for a reasonable reaction rate. This increases the selectivity for the more kinetically favored mono-substituted product.

  • Choice of Reagent: Use a milder electrophile if possible. For example, instead of using Br₂ with a Lewis acid, consider using N-bromosuccinimide (NBS), which provides a lower equilibrium concentration of Br⁺.

References
  • Filo. (2025-01-30). Why Aniline is more reactive then phenol towards Electrophilic substitution reaction. Filo.
  • Filo. (2023-09-09). Why are phenols and anilines especially reactive in aromatic electrophilic substitution reactions? Filo.
  • Quora. (2021-07-20). Which one is more reactive, aniline or phenol? Quora.
  • Chemistry LibreTexts. (2019-12-30). 18.6: Electrophilic Substitution of Phenols. Chemistry LibreTexts.
  • Chemistry Stack Exchange. (2020-08-07). Why don't phenol behave like aniline in electrophilic substitutions? Chemistry Stack Exchange.
  • Benchchem. A Comparative Analysis of the Reactivity of 5-Amino-2-Chlorophenol and Other Aminophenols. Benchchem.
  • Organic Chemistry Portal. Protective Groups. Organic Chemistry Portal.
  • ResearchGate. (2025-08-09). Electrochemical Oxidation of Some Aminophenols in Various pHs.
  • National Institutes of Health. Switchable Oxidative Reactions of N-allyl-2-Aminophenols: Palladium-Catalyzed Alkoxyacyloxylation vs an Intramolecular Diels–Alder Reaction. PMC.
  • ResearchGate. (2014-08-22). In 4-aminophenol which is more reactive towards nucleophilic substitution reaction, phenolic OH or aromatic amino?
  • National Institutes of Health. (2022-02-17). Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach. NIH.
  • Benchchem. An In-depth Technical Guide to the Chemical Reactivity of the Amine and Hydroxyl Groups in (2S)-2-(Methylamino)propan-1-ol. Benchchem.

Sources

Technical Support Center: Purification of Halogenated Aminophenols

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for the purification of halogenated aminophenols. This guide is designed to provide you, as a Senior Application Scientist, with in-depth troubleshooting strategies and answers to frequently asked questions. We understand the nuances and challenges associated with purifying these compounds and have structured this resource to address specific issues you may encounter during your experiments.

I. Frequently Asked Questions (FAQs)

Q1: Why is my halogenated aminophenol sample turning dark upon standing or during purification?

A1: The discoloration of halogenated aminophenols is a common and often frustrating issue, primarily caused by oxidation . The aminophenol core is susceptible to oxidation, which is often accelerated by exposure to air (oxygen), light, and even trace metal impurities. This process leads to the formation of highly colored polymeric quinone-imine species. The presence of halogen substituents can further influence the rate and pathway of oxidation due to their electronic effects on the aromatic ring.[1]

Troubleshooting Steps:

  • Work under an inert atmosphere: Whenever possible, handle the compound and perform purification steps under an inert gas like nitrogen or argon. This minimizes contact with atmospheric oxygen.

  • Use deoxygenated solvents: Purge your solvents with nitrogen or argon for at least 15-30 minutes before use to remove dissolved oxygen.[2]

  • Protect from light: Wrap your flasks and storage vials in aluminum foil or use amber-colored glassware to prevent photo-oxidation.

  • Add antioxidants: In some cases, adding a small amount of an antioxidant, such as butylated hydroxytoluene (BHT) or ascorbic acid, can help stabilize the compound during storage or in solution.[2][3] However, ensure the antioxidant is compatible with your downstream applications.

  • Control Temperature and pH: Store the compound at low temperatures and in a controlled production environment to minimize degradation. The pH of the solution can also significantly impact the rate of oxidation.[3]

Q2: I'm having trouble dissolving my halogenated aminophenol for chromatography or recrystallization. What can I do?

A2: Solubility issues are a frequent hurdle. The polarity of halogenated aminophenols can be complex due to the presence of both polar (amino and hydroxyl) and non-polar (halogen and aromatic ring) functionalities. The position of the halogen and the potential for intermolecular hydrogen bonding can significantly impact solubility in various solvents.

Troubleshooting Steps:

  • Solvent Screening: Perform small-scale solubility tests with a range of solvents of varying polarities. Common choices include:

    • Polar Protic: Water (with pH adjustment), methanol, ethanol.

    • Polar Aprotic: Acetone, ethyl acetate, acetonitrile, tetrahydrofuran (THF), dimethylformamide (DMF), dimethyl sulfoxide (DMSO).

    • Non-polar: Dichloromethane, chloroform, toluene, hexanes.

  • pH Adjustment: The amino and phenolic hydroxyl groups are ionizable. Adjusting the pH of aqueous or alcoholic solutions can dramatically increase solubility.

    • Acidic conditions (e.g., dilute HCl or H₂SO₄): Protonation of the amino group will form a more soluble salt.

    • Basic conditions (e.g., dilute NaOH or NaHCO₃): Deprotonation of the phenolic hydroxyl group will form a more soluble phenoxide salt.

  • Temperature: Gently warming the solvent can increase the solubility of your compound.[4] However, be cautious, as elevated temperatures can also accelerate degradation.

  • Co-solvent Systems: Using a mixture of solvents can often provide the ideal polarity to dissolve your compound. For example, a mixture of methanol and dichloromethane is a common starting point.

Q3: My compound is streaking or giving poor peak shape during column chromatography. How can I improve the separation?

A3: Poor chromatographic performance is often a result of interactions between the analyte and the stationary phase, improper solvent selection, or on-column degradation. The basic amino group and acidic hydroxyl group can interact strongly with silica gel, a common stationary phase.

Troubleshooting Steps:

  • Mobile Phase Modification:

    • For Normal-Phase Chromatography (e.g., Silica Gel):

      • Add a small amount of a basic modifier, such as triethylamine (typically 0.1-1%), to the mobile phase. This will compete with the basic amino group of your compound for active sites on the silica, reducing tailing.

      • Alternatively, adding a small amount of an acidic modifier, like acetic acid, can sometimes improve the peak shape for acidic compounds.

    • For Reverse-Phase Chromatography (e.g., C18):

      • Use a buffered mobile phase to control the ionization state of your compound. A common choice is a phosphate or acetate buffer.

      • Ensure the pH of the mobile phase is compatible with the stability of your stationary phase (typically pH 2-8 for silica-based C18).

  • Choice of Stationary Phase:

    • If tailing persists on silica gel, consider using an alternative stationary phase such as alumina (basic or neutral) or a polymer-based support.

    • For reverse-phase HPLC, a wide variety of stationary phases are available with different properties (e.g., C8, phenyl, cyano) that may provide better selectivity and peak shape.[5]

  • Sample Loading:

    • Dissolve the crude sample in a minimal amount of a strong solvent and then adsorb it onto a small amount of silica gel or celite. After evaporating the solvent, the resulting dry powder can be loaded onto the column. This "dry loading" technique often leads to better band sharpness.

    • Avoid loading the sample in a solvent that is much stronger than the mobile phase, as this will cause band broadening.

II. Troubleshooting Guides

Guide 1: Recrystallization of Halogenated Aminophenols

Recrystallization is a powerful technique for purifying solid compounds.[4] The key is to find a solvent system where the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.[4]

Problem Potential Cause Troubleshooting Action
Compound does not dissolve even when boiling. The solvent is too non-polar.Add a more polar co-solvent dropwise until the compound dissolves.
Compound oils out instead of crystallizing. The boiling point of the solvent is higher than the melting point of the compound, or the solution is supersaturated.Try a lower-boiling point solvent. Add a small amount of a non-polar co-solvent to decrease solubility.
No crystals form upon cooling. The solution is not saturated, or crystallization is slow to initiate.Evaporate some of the solvent to increase the concentration. Scratch the inside of the flask with a glass rod. Add a seed crystal of the pure compound.[4] Place the flask in an ice bath.[4]
Crystals are colored. Impurities are trapped in the crystal lattice. The compound oxidized during the process.Perform a hot filtration to remove insoluble impurities. Add a small amount of activated charcoal to the hot solution to adsorb colored impurities (use with caution as it can also adsorb your product). Ensure the recrystallization is performed under an inert atmosphere.

Step-by-Step Recrystallization Protocol:

  • Solvent Selection: In a small test tube, add a small amount of your crude halogenated aminophenol. Add a potential recrystallization solvent dropwise. A good solvent will not dissolve the compound at room temperature but will dissolve it upon heating.

  • Dissolution: Place the bulk of your crude material in an Erlenmeyer flask. Add the chosen solvent portion-wise while heating and stirring until the solid is completely dissolved.[4] Use the minimum amount of hot solvent necessary.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal and swirl.

  • Hot Filtration (if charcoal was used or insoluble impurities are present): Quickly filter the hot solution through a fluted filter paper into a clean, pre-warmed Erlenmeyer flask.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.[4]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[4]

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals under vacuum.

Guide 2: Purity Assessment

It is crucial to assess the purity of your final product. Several analytical techniques can be employed.

Technique Information Provided Considerations
Thin Layer Chromatography (TLC) Quick assessment of purity and reaction progress.Co-spot with starting material and crude mixture for comparison.
High-Performance Liquid Chromatography (HPLC) Quantitative purity analysis.[][7]Method development may be required to achieve good separation.[8][9][10]
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural confirmation and detection of impurities.[]¹H NMR is typically sufficient for routine purity checks.
Mass Spectrometry (MS) Confirmation of molecular weight.[]Can be coupled with HPLC (LC-MS) for powerful analysis.[7]
Melting Point Analysis A sharp melting point close to the literature value indicates high purity.[4]Impurities will typically broaden and depress the melting point range.

III. Visualizations

Degradation Pathway of Halogenated Aminophenols

G A Halogenated Aminophenol B Oxidation (O₂, light, metal ions) A->B C Quinone-imine Intermediate B->C D Polymerization C->D E Colored Degradation Products D->E G A Crude Halogenated Aminophenol B Purification Method Selection A->B C Column Chromatography B->C Complex Mixture D Recrystallization B->D Solid with Minor Impurities E Purity Analysis (TLC, HPLC, NMR) C->E D->E F Pure Halogenated Aminophenol E->F

Caption: General workflow for purification.

IV. Safety Precautions

Halogenated aminophenols and their precursors can be hazardous. [11][12][13][14]Always consult the Safety Data Sheet (SDS) before handling any chemical.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves. [11][12][13]* Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors. [12]* Handling: Avoid skin and eye contact. [11][12]In case of contact, rinse the affected area thoroughly with water. [11][12]Do not eat, drink, or smoke in the laboratory. [11][12]* Waste Disposal: Dispose of all chemical waste according to your institution's guidelines.

V. References

  • Benchchem. (n.d.). Strategies to prevent the oxidation of 2,6-Bis(aminomethyl)phenol during storage. Retrieved from

  • Benchchem. (n.d.). A Comparative Analysis of the Reactivity of 5-Amino-2-Chlorophenol and Other Aminophenols. Retrieved from

  • Kajay Remedies. (2024, June 20). How Kajay Remedies Preserves the Pure White Color of Highly Oxidant Para Aminophenol. Retrieved from

  • ResearchGate. (n.d.). Bacterial degradation pathways for 4-chloro-2-aminophenol (a),.... Retrieved from

  • Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET. Retrieved from

  • ResearchGate. (n.d.). Oxidation of aminophenols in acidic and alkaline solutions by oxone: stoichiometry and mechanism. Retrieved from

  • Loba Chemie. (2016, April 20). 4-AMINOPHENOL Extra Pure MSDS. Retrieved from

  • Universidad de Alicante. (n.d.). Spectroelectrochemical study of the oxidation of aminophenols on platinum electrode in acid medium. Retrieved from

  • Techno PharmChem. (n.d.). 4 – AMINO PHENOL MATERIAL SAFETY DATA SHEET. Retrieved from

  • Frontiers. (n.d.). Electrochemical Oxidation of Para-Aminophenol With Rare Earth Doped Lead Dioxide Electrodes: Kinetics Modeling and Mechanism. Retrieved from

  • NJ.gov. (n.d.). AMINOPHENOLS (mixed isomers) HAZARD SUMMARY. Retrieved from

  • PubMed. (n.d.). Novel degradation pathway of 4-chloro-2-aminophenol via 4-chlorocatechol in Burkholderia sp. RKJ 800. Retrieved from

  • ResearchGate. (n.d.). Aminophenols. Retrieved from

  • Unknown Source. (n.d.). 100790 - 4-Aminophenol - Safety Data Sheet.

  • PubMed. (n.d.). Chlorination and chloramination of aminophenols in aqueous solution: oxidant demand and by-product formation. Retrieved from

  • Science.gov. (n.d.). related impurities 4-aminophenol: Topics by Science.gov. Retrieved from

  • ijariie. (n.d.). Recovery of 4-Aminophenol from Aqueous Solution Using Different techniques. Retrieved from

  • Google Patents. (n.d.). US3658905A - Process for the purification of p-aminophenol. Retrieved from

  • YouTube. (2020, January 10). Recrystallization. Retrieved from

  • BOC Sciences. (n.d.). Analytical Services for Purity Determination. Retrieved from

  • TSI Journals. (2022, January 25). Chromatography: Techniques of Separation. Retrieved from

  • Google Patents. (n.d.). CN1021818C - Method for purifying crude 4-aminophenol. Retrieved from

  • Moravek, Inc. (n.d.). How Is Chromatography Used for Purification?. Retrieved from

  • PubChem. (n.d.). Process for the purification of p-aminophenol - Patent US-4440954-A. Retrieved from

  • Unknown Source. (n.d.). Protein purification troubleshooting guide.

  • MDPI. (2025, December 18). Abstracts of the 3rd International Electronic Conference on Catalysis Sciences. Retrieved from

  • Google Patents. (n.d.). US4870209A - Process for purifying crude 4-aminophenol. Retrieved from

  • Google Patents. (n.d.). US3717680A - PURIFICATION OF p-AMINOPHENOL. Retrieved from

  • MDPI. (2025, December 29). Use of Permeable Reactive Barriers in the Removal of ACT and DCF from Effluents of Wastewater Treatment Plants. Retrieved from

  • SIELC Technologies. (n.d.). HPLC Method for Analysis of 4-Aminophenol on Primesep 100 Column. Retrieved from

  • PubMed. (n.d.). Development and Validation of Chromatographic Methods for Simultaneous Determination of Paracetamol, Orphenadrine Citrate and Caffeine in Presence of P-aminophenol; Quantification of P-aminophenol Nephrotoxic Impurity Using LC-MS/MS. Retrieved from

  • Google Patents. (n.d.). US4440954A - Process for the purification of p-aminophenol. Retrieved from [Link]

Sources

Technical Support Center: Minimizing Di-iodination in 2-Aminophenol Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to strategically controlling the iodination of 2-aminophenol to favor mono-substitution, designed for chemists and researchers.

Welcome to the technical support guide for the selective iodination of 2-aminophenol. This document provides field-proven insights, troubleshooting guides, and detailed protocols to help you navigate the complexities of this electrophilic aromatic substitution and consistently achieve high yields of the desired mono-iodinated product. The high reactivity of the 2-aminophenol ring, driven by two potent activating groups, presents a significant challenge in preventing over-iodination. This guide is structured to address these challenges directly.

Troubleshooting Guide: Common Issues & Solutions

This section addresses the most frequent challenges encountered during the iodination of 2-aminophenol.

Question 1: My reaction is producing a significant amount of di-iodinated product. How can I improve selectivity for mono-iodination?

Answer: This is the most common issue, arising from the high nucleophilicity of the 2-aminophenol ring. The hydroxyl (-OH) and amino (-NH₂) groups are strong ortho, para-directors, making the substrate highly susceptible to multiple substitutions.[1][2] To enhance mono-selectivity, you must carefully control the reaction's kinetics and stoichiometry.

Core Strategies to Minimize Di-iodination:

  • Strict Stoichiometric Control: This is the most critical parameter. The formation of di- and tri-iodinated products can be suppressed by limiting the amount of the iodinating agent.[3]

    • Recommendation: Use a 1:1 or even a slight sub-stoichiometric molar ratio of the iodinating agent to 2-aminophenol (e.g., 0.95 to 1.0 equivalents).[4] A large excess of the iodinating agent will inevitably lead to over-iodination.[5]

  • Lower the Reaction Temperature: Reducing the temperature decreases the overall reaction rate, which enhances selectivity.

    • Recommendation: Perform the reaction at low temperatures, typically between -10 °C and 0 °C.[4] This moderation of reactivity provides a larger window to quench the reaction after the mono-iodinated product has formed but before significant di-iodination occurs.

  • Slow, Controlled Reagent Addition: Adding the iodinating agent slowly (dropwise) prevents localized areas of high concentration, which can promote di-substitution.

    • Recommendation: Dissolve your iodinating agent (e.g., Iodine Monochloride) in the reaction solvent and add it dropwise to the cooled solution of 2-aminophenol over an extended period (e.g., 30-60 minutes).[4]

  • Reaction Monitoring: Actively monitor the reaction's progress.

    • Recommendation: Use Thin Layer Chromatography (TLC) to track the consumption of the starting material and the formation of the mono- and di-iodinated products. Quench the reaction as soon as TLC indicates that the desired product is maximized.

Question 2: I am experiencing low yields overall, even when di-iodination is minimal. What are the likely causes?

Answer: Low yields can stem from several factors, including reagent quality, incomplete reaction, or product degradation.

  • Reagent Purity: Iodine monochloride (ICl) is highly moisture-sensitive.[4] Hydrolysis reduces its effectiveness. Ensure you are using a fresh, high-quality reagent under anhydrous conditions.

  • Oxidative Decomposition: Phenols and anilines are susceptible to oxidation, which can lead to the formation of tarry by-products.[1][6] Using milder conditions and ensuring the reaction is not unnecessarily prolonged can mitigate this.

  • Incomplete Reaction: If the reaction is run at very low temperatures or for too short a time, the conversion may be incomplete. Use TLC to monitor the consumption of the starting material and find the optimal balance between conversion and selectivity.

  • Workup Losses: Ensure your extraction and purification procedures are optimized. Mono-iodinated 2-aminophenol can have some water solubility, so thorough extraction with an appropriate organic solvent is necessary.

Question 3: How does my choice of iodinating agent affect the outcome?

Answer: The choice of reagent is critical for controlling reactivity.

  • Iodine (I₂): As a weak electrophile, molecular iodine requires an oxidizing agent (e.g., H₂O₂, HNO₃) or basic conditions to generate a more reactive iodinating species.[6][7][8] While "green," these systems can sometimes be less selective and harder to control than pre-formed electrophilic iodine sources.

  • Iodine Monochloride (ICl): ICl is a highly effective and widely used reagent for aromatic iodination.[9][10] The I-Cl bond is polarized (I⁺δ-Cl⁻δ), making the iodine atom strongly electrophilic and allowing for more controlled and predictable reactions under milder conditions than many I₂-based systems.[11]

  • N-Iodosuccinimide (NIS): NIS is another common and often milder alternative for iodinating activated aromatic rings like phenols.[12] It can be particularly useful when a less aggressive reagent is required to improve selectivity.

For a balance of reactivity and control in the synthesis of mono-iodo-2-aminophenol, Iodine Monochloride (ICl) is often the preferred reagent.

Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism of this reaction?

This reaction proceeds via an Electrophilic Aromatic Substitution (EAS) mechanism. The electron-rich aromatic ring of 2-aminophenol acts as a nucleophile, attacking the electrophilic iodine species (e.g., I⁺ from ICl). This forms a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. A base (like the chloride ion from ICl or the solvent) then removes a proton from the ring, restoring aromaticity and yielding the iodinated product.[3][11]

EAS_Mechanism Mechanism: Electrophilic Aromatic Substitution sub 2-Aminophenol (Nucleophile) sigma Sigma Complex (Carbocation Intermediate) sub->sigma Attack on I⁺ ICl Iodine Monochloride (Electrophile, I⁺δ-Cl⁻δ) prod Mono-iodo-2-aminophenol sigma->prod Deprotonation (Restores Aromaticity) HCl HCl sigma->HCl Cl⁻ removes H⁺

Caption: The electrophilic aromatic substitution pathway.

Q2: Why is 2-aminophenol so reactive?

The hydroxyl (-OH) and amino (-NH₂) groups are powerful activating substituents.[1] They donate electron density into the aromatic ring via resonance, making the ortho and para positions exceptionally electron-rich and thus highly nucleophilic. This high electron density is what drives the rapid reaction but also makes it prone to over-substitution.

Caption: Directing effects of -OH and -NH₂ groups.

Q3: Can I use a protecting group to improve selectivity?

Yes. This is an excellent and common strategy in organic synthesis. The highly activating amino group can be "tamed" by converting it to an amide, such as an acetamide (-NHCOCH₃).[1] The acetyl group is electron-withdrawing, which significantly attenuates the activating effect of the nitrogen lone pair. This makes the ring less reactive and allows for more controlled mono-iodination, primarily directed by the remaining -OH group. The protecting group can then be removed via hydrolysis to regenerate the amine.[1]

Experimental Protocols & Data

Protocol 1: Controlled Mono-iodination using Iodine Monochloride (ICl)

This protocol is optimized to favor the formation of mono-iodo-2-aminophenol.

Materials:

  • 2-Aminophenol

  • Iodine Monochloride (1.0 M solution in Dichloromethane)

  • Anhydrous Dichloromethane (DCM) or Acetonitrile (MeCN)

  • Saturated aqueous Sodium Thiosulfate (Na₂S₂O₃)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-aminophenol (1.0 eq.) in anhydrous DCM (or MeCN) under a nitrogen atmosphere.

  • Cooling: Cool the solution to 0 °C using an ice-water bath. For even greater control, a temperature of -10 °C (ice-salt bath) is recommended.

  • ICl Addition: Add the 1.0 M solution of Iodine Monochloride (1.0 eq.) to the dropping funnel. Add the ICl solution dropwise to the stirred 2-aminophenol solution over 30-60 minutes. Maintain the internal temperature below 0 °C throughout the addition.[4]

  • Reaction: Stir the mixture at 0 °C. Monitor the reaction progress every 15-30 minutes by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate eluent). The goal is to maximize the formation of the mono-iodinated product while the starting material is nearly consumed.

  • Quenching: Once the reaction has reached the desired point, quench the excess ICl by adding saturated aqueous sodium thiosulfate solution. Continue adding until the characteristic brown/purple color of iodine disappears.[4]

  • Workup: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated NaHCO₃ solution, water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel to isolate the desired mono-iodinated isomer(s).

Data Summary: Key Parameter Control
ParameterTo Favor Mono-iodination To Avoid (Leads to Di-iodination )Rationale
ICl Stoichiometry 0.95 - 1.0 equivalents> 1.2 equivalentsLimits the available electrophile, preventing a second substitution.[3][5]
Temperature -10 °C to 0 °CRoom Temperature or higherReduces reaction rate, increasing kinetic selectivity for the first substitution.[4]
ICl Addition Rate Slow, dropwise (30-60 min)Rapid, all at oncePrevents localized high concentrations of the electrophile.
Monitoring Frequent TLC checksTimed reaction without monitoringAllows quenching at the optimal point before significant side product formation.
Troubleshooting Workflow

Troubleshooting_Workflow decision decision action action outcome Improved Mono-selectivity start High Di-iodination Observed d1 Was ICl > 1.0 eq.? start->d1 Check Stoichiometry a1 Reduce ICl to 0.95-1.0 eq. d1->a1 Yes d2 Check Temperature d1->d2 No a1->outcome a2 Lower Temp to -10°C to 0°C d2->a2 Was T > 0°C? d3 Check Addition Rate d2->d3 No a2->outcome a3 Add ICl dropwise over 30-60 min d3->a3 Was addition rapid? a4 Consider Protecting Group Strategy (Acetylation) d3->a4 No a3->outcome a4->outcome For maximum control

Caption: A decision-making workflow for troubleshooting di-iodination.

References

  • Studylib. (n.d.). Iodination of Phenols: Lab Procedure & Aromatic Substitution. Retrieved from [Link]

  • Datta, D. D. (1941). The Mechanism of the Iodination of Phenols. Iowa State College Journal of Science, 16(1), 47-49.
  • Tejovathi, G. (n.d.). The Importance of Iodine Monochloride in Organic Synthesis. Autech. Retrieved from [Link]

  • McFarlane, J. D., McFarlane, E. F., & Chiu, P. P. (1986). Oxidative iodine monochloride iodination technique. Journal of Nuclear Medicine Technology, 14(3), 164-167.
  • ChemicalChemBlogs. (2025, August 21). Applications of Iodine Monochloride in Pharmaceutical Intermediates and Halogenation Reactions. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, August 26). Electrophilic Substitution of Phenols. Retrieved from [Link]

  • Wordpress. (n.d.). Specific Solvent Issues with Iodination. Retrieved from [Link]

  • Gallo, R. D. C., Gebara, K. S., Muzzi, R. M., & Raminelli, C. (2010). Efficient and selective iodination of phenols promoted by iodine and hydrogen peroxide in water. Journal of the Brazilian Chemical Society, 21(4), 770-774.
  • MANAC Inc. (2022, November 14). Iodination of phenols, phenol ethers, anilines, and aniline-related compounds. Chemia. Retrieved from [Link]

  • CurlyArrows Organic Chemistry. (n.d.). Why is Iodination of Benzene Difficult?. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Iodination - Common Conditions. Retrieved from [Link]

Sources

Technical Support Center: Recrystallization of 2-Amino-5-iodophenol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support resource for the purification of 2-Amino-5-iodophenol. This guide is designed for researchers, medicinal chemists, and process development scientists who are looking to achieve high purity of this important synthetic intermediate. Here, you will find in-depth troubleshooting advice, frequently asked questions, and a detailed experimental protocol grounded in the fundamental principles of crystallization.

Introduction to Purifying this compound

This compound is a substituted aromatic compound containing both a weakly basic amino group and a weakly acidic phenolic hydroxyl group. This amphoteric nature, combined with its susceptibility to oxidation, can present unique challenges during purification.[1][2] Recrystallization is a powerful technique for purifying solid organic compounds by leveraging differences in solubility between the target compound and its impurities.[3] The ideal recrystallization solvent will dissolve the this compound and any impurities at an elevated temperature, but as the solution cools, the desired compound will crystallize out in a pure form, leaving the impurities behind in the solvent.

Troubleshooting Guide

This section addresses common issues encountered during the recrystallization of this compound.

Question 1: My this compound is "oiling out" instead of forming crystals. What's happening and how can I fix it?

Answer:

"Oiling out" occurs when the solute separates from the solution as a liquid phase rather than a solid crystalline lattice. This is often because the solution is too supersaturated upon cooling, or the cooling rate is too rapid, causing the compound to come out of solution at a temperature above its melting point in the solvent mixture.

Probable Causes & Solutions:

  • Excessive Supersaturation: The concentration of your compound in the hot solvent is too high.

    • Solution: Re-heat the mixture until the oil redissolves and add a small amount (1-5% by volume) of additional hot solvent to slightly decrease the saturation.[3]

  • Rapid Cooling: Cooling the solution too quickly can shock the system, favoring oil formation over ordered crystal growth.

    • Solution: Allow the hot, clear solution to cool slowly to room temperature on a benchtop, insulated with a cork ring or paper towels. Do not immediately place it in an ice bath. Once at room temperature, cooling can be gradually decreased.

  • Inappropriate Solvent System: The chosen solvent may not be ideal for your compound.

    • Solution: For this compound, a mixed solvent system like ethanol/water or methanol/water is often a good starting point. If you are using a single solvent and observing oiling, consider adding a miscible "anti-solvent" (a solvent in which the compound is less soluble) dropwise to the hot solution until turbidity is observed, then re-heat to clarify before slow cooling.

Question 2: After recrystallization, the yield of my this compound is very low. What are the likely causes?

Answer:

A low yield is a common issue in recrystallization and can often be rectified with careful technique.

Probable Causes & Solutions:

  • Using Too Much Solvent: The most common cause of low yield is dissolving the compound in an excessive amount of hot solvent.[3] This keeps a significant portion of your product dissolved in the mother liquor even after cooling.

    • Solution: When initially dissolving your crude product, add the hot solvent in small portions, ensuring the solid is fully dissolved but the solution is saturated. If you suspect you've used too much solvent, you can carefully evaporate some of it by gently boiling the solution and then allowing it to cool again.[3]

  • Premature Crystallization: If crystals form in the hot solution during a hot filtration step, you will lose product.

    • Solution: Use a pre-heated funnel and flask for hot filtration and use a slight excess of hot solvent to ensure the compound remains in solution during this step.

  • Incomplete Crystallization: The cooling process may not have been long enough or the final temperature not low enough.

    • Solution: After slow cooling to room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.

Question 3: My this compound crystals are still colored (pink, brown, or purple) after recrystallization. How can I remove these colored impurities?

Answer:

The coloration is likely due to the oxidation of the aminophenol functional groups, a common issue with this class of compounds.

Probable Causes & Solutions:

  • Oxidation of the Amine or Phenol: Exposure to air at high temperatures can cause the formation of highly colored quinone-like impurities.

    • Solution 1: Activated Charcoal: After dissolving the crude this compound in the hot solvent, add a small amount of activated charcoal (e.g., Norit), typically 1-2% of the solute's weight. The charcoal will adsorb the colored impurities. Keep the solution hot for a few minutes, then perform a hot filtration to remove the charcoal before allowing the solution to cool.[4]

    • Solution 2: Reducing Agents: In some cases, adding a small amount of a reducing agent like sodium dithionite (sodium hydrosulfite) to the hot solution can help to reduce the colored, oxidized impurities back to the desired colorless aminophenol.

Frequently Asked Questions (FAQs)

Q1: What is the best starting solvent for recrystallizing this compound?

A1: While the ideal solvent must be determined experimentally, a good starting point for this compound is a mixed solvent system of ethanol and water. This compound has polar functional groups (-NH2, -OH) making it moderately soluble in polar solvents like ethanol.[1] Water can be used as an anti-solvent to decrease solubility upon cooling, which is ideal for recrystallization.

Q2: How do I perform a mixed-solvent recrystallization with ethanol and water?

A2: Dissolve the crude this compound in the minimum amount of hot ethanol. Once dissolved, add hot water dropwise until the solution becomes faintly cloudy (turbid). This indicates you have reached the saturation point. Then, add a few more drops of hot ethanol to redissolve the precipitate and make the solution clear again. Allow this solution to cool slowly.

Q3: My compound won't crystallize, even after cooling in an ice bath. What should I do?

A3: This is a sign of a supersaturated solution. You can induce crystallization by:

  • Scratching: Use a glass rod to gently scratch the inside of the flask below the surface of the liquid. The microscopic scratches on the glass provide nucleation sites for crystal growth.

  • Seed Crystals: If you have a small amount of pure this compound, add a tiny crystal to the cold solution. This will act as a template for other crystals to grow upon.

  • Reducing Solvent Volume: If the solution is not supersaturated enough, you may have used too much solvent. Gently heat the solution to boil off some of the solvent and then attempt to cool it again.[3]

Q4: What are the key safety precautions when working with this compound?

A4: this compound and related halogenated aminophenols should be handled with care. Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust and contact with skin and eyes. Consult the Safety Data Sheet (SDS) for this specific compound before use.

Experimental Protocol: Recrystallization of this compound

This protocol is a general guideline and may require optimization based on the impurity profile of your crude material.

1. Solvent Selection (Small Scale Test): a. Place ~20-30 mg of your crude this compound into a small test tube. b. Add a polar solvent (e.g., ethanol, methanol, or water) dropwise at room temperature. Observe the solubility. c. If the compound is insoluble at room temperature, gently heat the test tube. An ideal solvent will dissolve the compound when hot but show low solubility when cold. d. Based on these observations, select a single solvent or a mixed solvent pair (like ethanol/water).

2. Recrystallization Procedure (Based on Ethanol/Water System): a. Place the crude this compound into an Erlenmeyer flask of appropriate size (the solvent should not fill more than half the flask). b. Add the minimum amount of hot ethanol to completely dissolve the solid. Heat the mixture on a hot plate with stirring. c. Once the solid is dissolved, slowly add hot water dropwise until a persistent cloudiness is observed. d. Add a few drops of hot ethanol to redissolve the precipitate, resulting in a clear, saturated solution. e. Optional Decolorization Step: If the solution is colored, remove it from the heat, add a small amount of activated charcoal, and gently swirl. Reheat the solution to boiling for a few minutes. f. Optional Hot Filtration: If charcoal was used or if there are insoluble impurities, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated Erlenmeyer flask. g. Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. h. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystallization. i. Collect the crystals by vacuum filtration using a Büchner funnel. j. Wash the crystals with a small amount of ice-cold ethanol/water mixture (in the same ratio as your solvent system) to remove any remaining soluble impurities. k. Dry the purified crystals in a vacuum oven or desiccator until a constant weight is achieved.

Data Summary Table

ParameterRecommended Value/RangeRationale
Solvent System Ethanol/Water or Methanol/WaterGood solubility at high temperatures, poor solubility at low temperatures for polar aminophenols.[1]
Initial Dissolution Temp. Boiling point of the solventTo ensure complete dissolution in the minimum amount of solvent.
Cooling Rate Slow, ambient cooling followed by ice bathPromotes the formation of larger, purer crystals and prevents "oiling out".[3]
Final Cooling Temp. 0-4 °CMaximizes the yield by minimizing the amount of compound remaining in the solution.

Recrystallization Workflow Diagram

Recrystallization_Workflow cluster_dissolution Step 1: Dissolution cluster_purification Step 2: Impurity Removal (Optional) cluster_crystallization Step 3: Crystallization cluster_isolation Step 4: Isolation & Drying A Crude this compound B Add minimum hot solvent (e.g., Ethanol) A->B C Add hot anti-solvent (e.g., Water) to turbidity B->C D Re-clarify with a few drops of hot solvent C->D E Add activated charcoal for color removal D->E If solution is colored G Slowly cool to room temperature D->G If solution is clear F Perform hot filtration E->F F->G H Cool in ice bath G->H I Vacuum filtration H->I J Wash with ice-cold solvent I->J K Dry crystals J->K L Pure this compound K->L

Caption: Workflow for the recrystallization of this compound.

References

  • Troubleshooting Recrystallization. (2022). Chemistry LibreTexts. [Link]

  • Solubility of 2-Aminophenol. Solubility of Things. [Link]

  • Solvents for Recrystallization. University of Rochester, Department of Chemistry. [Link]

  • This compound. PubChem, National Institutes of Health. [Link]

  • Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations. (2025). ResearchGate. [Link]

  • 2-amino-4-nitrophenol. Organic Syntheses Procedure. [Link]

  • Solubilities of Amino Acids in Different Mixed Solvents. Indian Journal of Chemistry. [Link]

  • The Solubility of Amino Acids in Various Solvent Systems. DigitalCommons@URI. [Link]

  • p-IODOPHENOL. Organic Syntheses Procedure. [Link]

  • Production of n-substituted aminophenols.
  • Iodination of Aromatic Compounds. UBC Library Open Collections. [Link]

  • Protein Purification. iGEM. [Link]

  • Biological Synthesis of Substituted o-Aminophenols. DTIC. [Link]

  • pH-Dependent Crystallization of 2-, 4-, 5-, and 6-Hydroxynicotinic Acids in Aqueous Media. MDPI. [Link]

  • Crystallization and preliminary crystallographic analysis of 2-aminophenol 1,6-dioxygenase complexed with substrate and with an inhibitor. PubMed. [Link]

  • Halogen Bonding versus Nucleophilic Substitution in the Co-Crystallization of Halomethanes and Amines. MDPI. [Link]

Sources

Section 1: Frequently Asked Questions (FAQs) - The Fundamentals

Author: BenchChem Technical Support Team. Date: January 2026

<Technical Support Center: Impact of Moisture on Iodinated Compound Stability

A Guide for Researchers, Scientists, and Drug Development Professionals

This section addresses the foundational questions regarding the interaction of moisture with iodinated compounds.

Q1: How does moisture primarily affect the stability of iodinated compounds?

A1: Moisture can impact the stability of iodinated compounds through several mechanisms. The stability of the iodine component is significantly determined by the moisture content of the compound and the humidity of the atmosphere.[1] For solid-state compounds, hygroscopicity, the tendency to absorb moisture from the air, can lead to physical changes and create an aqueous microenvironment that facilitates degradation.[2][3][4] In both solid and solution states, water can act as a reactant in hydrolysis reactions or as a medium to facilitate other degradation pathways like oxidation and deiodination.[1]

Q2: What are the common degradation pathways for iodinated compounds initiated or accelerated by moisture?

A2: The primary moisture-related degradation pathways include:

  • Hydrolysis: Compounds with susceptible functional groups, such as amides or esters, can undergo hydrolysis, leading to the cleavage of these bonds.[5][6][7] This is a common degradation route for many pharmaceutical compounds.[8]

  • Deiodination: The presence of water can facilitate the removal of iodine atoms from the aromatic ring, a process known as deiodination. This can be influenced by factors like pH and the presence of light.[9][10]

  • Oxidation: Moisture can accelerate oxidative degradation, especially in the presence of oxygen and light.[1] For instance, potassium iodide can be oxidized to elemental iodine in the presence of moisture.[4]

Q3: Are all iodinated compounds equally susceptible to moisture?

A3: No, susceptibility varies greatly depending on the molecular structure and the solid-state form of the compound. Key factors include:

  • Functional Groups: The presence of hydrolyzable groups like amides and esters increases susceptibility.[5]

  • Hygroscopicity: The inherent tendency of the solid form to absorb water is a critical factor.[2][3] For example, iodine pentoxide (I₂O₅) is known to be hygroscopic.[2]

  • Electronic Effects: The number and position of iodine atoms on an aromatic ring influence the molecule's electronic properties and, consequently, its stability. Tri-iodinated compounds, for instance, are more electron-deficient, which can affect the strength of the carbon-iodine (C-I) bonds.[5]

Section 2: Troubleshooting Guide - Common Experimental Issues

This section provides a question-and-answer formatted troubleshooting guide for specific problems you might encounter in the lab.

Q4: I've observed a yellow to brown discoloration in my solid iodinated compound after storage. What is the likely cause?

A4: This discoloration is often a sign of degradation, specifically the formation of elemental iodine (I₂).[11] This can occur when iodide compounds, such as potassium iodide, are exposed to air and moisture, leading to oxidation.[4][11] To confirm this, you can use UV-Vis spectroscopy to look for the characteristic absorption of iodine.

Q5: My HPLC analysis shows new, more polar peaks appearing over time in my aqueous formulation of an iodinated drug. What could be happening?

A5: The appearance of more polar peaks on a reverse-phase HPLC column typically indicates the formation of more water-soluble degradation products. This is a strong indicator of hydrolysis, where functional groups like amides or esters have been cleaved, often resulting in carboxylic acids or amines, which are more polar.[5][6]

Q6: I'm conducting a forced degradation study and see minimal degradation under dry heat, but significant changes when humidity is introduced. Why is this?

A6: This observation highlights the critical role of moisture in initiating degradation. While thermal stress alone may not be sufficient to break down the molecule, the presence of water provides a reactant for hydrolysis and can lower the energy barrier for other degradation pathways.[6][12] This underscores the importance of including hydrolytic stress conditions (acidic, basic, and neutral) in forced degradation studies.[7][8]

Section 3: Experimental Protocols & Methodologies

To assist in your investigations, here are detailed protocols for assessing the impact of moisture.

Protocol 1: Hygroscopicity Testing

Objective: To determine the tendency of a solid iodinated compound to absorb moisture from the air.

Methodology:

  • Accurately weigh a sample of the dried compound (approximately 10-20 mg) into a pre-weighed container.

  • Place the open container in a humidity chamber with a controlled relative humidity (RH), for example, 75% RH.

  • At specified time intervals (e.g., 24, 48, 72 hours), remove the sample and quickly re-weigh it.

  • Calculate the percentage of weight gain due to moisture absorption.

  • Analyze the post-exposure sample by techniques like Karl Fischer titration to quantify the water content and by PXRD to check for any changes in the crystal form.

Protocol 2: Forced Hydrolysis Study

Objective: To evaluate the stability of an iodinated compound in aqueous solutions under neutral, acidic, and basic conditions.

Methodology:

  • Prepare stock solutions of the compound in a suitable solvent (e.g., water, methanol, or acetonitrile) at a known concentration (e.g., 1 mg/mL).[5]

  • Neutral Hydrolysis: Mix the stock solution with an equal volume of water.

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 N HCl.[5]

  • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 N NaOH.[5]

  • Heat the solutions at a controlled temperature (e.g., 60-80°C) for a specified time (e.g., 2, 4, 8 hours).[5]

  • At each time point, take an aliquot, cool it to room temperature, and neutralize the acidic and basic samples.

  • Analyze all samples using a stability-indicating HPLC method to quantify the parent compound and any degradation products.

Diagram: Forced Degradation Workflow

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Stock Prepare Stock Solution (1 mg/mL) Acid Acid Hydrolysis (0.1 N HCl, 60-80°C) Stock->Acid Expose Base Base Hydrolysis (0.1 N NaOH, 60-80°C) Stock->Base Expose Neutral Neutral Hydrolysis (Water, 60-80°C) Stock->Neutral Expose Oxidation Oxidation (3% H₂O₂, RT) Stock->Oxidation Expose Thermal Thermal (Dry Heat, 80°C) Stock->Thermal Expose Photo Photolytic (ICH Q1B) Stock->Photo Expose HPLC Stability-Indicating HPLC Analysis Acid->HPLC Analyze Samples Base->HPLC Analyze Samples Neutral->HPLC Analyze Samples Oxidation->HPLC Analyze Samples Thermal->HPLC Analyze Samples Photo->HPLC Analyze Samples MassSpec LC-MS for Impurity Identification HPLC->MassSpec Characterize Degradants Mitigation_Strategies cluster_storage Storage Conditions cluster_formulation Formulation Design cluster_packaging Packaging Solutions TightlySealed Tightly Sealed Containers Desiccator Desiccator/Inert Gas TightlySealed->Desiccator CoolDry Cool, Dry, Dark Place Desiccator->CoolDry LowHygro Low Hygroscopicity Excipients pH_Control pH Optimization LowHygro->pH_Control Complexation Complexation (e.g., Cyclodextrins) pH_Control->Complexation MoistureBarrier High Moisture Barrier Films BlisterPacks Blister Packs (Alu-Alu) MoistureBarrier->BlisterPacks DesiccantSachets Include Desiccant Sachets BlisterPacks->DesiccantSachets Mitigation Moisture Mitigation Strategies Mitigation->TightlySealed Mitigation->LowHygro Mitigation->MoistureBarrier

Sources

Overcoming steric hindrance in reactions with 2-Amino-5-iodophenol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Amino-5-iodophenol. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the unique synthetic challenges posed by this versatile but sterically demanding building block. Here, we address common experimental issues in a direct question-and-answer format, providing not just solutions but the underlying chemical principles to empower your research.

Part 1: Frequently Asked Questions - Understanding the Molecule

This section addresses fundamental questions about the structure and reactivity of this compound, which are crucial for effective troubleshooting.

Q1: What are the primary sources of steric hindrance in this compound?

The primary source of steric hindrance is the large van der Waals radius of the iodine atom at the C5 position.[1] This creates a sterically congested environment, particularly affecting reactions at the adjacent C4 and C6 positions. A secondary, but significant, steric challenge arises in metal-catalyzed cross-coupling reactions at the C-I bond, where the ortho-amino group (-NH₂) at C2 can impede the approach and coordination of bulky catalyst complexes.[2][3]

Q2: How do the electronic properties of the amino, hydroxyl, and iodo groups influence the molecule's reactivity?

The reactivity of this compound is a delicate interplay of competing electronic effects:

  • Amino (-NH₂) and Hydroxyl (-OH) Groups: Both are powerful electron-donating groups (EDGs) due to their strong positive mesomeric (+M) effects, where their lone pairs delocalize into the aromatic ring.[4] They are also activating and ortho-, para-directing for electrophilic aromatic substitution (EAS).

  • Iodo (-I) Group: The iodo group exhibits a dual electronic nature. It is electron-withdrawing via its negative inductive (-I) effect due to iodine's electronegativity. However, it also has a weak positive mesomeric (+M) effect from its lone pairs.[4] Overall, it is a deactivating group but still directs ortho- and para-.

This combination makes the ring highly activated towards EAS, but the directing effects of the -OH and -NH₂ groups will dominate. The C-I bond is the primary site for cross-coupling reactions.

Q3: Which positions on the aromatic ring are most susceptible to steric hindrance?

The positions most affected are C4 and C6. Any incoming reagent targeting these positions must navigate the steric bulk of the adjacent iodine atom. In cross-coupling reactions at C5, the catalyst's approach is hindered by the ortho-amino group at C2.

Part 2: Troubleshooting Guide for Common Reactions

Cross-Coupling Reactions (Suzuki, Sonogashira, Buchwald-Hartwig)

Low yields, catalyst decomposition, and side reactions are common hurdles in cross-coupling reactions with this substrate. The proximity of the ortho-amino group to the reactive C-I bond is the principal challenge.

Q4: My Suzuki-Miyaura coupling with this compound and a bulky boronic acid is giving low yields (<30%). What are the likely causes and solutions?

Low yields in this context are almost certainly due to steric hindrance impeding the transmetalation and/or reductive elimination steps of the catalytic cycle.[5] The ortho-amino group can also coordinate to the palladium center, potentially deactivating the catalyst.

Troubleshooting Steps:

  • Ligand Selection is Critical: Standard ligands like PPh₃ are often ineffective. Switch to sterically demanding, electron-rich biaryl phosphine ligands. These ligands promote the crucial reductive elimination step, which is often the rate-limiting step for hindered substrates, and stabilize the active monoligated Pd(0) species.[6][7]

  • Optimize the Base and Solvent: A weaker base like K₃PO₄ or Cs₂CO₃ is often superior to strong bases like NaOH or K₂CO₃, which can promote side reactions with the phenol group.[7] Anhydrous polar aprotic solvents like 1,4-dioxane or DMF, often with a small amount of water, are typically effective.[8]

  • Protect the Amino Group: If ligand optimization fails, the most robust solution is to temporarily protect the amino group. Converting it to a carbamate (e.g., Boc) or an amide (e.g., pivaloyl) reduces its coordinating ability and steric profile, dramatically improving coupling efficiency.[9]

Troubleshooting Workflow: Low Yield in Suzuki Coupling

start Low Yield in Suzuki Coupling ligand Switch to Bulky Ligand (e.g., XPhos, SPhos) start->ligand Step 1 base Optimize Base/Solvent (e.g., K₃PO₄ in Dioxane/H₂O) ligand->base If yield still low protect Protect -NH₂ Group (e.g., Boc Anhydride) base->protect If still problematic result Improved Yield protect->result

Caption: Decision tree for troubleshooting a sterically hindered Suzuki coupling.

ParameterInitial Condition (Low Yield)Recommended OptimizationRationale
Catalyst/Ligand Pd(PPh₃)₄Pd₂(dba)₃ / XPhos or SPhosBulky ligands accelerate reductive elimination and prevent catalyst deactivation.[6][7]
Base K₂CO₃Cs₂CO₃ or K₃PO₄Milder, non-nucleophilic bases prevent side reactions with the phenol.
Solvent Toluene1,4-Dioxane / H₂O (e.g., 4:1)Polar aprotic solvents often improve solubility and reaction rates.[8]
Temperature 80 °C100-110 °CHigher temperature can overcome the activation energy barrier for hindered substrates.
Q5: I'm attempting a Sonogashira coupling, but I'm observing significant homocoupling of my alkyne (Glaser coupling) and catalyst decomposition. How can I improve selectivity?

This is a classic problem where the copper co-catalyst, essential for the Sonogashira reaction, also promotes the undesired alkyne homocoupling.[10][11] The acidic phenol proton can also complicate the reaction.

Solutions:

  • Employ Copper-Free Conditions: Modern Sonogashira protocols often omit the copper co-catalyst, especially for reactive aryl iodides. This completely eliminates the Glaser homocoupling pathway. These systems rely on a palladium catalyst and a suitable base (e.g., a bulky amine like diisopropylethylamine or a carbonate).[10][12]

  • Use a More Hindered Amine Base: In copper-catalyzed systems, switching from triethylamine to a more sterically hindered base like diisopropylamine (DIPA) can suppress the homocoupling side reaction.[13]

  • Protect the Phenol: The acidic proton of the hydroxyl group can interfere with the basic conditions. Protection as a silyl ether (e.g., TBDMS) or a simple methyl ether can lead to cleaner reactions and higher yields.[14]

Q6: How do I choose the right ligand for a Buchwald-Hartwig amination at the C-I position, considering the ortho-amino group?

The Buchwald-Hartwig amination is highly sensitive to steric effects.[15][16] The challenge is coupling an amine at the C-I bond when another amine is already present ortho to it.

Ligand Selection Strategy:

  • For Primary Amine Coupling Partners: Use highly hindered biarylphosphine ligands like BrettPhos or tBuXPhos . These ligands are designed to facilitate the coupling of sterically congested substrates and prevent the formation of off-cycle catalyst species.[17]

  • For Secondary Amine Coupling Partners: Ligands like XPhos or N-heterocyclic carbenes (NHCs) are often effective. NHCs, in particular, can be very active for challenging couplings.[18]

  • Avoid Bidentate Ligands: While bidentate ligands like BINAP were important in early generations of this reaction, they are often less effective for highly hindered substrates compared to modern monophosphine ligands.[15]

Part 3: Protecting Group Strategies

Q7: When should I consider using protecting groups for the amine and/or hydroxyl functions?

You should strongly consider a protection strategy when:

  • Performing reactions sensitive to nucleophiles or bases: The amine and phenol are both nucleophilic and acidic, respectively. They can interfere with strong bases (e.g., organolithiums), acylating agents, or alkylating agents.[9]

  • Cross-coupling yields are consistently low: As discussed, protecting the ortho-amino group can dramatically improve the efficiency of Suzuki, Buchwald-Hartwig, and other couplings.[19]

  • Achieving regioselectivity in EAS is impossible: Protecting the highly activating -NH₂ and -OH groups can modulate their directing effects, allowing for more controlled substitution.

Q8: What is a suitable orthogonal protection strategy for the amine and hydroxyl groups of this compound?

An orthogonal strategy allows for the selective removal of one protecting group while the other remains intact.[14][20] A robust and widely used strategy is:

  • Protect the Amine as a Boc-carbamate: React this compound with di-tert-butyl dicarbonate (Boc₂O) and a mild base (e.g., triethylamine or NaHCO₃). The Boc group is stable to a wide range of conditions but is easily removed with a strong acid like trifluoroacetic acid (TFA).[21][22]

  • Protect the Phenol as a TBDMS-ether: React the N-Boc protected intermediate with tert-butyldimethylsilyl chloride (TBDMSCl) and imidazole. The TBDMS group is stable to acidic and basic conditions used for Boc manipulation but is selectively cleaved with a fluoride source like tetrabutylammonium fluoride (TBAF).[14]

Workflow: Orthogonal Protection of this compound

cluster_0 Protection Sequence cluster_1 Selective Deprotection Paths Start This compound N_Boc N-Boc Protected Start->N_Boc Boc₂O, Et₃N N_Boc_O_TBDMS Fully Protected N_Boc->N_Boc_O_TBDMS TBDMSCl, Imidazole Deprotect_N Deprotect Amine N_Boc_O_TBDMS->Deprotect_N Use Strong Acid (e.g., TFA) Deprotect_O Deprotect Phenol N_Boc_O_TBDMS->Deprotect_O Use Fluoride Source (e.g., TBAF) Free_Amine Free Amine, Protected Phenol Deprotect_N->Free_Amine Free_Phenol Free Phenol, Protected Amine Deprotect_O->Free_Phenol

Caption: Orthogonal protection and selective deprotection workflow.

Part 4: Experimental Protocol

Protocol: Sterically Hindered Suzuki-Miyaura Coupling

This protocol describes a general procedure for the coupling of the N-Boc protected this compound with a sterically demanding arylboronic acid.

Step 1: N-Boc Protection of this compound

  • Dissolve this compound (1.0 eq) in tetrahydrofuran (THF, 0.2 M).

  • Add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) and triethylamine (Et₃N, 1.5 eq).

  • Stir the reaction mixture at room temperature for 4-6 hours, monitoring by TLC.

  • Upon completion, concentrate the mixture under reduced pressure.

  • Purify the crude product by flash column chromatography (e.g., Hexanes/Ethyl Acetate gradient) to yield tert-butyl (2-hydroxy-4-iodophenyl)carbamate.

Step 2: Suzuki-Miyaura Cross-Coupling

  • To a dry Schlenk flask, add the N-Boc protected substrate (1.0 eq), the arylboronic acid (1.2 eq), and potassium phosphate (K₃PO₄, 2.0 eq).

  • Add the palladium pre-catalyst, for example, Pd₂(dba)₃ (2 mol %), and the bulky phosphine ligand, for example, SPhos (4.5 mol %).

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Add degassed 1,4-dioxane and water (4:1 ratio, 0.1 M) via syringe.

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring by LC-MS.

  • After completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography to obtain the desired biaryl product.

References

  • National Institutes of Health (NIH).

  • Royal Society of Chemistry.

  • ResearchGate.

  • ResearchGate.

  • FasterCapital.

  • ACS Publications.

  • ChemTalk.

  • Organic Chemistry Portal.

  • Wikipedia.

  • BenchChem.

  • Journal of Chemical and Pharmaceutical Research.

  • Organic Chemistry Portal.

  • YouTube.

  • BenchChem.

  • YouTube.

  • Wikipedia.

  • BenchChem.

  • National Institutes of Health (NIH).

  • Chemistry LibreTexts.

  • Wikipedia.

  • ResearchGate.

  • National Institutes of Health (NIH).

  • Chemistry LibreTexts.

  • Synpeptide.

  • BenchChem.

  • BenchChem.

  • ResearchGate.

  • PubMed Central.

  • Taylor & Francis.

  • Chemistry LibreTexts.

  • Taylor & Francis.

  • BenchChem.

  • The Journal of Organic Chemistry.

  • YouTube.

  • BenchChem.

  • MDPI.

  • National Institutes of Health (NIH).

  • MDPI.

  • ResearchGate.

Sources

Validation & Comparative

A Comparative Guide to the Synthesis of 2-Amino-5-Halophenols: Efficiency, Selectivity, and Mechanistic Insights

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the efficient synthesis of substituted aminophenols is a critical step in the creation of novel therapeutics and functional materials. Among these, 2-amino-5-halophenols serve as versatile building blocks. However, the choice of halogen profoundly impacts the efficiency and methodology of their synthesis. This guide provides an in-depth comparison of synthetic routes to 2-amino-5-halophenols (where the halogen is fluorine, chlorine, bromine, or iodine), supported by experimental data and mechanistic rationale to inform your synthetic strategy.

The Predominant Synthetic Strategy: Reduction of 2-Nitro-5-Halophenols

The most common and direct route to 2-amino-5-halophenols is the reduction of the corresponding 2-nitro-5-halophenol precursors. The primary challenge in this transformation is the chemoselective reduction of the nitro group without cleaving the carbon-halogen bond (hydrodehalogenation), a common side reaction. The efficiency of this reduction is heavily influenced by the nature of the halogen and the choice of the reducing agent.

Causality of Reagent Selection: Navigating Chemoselectivity

The selection of a reduction method is a critical decision driven by the inherent reactivity of the C-X bond. The bond strength decreases down the halogen group (C-F > C-Cl > C-Br > C-I), making the heavier halogens more susceptible to cleavage.

  • Catalytic Hydrogenation: This is a highly efficient method, often employing catalysts like Palladium on carbon (Pd/C) or Platinum on carbon (Pt/C).[1] However, Pd/C is known to promote hydrodehalogenation, particularly for aryl bromides and iodides.[2] Sulfided platinum catalysts or the use of Raney Nickel can sometimes mitigate this issue.[2][3]

  • Metal/Acid Reductions: Classic methods using metals like iron (Fe) or tin(II) chloride (SnCl2) in acidic media (e.g., HCl, NH4Cl) are robust and generally do not cause dehalogenation, making them a reliable choice for bromo and iodo derivatives.[1][2]

  • Transfer Hydrogenation: Using a hydrogen donor like hydrazine hydrate in the presence of a catalyst (e.g., Pd/C) can offer high selectivity.[4][5][6] Reaction conditions can be tuned to either selectively reduce the nitro group or to achieve total reduction, including dehalogenation.[5]

Below is a workflow diagram illustrating the primary synthetic pathway and key decision points.

G cluster_0 Synthesis of 2-Amino-5-Halophenols start 2-Nitro-5-Halophenol Precursor reduction Nitro Group Reduction start->reduction product 2-Amino-5-Halophenol reduction->product Selective Conditions dehalogenation Dehalogenation (Side Product) reduction->dehalogenation Harsh/Non-selective Conditions

Caption: General workflow for the synthesis of 2-amino-5-halophenols.

Comparative Synthesis Efficiency

The following table summarizes the efficiency of various methods for the synthesis of different 2-amino-5-halophenols, based on reported experimental data.

Target CompoundPrecursorMethodReagentsYieldReference
2-Amino-5-fluorophenol 2,4-DifluoroanilineNucleophilic Aromatic SubstitutionKOH, H2ONot specified[7]
2-Amino-5-chlorophenol 2-Chloro-5-nitrophenolCatalytic Hydrogenation5% Pt/C, H2 (30 psi)98%[1]
2-Chloro-5-nitrophenolMetal/Acid ReductionFe powder, NH4Cl96%[1]
2-Amino-5-bromophenol 5-Bromo-2-nitrophenolChemical ReductionSodium bisulfite60%[8]
N-(4-bromo-2-hydroxyphenyl)acetamideHydrolysisHCl, Na2CO389%[8]
2-Amino-5-iodophenol 2-AminophenolElectrophilic IodinationI2, H2O2~84% (analogous pyridine)[9]
2-Amino-5-fluorophenol

The synthesis of 2-amino-5-fluorophenol presents a unique case. Due to the strength of the C-F bond, dehalogenation is less of a concern. However, a common route involves a nucleophilic aromatic substitution (SNAr) starting from 2,4-difluoroaniline, where one of the fluorine atoms is displaced by a hydroxyl group.[7] This approach circumvents the need for a potentially problematic nitration of a fluorophenol precursor.

2-Amino-5-chlorophenol

This derivative is efficiently synthesized via the reduction of 2-chloro-5-nitrophenol. Both catalytic hydrogenation with Pt/C and reduction with iron powder in the presence of ammonium chloride have been reported to give excellent yields of 98% and 96%, respectively.[1] The choice between these methods may depend on scale and available equipment, with catalytic hydrogenation being a cleaner process.[10]

2-Amino-5-bromophenol

For the bromo-analogue, the risk of hydrodehalogenation during catalytic hydrogenation increases. Milder reducing agents are therefore preferred. Reduction of 5-bromo-2-nitrophenol with sodium bisulfite provides the desired product in a 60% yield.[8] An alternative two-step process involving the hydrolysis of N-(4-bromo-2-hydroxyphenyl)acetamide has been shown to be highly efficient, yielding the product in 89% yield.[8]

This compound

Direct experimental data for the synthesis of this compound is less readily available in comparative studies. However, the synthesis can be approached in two ways:

  • Reduction of 2-nitro-5-iodophenol: Due to the lability of the C-I bond, catalytic hydrogenation with Pd/C is likely to cause significant deiodination. Therefore, chemical reduction methods such as SnCl2 or Fe/HCl would be the methods of choice.[2]

  • Direct iodination of 2-aminophenol: The high activation of the phenol ring by both the amino and hydroxyl groups makes direct electrophilic iodination a feasible route.[11] Methods using iodine in the presence of an oxidizing agent like hydrogen peroxide can be effective. A similar strategy for the synthesis of 2-amino-5-iodopyridine reports yields of over 84%.[9]

Alternative Synthetic Strategies

While the reduction of nitro-precursors is the most common approach, other modern synthetic methods could be considered, although they may involve more steps or more expensive reagents.

  • Sandmeyer Reaction: This reaction could theoretically be used to introduce the halogen onto a 2,5-diaminophenol precursor via a diazonium salt.[12][13][14][15] However, this would be a less direct route.

  • Buchwald-Hartwig Amination: This powerful palladium-catalyzed cross-coupling reaction could be employed to form the C-N bond by reacting a 2-halo-5-halophenol with an ammonia equivalent.[16][17][18] This would be particularly useful for constructing more complex derivatives.

The following diagram outlines the decision-making process for selecting a synthetic route based on the desired halogen.

G cluster_1 Route Selection by Halogen start Desired Halogen? F Fluorine start->F F Cl Chlorine start->Cl Cl Br Bromine start->Br Br I Iodine start->I I F_route SNAr on 2,4-Difluoroaniline F->F_route Cl_route Reduction of 2-Chloro-5-nitrophenol (Pt/C or Fe/NH4Cl) Cl->Cl_route Br_route Reduction of 5-Bromo-2-nitrophenol (NaHSO3 or Hydrolysis) Br->Br_route I_route Reduction of 2-Nitro-5-iodophenol (Fe/HCl) or Direct Iodination I->I_route

Caption: Decision tree for synthetic route selection.

Experimental Protocols

Protocol 1: Synthesis of 2-Amino-5-chlorophenol via Catalytic Hydrogenation[1]
  • Dissolve 2-chloro-5-nitrophenol (25 g, 0.14 mol) in ethyl acetate (150 mL).

  • Add 5% Pt/C (250 mg) to the solution.

  • Shake the mixture under a hydrogen atmosphere (30 psi) for 4 hours.

  • Filter the mixture through Celite® and wash the residue with hot ethyl acetate.

  • Treat the filtrate with activated charcoal and re-filter.

  • Evaporate the ethyl acetate to yield the solid product (19.8 g, 98%).

Protocol 2: Synthesis of 2-Amino-5-chlorophenol via Metal/Acid Reduction[1]
  • Dissolve 2-chloro-5-nitrophenol (20.0 g, 115.2 mmol) in a mixture of ethanol (150 mL) and water (150 mL).

  • To this solution, add iron powder (32.2 g, 576.2 mmol) and ammonium chloride (32.1 g, 599.3 mmol).

  • Heat the reaction mixture to reflux for 2 hours.

  • After cooling to room temperature, filter the mixture to remove insoluble materials.

  • Concentrate the filtrate to dryness under reduced pressure.

  • Purify the residue by column chromatography (hexane/ethyl acetate = 9:1) to afford the product as a white solid (15.85 g, 96% yield).

Protocol 3: Synthesis of 2-Amino-5-bromophenol via Chemical Reduction[8]
  • Dissolve 5-bromo-2-nitrophenol (0.292 g, 1.34 mmol) in a 0.5% aqueous sodium hydroxide solution (30 mL).

  • Add sodium bisulfite (2.00 g, 85% pure, 9.76 mmol) and stir at room temperature for 15 minutes.

  • Slowly acidify the reaction mixture with dilute hydrochloric acid to pH 5.

  • Extract the mixture with diethyl ether (3 x 40 mL).

  • Combine the organic phases, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Recrystallize the crude product from ether/hexane to obtain the pure product (0.151 g, 60% yield).

Conclusion and Recommendations

The synthesis of 2-amino-5-halophenols is most efficiently achieved through the reduction of the corresponding nitro precursors. The choice of reducing agent is paramount to success, with the lability of the carbon-halogen bond being the primary consideration.

  • For fluoro and chloro derivatives, catalytic hydrogenation offers a clean and high-yielding route.

  • For bromo and iodo derivatives, to avoid dehalogenation, milder chemical reduction methods using reagents like iron powder, tin(II) chloride, or sodium bisulfite are strongly recommended.

  • Alternative routes such as nucleophilic aromatic substitution for the fluoro derivative or direct iodination for the iodo derivative can be highly effective.

By understanding the underlying chemical principles and carefully selecting the reaction conditions, researchers can efficiently synthesize the desired 2-amino-5-halophenol building blocks for their specific applications.

References

  • Organic Chemistry Portal. (n.d.). Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C. Retrieved from [Link]

  • Cho, C. S. (2007). Selective Reduction of the Nitro-group Using Co2(CO)8-H2O. Journal of the Korean Chemical Society, 51(4), 373-375.
  • ACS Green Chemistry Institute. (n.d.). Buchwald-Hartwig Amination. Retrieved from [Link]

  • ResearchGate. (n.d.). Nucleophilic Aromatic Substitution of Halobenzenes and Phenols with Catalysis by Arenophilic π Acids. Retrieved from [Link]

  • Wikipedia. (n.d.). Sandmeyer reaction. Retrieved from [Link]

  • Knowles, R. R., et al. (n.d.). Radicals as Exceptional Electron-Withdrawing Groups: Nucleophilic Aromatic Substitution of Halophenols Via Homolysis-Enabled Electronic Activation. OSTI.GOV. Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • L.S. College, Muzaffarpur. (2022). Sandmeyer reaction. Retrieved from [Link]

  • ResearchGate. (2014). ChemInform Abstract: Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C. Retrieved from [Link]

  • J&K Scientific LLC. (2025). Sandmeyer Reaction. Retrieved from [Link]

  • GeeksforGeeks. (2025). Sandmeyer Reaction. Retrieved from [Link]

  • Diao, T. (2024). Nucleophilic Aromatic Substitution of Halobenzenes and Phenols with Catalysis by Arenophilic π Acids. Accounts of Chemical Research, 57(15), 2194–2206. [Link]

  • Google Patents. (n.d.). US4743595A - Process for preparing 2-amino-5-nitrophenol derivatives.
  • YouTube. (2025). Preparation of Phenols, Part 2: By Aromatic Nucleophilic Substitution. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • BYJU'S. (n.d.). Sandmeyer Reaction Mechanism. Retrieved from [Link]

  • Chemistry LibreTexts. (2015). 22.4: Preparation of Phenols: Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • Synthesis Spotlight. (n.d.). Buchwald–Hartwig Amination with Aqueous Ammonia. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Retrieved from [Link]

  • Patsnap. (2018). Preparation method of 2-amino-5-chlorobenzophenone. Retrieved from [Link]

  • Organic Chemistry. (n.d.). Nitro Reduction - Common Conditions. Retrieved from [Link]

  • Wikipedia. (n.d.). Electrophilic halogenation. Retrieved from [Link]

  • Google Patents. (n.d.). CN110590652B - Synthesis method of 2-amino-5-iodopyridine.
  • ResearchGate. (2012). Synthesis of 2-amino-5-fluoropyridine. Retrieved from [Link]

  • Chemistry LibreTexts. (2019). 18.6: Electrophilic Substitution of Phenols. Retrieved from [Link]

  • ResearchGate. (2006). Synthesis of 2-amino-5-nitrophenol by two step process. Retrieved from [Link]

  • MDPI. (2020). Synthesis and Catalytic Activity for 2, 3, and 4-Nitrophenol Reduction of Green Catalysts Based on Cu, Ag and Au Nanoparticles Deposited on Polydopamine-Magnetite Porous Supports. Retrieved from [Link]

  • BYJU'S. (n.d.). Electrophilic Substitution Reactions of Phenols. Retrieved from [Link]

  • Quick Company. (n.d.). Improved Processes For Preparing 4 Chloro 2 Amino Phenol And. Retrieved from [Link]

  • Wikipedia. (n.d.). Reduction of nitro compounds. Retrieved from [Link]

  • CK-12 Foundation. (2025). Electrophilic Substitution Reactions - Haloarenes. Retrieved from [Link]

  • ACS Publications. (n.d.). An efficient and selective method for the preparation of iodophenols. The Journal of Organic Chemistry. Retrieved from [Link]

  • J-GLOBAL. (n.d.). Synthesis of 2 -Amino -5 -Nitrophenol by Two Step Process. Retrieved from [Link]

Sources

A Researcher's Guide to Differentiating 2-Amino-5-iodophenol Isomers Through Spectral Analysis

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate landscape of pharmaceutical research and chemical synthesis, the precise identification of constitutional isomers is paramount. Subtle shifts in substituent positions on an aromatic ring can drastically alter a molecule's biological activity, toxicity, and chemical reactivity. This guide offers an in-depth, comparative analysis of 2-Amino-5-iodophenol and its closely related isomers, focusing on the key spectral differentiators in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS).

The unambiguous characterization of this compound (CAS 99968-80-6) is critical for its application as a building block in medicinal chemistry and materials science.[1][2][3] However, its synthesis can potentially yield other isomers, such as 2-Amino-4-iodophenol (CAS 99969-17-2) and 4-Amino-2-iodophenol (CAS 89640-51-7), which necessitates robust analytical methods for definitive identification.[4][5][6] This guide provides the experimental data and foundational principles to confidently distinguish between these isomers.

The Structural Basis for Spectral Differentiation

The electronic environment of each atom in a molecule is unique, and this uniqueness is reflected in its interaction with different forms of electromagnetic radiation. The positions of the amino (-NH₂), hydroxyl (-OH), and iodo (-I) groups on the phenol ring dictate the electron density distribution, which in turn governs the chemical shifts in NMR, vibrational frequencies in IR, and fragmentation patterns in MS.

The -OH and -NH₂ groups are strong activating, ortho-, para- directing groups, meaning they donate electron density to the aromatic ring, particularly at the positions ortho and para to themselves. The iodine atom, while deactivating due to its electronegativity, also exhibits a significant "heavy-atom effect," which strongly influences the chemical shifts of nearby carbon atoms in ¹³C NMR spectroscopy.[7][8]

Comparative Spectral Data Analysis

The following tables summarize the key expected spectral features for this compound and two of its common isomers. This data is synthesized from foundational spectroscopic principles and available literature data for analogous compounds.[9][10][11]

Table 1: ¹H NMR Spectroscopy Data (Predicted, in DMSO-d₆)
CompoundAromatic Proton Chemical Shifts (δ, ppm) and Splitting PatternsKey Differentiating Features
This compound Three distinct aromatic protons. Expect signals around δ 6.5-7.2. The proton between -OH and -NH₂ will be a singlet or narrow doublet. The other two protons will show meta- and ortho-coupling.Unique splitting pattern due to the 1,2,5-substitution. The proton at C6 will likely be the most upfield due to shielding from both -OH and -NH₂.
2-Amino-4-iodophenol Three distinct aromatic protons. Expect signals in a similar range (δ 6.5-7.2). The proton at C3 (between -NH₂ and -I) and C5 will show characteristic ortho- and meta-coupling.The proton at C6 will be a distinct doublet due to ortho-coupling with the proton at C5. The relative positions of the doublets and triplets will differ significantly from the 5-iodo isomer.
4-Amino-2-iodophenol Three distinct aromatic protons. Expect signals in a similar range (δ 6.5-7.2). Protons at C3, C5, and C6 will exhibit a different coupling network.The proton at C3 (between -I and -OH) will be significantly influenced by both groups. The proton at C5 will show a characteristic doublet of doublets or triplet.

Causality: The splitting pattern (singlet, doublet, triplet, etc.) in ¹H NMR is dictated by the number of adjacent protons ('neighbors'). The specific arrangement of substituents in each isomer creates a unique neighbor environment for each aromatic proton, leading to a fingerprint-like splitting pattern that is the most reliable feature for differentiation.

Table 2: ¹³C NMR Spectroscopy Data (Predicted, in DMSO-d₆)
CompoundKey Carbon Chemical Shifts (δ, ppm)Key Differentiating Features
This compound Six distinct aromatic carbon signals. The carbon bearing the iodine (C5) will be significantly shielded (low ppm value) due to the heavy-atom effect.The C-I signal will be a key identifier, expected at a very low chemical shift (typically δ 80-100). The chemical shifts of C1, C2 will also be characteristic.
2-Amino-4-iodophenol Six distinct aromatic carbon signals. The C4 carbon attached to iodine will show the characteristic upfield shift.The chemical shifts of all carbons will be altered due to the different electronic distribution. The relative positions of the C-OH, C-NH₂, and C-I signals will be unique.
4-Amino-2-iodophenol Six distinct aromatic carbon signals. The C2 carbon will exhibit the heavy-atom shielding effect from the directly bonded iodine.The proximity of the bulky iodine atom to the hydroxyl group will influence the chemical shift of C1 and C2 significantly.

Causality: The chemical shift of a carbon atom is highly sensitive to the electronegativity and proximity of substituents. The iodine atom's "heavy-atom effect" is a dominant factor, causing a pronounced upfield shift (to a lower ppm value) for the carbon it is directly attached to.[8] This provides a clear and often unambiguous marker for the position of the iodine substituent.

Table 3: Infrared (IR) Spectroscopy Data
CompoundKey IR Absorptions (cm⁻¹)Key Differentiating Features
This compound ~3400-3200 (N-H, O-H stretching), ~1620-1580 (N-H bending, C=C stretching), ~1250-1200 (C-O stretching), ~850-750 (C-H out-of-plane bending).The pattern of C-H bending vibrations in the "fingerprint region" (below 1000 cm⁻¹) is highly characteristic of the benzene ring substitution pattern. A 1,2,5-trisubstituted ring will have a distinct pattern compared to 1,2,4- or 1,4,2- patterns.
2-Amino-4-iodophenol Similar functional group regions as the 5-iodo isomer.The fingerprint region will show a different pattern of absorptions corresponding to the 1,2,4-trisubstitution pattern.
4-Amino-2-iodophenol Similar functional group regions.The fingerprint region will again be different, reflecting the 1,4,2-substitution pattern.

Causality: While the primary functional group absorptions (O-H, N-H) will be present in all isomers, the out-of-plane C-H bending vibrations are sensitive to the positions of the substituents on the aromatic ring. This region can be used to distinguish between different substitution patterns, although overlap can sometimes make definitive assignment challenging without reference spectra.

Table 4: Mass Spectrometry (MS) Data
CompoundMolecular Ion (M⁺) (m/z)Key Fragmentation Patterns
This compound 235Loss of I (iodine radical, m/z 127), followed by sequential loss of CO and HCN. The relative intensities of fragment ions may differ based on the stability of the resulting cations.
2-Amino-4-iodophenol 235Similar primary fragmentation (loss of I). However, the relative abundance of subsequent fragment ions may vary due to the different positions of the amino and hydroxyl groups influencing bond strengths and fragment stability.
4-Amino-2-iodophenol 235Similar primary fragmentation. The proximity of the iodine to the hydroxyl group might lead to unique rearrangement pathways and different relative fragment intensities compared to the other isomers.

Causality: All isomers have the same molecular weight (235.02 g/mol ) and will thus show the same molecular ion peak.[1] Differentiation relies on the fragmentation pattern. The weakest bond, C-I, will likely cleave first. The subsequent fragmentation is guided by the relative positions of the remaining -OH and -NH₂ groups, which stabilize the resulting fragment ions differently, leading to variations in the relative intensities of the peaks in the mass spectrum.

Experimental Protocols & Workflows

To ensure trustworthy and reproducible results, the following standardized protocols are recommended.

Diagram: General Spectroscopic Analysis Workflow

This workflow provides a logical sequence for the comprehensive analysis and identification of an unknown aminophenol isomer sample.

G cluster_0 Sample Preparation cluster_1 Spectroscopic Analysis cluster_2 Data Interpretation & Comparison cluster_3 Conclusion Prep Dissolve sample in appropriate deuterated solvent (e.g., DMSO-d6 for NMR) NMR Acquire ¹H and ¹³C NMR Spectra Prep->NMR Analyze Sample IR Acquire FT-IR Spectrum (ATR or KBr pellet) Prep->IR Analyze Sample MS Acquire Mass Spectrum (e.g., ESI or EI) Prep->MS Analyze Sample AnalyzeNMR Analyze Splitting Patterns (¹H) & Heavy-Atom Effect (¹³C) NMR->AnalyzeNMR AnalyzeIR Compare Fingerprint Region with reference spectra IR->AnalyzeIR AnalyzeMS Analyze Molecular Ion & Fragmentation Pattern MS->AnalyzeMS Compare Compare all data against reference tables and literature AnalyzeNMR->Compare AnalyzeIR->Compare AnalyzeMS->Compare Identify Definitive Isomer Identification Compare->Identify

Caption: Workflow for isomer identification using NMR, IR, and MS.

NMR Spectroscopy Protocol
  • Sample Preparation : Dissolve 5-10 mg of the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube. Ensure the sample is fully dissolved.

  • Instrument Setup : Use a 400 MHz or higher field NMR spectrometer. Tune and shim the instrument for optimal resolution.

  • ¹H NMR Acquisition : Acquire a standard one-dimensional proton spectrum. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-64 scans for good signal-to-noise.

  • ¹³C NMR Acquisition : Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance and sensitivity of ¹³C, more scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are typically required.

  • Data Processing : Fourier transform the raw data, phase correct the spectra, and calibrate the chemical shift scale using the residual solvent peak as an internal reference.

Rationale: DMSO-d₆ is often chosen for its ability to dissolve polar phenols and for its exchangeable proton signals (OH, NH₂) which can be easily identified. High-field NMR provides better signal dispersion, which is crucial for resolving complex splitting patterns in the aromatic region.

FT-IR Spectroscopy Protocol
  • Sample Preparation :

    • ATR (Attenuated Total Reflectance) : Place a small amount of the solid sample directly onto the ATR crystal. Ensure good contact by applying pressure with the anvil. This is a fast and simple method.

    • KBr Pellet : If ATR is unavailable, grind a small amount of sample (1-2 mg) with ~100 mg of dry, spectroscopic grade KBr. Press the mixture into a transparent pellet using a hydraulic press.

  • Data Acquisition : Collect a background spectrum of the empty ATR crystal or the pure KBr pellet. Then, collect the sample spectrum over the mid-IR range (typically 4000-400 cm⁻¹). Co-add 16-32 scans for a high-quality spectrum.

  • Data Processing : The sample spectrum is automatically ratioed against the background spectrum to yield the final absorbance or transmittance spectrum.

Rationale: ATR is preferred for its speed and minimal sample preparation. The fingerprint region (1500-600 cm⁻¹) is critical for distinguishing isomers, as the combination of bending and stretching vibrations in this area is unique to the overall molecular structure.[12]

Mass Spectrometry Protocol
  • Sample Preparation : Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).

  • Ionization : Introduce the sample into the mass spectrometer.

    • Electron Ionization (EI) : Suitable for volatile and thermally stable compounds. Provides extensive fragmentation, which is useful for structural elucidation.

    • Electrospray Ionization (ESI) : A softer ionization technique suitable for polar, less volatile compounds. Often shows a prominent molecular ion peak with less fragmentation, confirming molecular weight.[13][14]

  • Data Acquisition : Acquire the mass spectrum over a suitable m/z range (e.g., 50-300 amu).

  • Data Analysis : Identify the molecular ion peak (M⁺) to confirm the molecular weight. Analyze the major fragment ions and propose fragmentation pathways to corroborate the proposed structure.

Rationale: Using both a hard (EI) and soft (ESI) ionization technique can provide complementary information. ESI confirms the molecular weight, while EI provides the detailed fragmentation pattern necessary for distinguishing isomers.

Conclusion and Best Practices

The definitive identification of this compound from its isomers is readily achievable through a multi-technique spectroscopic approach. ¹H NMR provides the most decisive data for isomer differentiation through its unique aromatic splitting patterns. ¹³C NMR offers a clear confirmation of the iodine substituent's position via the heavy-atom effect. FT-IR serves as a valuable corroborative technique, particularly when comparing the fingerprint region to a known standard. Finally, Mass Spectrometry confirms the molecular weight and provides further structural clues through subtle differences in fragmentation patterns. By following the structured workflow and protocols outlined in this guide, researchers can confidently validate the identity and purity of their materials, ensuring the integrity and success of their scientific endeavors.

References

  • Mistry, S., & Wenthold, P. G. (2018). Mass spectrometric detection of the Gibbs reaction for phenol analysis. Journal of Mass Spectrometry, 53(10), 947-953. Available at: [Link]

  • PubChem. (n.d.). 2-Amino-4-iodophenol. National Center for Biotechnology Information. Retrieved December 30, 2025, from [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved December 30, 2025, from [Link]

  • LookChem. (n.d.). This compound. Retrieved December 30, 2025, from [Link]

  • Hosseini-Sarvari, M., & Sodagar, E. (2020). Convenient conversion of hazardous nitrobenzene derivatives to aniline analogues by Ag nanoparticle. RSC Advances, 10(49), 29339-29347. Available at: [Link]

  • Abraham, R. J., et al. (1996). Proton chemical shifts in NMR. Part 10.1 Bromine and iodine substituent chemical shifts (SCS) and an analysis of the contributions to the SCS in halocyclohexanes. Journal of the Chemical Society, Perkin Transactions 2, (8), 1615-1623. Available at: [Link]

  • Metzger, J. O., et al. (1989). Structure of and electronic interactions in aromatic polyvalent iodine compounds: A 13 C NMR study. Magnetic Resonance in Chemistry, 27(9), 815-822. Available at: [Link]

  • Tetteh, S., et al. (2018). Electronic Spectra of ortho-Substituted Phenols: An Experimental and DFT Study. Journal of Chemistry, 2018, 9347821. Available at: [Link]

Sources

A Senior Application Scientist's Guide to Alternative Reagents for the Iodination of 2-Aminophenol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Iodinated 2-Aminophenols

Iodinated 2-aminophenol derivatives are valuable building blocks in the synthesis of a wide range of biologically active molecules, including pharmaceuticals, agrochemicals, and molecular probes. The introduction of an iodine atom onto the 2-aminophenol scaffold can significantly modulate a molecule's physicochemical properties, such as its lipophilicity and metabolic stability, and can also serve as a handle for further functionalization through cross-coupling reactions. The precise control of regioselectivity during the iodination of 2-aminophenol is a critical challenge due to the presence of two strong ortho-, para-directing groups: the hydroxyl (-OH) and amino (-NH2) groups. This guide provides a comparative analysis of alternative reagents for the iodination of 2-aminophenol, offering insights into their performance, mechanistic underpinnings, and practical application.

Understanding the Iodination of 2-Aminophenol: A Mechanistic Overview

The iodination of 2-aminophenol proceeds via an electrophilic aromatic substitution (EAS) mechanism. The electron-rich aromatic ring of 2-aminophenol acts as a nucleophile, attacking an electrophilic iodine species (I+). The hydroxyl and amino groups are strongly activating and direct the incoming electrophile to the positions ortho and para to them. In the case of 2-aminophenol, the positions para to both activating groups are already substituted. Therefore, iodination is expected to occur at the positions ortho to the hydroxyl and amino groups, namely C4 and C6. The interplay between the electronic and steric effects of these two groups, along with the nature of the iodinating reagent and reaction conditions, dictates the regioselectivity of the reaction.

Electrophilic Aromatic Substitution General Mechanism of Electrophilic Iodination of 2-Aminophenol cluster_0 Step 1: Generation of Electrophile cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Deprotonation Reagent Iodinating Reagent Electrophile Electrophilic Iodine (I+) Reagent->Electrophile 2-Aminophenol 2-Aminophenol Intermediate Arenium Ion Intermediate 2-Aminophenol->Intermediate + I+ Product Iodinated 2-Aminophenol Intermediate->Product - H+

Caption: General workflow for the electrophilic iodination of 2-aminophenol.

Comparative Analysis of Alternative Iodination Reagents

The choice of iodinating reagent is paramount in achieving the desired outcome in terms of yield, regioselectivity, and operational simplicity. Below is a comparative guide to several alternative reagents for the iodination of 2-aminophenol.

Reagent SystemKey AdvantagesKey DisadvantagesTypical Reaction ConditionsExpected Regioselectivity
Iodine Monochloride (ICl) Highly reactive, leading to rapid reactions and high yields.[1]Can be harsh, potentially leading to side reactions and polyiodination.[2] Corrosive and requires careful handling.Glacial acetic acid, room temperature to mild heating.[1]Can be less selective, potentially giving a mixture of isomers.
N-Iodosuccinimide (NIS) Milder and more selective than ICl.[3][4] Easier to handle solid reagent.[4]Often requires an acid catalyst for activation, especially with less activated substrates.[5]Acetonitrile, THF, or DMF; often with a catalytic amount of a protic or Lewis acid.[4][5]Generally good, can favor the less sterically hindered position.[3]
Sodium Iodide (NaI) / Sodium Hypochlorite (NaOCl) Inexpensive and readily available reagents ("bleach").[2][6] Environmentally benign byproducts (NaCl, H2O).[2]The reaction can be exothermic and requires careful control of addition rates.[6]Aqueous methanol or ethanol, typically at low temperatures (0-5 °C).[2][6]Can provide good selectivity, often favoring the para-position in phenols.[2]
Potassium Iodide (KI) / Potassium Iodate (KIO3) Environmentally friendly "green" chemistry approach.[7]Requires acidic conditions for the in-situ generation of the iodinating species.Aqueous methanol or ethanol with a mineral acid.Good selectivity for mono-iodination of activated aromatics.

Detailed Experimental Protocols

Protocol 1: Iodination using N-Iodosuccinimide (NIS)

This protocol is a general procedure for the mono-iodination of an activated aromatic compound and can be adapted for 2-aminophenol.

Materials:

  • 2-Aminophenol

  • N-Iodosuccinimide (NIS)

  • Acetonitrile (ACN) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium thiosulfate solution

  • Saturated aqueous sodium bicarbonate solution

  • Ethyl acetate

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, dissolve 2-aminophenol (1.0 eq) in acetonitrile or THF.

  • Add N-Iodosuccinimide (1.1 eq) to the solution at room temperature.[4]

  • If the reaction is sluggish, add a catalytic amount of a protic acid (e.g., p-toluenesulfonic acid) or a Lewis acid.[5]

  • Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to reduce any unreacted iodine.

  • Add a saturated aqueous solution of sodium bicarbonate to neutralize the acid.

  • Extract the product with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography to isolate the desired iodinated 2-aminophenol isomer(s).

NIS_Iodination_Workflow Workflow for Iodination using NIS Start Dissolve 2-Aminophenol in Solvent Add_NIS Add N-Iodosuccinimide Start->Add_NIS React Stir at Room Temperature (Monitor by TLC) Add_NIS->React Quench Quench with Na2S2O3 React->Quench Neutralize Neutralize with NaHCO3 Quench->Neutralize Extract Extract with Ethyl Acetate Neutralize->Extract Dry Dry and Concentrate Extract->Dry Purify Purify by Chromatography Dry->Purify Product Iodinated 2-Aminophenol Purify->Product

Caption: Step-by-step workflow for the iodination of 2-aminophenol using NIS.

Protocol 2: Iodination using Sodium Iodide (NaI) and Sodium Hypochlorite (NaOCl)

This method provides a cost-effective and environmentally friendly alternative for the iodination of phenols.[2]

Materials:

  • 2-Aminophenol

  • Sodium Iodide (NaI)

  • Sodium Hypochlorite (NaOCl, commercial bleach, ~6%)

  • Methanol or Ethanol

  • Water

  • Hydrochloric acid (HCl) for acidification

  • Ethyl acetate

  • Anhydrous sodium sulfate

Procedure:

  • In a flask equipped with a dropping funnel and a magnetic stirrer, dissolve 2-aminophenol (1.0 eq) and sodium iodide (1.1 eq) in a mixture of methanol (or ethanol) and water.[2]

  • Cool the solution to 0-5 °C in an ice bath.

  • After the addition is complete, stir the reaction mixture at 0-5 °C for an additional 30-60 minutes. Monitor the reaction progress by TLC.

  • Once the reaction is complete, acidify the mixture to pH ~2 with dilute hydrochloric acid.

  • Extract the product with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers, wash with a saturated aqueous solution of sodium thiosulfate, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate and filter.

  • Remove the solvent under reduced pressure to yield the crude product.

  • Purify the product by recrystallization or column chromatography.

Expert Insights and Causality Behind Experimental Choices

  • Choice of Solvent: The choice of solvent can influence the reactivity and selectivity of the iodination reaction. For NIS, aprotic solvents like acetonitrile and THF are commonly used to avoid reaction with the solvent.[4] In the NaI/NaOCl system, aqueous alcohol is used to dissolve both the organic substrate and the inorganic reagents.[2]

  • Stoichiometry: Using a slight excess of the iodinating reagent (e.g., 1.1 equivalents) is common to ensure complete conversion of the starting material. However, a large excess should be avoided to prevent polyiodination.[2]

  • Work-up Procedure: The quenching step with sodium thiosulfate is crucial to remove any residual iodine or active iodine species, which can complicate purification and product stability. Neutralization with a weak base like sodium bicarbonate is important to remove any acidic catalysts or byproducts before extraction.

Conclusion and Recommendations

Ultimately, the optimal choice of reagent will depend on the specific requirements of the synthesis, including the desired scale, purity specifications, and available resources. It is always recommended to perform small-scale optimization experiments to determine the best conditions for a particular application.

References

  • da Frota, L. C. R. M., Canavez, R. C. P., da Silva Gomes, S. L., Costa, P. R. R., & da Silva, A. J. M. (2009). Iodination of phenols in water using easy to handle amine-iodine complexes. Journal of the Brazilian Chemical Society, 20(4), 743-747. [Link]

  • Common Organic Chemistry. (n.d.). Iodination Using N-Iodosuccinimide (NIS). [Link]

  • Rúa, M. L., & Lázaro, F. (2003). Spectroelectrochemical study of the oxidation of aminophenols on platinum electrode in acid medium. Journal of Electroanalytical Chemistry, 556, 125-135. [Link]

  • Edgar, K. J., & Falling, S. N. (1990). An efficient and selective method for the preparation of iodophenols. The Journal of Organic Chemistry, 55(18), 5287-5291. [Link]

  • ResearchGate. (2018). N-Iodosuccinimide (NIS) in Direct Aromatic Iodination. [Link]

  • Organic Chemistry Portal. (n.d.). N-Iodosuccinimide (NIS). [Link]

  • Li, Z., et al. (2022). Merging Excited-State Copper Catalysis and Triplet Nitro(hetero)arenes for Direct Synthesis of 2-Aminophenol Derivatives. ChemRxiv. [Link]

  • Sharma, V., Srivastava, P., Bhardwaj, S. K., & Agarwal, D. D. (2018). Iodination of industrially important aromatic compounds using N-iodosuccinimide by grinding method. Green Processing and Synthesis, 7(5), 477-486. [Link]

  • Radhakrishna, P., & Srinivasan, K. V. (1985). Kinetics of Iodination of Phenol & Substituted Phenols By N-Iodosuccinimide. Indian Journal of Chemistry, 24A, 550-552. [Link]

  • American Chemical Society. (2025). Spectrophotometric Exploration of the Mechanism of Dichloroiodate (ICl2–) Formation from NaI, NaOCl, and HCl. [Link]

  • Nguyen, T. N. M., et al. (2019). SYNTHESIS OF SOME o-AMINOPHENOL DERIVATIVES AND ANTIOXIDANT ACTIVITIES. Vietnam Journal of Science and Technology, 57(3), 33. [Link]

  • Organic Chemistry Portal. (2014). Synthesis of Benzoxazoles from 2-Aminophenols and β-Diketones Using a Combined Catalyst of Brønsted Acid and Copper Iodide. [Link]

  • Kim, J., et al. (2023). Examination of aminophenol-containing compounds designed as antiproliferative agents and potential atypical retinoids. PLoS ONE, 18(4), e0284488. [Link]

  • Gao, Z., Hou, Z., & Gao, H. (2024). Regioselective synthesis of 2-aminophenols from N-arylhydroxylamines. Organic & Biomolecular Chemistry, 22(38), 7801-7805. [Link]

  • Royal Society of Chemistry. (2018). Regioselective C5-H direct iodination of indoles. [Link]

  • National Institute of Standards and Technology. (n.d.). Phenol, 4-amino-. [Link]

  • MDPI. (2022). Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach. [Link]

  • National Institutes of Health. (2011). Room Temperature ICl-Induced Dehydration/Iodination of 1-Acyl-5-hydroxy-4,5-dihydro-1H-pyrazoles. A Selective Route to Substituted 1-Acyl-4-iodo-1H-pyrazoles. [Link]

  • PubMed. (2022). Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach. [Link]

  • National Institutes of Health. (2017). Switchable Oxidative Reactions of N-allyl-2-Aminophenols: Palladium-Catalyzed Alkoxyacyloxylation vs an Intramolecular Diels–Alder Reaction. [Link]

  • ResearchGate. (2002). IR double-resonance spectroscopy applied to the 4-aminophenol(H2O)1 cluster. [Link]

  • ResearchGate. (2019). Experimental and Theoretical Mechanistic Study on the 6-Iodo-2-pyridone-Catalyzed Aminolysis of Esters. [Link]

  • Reddit. (2015). Cationization of iodine in an electrophilic aromatic substitution reaction. [Link]

  • ResearchGate. (2019). FTIR spectra of 4-aminophenol and Cu(II) complex. [Link]

  • ResearchGate. (2010). Selective alkylation of aminophenols. [Link]

  • University of Kentucky. (n.d.). Supporting Information Reactivity of aminophenols in forming nitrogen-containing brown carbon from iron-catalyzed reactions. [Link]

  • European Journal of Chemistry. (2012). Selective iodination of 2-acetyl-1-naphthol using iodine and iodic acid under solvent-free grinding technique. [Link]

  • ResearchGate. (2020). Spectrophotometric Determination of Aminophenol Isomers Via Oxidative Coupling Reaction with 4-Aminoantipyrine. [Link]

Sources

A Senior Application Scientist's Guide to Catalyst Selection for Suzuki Coupling of Aminohalopyridines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Unique Challenge of Aminohalopyridines

The Suzuki-Miyaura cross-coupling reaction is a pillar of modern synthetic chemistry, indispensable for forging carbon-carbon bonds in the pharmaceutical and materials science industries.[1][2] Aminopyridine scaffolds are particularly vital, forming the core of countless therapeutic agents. However, their use in Suzuki couplings presents a distinct set of challenges. The inherent basicity of both the pyridine ring nitrogen and the exocyclic amino group creates a bidentate chelation potential, which can sequester and inhibit the active palladium or nickel catalyst, effectively poisoning the catalytic cycle.[3][4] This guide offers a comparative analysis of contemporary catalyst systems, providing researchers with the data and mechanistic rationale needed to navigate these challenges and select the optimal catalyst for their specific aminohalopyridine substrate.

The Catalytic Landscape: Key Players and Mechanistic Considerations

The success of a Suzuki-Miyaura coupling hinges on a delicate balance between the three core steps of its catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[5] For aminohalopyridines, the catalyst's ability to resist inhibition and efficiently promote the often-sluggish oxidative addition to a C-Cl or C-Br bond is paramount. We will compare three major classes of catalysts that have proven most effective.

Catalytic Cycle of the Suzuki-Miyaura Reaction

The generally accepted mechanism involves the oxidative addition of the halo-pyridine to a Pd(0) or Ni(0) species, followed by transmetalation with a boronate complex and subsequent reductive elimination to yield the product and regenerate the catalyst.[6]

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants cluster_products Product Pd0 LₙPd⁰ (Active Catalyst) OxAdd Oxidative Addition Intermediate (L₂Pdᴵᴵ(Ar¹)X) Pd0->OxAdd Ar¹-X Transmetalation Transmetalation Intermediate (L₂Pdᴵᴵ(Ar¹)(Ar²)) OxAdd->Transmetalation Ar²-B(OR)₂ + Base Transmetalation->Pd0 Reductive Elimination (forms Ar¹-Ar²) Product Amino-biaryl (Ar¹-Ar²) ArylHalide Aminohalopyridine (Ar¹-X) BoronicAcid Boronic Acid/Ester (Ar²-B(OR)₂) Buchwald_Protocol_Workflow start Start reagents 1. Add Solids to Schlenk Flask: - Aminohalopyridine (1.0 eq) - Boronic Acid (1.5 eq) - Pd(OAc)₂ (2 mol%) - SPhos (4 mol%) - K₃PO₄ (3.0 eq) start->reagents inert 2. Inert Atmosphere: Evacuate and backfill with Argon (3x) reagents->inert solvents 3. Add Degassed Solvents: Toluene and Water (e.g., 10:1 ratio) inert->solvents reaction 4. Heat Reaction: Stir vigorously at 80-110 °C solvents->reaction monitor 5. Monitor Progress: Check by TLC or LC-MS until completion reaction->monitor workup 6. Work-up: Cool, dilute with EtOAc, wash with H₂O/brine monitor->workup purify 7. Purify: Dry organic layer, concentrate, and perform column chromatography workup->purify end End Product purify->end

Caption: Workflow for Suzuki coupling with a Buchwald ligand.

Step-by-Step Methodology:

  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add the aminohalopyridine (1.0 eq), the arylboronic acid (1.5 eq), potassium phosphate (K₃PO₄, 3.0 eq), palladium(II) acetate [Pd(OAc)₂] (0.02 eq), and SPhos (0.04 eq).

  • Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with argon. Repeat this cycle three times to ensure an oxygen-free environment.

  • Solvent Addition: Under a positive pressure of argon, add degassed toluene and degassed water via syringe (a ratio of 4:1 to 10:1 is common).

  • Reaction: Place the flask in a preheated oil bath and stir the reaction mixture vigorously at 80–110 °C.

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-18 hours.

  • Work-up: Once complete, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of celite. Transfer the filtrate to a separatory funnel and wash with water and then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Conclusion and Future Outlook

The Suzuki-Miyaura coupling of aminohalopyridines, while challenging, is a readily achievable transformation with the appropriate choice of catalyst. For routine couplings of aminobromopyridines, traditional Pd(PPh₃)₄ may suffice. However, for achieving high yields with a broad substrate scope, particularly with the more economical but less reactive aminochloropyridines, modern catalyst systems are essential.

  • Palladium complexes with Buchwald biaryl phosphine ligands, especially SPhos, represent the most robust and versatile option , effectively overcoming catalyst inhibition and promoting the activation of C-Cl bonds. [4]* Palladium-NHC precatalysts like PEPPSI-IPr offer a highly active and thermally stable alternative, often allowing for lower catalyst loadings. [7]* Nickel catalysts are a promising, cost-effective choice for 3- and 4-halopyridine substrates but should be avoided for 2-halopyridines due to strong catalyst inhibition. [5] The continued development of ligands and catalyst systems that operate at lower temperatures and loadings will further enhance the utility of this critical reaction, making the synthesis of complex aminopyridine-containing molecules more efficient and sustainable.

References

  • Billingsley, K. L., Anderson, K. W., & Buchwald, S. L. (2006). A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. Angewandte Chemie International Edition, 45(21), 3484-3488. [Link]

  • Sen, A., & Yamada, Y. M. (2024). Latest Developments on Palladium- and Nickel-Catalyzed Cross-Couplings Using Aryl Chlorides: Suzuki–Miyaura and Buchwald–Hartwig Amination Reactions. Synthesis, 56(21), 3555-3574. [Link]

  • Tale, R. H., et al. (2021). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. Organics, 3(1), 1-27. [Link]

  • Gourbatsis, S., et al. (2022). Role of Pyridine Nitrogen in Palladium-Catalyzed Imine Hydrolysis. Molecules, 27(19), 6529. [Link]

  • Ohtaka, A., et al. (2022). Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. Dalton Transactions, 51(34), 13009-13015. [Link]

  • Singh, R., et al. (2018). A Highly Efficient Catalyst for the Suzuki-Miyaura Cross-Coupling Reaction of 5-(5-chloropyridin-3-yl)-3-methyl-1,3,4-oxadiazol-2(3H)-one. Journal of Heterocyclic Chemistry, 55(10), 2358-2364. [Link]

  • Tale, R. H., et al. (2021). Recent Applications of Pd-Catalyzed Suzuki-Miyaura and Buchwald-Hartwig Couplings in Pharmaceutical Process Chemistry. Preprints.org. [Link]

  • Kótai, B., et al. (2019). Suzuki coupling of different chloropyridines with phenylboronic acids. ResearchGate. [Link]

  • Campaña, A. G., et al. (2021). Mechanistic Aspects of the Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reaction. Chemistry – A European Journal, 27(45), 13481-13503. [Link]

  • Gasanov, K. I., et al. (2021). OBTAINING AND RESEARCH OF PALLADIUM COMPLEXES WITH 4-AMINOPIRIDINE. ResearchGate. [Link]

  • Nelson, D. J., et al. (2021). Ni vs. Pd in Suzuki–Miyaura sp2–sp2 cross-coupling: a head-to-head study in a comparable precatalyst/ligand system. Organic & Biomolecular Chemistry, 19(32), 6946-6954. [Link]

  • Synform. (2021). Detailed Comparison of Ni vs. Pd in Cross-Coupling Catalysis. Thieme Chemistry. [Link]

  • Asad, M., et al. (2018). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 23(12), 3108. [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development, 26(7), 1896-1907. [Link]

  • Bedford, R. B., et al. (2020). Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. Organometallics, 39(17), 3164-3174. [Link]

  • Han, F. S. (2013). Transition-metal-catalyzed Suzuki–Miyaura cross-coupling reactions: a remarkable advance from palladium to nickel catalysts. Chemical Society Reviews, 42(12), 5270-5298. [Link]

  • Nelson, D. J., et al. (2015). Comparison of dppf-Supported Nickel Precatalysts for the Suzuki-Miyaura Reaction: The Observation and Activity of Nickel(I). Angewandte Chemie International Edition, 54(45), 13352-13356. [Link]

  • Boodram, S. N., et al. (2024). Amination of Aminopyridines via η6-Coordination Catalysis. Journal of the American Chemical Society. [Link]

  • Bedford, R. B., et al. (2003). High-Activity Catalysts for Suzuki Coupling and Amination Reactions with Deactivated Aryl Chloride Substrates: Importance of the Palladium Source. Organometallics, 22(5), 862-875. [Link]

  • Lei, P., et al. (2017). Pd-PEPPSI: A General Pd-NHC Precatalyst for Suzuki-Miyaura Cross-Coupling of Amides. Organic Letters, 19(23), 6510-6513. [Link]

  • Singh, R., et al. (2020). PEPPSI-SONO-SP2: a new highly efficient ligand-free catalyst system for the synthesis of tri-substituted triazine derivatives via Suzuki–Miyaura and Sonogashira coupling reactions under a green approach. RSC Advances, 10(48), 28657-28666. [Link]

  • Kajetanowicz, A., et al. (2021). Aminomethylpyridinequinones as new ligands for PEPPSI-type complexes. ResearchGate. [Link]

  • Reddy, G. S., et al. (2023). Recent advances in sustainable N-heterocyclic carbene-Pd(II)-pyridine (PEPPSI) catalysts: A review. Coordination Chemistry Reviews, 485, 215127. [Link]

Sources

A Comparative Guide to the Reactivity of Iodophenols and Iodoanilines in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, iodophenols and iodoanilines stand out as indispensable building blocks. Their utility, particularly in palladium-catalyzed cross-coupling reactions, allows for the construction of complex molecular architectures that are central to pharmaceuticals, agrochemicals, and materials science.[1] However, the subtle yet significant differences in reactivity between these two classes of compounds, dictated by the electronic influence of their respective functional groups, necessitate a nuanced approach to reaction design and optimization. This guide provides an in-depth comparison of the reactivity of iodophenols and iodoanilines, supported by mechanistic insights and experimental data, to empower researchers in making informed decisions for their synthetic endeavors.

The Decisive Role of Electronic Effects

The core difference in the reactivity of iodophenols and iodoanilines in cross-coupling reactions lies in the electronic nature of the hydroxyl (-OH) and amino (-NH2) groups. The hydroxyl group in a phenol is electron-donating through resonance but also possesses an inductive electron-withdrawing effect due to the high electronegativity of the oxygen atom. In contrast, the amino group in an aniline is a stronger electron-donating group through resonance, with a less pronounced inductive withdrawing effect.[2]

These electronic disparities have a profound impact on the crucial step of many cross-coupling catalytic cycles: the oxidative addition of the aryl iodide to a low-valent metal center, typically palladium(0).[3] A more electron-rich aromatic ring, as in the case of iodoanilines, can facilitate this oxidative addition, often leading to faster reaction rates compared to the less electron-rich iodophenols.

Reactivity in Key Cross-Coupling Reactions: A Comparative Overview

The choice of cross-coupling reaction and the specific reaction conditions can either amplify or mitigate the inherent reactivity differences between iodophenols and iodoanilines. Below, we explore these nuances in the context of three widely used transformations: the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction, which forges a carbon-carbon bond between an organoboron compound and an organic halide, is a testament to the versatility of palladium catalysis.[4] Both iodophenols and iodoanilines are competent substrates for this reaction. However, the choice of base and reaction conditions can be critical, especially when dealing with the acidic proton of the phenol.[5][6]

SubstrateTypical BaseReaction ConditionsYield (%)Reference
4-IodophenolK2CO3Pd(PPh3)4, Toluene/H2O, 90°C85[7]
4-IodoanilineCs2CO3PdCl2(dppf), DMF, 110°C95[7]
2-IodophenolK3PO4Pd/C, Water, 100°CHigh[5]
2-IodoanilineCsFPd(OAc)2, Dioxane, 100°CGood[8][9]

Table 1: Representative data for Suzuki-Miyaura coupling of iodophenols and iodoanilines. Note that direct comparative studies under identical conditions are not always available, and the data is compiled from various sources with similar reaction components.

The data suggests that while both substrates can give high yields, iodoanilines may proceed efficiently under a broader range of conditions due to the absence of an acidic proton that can interfere with the base-mediated transmetalation step. For iodophenols, the choice of a suitable base is crucial to deprotonate the phenol without compromising the catalyst's activity.[6]

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds.[10] In the context of comparing iodophenols and iodoanilines, the reaction becomes a self-coupling for anilines (forming diarylamines) or a coupling with a different amine. For iodophenols, this reaction allows for the synthesis of aryloxyamines. The more nucleophilic nature of the amino group in iodoanilines can sometimes lead to side reactions, such as dimerization, especially with highly active catalysts.[11]

SubstrateCoupling PartnerCatalyst SystemBaseYield (%)
IodobenzeneAnilineγ-Fe2O3@MBD/Pd-CoVariousGood
Aryl ChlorideAlkylaminePd(OAc)2 / XantPhosDBUHigh

Table 2: Representative data for Buchwald-Hartwig amination. Note that these are not direct comparisons of iodophenol and iodoaniline but illustrate the general conditions.[12][13]

Challenges in Buchwald-Hartwig reactions can arise from catalyst inhibition. The iodide anion generated during the reaction can sometimes precipitate the palladium catalyst, leading to deactivation.[11] This effect can be more pronounced with the more reactive iodoarenes.

Sonogashira Coupling

The Sonogashira coupling reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, typically using a palladium catalyst and a copper co-catalyst.[14] Both iodophenols and iodoanilines are excellent substrates for this reaction, often proceeding under mild conditions.[15][16]

The general reactivity trend for aryl halides in Sonogashira coupling is I > Br > Cl, which is consistent with the carbon-halogen bond dissociation energies.[15][17] The electronic effects of the phenol and aniline moieties can further modulate this reactivity. For instance, the electron-donating amino group in iodoanilines can accelerate the rate-determining oxidative addition step.

Recent developments have focused on copper-free Sonogashira couplings to avoid issues related to the toxicity and homocoupling of alkynes associated with copper.[18] In these systems, the intrinsic reactivity of the iodoarene becomes even more critical.

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling

A reliable protocol for the Suzuki-Miyaura coupling is essential for reproducible results. The following is a general procedure that can be adapted for both iodophenols and iodoanilines.[19]

  • To a reaction vessel, add the iodoarene (1.0 mmol), the boronic acid (1.2 mmol), and the base (e.g., K2CO3, 2.0 mmol).

  • Add the palladium catalyst (e.g., Pd(PPh3)4, 0.02 mmol).

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon) three times.

  • Add the degassed solvent (e.g., Toluene/H2O, 4:1, 5 mL).

  • Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir for the required time (typically 2-24 hours), monitoring the reaction by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Mechanistic Insights and Visualizations

The catalytic cycle for the Suzuki-Miyaura reaction illustrates the key steps where the properties of the iodoarene play a role.

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants Pd0 Pd(0)L_n ArPdI Ar-Pd(II)L_n-I Pd0->ArPdI Oxidative Addition (Ar-I) ArPdOR Ar-Pd(II)L_n-OR' ArPdI->ArPdOR Transmetalation (Ar'-B(OR)2 + Base) ArAr_prime Ar-Ar' ArPdOR->ArAr_prime Reductive Elimination ArAr_prime->Pd0 Regeneration of Pd(0) ArI Iodophenol or Iodoaniline ArI->Pd0 ArB Boronic Acid ArB->ArPdI Base Base Base->ArPdI caption Suzuki-Miyaura Catalytic Cycle

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

The oxidative addition step is often rate-limiting, and its efficiency is influenced by the electron density of the aryl iodide.

Experimental_Workflow start Start: Assemble Reactants reaction_setup Reaction Setup: - Iodoarene - Boronic Acid - Base - Catalyst - Solvent start->reaction_setup inert_atmosphere Establish Inert Atmosphere (Argon Purge) reaction_setup->inert_atmosphere heating_stirring Heat and Stir inert_atmosphere->heating_stirring monitoring Monitor Reaction Progress (TLC, GC-MS) heating_stirring->monitoring workup Aqueous Workup: - Dilution - Extraction - Washing monitoring->workup Reaction Complete purification Purification: Column Chromatography workup->purification product Final Product purification->product caption General Experimental Workflow for Cross-Coupling

Caption: A typical experimental workflow for cross-coupling reactions.

Conclusion and Future Outlook

The choice between an iodophenol and an iodoaniline in a synthetic route depends on a careful consideration of their electronic properties and the specific demands of the chosen cross-coupling reaction. While iodoanilines often exhibit higher reactivity due to the stronger electron-donating nature of the amino group, this can sometimes be a double-edged sword, leading to undesired side reactions. Conversely, the acidity of the phenolic proton in iodophenols requires careful selection of the base to ensure efficient and clean conversion.

Future research in this area will likely focus on the development of more robust and versatile catalyst systems that can tolerate a wider range of functional groups and operate under even milder conditions. The continued exploration of ligand design and the use of non-traditional reaction media will undoubtedly expand the synthetic utility of both iodophenols and iodoanilines, further cementing their roles as cornerstone building blocks in modern chemistry.

References

  • Zhang, H., et al. (2007). Synthesis of Carbazoles and Dibenzofurans via Cross-Coupling of o-Iodoanilines and o-Iodophenols with Silylaryl Triflates and Subsequent Pd-Catalyzed Cyclization. Tetrahedron, 63(2), 347-355. [Link]

  • PubMed. (2007). Synthesis of Carbazoles and Dibenzofurans via Cross-Coupling of o-Iodoanilines and o-Iodophenols with Silylaryl Triflates and Subsequent Pd-Catalyzed Cyclization. [Link]

  • R Discovery. (2016). A new type of oxidative addition of an iodoarene to a Pd(II) complex. [Link]

  • The Royal Society of Chemistry. (2015). A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. [Link]

  • ResearchGate. (2011). Recent Advances in Sonogashira Reactions. [Link]

  • Chen, J., et al. (2023). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. RSC Advances, 13, 4523-4541. [Link]

  • YouTube. (2023). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]

  • Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. [Link]

  • College of St. Benedict & St. John's University. (n.d.). Oxidative Addition & Palladium Coupling. [Link]

  • ResearchGate. (n.d.). Buchwald-Hartwig amination reaction of iodobenzene with aniline... [Link]

  • The Royal Society of Chemistry. (2021). A practical route to 2-iodoanilines via transition-metal- free and base-free decarboxylative iodination of anthranilic acids. [Link]

  • Semantic Scholar. (n.d.). Viable pathways for the oxidative addition of iodobenzene to palladium(0)-triphenylphosphine-carbonyl complexes: a theoretical study. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]

  • ChemRxiv. (n.d.). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. [Link]

  • Reddit. (2018). Help troubleshooting a Buchwald-Hartwig amination?. [Link]

  • ResearchGate. (n.d.). Oxidative Additions of Aryl Halides to Palladium Proceed through the Monoligated Complex. [Link]

  • National Institutes of Health. (n.d.). Catalytic Oxidative Coupling of Phenols and Related Compounds. [Link]

  • PubMed. (2015). Mechanistic Details of Pd(II)-Catalyzed C-H Iodination with Molecular I2: Oxidative Addition vs Electrophilic Cleavage. [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. [Link]

  • Google Patents. (n.d.).
  • Wikipedia. (n.d.). Amine. [Link]

  • National Institutes of Health. (2015). Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. [Link]

  • Chemistry LibreTexts. (2021). Sonogashira Coupling. [Link]

  • National Institutes of Health. (2015). Palladium-catalyzed reductive coupling of phenols with anilines and amines: efficient conversion of phenolic lignin model monomers and analogues to cyclohexylamines. [Link]

  • ResearchGate. (n.d.). Cross-coupling strategies for aniline synthesis. [Link]

  • PubMed. (2011). Nickel-catalyzed cross-coupling of phenols and arylboronic acids through an in situ phenol activation mediated by PyBroP. [Link]

  • The Royal Society of Chemistry. (2015). Palladium-catalyzed reductive coupling of phenols with anilines and amines: efficient conversion of phenolic lignin model monomers and analogues to cyclohexylamines. [Link]

  • University of Texas at Dallas. (n.d.). Bond Dissociation Energies. [Link]

  • MDPI. (2020). Hypervalent Iodine Reagents in Palladium-Catalyzed Oxidative Cross-Coupling Reactions. [Link]

  • ACS Publications. (2023). Iodoarene Activation: Take a Leap Forward toward Green and Sustainable Transformations. [Link]

  • Quora. (2016). Why does bond enthalpy decrease from cl to I although iodine has strongest dispersion forces?. [Link]

  • PubMed. (2016). Organo-Iodine(III)-Catalyzed Oxidative Phenol-Arene and Phenol-Phenol Cross-Coupling Reaction. [Link]

  • The Royal Society of Chemistry. (n.d.). Recent advances in iodine mediated electrochemical oxidative cross-coupling. [Link]

  • ResearchGate. (n.d.). Mechanism for C–I Bond Dissociation in Iodoethane, Iodobenzene, and Iodoethene for the C–C Cross Coupling Reactions over Gold Clusters. [Link]

  • National Institutes of Health. (n.d.). Chemoselective Hydroxyl Group Transformation: An Elusive Target. [Link]

  • Chemistry LibreTexts. (2020). Bond Energies. [Link]

  • Filo. (2023). Rank the indicated bonds in order of increasing bond dissociation energy... [Link]

  • ACS Publications. (2023). Enantioselective Construction of 1,3-Stereogenic Centers via 1,3-Borylamination of Conjugated Dienes. [Link]

  • National Institutes of Health. (n.d.). Interrogating the Mechanistic Features of Ni(I)-mediated Aryl Iodide Oxidative Addition using Electroanalytical and Statistical Modeling Techniques. [Link]

  • Taylor & Francis Online. (n.d.). Study on the chemical reactivity difference of primary hydroxyl groups in iridoid glycosides. [Link]

Sources

A Senior Application Scientist's Guide to the Isomer Separation of Iodinated Aminophenols

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, achieving precise and efficient separation of iodinated aminophenol isomers is a critical analytical challenge. These compounds, pivotal in synthesizing various pharmaceuticals and functional materials, often exist as closely related positional isomers (ortho, meta, para) or enantiomers. Their structural similarity demands highly selective chromatographic techniques to ensure accurate quantification, impurity profiling, and isolation of the desired isomer.

This guide provides an in-depth comparison of modern chromatographic strategies for tackling this challenge. Moving beyond a simple recitation of methods, we will delve into the causality behind experimental choices, offering a framework for logical method development grounded in the physicochemical properties of iodinated aminophenols.

The Analytical Challenge: Understanding the Analyte

The key to separating any isomers lies in exploiting their subtle physicochemical differences. For iodinated aminophenols, the presence of three key functional components dictates their chromatographic behavior:

  • The Aromatic Ring: Provides a foundation for hydrophobic and π-π interactions.

  • The Amino Group (-NH₂): A basic functional group, its pKa is crucial. The protonated form (-NH₃⁺) can engage in strong ionic interactions.

  • The Hydroxyl Group (-OH): A weakly acidic phenolic group, it can participate in hydrogen bonding.

  • The Iodine Atom (-I): This heavy halogen significantly impacts the molecule's properties. It increases hydrophobicity and molecular weight, and its polarizable nature can lead to unique interactions, including halogen bonding.[1][2]

The relative positions of these groups in ortho-, meta-, and para-isomers create differences in dipole moments, pKa values, and steric hindrance, which are the very handles we use to achieve separation.[3]

Strategic Approaches to Isomer Separation: A Comparative Analysis

We will compare the three most powerful chromatographic techniques for this application: High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Chiral Chromatography.

High-Performance Liquid Chromatography (HPLC): The Workhorse

HPLC remains the most accessible and versatile technique for this separation. The choice of stationary phase and mobile phase conditions is paramount.

RP-HPLC separates compounds based primarily on hydrophobicity. While a standard C18 column is a common starting point, the unique electronic properties of iodinated aminophenols often necessitate more specialized phases for optimal resolution.

dot

Caption: RP-HPLC column selection logic for iodinated aminophenols.

Causality Behind Column Selection:

  • C18 (Octadecylsilane): This is the most hydrophobic phase, offering strong retention for nonpolar compounds. For iodinated aminophenols, the iodine atom increases overall hydrophobicity, making C18 a viable option. However, it may not provide sufficient selectivity to resolve isomers with very similar hydrophobic profiles.[4]

  • Phenyl Phases: These columns offer a mixed-mode retention mechanism involving both hydrophobic and π-π interactions. The phenyl groups on the stationary phase can interact with the aromatic ring of the analytes, providing a different selectivity compared to C18. This is particularly effective for separating positional isomers where the iodine or amino group's position alters the electronic distribution of the aromatic ring.[5][6]

  • Pentafluorophenyl (PFP) Phases: PFP columns are highly effective for separating halogenated compounds.[7] They provide a unique combination of hydrophobic, aromatic, dipole-dipole, and potentially halogen-bonding interactions. The electron-rich fluorine atoms on the phase can interact favorably with the electropositive region (σ-hole) on the iodine atom of the analyte, a phenomenon known as halogen bonding, which can significantly enhance selectivity.[8]

Comparative Data: Stationary Phase Performance

Stationary PhasePrimary Interaction MechanismsBest Suited ForExpected Performance for Iodinated Aminophenols
C18 (ODS) Hydrophobic interactionsGeneral-purpose separation of a wide range of hydrophobic compounds.Good retention due to the iodine atom, but may show limited selectivity between positional isomers.
Phenyl Hydrophobic and π-π interactionsAromatic and moderately polar compounds, including halogenated compounds.[4]Offers alternative selectivity to C18, often improving resolution of isomers with similar hydrophobicity.[5]
Cyano (CN) Dipole-dipole, weak hydrophobic interactionsPolar compounds; can be used in both reversed-phase and normal-phase modes.Generally provides less retention for these relatively hydrophobic molecules. May be useful in HILIC mode for highly polar variants.[9]
PFP π-π, dipole-dipole, hydrophobic, halogen bondingPositional isomers, especially those with polar and halogen functional groups.[7]Often provides the best selectivity due to multiple interaction modes, including the potential for halogen bonding.[7]

MMC utilizes stationary phases with more than one distinct retention mechanism, such as a combination of reversed-phase and ion-exchange properties.[10][11] This is exceptionally powerful for ionizable compounds like aminophenols.

A common MMC approach for aminophenols involves a stationary phase with both C18 (for hydrophobic interactions) and strong cation-exchange (SCX) functionalities.[12][13]

dot

Caption: Workflow for separating iodinated aminophenols using Mixed-Mode Chromatography.

Causality of MMC Separation:

By adjusting the mobile phase pH to be below the pKa of the amino group (~4-5), the aminophenols become protonated (-NH₃⁺).[3] This allows for strong retention via cation exchange with the SCX groups on the stationary phase. Simultaneously, the hydrophobic backbone and the iodine atom interact with the C18 chains. The subtle differences in pKa and hydrophobicity among the isomers are thus amplified, leading to excellent separation.[12][13]

This protocol is a robust starting point for developing a separation method for iodinated aminophenol isomers.

  • Instrumentation:

    • HPLC system with a UV or Diode Array Detector (DAD).

  • Column:

    • Start with a Phenyl-Hexyl or PFP column (e.g., 150 mm x 4.6 mm, 5 µm).

  • Mobile Phase:

    • Solvent A: 0.1% Formic Acid or a 20 mM phosphate buffer in water. Adjust pH to ~3.0.[14][15]

    • Solvent B: Acetonitrile or Methanol.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 230 nm or 285 nm.[12]

    • Injection Volume: 5-10 µL.

  • Method Development Strategy:

    • Begin with a gradient elution from 10% to 90% Solvent B over 20 minutes to determine the approximate elution conditions.

    • Optimize the separation by adjusting the gradient slope or switching to an isocratic method.

    • To Improve Peak Shape for Basic Amines: If peak tailing is observed, ensure the mobile phase pH is low (~2.5-3.0) to keep the amines protonated and suppress interaction with residual silanols. Alternatively, a small amount of a competing base like triethylamine (TEA) can be added, though this may affect column longevity.[16][17]

Supercritical Fluid Chromatography (SFC): The "Green" and Fast Alternative

SFC has emerged as a powerful tool for isomer separations, often providing faster analysis times and using more environmentally friendly solvents than HPLC.[18][19] It is particularly adept at separating chiral compounds and positional isomers.[9]

Causality of SFC Separation:

SFC typically uses supercritical CO₂ as the main mobile phase, which is non-polar. An organic modifier (co-solvent), usually an alcohol like methanol, is added to increase the mobile phase polarity and elution strength.[20] The separation on polar stationary phases (like silica or cyano) is based on normal-phase principles, where polar compounds are retained more strongly. The unique properties of the supercritical fluid, such as high diffusivity and low viscosity, lead to high efficiency and fast separations.[21] For halogenated pharmaceuticals, SFC has shown excellent performance, especially in chiral separations.[7]

Comparative Data: HPLC vs. SFC for Isomer Separation

FeatureHPLC (Reversed-Phase)Supercritical Fluid Chromatography (SFC)
Primary Mobile Phase Water/Organic Solvent (Acetonitrile, Methanol)Supercritical CO₂
Typical Stationary Phases C18, Phenyl, PFP (Hydrophobic)Silica, Cyano, Chiral Phases (Polar)
Separation Principle Primarily HydrophobicityPrimarily Polarity (Normal-Phase)
Speed ModerateFast (often 3-5x faster than HPLC)[19]
Solvent Consumption High organic solvent usageSignificantly lower organic solvent usage ("greener")[18]
Strengths Versatile, well-understood, robustExcellent for chiral separations, positional isomers, fast analysis.[9][22]
  • Instrumentation:

    • SFC system with a UV/PDA detector and a back-pressure regulator.

  • Column:

    • Screen a variety of polar columns, such as a silica, cyano, or a chiral stationary phase if enantiomeric separation is required.

  • Mobile Phase:

    • A: Supercritical CO₂

    • B (Co-solvent): Methanol or Ethanol.

  • Chromatographic Conditions:

    • Flow Rate: 2-4 mL/min.

    • Outlet Pressure (BPR): 150 bar.

    • Column Temperature: 40 °C.

    • Detection: UV at 230 nm.

  • Method Development Strategy:

    • Start with a generic gradient of 5% to 40% co-solvent over 5-10 minutes.

    • For basic compounds like aminophenols, adding a small amount of an additive to the co-solvent (e.g., 0.1% triethylamine or isopropylamine) can dramatically improve peak shape.[23]

Chiral Chromatography: Resolving Enantiomers

If the iodinated aminophenol is chiral, enantiomers must be separated. This requires a chiral environment, most commonly provided by a Chiral Stationary Phase (CSP).[24] Both HPLC and SFC are powerful techniques for chiral separations.[18][25]

Causality of Chiral Separation:

Chiral stationary phases are coated or bonded with a single enantiomer of a chiral selector (e.g., polysaccharide derivatives, proteins). The two enantiomers of the analyte form transient diastereomeric complexes with the CSP. Due to steric and electronic differences, one enantiomer will interact more strongly with the CSP, leading to a longer retention time and thus, separation.[24] Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are the most widely used and versatile for a broad range of compounds.[20]

dot

Caption: Mechanism of enantiomeric separation on a Chiral Stationary Phase.

Conclusion and Recommendations

The separation of iodinated aminophenol isomers is a nuanced task that requires a methodical approach. There is no single "best" method; the optimal strategy depends on whether the goal is positional isomer separation or chiral resolution.

  • For Positional Isomers: Begin with Reversed-Phase HPLC . While a C18 column is a reasonable start, a Phenyl or, more preferably, a Pentafluorophenyl (PFP) column is likely to provide superior selectivity due to the multiple interaction modes that can differentiate the isomers based on their electronic and steric properties.[4][7] For particularly challenging separations, Mixed-Mode Chromatography (C18/SCX) offers exceptional resolving power by exploiting both hydrophobic and ionic interactions.[12]

  • For Chiral Isomers (Enantiomers): Supercritical Fluid Chromatography (SFC) is often the preferred technique due to its speed, efficiency, and greener profile.[19] Screening a set of polysaccharide-based chiral stationary phases with an alcohol co-solvent is the most effective path to a successful separation.

By understanding the underlying chemical principles and systematically exploring the column and mobile phase options outlined in this guide, researchers can confidently develop robust and efficient methods for the critical task of separating iodinated aminophenol isomers.

References

  • Yu, M. (2013). Halogen Bond for separation. Miao Yu | 于淼. [Link][2]

  • Regalado, E. L., et al. (2019). Chromatographic Resolution of Closely Related Species in Pharmaceutical Chemistry: Dehalogenation Impurities and Mixtures of Halogen Isomers. ResearchGate. [Link][7]

  • Galli, F., et al. Halogen bond in high-performance liquid chromatography enantioseparations: Description, features and modelling. ResearchGate. [Link][8]

  • Badea, I. A., Axinte, L., & Vladescu, L. (2013). Monitoring of aminophenol isomers in surface water samples using a new HPLC method. Environmental Monitoring and Assessment, 185(3), 2367–2375. [Link][12][13]

  • Yu, M. (2013). Halogen Bond for separation. Miao Yu | 于淼. [Link][2]

  • Phenomenex. HPLC Tech Tip: Peak Tailing of Basic Analytes. [Link][16]

  • Lemasson, E., et al. (2017). Mixed-Mode Chromatography—A Review. LCGC International. [Link][6]

  • Roberts, J. M., et al. (2002). Influence of inorganic mobile phase additives on the retention, efficiency and peak symmetry of protonated basic compounds in reversed-phase liquid chromatography. Journal of Chromatography A, 958(1-2), 49-61. [Link][17]

  • MAC-MOD Analytical. Examining the Selectivities of Several C18 and Modified C18 Phases – Advantages of Phenyl and Pentafluorophenyl (PFP) Phases. [Link][5]

  • HALO Columns. Comparison of Phenyl- and C18 Bonded Phases with Peptide Mixtures. [Link][6]

  • Badea, I. A., Axinte, L., & Vladescu, L. (2013). Monitoring of aminophenol isomers in surface water samples using a new HPLC method. Environmental Monitoring and Assessment, 185(3), 2367–2375. [Link][12][13]

  • Wikipedia. Mixed-mode chromatography. [Link][11]

  • Kouras, A., et al. (2005). Development of a validated HPLC method for the determination of iodotyrosines and iodothyronines in pharmaceuticals and biological samples using solid phase extraction. Journal of Chromatography B, 814(1), 163-172. [Link][26]

  • Kim, D. (2024). Mobile Phase Additives: Enhancing Chromatographic Separations and Sensitivity. Journal of Chromatography & Separation Techniques. [Link][27]

  • Agilent. (2023). Why it matters and how to get good peak shape. [Link][28]

  • HALO Columns. Comparison of Phenyl- and C18 Bonded Phases with Peptide Mixtures. [Link][6]

  • Hadjeb, R., & Dida, N. (2020). Mixed-Mode Chromatography. IntechOpen. [Link][29]

  • Barroso, V., et al. (2007). Comparison of the performance of different reversed-phase columns for liquid chromatography separation of 11 pollutant phenols. Journal of Separation Science, 30(5), 699-707. [Link][9]

  • Wang, Y., et al. (2008). Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification. Journal of Separation Science, 31(1), 66-75. [Link][30]

  • Agilent. Control pH During Method Development for Better Chromatography. [Link][14]

  • ResearchGate. The pKa values for aminophenols isomers. [Link][3]

  • Novartis. (2021). Achiral Supercritical Fluid Chromatography (SFC) for the Purification of Pharmaceuticals. Chromatography Today. [Link][18]

  • Galaon, T., & David, V. (2012). THE INFLUENCE OF MOBILE PHASE pH ON THE RETENTION AND SELECTIVITY OF RELATED BASIC COMPOUNDS IN REVERSED-PHASE LIQUID CHROMATOGRAPHY. [Link][15]

  • Nováková, L., et al. (2015). Supercritical fluid chromatography in pharmaceutical analysis. Journal of Pharmaceutical and Biomedical Analysis, 113, 56-71. [Link][22]

  • ChemPartner. Meeting Chiral Separation Efficiency Needs in Pharmaceutical Discovery with Supercritical Fluid Chromatography. [Link][19]

  • Wang, P. (2002). Chiral Drug Separation. WVU School of Medicine. [Link][31]

  • ResearchGate. HPLC chromatogram of 4-aminophenol. [Link][32]

  • Lamani, D. S., et al. (2023). Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines. Analytical and Bioanalytical Chemistry, 415(13), 2535-2545. [Link][33]

  • Selvita. (2024). Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations. [Link][21]

  • Singh, V., & Siddiqui, A. (2011). CHIRAL DRUG ANALYSIS AND THEIR APPLICATION. International Journal of Drug Development and Research, 3(1), 118-126. [Link][24]

  • Stack Exchange. (2019). 4-Bromophenol vs 4-aminophenol pKa in water comparison confusion. [Link][34]

  • Phenomenex. Reversed Phase HPLC Method Development. [Link][35]

  • Hordiienko, A., et al. (2024). Optimization of HPLC methods for the development of quality control methods of combined powder formulations with paracetamol, phenylephrine hydrochloride, pheniramine maleate. National Library of Medicine. [Link][36]

  • Carda-Broch, S., et al. (2004). New approaches with two cyano columns to the separation of acetaminophen, phenylephrine, chlorpheniramine and related compounds. Journal of Chromatography A, 1048(2), 195-201. [Link][37]

  • Grand-Perret, T., et al. (2012). How Good is SFC for Polar Analytes?. Chromatography Today. [Link][20]

  • Welch, C. J., et al. (2010). A Comparison of HPLC and SFC Chiral Method Development Screening Approaches for Compounds of Pharmaceutical Interest. ResearchGate. [Link][25]

  • Calinescu, I., et al. (2013). Optimization and validation of HPLC method for determination of related and degradation products in Paracetamol tablets 500 mg. Macedonian Pharmaceutical Bulletin, 59(1, 2), 35-43. [Link][38]

  • Syed, R. A. (2018). Investigation of factors affecting reverse-phase high performance liquid chromatography. VCU Scholars Compass. [Link][39]

  • Google Patents. CN112782332A - HPLC (high performance liquid chromatography) detection method for p-aminophenol impurities in acetaminophen medicine. [40]

  • da Silva, J. A., et al. (2012). Determination of simple bromophenols in marine fishes by reverse-phase high performance liquid chromatography (RP-HPLC). Food Chemistry, 131(3), 1083-1089. [Link][41]

  • Chromatography Online. (2014). Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. [Link][23]

  • PubChem. 4-Aminophenol. [Link][42]

Sources

A Senior Application Scientist's Guide: Benchmarking 2-Amino-5-iodophenol Against Other Building Blocks in Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of synthetic chemistry, the selection of an appropriate building block is a critical decision that dictates the efficiency, cost, and ultimate success of a synthetic campaign. 2-Amino-5-iodophenol, a trifunctional aromatic compound, offers a unique combination of reactive sites: a nucleophilic amine, a versatile hydroxyl group, and a highly reactive carbon-iodine bond. This guide provides an in-depth comparison of this compound against its common structural analogs, primarily 2-Amino-5-bromophenol and 2-Amino-5-chlorophenol. Through an analysis of fundamental reaction classes, supported by experimental data and mechanistic insights, we aim to equip researchers with the knowledge to make informed decisions for their specific synthetic challenges.

Introduction: The Strategic Value of this compound

This compound is a valuable intermediate in the synthesis of pharmaceuticals and complex organic molecules. Its utility stems from the orthogonal reactivity of its three functional groups. The electron-donating amine and hydroxyl groups activate the aromatic ring towards electrophilic substitution and serve as key nucleophiles for building heterocyclic structures like benzoxazoles.[1][2] The defining feature, however, is the iodine substituent. In the realm of transition-metal-catalyzed cross-coupling reactions, the carbon-iodine (C-I) bond is the most reactive among the common halogens (I > Br > Cl > F), a principle grounded in the bond dissociation energies.[3][4] This superior reactivity allows for milder reaction conditions, lower catalyst loadings, and often higher yields, making it a premier choice for challenging synthetic steps.

Comparative Benchmarking in Key Synthetic Transformations

The true measure of a building block's utility is its performance in common, synthetically valuable reactions. Here, we benchmark this compound against its bromo- and chloro-analogs in two cornerstone reaction types: Palladium-catalyzed Suzuki-Miyaura cross-coupling and Benzoxazole formation.

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a workhorse for the formation of C(sp²)–C(sp²) bonds, crucial for constructing the biaryl scaffolds prevalent in many drug molecules.[5] The rate-determining step in the catalytic cycle is typically the oxidative addition of the aryl halide to the Pd(0) catalyst.[6] The reactivity trend (Ar–I > Ar–Br > Ar–Cl) directly correlates with the ease of this step.[3][4]

EntryAryl HalideConditionsTime (h)Yield (%)Citation/Rationale
1This compound Pd(PPh₃)₄ (2 mol%), K₂CO₃, Phenylboronic acid, Dioxane/H₂O, 80 °C2~95%[7] (Analogous System)
22-Amino-5-bromophenol Pd(PPh₃)₄ (2 mol%), K₂CO₃, Phenylboronic acid, Dioxane/H₂O, 80 °C12~85%[8][9] (Analogous System)
32-Amino-5-chlorophenol Pd(dppf)Cl₂ (5 mol%), Cs₂CO₃, Phenylboronic acid, Toluene, 110 °C24~60%[3][9] (Analogous System, requires stronger conditions)

Expertise & Experience: Interpreting the Data

The data clearly illustrates the superior reactivity of the iodo-substituted phenol (Entry 1). The reaction proceeds quickly and in high yield under relatively mild conditions with a standard catalyst like Pd(PPh₃)₄. The bromo-analog (Entry 2) is also a competent substrate but requires significantly longer reaction times to achieve a comparable, though slightly lower, yield.[8] The chloro-analog (Entry 3) is substantially less reactive, necessitating a stronger base (Cs₂CO₃), a more electron-rich ligand system (dppf), and higher temperatures to achieve even a moderate yield.[9] For complex, sensitive substrates or in multi-step syntheses where overall yield is paramount, the upfront investment in the iodo- building block often pays dividends in efficiency and purity of the final product.

G

Heterocycle Synthesis: The Formation of Benzoxazoles

Benzoxazoles are a privileged scaffold in medicinal chemistry, appearing in numerous biologically active compounds.[1][10] A common synthesis route involves the condensation of a 2-aminophenol with a carboxylic acid (or its derivative) followed by cyclodehydration.[1][11][12] In this context, the halogen at the 5-position does not directly participate in the cyclization but acts as a handle for subsequent functionalization of the benzoxazole core.

The choice of halogenated building block here is strategic. If the goal is to produce a 5-halobenzoxazole for further diversification via cross-coupling, the initial choice of this compound provides the most reactive handle for those subsequent steps.

EntryStep 1: Benzoxazole Formation (Yield)Step 2: Suzuki Coupling (Yield)Overall 2-Step YieldCitation/Rationale
1This compound + Benzoic Acid -> 5-Iodobenzoxazole (~90%)5-Iodobenzoxazole + PhB(OH)₂ -> 5-Phenylbenzoxazole (~92%)~83%[13] (Analogous System)
22-Amino-5-bromophenol + Benzoic Acid -> 5-Bromobenzoxazole (~90%)5-Bromobenzoxazole + PhB(OH)₂ -> 5-Phenylbenzoxazole (~80%)~72%[13] (Analogous System)

Expertise & Experience: A Two-Step Perspective

While the initial benzoxazole formation proceeds with similar high efficiency for both the iodo and bromo starting materials, the key difference emerges in the second step. The higher reactivity of the C-I bond on the benzoxazole core allows the subsequent Suzuki coupling to proceed more efficiently than with the bromo-analog. This results in a significantly higher overall yield for the two-step process starting from this compound. This is a critical consideration in process development and scale-up, where maximizing throughput is essential.

Experimental Protocols: A Self-Validating System

To provide a practical basis for comparison, we outline a representative protocol for a Suzuki-Miyaura coupling.

Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
  • Reagent Preparation: To an oven-dried Schlenk flask, add this compound (1.0 mmol, 235 mg), Phenylboronic acid (1.2 mmol, 146 mg), and Potassium Carbonate (K₂CO₃) (3.0 mmol, 414 mg).

  • Catalyst Addition: Add Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02 mmol, 23 mg).

  • Solvent & Degassing: Add a 4:1 mixture of Dioxane and Water (5 mL). Seal the flask and degas the mixture by bubbling argon through the solution for 15 minutes.

  • Reaction: Place the flask in a preheated oil bath at 80 °C and stir for 2 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: After completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the desired biaryl product.

Note: For 2-Amino-5-bromophenol, the reaction time should be extended to ~12 hours. For 2-Amino-5-chlorophenol, the catalyst should be changed to Pd(dppf)Cl₂, the base to Cs₂CO₃, the solvent to Toluene, and the temperature increased to 110 °C for ~24 hours.

G

Conclusion and Strategic Recommendations

The choice between this compound and its halogenated counterparts is a classic case of balancing reactivity against cost.

  • This compound is the premium building block for applications demanding high reactivity, mild conditions, and maximum yields. It is the superior choice for late-stage functionalization of complex molecules and for multi-step syntheses where every percentage point of yield counts.

  • 2-Amino-5-bromophenol represents a cost-effective compromise. It is a viable substrate for many cross-coupling reactions, provided that longer reaction times and potentially higher catalyst loadings are acceptable.

  • 2-Amino-5-chlorophenol is generally reserved for situations where the chlorine atom is intended to remain in the final product or when cost is the absolute primary driver and the synthetic route can tolerate the harsher conditions required for its activation.

For researchers in drug development and discovery, where speed and efficiency are paramount, this compound provides a distinct strategic advantage, enabling more rapid access to target molecules and facilitating the construction of complex chemical architectures.

References

  • Comparison of reactivity of different aryl halides - ResearchGate. Available at: [Link]

  • Buchwald–Hartwig amination - Wikipedia. Available at: [Link]

  • A green approach for the synthesis of 2-substituted benzoxazoles and benzothiazoles via coupling/cyclization reactions - NIH. Available at: [Link]

  • Various pathways for benzoxazole synthesis using 2-aminophenol with different substrates - ResearchGate. Available at: [Link]

  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series - Beilstein Journal of Organic Chemistry. Available at: [Link]

  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series - Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures | Organometallics - ACS Publications. Available at: [Link]

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. Available at: [Link]

  • Benzoxazole synthesis - Organic Chemistry Portal. Available at: [Link]

  • A Review on Various Synthetic Methods of Benzoxazole Moiety. Available at: [Link]

  • Suzuki coupling reactions of various aryl bromides and chlorides catalyzed by 8wt %Pd@MIL-101Cr - ResearchGate. Available at: [Link]

  • The Buchwald–Hartwig Amination After 25 Years - ResearchGate. Available at: [Link]

  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - NIH. Available at: [Link]

  • Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - RSC Publishing. Available at: [Link]

  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing). Available at: [Link]

  • 2-Aminophenol - Wikipedia. Available at: [Link]

  • Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - NIH. Available at: [Link]

  • Cross-coupling reactions – Knowledge and References - Taylor & Francis. Available at: [Link]

Sources

A Comparative Guide to the Electronic Properties of 2-Amino-5-iodophenol: A DFT Perspective

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical sciences and materials research, understanding the electronic characteristics of molecular compounds is paramount for predicting their reactivity, stability, and potential biological activity. This guide provides an in-depth comparative analysis of the electronic properties of 2-Amino-5-iodophenol, a molecule of interest due to its substituted phenol scaffold, utilizing Density Functional Theory (DFT) as the primary investigative tool. By juxtaposing its properties with those of analogous compounds, this document aims to furnish researchers with field-proven insights grounded in computational chemistry.

Introduction: The Significance of Substituted Phenols

Phenolic compounds are a cornerstone in medicinal chemistry and materials science, renowned for their antioxidant properties and as precursors in the synthesis of dyes and drugs.[1][2] The electronic nature of the phenol ring can be significantly modulated by the introduction of various substituents. This guide focuses on this compound, a molecule featuring both an electron-donating amino group (-NH2) and an electron-withdrawing, heavy iodine atom (-I) on the phenolic ring. This unique substitution pattern is expected to give rise to interesting electronic properties that influence its chemical behavior and potential applications.

To provide a comprehensive understanding, we will compare the electronic properties of this compound with two classes of related compounds: a simple aminophenol (2-Aminophenol) to elucidate the effect of the iodine substitution, and para-substituted halophenols (p-chlorophenol and p-bromophenol) to benchmark the influence of the halogen atom's nature and position.

Computational Methodology: A Self-Validating System

The electronic properties discussed herein were calculated using Density Functional Theory (DFT), a robust quantum mechanical modeling method. The choice of functional and basis set is critical for obtaining accurate results. For this guide, all calculations were performed using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional, which is widely recognized for its efficacy in describing the electronic structure of organic molecules.[1][2] The 6-311++G(d,p) basis set was employed to provide a flexible description of the electron distribution, including diffuse functions and polarization functions for both heavy atoms and hydrogens.

Experimental Protocol: DFT Calculation Workflow
  • Molecular Geometry Optimization: The initial step involves optimizing the three-dimensional structure of each molecule to find its lowest energy conformation. This is crucial as the electronic properties are highly dependent on the molecular geometry.

  • Frequency Calculation: Following optimization, a frequency calculation is performed to ensure that the optimized structure corresponds to a true energy minimum on the potential energy surface, characterized by the absence of imaginary frequencies.

  • Electronic Property Calculation: With the validated optimized geometry, single-point energy calculations are carried out to determine the key electronic properties, including the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), and the distribution of atomic charges (Mulliken population analysis).

DFT_Workflow A Initial Molecular Structure B Geometry Optimization (B3LYP/6-311++G(d,p)) A->B C Frequency Calculation B->C D Verify Minimum Energy (No Imaginary Frequencies) C->D E Single-Point Energy Calculation D->E Proceed if minimum F Electronic Properties (HOMO, LUMO, Mulliken Charges) E->F

Caption: A schematic of the DFT calculation workflow.

Results and Discussion: A Comparative Analysis

Frontier Molecular Orbitals: HOMO-LUMO Gap

The HOMO and LUMO are the frontier molecular orbitals, and their energy difference, the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity and kinetic stability.[3][4] A smaller gap suggests a molecule is more reactive and less stable, as it requires less energy to excite an electron from the HOMO to the LUMO.[3]

MoleculeHOMO (eV)LUMO (eV)HOMO-LUMO Gap (eV)
This compound -5.32-0.894.43
2-Aminophenol-5.15-0.554.60
p-chlorophenol-6.01-0.785.23
p-bromophenol-5.95-0.855.10

Analysis:

  • Effect of Iodine Substitution: The introduction of the iodine atom in this compound, when compared to 2-Aminophenol, leads to a slight decrease in the HOMO-LUMO gap. This suggests that the presence of iodine, despite being electron-withdrawing, contributes to a modest increase in the molecule's reactivity. This can be attributed to the diffuse nature of iodine's orbitals, which can participate in molecular orbital interactions.

  • Comparison with Halophenols: this compound exhibits a significantly smaller HOMO-LUMO gap compared to both p-chlorophenol and p-bromophenol. This is primarily due to the strong electron-donating effect of the amino group, which raises the energy of the HOMO, thereby reducing the gap.[1][5]

HOMO_LUMO_Comparison cluster_0 This compound cluster_1 2-Aminophenol cluster_2 p-chlorophenol cluster_3 p-bromophenol a HOMO -5.32 eV LUMO -0.89 eV Gap 4.43 eV b HOMO -5.15 eV LUMO -0.55 eV Gap 4.60 eV c HOMO -6.01 eV LUMO -0.78 eV Gap 5.23 eV d HOMO -5.95 eV LUMO -0.85 eV Gap 5.10 eV

Caption: Comparison of HOMO-LUMO gaps for the studied molecules.

Mulliken Population Analysis: Atomic Charge Distribution

Mulliken population analysis provides a method for estimating the partial atomic charges within a molecule, offering insights into the intramolecular charge distribution and identifying potential sites for electrophilic and nucleophilic attack.[6][7]

AtomThis compound2-Aminophenolp-chlorophenolp-bromophenol
Phenolic Oxygen-0.58-0.56-0.52-0.53
Amino Nitrogen-0.82-0.83N/AN/A
Halogen (I/Cl/Br)-0.05N/A-0.08-0.06
Carbon attached to Halogen+0.12N/A+0.09+0.10
Carbon attached to Amino-0.15-0.14N/AN/A

Analysis:

  • Charge on Phenolic Oxygen: The phenolic oxygen atom carries a significant negative charge across all molecules, indicating its high electron density and propensity to act as a hydrogen bond acceptor. The magnitude of this negative charge is slightly increased in the aminophenols due to the electron-donating nature of the amino group.

  • Charge on Amino Nitrogen: The nitrogen atom of the amino group is highly electronegative and bears a substantial negative charge, making it a potential site for protonation or coordination.

  • Charge on Halogen Atoms: Interestingly, the iodine atom in this compound has a small negative charge, which is less negative than that of chlorine in p-chlorophenol. This can be attributed to the lower electronegativity of iodine and its ability to participate in charge delocalization. The carbon atom attached to the halogen consistently shows a positive charge, indicating its electrophilic character.

Conclusion: A Synopsis for the Drug Development Professional

The DFT studies presented in this guide offer a detailed electronic portrait of this compound and its analogues. The key takeaways for researchers in drug development and materials science are:

  • Enhanced Reactivity: The presence of both amino and iodo substituents in this compound results in a reduced HOMO-LUMO gap compared to simpler aminophenols and halophenols, suggesting a higher propensity for chemical reactions.

  • Defined Reactive Sites: The Mulliken charge analysis highlights specific atoms with high electron density (phenolic oxygen, amino nitrogen) and electron deficiency (carbon attached to iodine), providing a roadmap for predicting sites of metabolic activity or chemical modification.

  • Tunable Electronic Properties: The comparative data underscores the significant influence of substituent choice and position on the electronic landscape of the phenol ring. This knowledge can be leveraged for the rational design of new molecules with tailored electronic properties for specific applications.

By providing a robust computational framework and comparative data, this guide empowers researchers to make more informed decisions in the design and development of novel phenolic compounds.

References

A Comparative Guide to the Quantitative Analysis of Impurities in 2-Amino-5-iodophenol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

For researchers, scientists, and drug development professionals, ensuring the purity of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of drug safety and efficacy. 2-Amino-5-iodophenol is a key building block in the synthesis of various pharmaceutical compounds. The presence of impurities, even at trace levels, can significantly impact the stability, safety, and therapeutic effect of the final drug product.[1] This guide provides an in-depth, objective comparison of High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS) for the quantitative analysis of impurities in this compound. We will delve into the causality behind experimental choices, present detailed, self-validating protocols, and provide comparative data to guide the selection of the most appropriate analytical method for your laboratory's needs.

The Imperative of Purity: Understanding Potential Impurities in this compound

The control of impurities is a critical aspect of pharmaceutical development mandated by regulatory bodies like the FDA and governed by guidelines from the International Council for Harmonisation (ICH).[1][2] Impurities in this compound can originate from several sources: the synthetic route, degradation, or storage.

  • Process-Related Impurities: These arise from the manufacturing process.[1] Based on common synthetic pathways for halogenated aminophenols, potential impurities include:

    • Starting Materials: Unreacted 2-aminophenol.

    • Intermediates: Incomplete reaction products.

    • Isomeric Impurities: Positional isomers such as 2-Amino-3-iodophenol or other iodinated aminophenols formed during the iodination step.

    • Over-reacted Products: Di- or tri-iodinated species.

  • Degradation Products: These form when the drug substance is exposed to stress conditions like light, heat, humidity, acid, base, or oxidation.[3][4] Identifying these is crucial for developing a stability-indicating method. Forced degradation studies are intentionally performed to generate these potential degradants and ensure the analytical method can separate them from the pure substance.[5][6]

The following diagram illustrates the general workflow for impurity profiling and analysis.

G cluster_0 Phase 1: Impurity Identification cluster_1 Phase 2: Method Development & Validation cluster_2 Phase 3: Routine Analysis Sample API Sample Batch Synthesis Review Synthesis Pathway Sample->Synthesis ForcedDeg Forced Degradation Studies (Acid, Base, Peroxide, Heat, Light) Sample->ForcedDeg PotentialImpurities Identify Potential Process & Degradation Impurities Synthesis->PotentialImpurities ForcedDeg->PotentialImpurities MethodDev Develop Separation Method (e.g., HPLC, GC) PotentialImpurities->MethodDev Validation Validate Method per ICH Q2(R1) (Specificity, LOD, LOQ, Linearity, Accuracy, Precision) MethodDev->Validation RoutineQC Routine QC Testing Validation->RoutineQC Report Quantify and Report Impurities RoutineQC->Report

Caption: General workflow for pharmaceutical impurity analysis.

Comparative Analysis of Core Analytical Techniques

The choice of analytical technique is driven by the physicochemical properties of the analyte and its impurities, as well as the specific requirements of the analysis, such as sensitivity, selectivity, and throughput.

FeatureHPLC-UVGas Chromatography-Mass Spectrometry (GC-MS)
Principle Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase, with detection via UV absorbance.Separation of volatile compounds in a gaseous mobile phase, with identification and quantification by mass-to-charge ratio.[7]
Analyte Suitability Excellent for polar, non-volatile, and thermally sensitive compounds like this compound.Requires analytes to be volatile and thermally stable. Derivatization is often necessary for polar compounds like aminophenols.[8][9]
Selectivity Good. Based on chromatographic retention time and UV spectral data. Co-elution of impurities with similar properties is possible.Excellent. Provides structural information based on mass fragmentation patterns, offering high confidence in peak identity.
Sensitivity Good (typically ng level).Very Good (typically pg level), especially with selected ion monitoring (SIM).
Throughput High. Well-suited for routine quality control environments.Moderate. Sample preparation, including derivatization, can be more time-consuming.
Cost Lower initial investment and operational costs.Higher initial investment and maintenance costs.
Typical Application Routine QC, purity assessment, content uniformity, and quantification of known impurities.[10]Identification of unknown volatile impurities, residual solvent analysis, and trace-level quantification where high specificity is required.[1]

In-Depth Protocol: HPLC-UV Method for Impurity Profiling

HPLC-UV is the workhorse for pharmaceutical impurity analysis due to its robustness, versatility, and cost-effectiveness.[11] The following protocol is designed to be a stability-indicating method, capable of separating the main component from its potential process-related and degradation impurities.

Causality Behind Experimental Choices
  • Column: A C18 (octadecylsilyl) column is chosen for its versatility in reversed-phase chromatography. It effectively separates moderately polar compounds like this compound and its likely impurities based on differences in hydrophobicity.

  • Mobile Phase: A gradient elution using a buffered aqueous phase and an organic modifier (acetonitrile) is employed. This is critical because a single isocratic mobile phase is unlikely to provide adequate resolution between the polar starting materials, the main analyte, and potentially more non-polar, di-iodinated impurities within a reasonable runtime. The phosphate buffer maintains a consistent pH to ensure reproducible retention times for the ionizable amino and phenol groups.

  • Detector: A photodiode array (PDA) or diode array detector (DAD) is preferred over a simple UV detector. It provides spectral data for each peak, which is invaluable for assessing peak purity and aiding in the tentative identification of impurities.

Experimental Workflow: HPLC-UV Analysis

G prep 1. Sample Preparation Dissolve sample in diluent to ~0.5 mg/mL sst 3. System Suitability Test Inject SST solution to verify resolution, tailing, and precision prep->sst standard 2. Standard Preparation Prepare reference standard and impurity standards standard->sst inject 4. Sample Injection Inject blank, standards, and samples sst->inject separate 5. Chromatographic Separation Gradient elution on C18 column inject->separate detect 6. PDA/UV Detection Monitor at appropriate wavelength (e.g., 230 nm) separate->detect quantify 7. Data Analysis Integrate peaks, calculate % Area or quantify against standards detect->quantify

Caption: Experimental workflow for HPLC-UV analysis.

Detailed HPLC-UV Protocol

1. Chromatographic Conditions

Parameter Setting
Column C18, 4.6 x 150 mm, 3.5 µm particle size
Mobile Phase A 20 mM Potassium Phosphate, pH 3.0
Mobile Phase B Acetonitrile
Gradient 0-5 min (10% B), 5-25 min (10-70% B), 25-30 min (70% B), 30-31 min (70-10% B), 31-35 min (10% B)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detector PDA/DAD, Detection at 230 nm
Injection Volume 10 µL

| Diluent | Mobile Phase A:Mobile Phase B (80:20 v/v) |

2. Solution Preparation

  • Sample Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of the this compound sample into a 50 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Reference Standard Solution (0.5 mg/mL): Prepare in the same manner as the Sample Solution using a certified reference standard.

  • System Suitability Solution: A solution containing the main analyte and key expected impurities at a relevant concentration (e.g., 0.5% of the analyte concentration) to demonstrate resolution.

3. Method Validation (Trustworthiness) This protocol must be validated according to ICH Q2(R1) guidelines to be considered trustworthy and reliable.[12][13] The validation process provides documented evidence that the method is suitable for its intended purpose.[2]

  • Specificity: Forced degradation studies must be performed. The sample is subjected to acidic, basic, oxidative, thermal, and photolytic stress.[3] The method is specific if it can resolve all degradation peaks from the main analyte peak.

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): Determined based on signal-to-noise ratio (typically 3:1 for LOD, 10:1 for LOQ) or standard deviation of the response.[12]

  • Linearity: Assessed using a minimum of five concentrations across the desired range (e.g., from LOQ to 150% of the specification limit for an impurity). The correlation coefficient (r²) should be >0.99.

  • Accuracy: Determined by analyzing a sample spiked with known amounts of impurities at different concentration levels (e.g., 50%, 100%, 150% of the specification limit). Recovery should be within an acceptable range (e.g., 90-110%).

  • Precision:

    • Repeatability: The variability of results from multiple preparations of the same sample on the same day by the same analyst (%RSD should be low, e.g., <5%).

    • Intermediate Precision: Assesses the influence of random events (different days, analysts, or equipment) on precision.

In-Depth Protocol: GC-MS Method for Impurity Profiling

While less common for this type of molecule in routine QC, GC-MS offers unparalleled specificity and is an excellent orthogonal technique for confirming impurity identity or for methods requiring very low detection limits.

Causality Behind Experimental Choices
  • Derivatization: this compound contains polar -NH2 and -OH groups, making it non-volatile and prone to adsorption on the GC column. Derivatization is a mandatory step. Silylation using an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a common choice. It replaces the active hydrogens on the amine and hydroxyl groups with non-polar trimethylsilyl (TMS) groups, increasing volatility and thermal stability.[8][9]

  • Column: A low-to-mid polarity column, such as a 5% phenyl / 95% dimethylpolysiloxane (e.g., DB-5 or HP-5ms), is chosen. This provides good general-purpose separation for a wide range of derivatized compounds.

  • Detector: A mass spectrometer is used for its high selectivity and ability to provide structural information from the fragmentation patterns of the analytes.

Experimental Workflow: GC-MS Analysis

G prep 1. Sample Preparation Dissolve sample in aprotic solvent (e.g., Pyridine) derivatize 2. Derivatization Add silylating agent (e.g., BSTFA). Heat to complete reaction. prep->derivatize inject 3. GC Injection Inject derivatized sample derivatize->inject separate 4. Chromatographic Separation Temperature-programmed separation on capillary column inject->separate ionize 5. Ionization & Fragmentation Electron Ionization (EI) separate->ionize detect 6. Mass Detection Scan full mass range or use Selected Ion Monitoring (SIM) ionize->detect quantify 7. Data Analysis Integrate peaks, generate spectra, quantify against standards detect->quantify

Caption: Experimental workflow for GC-MS analysis with derivatization.

Detailed GC-MS Protocol

1. Derivatization and GC-MS Conditions

Parameter Setting
Derivatizing Agent BSTFA with 1% TMCS (N,O-Bis(trimethylsilyl)trifluoroacetamide with Trimethylchlorosilane)
Reaction To 1 mg of sample in a vial, add 100 µL of pyridine and 100 µL of BSTFA. Cap and heat at 70 °C for 30 minutes.
GC Column HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness
Carrier Gas Helium, constant flow at 1.2 mL/min
Inlet Temperature 280 °C
Injection Mode Split (e.g., 20:1)
Oven Program Start at 100 °C (hold 2 min), ramp at 15 °C/min to 300 °C (hold 5 min)
MS Transfer Line 290 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV

| Scan Range | 50 - 500 amu |

2. Method Validation Considerations Validation follows the same principles as HPLC (Specificity, LOD/LOQ, etc.), but with special attention to the derivatization step. The completeness and reproducibility of the derivatization reaction must be demonstrated.

Comparative Performance Data

The following table presents hypothetical but realistic validation data to illustrate the performance differences between the two methods.

Validation ParameterHPLC-UVGC-MS (SIM Mode)Acceptance Criteria (Typical)
Specificity Stability-indicating. Resolved all degradation peaks.High. Mass spectra confirm identity.No interference at the analyte retention time.
LOD (Impurity X) 0.015%0.003% (30 ppm)Reportable
LOQ (Impurity X) 0.05%0.01% (100 ppm)S/N ≥ 10
Linearity (r²) > 0.999> 0.998≥ 0.99
Accuracy (% Recovery) 98.5 - 102.1%95.7 - 104.5%80 - 120% for impurities
Precision (%RSD) < 3.0%< 5.0%≤ 10% for impurities

Conclusion and Recommendations

Both HPLC-UV and GC-MS are powerful techniques for the quantitative analysis of impurities in this compound, but their applications are distinct.

  • For routine quality control, batch release, and stability testing , the HPLC-UV method is the superior choice. It is robust, cost-effective, high-throughput, and perfectly suited for quantifying known impurities in a regulated environment without the need for complex sample derivatization.

  • For impurity identification, structural elucidation, and as an orthogonal method for confirming results , GC-MS is invaluable. Its high sensitivity and the structural information provided by mass spectrometry make it the ideal tool for investigating unknown peaks or quantifying critical impurities at very low levels that may be challenging for UV detection.

Ultimately, a comprehensive analytical strategy in a drug development setting should leverage both techniques. HPLC-UV serves as the primary, validated method for quality control, while GC-MS (or its liquid chromatography equivalent, LC-MS) is employed during development and investigation to build a deep understanding of the impurity profile. This dual approach ensures the highest level of scientific integrity and product quality.

References

  • Coutts, R.T., Hargesheimer, E.E., Pasutto, F.M., & Baker, G.B. (n.d.). Analysis of Aniline and Aminophenols in Aqueous Solutions Using Electron Capture Gas Chromatography. Journal of Chromatographic Science, Oxford Academic. Available at: [Link][8][9]

  • Dechtiaruk, W.A., Johnson, G.F., & Solomon, H.M. (1976). Gas-chromatographic method for acetaminophen (N-acetyl-p-aminophenol) based on sequential alkylation. Clinical Chemistry, 22(6), 879-83. Available at: [Link]

  • Alsante, K.M., et al. (2014). Validation of Impurity Methods, Part II. LCGC North America. Available at: [Link]

  • Patel, K. et al. (n.d.). Analytical method validation: A brief review. ResearchGate. Available at: [Link][12]

  • MedCrave. (2016). Forced Degradation Studies. MedCrave online. Available at: [Link]

  • IRJET. (n.d.). GC-MS Method for Determination of 4-Aminophenol Impurity in Paracetamol Tablet Formulation. International Research Journal of Engineering and Technology. Available at: [Link][7]

  • PharmaState Academy. (n.d.). Analytical Method Validation. PharmaState Academy. Available at: [Link][13]

  • Step-by-Step Guide to AMV. (n.d.). Analytical Method Validation in Pharmaceuticals. Available at: [Link][2]

  • ICH. (1995). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation. Available at: [Link]

  • Singh, S., et al. (2013). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis. Available at: [Link]

  • AMSbiopharma. (2025). Impurity profiling and HPLC methods for drug quality compliance. Available at: [Link]

  • BioPharm International. (n.d.). Forced Degradation Studies for Biopharmaceuticals. Available at: [Link][3][5]

  • BioPharmaSpec. (n.d.). Forced Degradation Studies | ICH Stability Testing. Available at: [Link][6]

  • Singh, R., & Raza, K. (2013). Forced degradation and impurity profiling: Recent trends. TrAC Trends in Analytical Chemistry. Available at: [Link]

  • Blessy, M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 4(3), 159-165. Available at: [Link][4]

  • International Journal of Pharmaceutical Research and Applications. (2020). Development of Impurity Profiling Methods Using Modern Analytical Techniques. Available at: [Link][11]

  • AMSbiopharma. (2025). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Available at: [Link][1]

Sources

A Researcher's Guide to Regioselective Iodination of Phenols: Navigating the Ortho vs. Para Landscape

Author: BenchChem Technical Support Team. Date: January 2026

For chemists engaged in the synthesis of pharmaceuticals, agrochemicals, and advanced materials, the precise functionalization of aromatic rings is a cornerstone of molecular design. Iodinated phenols, in particular, are exceptionally versatile intermediates, serving as critical precursors for cross-coupling reactions like Suzuki, Sonogashira, and Heck, which form the bedrock of modern synthetic chemistry.[1] The hydroxyl group of a phenol is a powerful activating, ortho, para-directing group, a fundamental principle of electrophilic aromatic substitution (EAS).[2][3] However, this dual-directing nature presents a significant synthetic challenge: how does one selectively introduce an iodine atom at the ortho position versus the para position?

This guide provides an in-depth comparison of the strategies and underlying mechanistic principles that govern the regioselectivity of phenol iodination. We will move beyond simple protocol recitation to explore the causality behind experimental choices, empowering researchers to select and optimize conditions for their specific synthetic targets.

The Underlying Principle: Electronic vs. Steric Control

The regiochemical outcome of phenol iodination is a classic tug-of-war between electronic effects, which favor both ortho and para positions, and steric effects, which disfavor the more crowded ortho position.

The oxygen atom of the hydroxyl group donates its lone-pair electrons into the aromatic π-system through resonance, a phenomenon known as a positive mesomeric effect (+M).[4][5] This donation enriches the electron density at the carbons ortho and para to the hydroxyl group, making them highly nucleophilic and susceptible to attack by an electrophile (E⁺). The resonance structures of the phenoxide ion clearly illustrate this activation.[2][6]

Caption: Workflow for selecting ortho vs. para iodination strategies.

Comparative Data Summary

The following table summarizes representative experimental outcomes for the iodination of phenol, highlighting the impact of different reagent systems on regioselectivity.

Reagent SystemSolventTemp. (°C)ortho:para RatioYield (%)Reference
I₂ / H₂O₂WaterRT1:1.2~70% (combined)[7][8]
I₂ (aq)Water (pH 5)RT93:7Not specified[9]
NIS / p-TsOH (cat.)CH₃CNRTHighly para>90%[10]
IClAq. HClHighPredominantly paraHigh[11]
1. Tl(OAc) 2. I₂CCl₄RT>95:5~75%[12][13]
Pd(OAc)₂ / Hypervalent IodineVariousRTExclusively orthoGood to Excellent[14]

Note: Ratios and yields are highly substrate-dependent and can vary. This table serves as a general guide.

Field-Proven Experimental Protocols

To ensure reproducibility and success, the following protocols are presented with detailed, step-by-step instructions and rationale.

Protocol 1: High-Yield, Para-Selective Iodination using NIS

This protocol is based on the mild and highly regioselective method utilizing N-iodosuccinimide and a catalytic amount of p-toluenesulfonic acid. [10]It is suitable for a wide range of phenol derivatives.

Objective: To synthesize 4-iodo-3-methylphenol from m-cresol.

Materials:

  • m-cresol (1.08 g, 10.0 mmol)

  • N-Iodosuccinimide (NIS) (2.36 g, 10.5 mmol, 1.05 equiv)

  • p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) (95 mg, 0.5 mmol, 0.05 equiv)

  • Acetonitrile (CH₃CN), anhydrous (50 mL)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aq. NaCl)

  • Ethyl acetate (EtOAc)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add m-cresol (10.0 mmol) and anhydrous acetonitrile (50 mL). Stir at room temperature until the phenol is fully dissolved.

  • Reagent Addition: Add NIS (1.05 equiv) and p-TsOH·H₂O (0.05 equiv) to the solution.

    • Causality: Using a slight excess of NIS ensures complete consumption of the starting material. The catalytic acid activates the NIS, accelerating the electrophilic substitution.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. The reaction is typically complete within 1-3 hours. Monitor the progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting phenol spot is consumed.

  • Workup - Quenching: Upon completion, pour the reaction mixture into a separatory funnel containing 50 mL of water. Add saturated aqueous Na₂S₂O₃ dropwise until the orange/brown color of excess iodine dissipates.

    • Causality: Sodium thiosulfate reduces any unreacted NIS and I₂, preventing them from complicating purification.

  • Workup - Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers.

  • Workup - Washing: Wash the combined organic layers sequentially with saturated aqueous NaHCO₃ (50 mL) to remove the acidic catalyst, followed by brine (50 mL).

    • Causality: The bicarbonate wash is crucial for removing p-TsOH, which can interfere with subsequent steps or purification.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent in vacuo using a rotary evaporator.

  • Purification: The resulting crude product can be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 4-iodo-3-methylphenol.

    • Expected Outcome: High yield (>90%) of the para-iodinated product with excellent regioselectivity.

Protocol 2: High-Yield, Ortho-Selective Iodination using Thallium(I) Acetate

This protocol demonstrates the power of chelation control for achieving high ortho-selectivity, based on the work of Cambie et al. [12][13]CRITICAL SAFETY NOTE: Thallium salts are extremely toxic and cumulative poisons. This procedure must be performed in a certified fume hood with appropriate personal protective equipment (gloves, lab coat, safety glasses) and all thallium-containing waste must be disposed of according to institutional hazardous waste protocols.

Objective: To synthesize 2-iodophenol from phenol.

Materials:

  • Phenol (0.94 g, 10.0 mmol)

  • Thallium(I) acetate (Tl(OAc)) (2.63 g, 10.0 mmol, 1.0 equiv)

  • Iodine (I₂) (2.54 g, 10.0 mmol, 1.0 equiv)

  • Carbon tetrachloride (CCl₄), anhydrous (50 mL) (Note: CCl₄ is a carcinogen and ozone-depleting substance; chloroform can often be used as a substitute)

  • Diethyl ether

  • Dilute hydrochloric acid (HCl), 1 M

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Formation of Thallium Phenoxide: In a 100 mL flask protected from light (e.g., wrapped in aluminum foil), dissolve phenol (10.0 mmol) and thallium(I) acetate (10.0 mmol) in anhydrous CCl₄ (50 mL). A precipitate of thallium(I) phenoxide will form.

    • Causality: The formation of the thallium(I) phenoxide salt is the key step. This species will direct the iodination to the ortho position.

  • Iodination: Add a solution of iodine (10.0 mmol) in CCl₄ (20 mL) dropwise to the stirred suspension over 15 minutes.

  • Reaction: Stir the mixture at room temperature for 24 hours, protected from light. The reaction progress can be monitored by TLC. A precipitate of thallium(I) iodide (TlI) will form.

  • Workup - Filtration: After the reaction is complete, filter the mixture through a pad of celite to remove the insoluble thallium(I) iodide precipitate. Wash the filter cake with a small amount of diethyl ether.

    • Causality: This step removes the toxic thallium byproduct as a solid, which is essential for both safety and product purity.

  • Workup - Washing: Transfer the filtrate to a separatory funnel and wash it with 1 M HCl (2 x 30 mL) to remove any remaining thallium salts, and then with water (30 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and carefully remove the solvent by rotary evaporation.

  • Purification: The crude product can be purified by distillation under reduced pressure or by column chromatography to yield pure 2-iodophenol.

    • Expected Outcome: Good yield (~75-85%) with very high selectivity for the ortho-iodinated product.

Conclusion

The regioselective iodination of phenols is a solvable but non-trivial challenge that hinges on a clear understanding of the interplay between electronic and steric effects. While para-iodination is the sterically favored and more common outcome, achievable with a variety of reagents like NIS or I₂/H₂O₂, selective ortho-iodination is also attainable through carefully designed strategies. Chelation-controlled methods, though often employing toxic reagents, provide a powerful blueprint for directing electrophiles to the more hindered position. For modern applications, the development of catalytic C-H activation methods represents the future of highly selective, efficient, and safer ortho-functionalization. By understanding the causal mechanisms behind these protocols, researchers can confidently select the optimal path to their desired iodophenol intermediates, accelerating discovery in drug development and beyond.

References

  • Radner, F. (1985). Kinetics of Iodination of Phenol & Substituted Phenols By N -Iodosuccinimide. Journal of the Indian Chemical Society.
  • Stavrou, E., et al. (2023). A New Rapid and Specific Iodination Reagent for Phenolic Compounds. Molecules. [Link]

  • Christiansen, J.V., & Carlsen, L. (1990). Iodination of phenol.
  • Shimizu, T. (2022). Iodination of phenols, phenol ethers, anilines, and aniline-related compounds. Chemia. [Link]

  • Mbatia, H. W., et al. (2011). Iodination of anilines and phenols with 18-crown-6 supported ICl2−. Organic & Biomolecular Chemistry. [Link]

  • Chemistry Steps. (n.d.). Reactions of Phenols. Chemistry Steps. [Link]

  • Aakash Institute. (n.d.). Directive Influence of Groups on Electrophilic Aromatic Substitution. Aakash Institute. [Link]

  • Bansal, S., et al. (2014). Regioselective Iodination of Chlorinated Aromatic Compounds Using Silver Salts. Molecules. [Link]

  • Tohma, H., & Kita, Y. (2004). Oxidation of Phenolic Compounds with Organohypervalent Iodine Reagents. Hypervalent Iodine Chemistry.
  • Wikipedia. (n.d.). Phenol oxidation with hypervalent iodine reagents. Wikipedia. [Link]

  • Prakash, O., et al. (2004). Regioselective Iodination of Phenol and Analogues Using N-Iodosuccinimide and p-Toluenesulfonic Acid. Synthetic Communications. [Link]

  • Chemistry Stack Exchange. (2015). Why is OH group activating towards electrophilic aromatic substitution? Chemistry Stack Exchange. [Link]

  • ChemTalk. (n.d.). Directing Effects. ChemTalk. [Link]

  • ResearchGate. (n.d.). Proposed mechanism for the oxidation of ortho substituted phenols by iodine(V) reagents. ResearchGate. [Link]

  • Organic Chemistry Portal. (n.d.). Iodination - Common Conditions. Organic Chemistry Portal. [Link]

  • Gallo, R. D. C., et al. (2010). Efficient and selective iodination of phenols promoted by iodine and hydrogen peroxide in water. Journal of the Brazilian Chemical Society. [Link]

  • Barluenga, J., et al. (2015). Highly Regioselective Iodination of Arenes via Iron(III)-Catalyzed Activation of N-Iodosuccinimide. Organic Letters. [Link]

  • The Hive. (2000). Iodination via NIS -- various conditions. Hive Chemistry Discourse. [Link]

  • Mu, Y., et al. (2008). A green reagent for the iodination of phenols. Tokyo University of Science. [Link]

  • LibreTexts Chemistry. (2022). 16.5: An Explanation of Substituent Effects. LibreTexts Chemistry. [Link]

  • Master Organic Chemistry. (2017). Activating and Deactivating Groups In Electrophilic Aromatic Substitution. Master Organic Chemistry. [Link]

  • Cambie, R. C., et al. (1976). Selective Iodination of Phenols in the ortho-Position. Journal of the Chemical Society, Perkin Transactions 1. [Link]

  • Bracco Imaging S.p.A. (2011). Process for the iodination of phenolic derivatives.
  • Hajipour, A. R., & Ruoho, A. E. (2004). Highly selective iodination of phenols using potassium iodide and benzyltriphenylphosphonium peroxymonosulfate. Journal of Chemical Research. [Link]

  • Cambie, R. C., et al. (1976). Selective iodination of phenols in the ortho-position. Journal of the Chemical Society, Perkin Transactions 1. [Link]

  • Gallo, R. D. C., et al. (2010). Efficient and selective iodination of phenols promoted by iodine and hydrogen peroxide in water. Semantic Scholar. [Link]

  • Reddy, V. M., et al. (2015). Pd(II) catalyzed ortho C-H iodination of phenylcarbamates at room temperature using cyclic hypervalent iodine reagents. Organic & Biomolecular Chemistry. [Link]

  • Wu, X., et al. (2022). Ortho-selective C–H arylation of phenols with N-carboxyindoles under Brønsted acid- or Cu(i)-catalysis. Chemical Science. [Link]

  • Gallo, R. D. C., et al. (2010). Efficient and Selective Iodination of Phenols Promoted by Iodine and Hydrogen Peroxide in Water. ResearchGate. [Link]

Sources

Efficacy of 2-Amino-5-iodophenol in specific synthetic transformations

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of a Dual-Functionality Reagent

In the landscape of synthetic organic chemistry, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. 2-Amino-5-iodophenol emerges as a reagent of significant interest, offering a unique combination of functionalities within a single, readily accessible scaffold. Its structure, featuring a nucleophilic aminophenol core and a reactive carbon-iodine bond, positions it as a versatile precursor for a range of high-value transformations.

This guide provides an in-depth technical comparison of this compound's performance in two pivotal classes of synthetic transformations: the synthesis of benzoxazoles and palladium-catalyzed cross-coupling reactions. We will explore the causality behind its reactivity, present comparative data against common alternatives, and provide detailed, field-proven protocols for its application. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful building block in their synthetic endeavors.

Section 1: The Synthesis of Benzoxazoles: A Comparative Analysis

The benzoxazole motif is a privileged scaffold in medicinal chemistry, appearing in numerous biologically active compounds.[1] The most common route to this heterocycle involves the condensation and subsequent cyclization of a 2-aminophenol with a carbonyl-containing functional group, such as an aldehyde, carboxylic acid, or ketone.[2][3]

Mechanistic Considerations and the Role of the Iodo-Substituent

The formation of a benzoxazole from a 2-aminophenol and an aldehyde typically proceeds through the initial formation of a Schiff base, followed by an intramolecular cyclization and subsequent oxidative aromatization to yield the final product. The electronic nature of substituents on the aminophenol ring can significantly influence the rate and efficiency of this transformation.

The iodine atom at the 5-position of this compound exerts a mild electron-withdrawing inductive effect, which can subtly modulate the nucleophilicity of the amino and hydroxyl groups. While strongly deactivating groups can hinder the reaction, the balanced electronic profile of the iodo-substituent generally permits efficient cyclization under various catalytic conditions. Its primary value, however, lies in its preservation as a reactive handle for subsequent functionalization, a feature absent in simpler analogs like 2-aminophenol or 2-amino-4-chlorophenol.

Comparative Performance in Benzoxazole Synthesis

The following table summarizes typical yields and conditions for benzoxazole synthesis using various 2-aminophenol precursors. This data, compiled from literature sources, illustrates the comparable efficacy of this compound in the primary heterocycle formation step.

2-Aminophenol PrecursorReaction PartnerCatalyst/ConditionsYield (%)Reference
2-AminophenolAromatic AldehydeTiO₂–ZrO₂ catalyst, 60 °C83-93%[2]
2-AminophenolAromatic AldehydeBrønsted acidic ionic liquid, 130 °C85-98%[2]
2-Amino-4-chlorophenolBenzaldehyde DerivativesLAIL@MNP, Sonication, 70 °CModerate-Good[3]
2-Aminophenolβ-DiketonesTsOH·H₂O, CuI, 80 °C64-89%[4]
This compound Aromatic AldehydeAcid or Metal Catalyst (Typical)Expected Good-Excellent(Inferred)

Note: Direct comparative studies for this compound under identical conditions are limited; however, its performance is expected to be in line with other halogenated aminophenols.

Experimental Protocol: Synthesis of 6-Iodo-2-phenyl-1,3-benzoxazole

This protocol describes a robust method for the synthesis of a 6-iodobenzoxazole derivative, which retains the iodine atom for further synthetic elaboration.

Materials:

  • This compound (1.0 eq)

  • Benzaldehyde (1.05 eq)

  • p-Toluenesulfonic acid (p-TSA) (0.1 eq)

  • Toluene

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica Gel for column chromatography

  • Hexane/Ethyl Acetate solvent system

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add this compound (1.0 eq), benzaldehyde (1.05 eq), and a catalytic amount of p-TSA (0.1 eq).

  • Add sufficient toluene to suspend the reagents.

  • Heat the mixture to reflux. Water generated during the reaction will be collected in the Dean-Stark trap.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the toluene under reduced pressure using a rotary evaporator.

  • Dissolve the crude residue in ethyl acetate and wash with a saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure 6-iodo-2-phenyl-1,3-benzoxazole.

Workflow for Benzoxazole Synthesis

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Reactants: - this compound - Benzaldehyde - p-TSA in Toluene reflux Heat to Reflux (with Dean-Stark Trap) reagents->reflux monitor Monitor by TLC reflux->monitor Periodically concentrate Concentrate in vacuo monitor->concentrate Upon Completion extract Aqueous Workup (EtOAc, NaHCO₃, Brine) concentrate->extract purify Column Chromatography extract->purify product Isolated Product: 6-Iodo-2-phenyl-1,3-benzoxazole purify->product

Caption: Experimental workflow for 6-iodobenzoxazole synthesis.

Section 2: Palladium-Catalyzed Cross-Coupling: Unlocking Molecular Diversity

The true synthetic power of this compound is realized in palladium-catalyzed cross-coupling reactions. The carbon-iodine bond is significantly more reactive in the key oxidative addition step of the catalytic cycle compared to analogous carbon-bromine or carbon-chlorine bonds.[5] This enhanced reactivity allows for milder reaction conditions, lower catalyst loadings, and broader substrate scope, making it an ideal choice for constructing complex molecules.

Transformation 2a: The Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction, which forges a C-C bond between an organoboron species and an organic halide, is a cornerstone of modern organic synthesis.[5][6] The high reactivity of the C-I bond in this compound makes it an exceptional substrate for this transformation.

Catalytic Cycle for Suzuki-Miyaura Coupling:

Suzuki_Cycle pd0 Pd(0)L₂ pdi R¹-Pd(II)-I pd0->pdi Oxidative Addition (R¹-I) pdii R¹-Pd(II)-R² pdi->pdii Transmetalation (R²-B(OR)₂) pdii->pd0 Reductive Elimination product R¹-R² pdii->product

Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.

Comparative Reactivity of Aryl Halides:

Aryl Halide (Ar-X)Relative Rate of Oxidative AdditionTypical Reaction Temperature
Ar-I~10³Room Temp to 80 °C
Ar-Br~180 °C to 110 °C
Ar-Cl~10⁻³>100 °C (often requires specialized ligands)

Experimental Protocol: Suzuki-Miyaura Coupling of this compound

Materials:

  • A derivative of this compound (e.g., N-acetylated or the benzoxazole from Section 1) (1.0 eq)

  • Arylboronic Acid (1.2 eq)

  • Palladium(II) Acetate (Pd(OAc)₂) (2 mol%)

  • Triphenylphosphine (PPh₃) (8 mol%) or other suitable ligand

  • Potassium Carbonate (K₂CO₃) (2.0 eq)

  • 1,4-Dioxane/Water (4:1 mixture)

Procedure:

  • In an oven-dried Schlenk flask, combine the this compound derivative (1.0 eq), arylboronic acid (1.2 eq), Pd(OAc)₂ (0.02 eq), PPh₃ (0.08 eq), and K₂CO₃ (2.0 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the degassed 1,4-dioxane/water solvent mixture via syringe.

  • Heat the reaction mixture to 80-90 °C with stirring.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the mixture, dilute with ethyl acetate, and filter through a pad of Celite to remove the catalyst.

  • Wash the filtrate with water and brine, then dry over anhydrous MgSO₄.

  • Concentrate the solution and purify the product by column chromatography or recrystallization.

Transformation 2b: The Sonogashira Coupling

The Sonogashira coupling enables the synthesis of aryl alkynes by reacting an aryl halide with a terminal alkyne, co-catalyzed by palladium and copper complexes. This transformation is highly efficient with iodo-substrates like this compound, providing direct access to rigid, linear scaffolds valuable in materials science and as precursors for more complex heterocyclic systems.

Experimental Protocol: Sonogashira Coupling of this compound

Materials:

  • A protected derivative of this compound (1.0 eq)

  • Terminal Alkyne (1.2 eq)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (3 mol%)

  • Copper(I) Iodide (CuI) (5 mol%)

  • Triethylamine (TEA)

  • Tetrahydrofuran (THF)

Procedure:

  • To an oven-dried Schlenk flask under an inert atmosphere, add the protected this compound derivative (1.0 eq), Pd(PPh₃)₂Cl₂ (0.03 eq), and CuI (0.05 eq).

  • Add degassed THF and triethylamine.

  • Add the terminal alkyne (1.2 eq) dropwise via syringe.

  • Stir the reaction at room temperature or with gentle heating (e.g., 40-50 °C) until the starting material is consumed (monitor by TLC).

  • Upon completion, dilute the reaction mixture with diethyl ether and filter through Celite to remove catalyst residues.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Summary and Outlook

This compound is a uniquely powerful bifunctional building block. Its efficacy in classical transformations such as benzoxazole synthesis is comparable to that of simpler aminophenols, with the crucial advantage of retaining a reactive handle for downstream diversification. It is in the realm of palladium-catalyzed cross-coupling that the C-I bond provides a distinct advantage, enabling facile Suzuki and Sonogashira couplings under mild conditions that are often challenging for the corresponding bromo- and chloro-analogs.

By leveraging this dual reactivity, researchers can efficiently construct complex molecular frameworks, moving from heterocycle formation to C-C bond formation in a logical and high-yielding synthetic sequence. The strategic application of this compound can significantly shorten synthetic routes, enhance molecular diversity, and accelerate the discovery of novel bioactive compounds and advanced materials.

References

  • Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. (2023). National Institutes of Health. [Link]

  • Synthesis of Benzoxazoles from 2-Aminophenols and β-Diketones Using a Combined Catalyst of Brønsted Acid and Copper Iodide. (2014). Organic Chemistry Portal. [Link]

  • Benzoxazole synthesis. Organic Chemistry Portal. [Link]

  • A green approach for the synthesis of 2-substituted benzoxazoles and benzothiazoles via coupling/cyclization reactions. (2021). National Institutes of Health. [Link]

  • Various pathways for benzoxazole synthesis using 2-aminophenol with different substrates. ResearchGate. [Link]

  • This compound | C6H6INO. PubChem, National Institutes of Health. [Link]

  • PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. (2010). The Royal Swedish Academy of Sciences. [Link]

  • Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. ResearchGate. [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 2-Amino-5-iodophenol

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher, scientist, or drug development professional, the integrity of your work extends beyond the benchtop; it encompasses the entire lifecycle of the chemical reagents you employ. The proper disposal of these materials is not merely a regulatory hurdle but a cornerstone of laboratory safety, environmental stewardship, and scientific responsibility. This guide provides a detailed, step-by-step protocol for the safe and compliant disposal of 2-Amino-5-iodophenol (CAS No. 99968-80-6), ensuring that your commitment to excellence is reflected in every aspect of your research.

Understanding the Compound: The 'Why' Behind the 'How'

This compound is a halogenated aromatic amine. This classification is critical as it dictates the compound's potential hazards and, consequently, its disposal pathway. The presence of an iodine atom on the benzene ring places it in the category of halogenated organic compounds, which are subject to specific disposal regulations due to their potential to form persistent and toxic byproducts if not handled correctly. The aminophenol structure suggests potential for toxicity, skin and eye irritation, and possible mutagenicity, characteristics common to many aromatic amines.

Hazard Profile Summary

Proper handling and disposal are predicated on a thorough understanding of the potential risks. The following table summarizes the likely hazard classifications for this compound based on available data for analogous compounds.

Hazard ClassificationDescriptionPrimary Disposal ConcernSupporting Evidence
Acute Toxicity (Oral, Dermal, Inhalation) Harmful if swallowed, in contact with skin, or if inhaled.[1][3]Prevention of exposure to personnel during handling and disposal; avoidance of environmental release.SDS for 2-iodophenol and other related compounds indicate Category 4 toxicity.[1][3]
Skin & Eye Irritation Causes skin irritation and serious eye irritation.[1][3]Use of appropriate Personal Protective Equipment (PPE) is mandatory during all handling and disposal steps.Analogous compounds are classified as skin and eye irritants.[1][3]
Germ Cell Mutagenicity Suspected of causing genetic defects.Minimizing exposure and preventing environmental contamination due to long-term health risks.A related aminophenol derivative is classified as a suspected mutagen.
Environmental Hazard Potentially harmful or toxic to aquatic life with long-lasting effects.[2][4]Strict adherence to disposal protocols is necessary to prevent contamination of waterways and ecosystems.Halogenated organic compounds are often persistent in the environment.[2]

Step-by-Step Disposal Protocol

The following protocol is designed to provide a clear, actionable workflow for the disposal of this compound, from the point of generation to final removal by a licensed waste management service.

Step 1: Immediate Waste Segregation at the Source

The fundamental principle of chemical waste management is segregation. Never mix this compound waste with non-hazardous trash or other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.

  • Designate a Waste Container: Use a dedicated, properly labeled hazardous waste container for all this compound waste.

    • Solid Waste: This includes the pure compound, contaminated weighing papers, gloves, and disposable labware. The container should be a wide-mouth, screw-cap polyethylene or glass jar.

    • Liquid Waste: For solutions containing this compound, use a sealable, chemical-resistant (e.g., glass or HDPE) container.

  • Labeling: The container must be labeled immediately upon the first addition of waste. The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The associated hazards (e.g., "Toxic," "Irritant")

    • The date of first accumulation.

Step 2: Handling and Personal Protective Equipment (PPE)

All handling of this compound and its waste must be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.[1] The required PPE includes:

  • Gloves: Chemical-resistant gloves (e.g., nitrile) are essential. Always inspect gloves before use and practice proper removal techniques to avoid skin contact.[1]

  • Eye Protection: Safety glasses with side shields or chemical splash goggles are mandatory.

  • Lab Coat: A standard laboratory coat must be worn and kept buttoned.

  • Closed-toe Shoes: Footwear that fully covers the foot is required.

Step 3: Spill Management

In the event of a spill, the cleanup materials must also be disposed of as hazardous waste.

  • Alert Personnel: Notify others in the immediate area.

  • Don Appropriate PPE: Ensure you are wearing the full PPE described above.

  • Contain the Spill: For solid spills, gently cover with an absorbent material like vermiculite or sand to prevent dust from becoming airborne. Do not sweep dry powder.

  • Collection: Carefully scoop the contained material into your designated this compound hazardous waste container.

  • Decontamination: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., ethanol), followed by soap and water. The contaminated cloths must also be placed in the hazardous waste container.[5]

Step 4: Storage Pending Disposal

Store the sealed and labeled hazardous waste container in a designated satellite accumulation area. This area should be:

  • At or near the point of generation.

  • Under the control of the laboratory personnel.

  • Away from incompatible materials, particularly strong oxidizing agents.[2]

  • In a cool, dry, and well-ventilated location.

Step 5: Final Disposal Pathway

As a halogenated organic compound, this compound is not suitable for drain disposal or landfill. The scientifically accepted and regulatory-compliant method of disposal is incineration by a licensed hazardous waste management facility.

  • Mechanism of Action: High-temperature incineration (typically >850°C) in a facility equipped with advanced flue gas cleaning systems is necessary to destroy the organic structure of the molecule and to scrub the resulting iodine-containing gases (e.g., hydrogen iodide) from the emissions.[6][7] This prevents the release of harmful substances into the atmosphere.

  • Regulatory Basis: The U.S. Environmental Protection Agency (EPA) regulates the disposal of halogenated organic compounds. While this compound may not be explicitly listed, it falls under the characteristic hazardous waste regulations if it exhibits toxicity, and its disposal is managed under the broader framework for such chemical classes.[8][9]

Workflow for Disposal of this compound

G cluster_lab In the Laboratory cluster_ehs EHS / Waste Management A Generation of This compound Waste B Wear Full PPE (Gloves, Goggles, Lab Coat) A->B E Schedule Waste Pickup with EHS C Segregate into Labeled Hazardous Waste Container B->C D Store in Satellite Accumulation Area C->D D->E Lab Responsibility Ends F Transport to Licensed Hazardous Waste Facility E->F G High-Temperature Incineration with Flue Gas Scrubbing F->G H Compliant Destruction & Final Disposal G->H

Caption: Decision workflow for the safe disposal of this compound.

Conclusion: A Commitment to Safety and Integrity

The proper disposal of this compound is a non-negotiable aspect of responsible chemical research. By understanding its potential hazards as a halogenated aromatic amine and adhering to a strict protocol of segregation, proper PPE usage, and compliant disposal via high-temperature incineration, you uphold the highest standards of safety and environmental protection. This diligence ensures that your scientific contributions are built upon a foundation of integrity, from initial experiment to final waste disposal. Always consult your institution's specific EHS guidelines, as local regulations may vary.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 19877051, this compound. Retrieved from [Link]

  • A Material Safety Data Sheet 2-IODOPHENOL. (n.d.).
  • Reddit. (2018, May 17). How can I break down 4-aminophenol to something harmless?. r/chemistry. Retrieved from [Link]

  • The University of Texas at Austin Environmental Health and Safety. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]

  • Tietze, S. (n.d.). Removal of volatile, organic iodines from vented containment gas streams by wet-scrubbing during severe nuclear accidents. CERN Indico. Retrieved from [Link]

  • Environmental Protection Agency. (n.d.). Waste Classification. Retrieved from [Link]

  • REMONDIS SAVA. (n.d.). Iodine recovery facility. Retrieved from [Link]

  • Google Patents. (n.d.). US3717680A - PURIFICATION OF p-AMINOPHENOL.
  • Taghipour, F. (1999). The Impact of Organic Compounds on Iodine Behaviour under Conditions Relating to Nuclear Reactor Accidents. University of Toronto.
  • Environmental Protection Agency. (n.d.). EPA HAZARDOUS WASTE CODES.
  • U.S. Environmental Protection Agency. (n.d.). Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume XI Organic Compounds.
  • ACTenviro. (2025, March 20). EPA Waste Codes List: A Comprehensive Guide to Hazardous Waste Classification. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Hazardous Waste Listings. Retrieved from [Link]

  • Alexander, B. M., & Doty, J. W. (1982). Radioiodine control in incinerator offgas. OSTI.GOV. Retrieved from [Link]

  • INIS-IAEA. (1988, November 1). Iodine removing method in organic solvent. Retrieved from [Link]

  • Google Patents. (n.d.). US4440954A - Process for the purification of p-aminophenol.

Sources

A Guide to the Safe Handling of 2-Amino-5-iodophenol: Personal Protective Equipment, Operational Protocols, and Disposal

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists in drug development, our work with novel chemical compounds is foundational to innovation. Yet, this exploration demands an unwavering commitment to safety. This guide provides essential, immediate safety and logistical information for handling 2-Amino-5-iodophenol, a compound that, while valuable, requires meticulous handling due to its potential hazards. This document moves beyond a simple checklist, offering a procedural framework grounded in the causality of safety measures to ensure a secure laboratory environment.

Chemical Profile and Hazard Overview

This compound (CAS No. 99968-80-6) is an aromatic amine and an iodinated compound.[1][2] Its chemical structure informs its potential reactivity and toxicological profile. According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified with the following hazards:

  • H302: Harmful if swallowed[3]

  • H315: Causes skin irritation[3]

  • H319: Causes serious eye irritation[3]

Given these classifications, a comprehensive personal protective equipment (PPE) strategy is the first line of defense against accidental exposure.

Personal Protective Equipment (PPE): A Multi-Layered Defense

When handling this compound, a multi-layered approach to PPE is crucial. This is not merely about donning gear, but about understanding the why behind each piece of equipment. The following table outlines the recommended PPE, categorized by the level of protection.

Protection LevelEquipmentRationale and Best Practices
Primary Engineering Control Certified Chemical Fume HoodA fume hood is the most critical piece of equipment to minimize the inhalation of any dust or vapors that may be generated.[4] All weighing and handling of the solid compound, as well as the preparation of solutions, should be conducted within a certified and properly functioning chemical fume hood.
Eye and Face Protection Chemical Splash Goggles and Face ShieldGoggles are essential to protect against splashes, while a face shield offers broader protection, especially when handling larger quantities or during reactions that could splash.[4][5]
Hand Protection Chemical-Resistant Gloves (Nitrile or Neoprene)To prevent skin contact, chemical-resistant gloves are mandatory.[4] Aromatic amines can permeate some glove materials; therefore, it is advisable to wear two pairs of gloves (double-gloving) and to change them frequently, especially if contamination is suspected.[4][6][7][8]
Body Protection Flame-Resistant Laboratory CoatA flame-resistant lab coat protects the skin and personal clothing from contamination.[4]
Foot Protection Closed-Toe, Chemical-Resistant ShoesTo protect feet from spills and falling objects, closed-toe shoes made of a chemical-resistant material are required.[4]
Respiratory Protection NIOSH-Approved RespiratorA NIOSH-approved respirator is necessary when working outside of a fume hood or if engineering controls are insufficient to control airborne concentrations.[4][5][9] The specific type of respirator will depend on the potential concentration and should be determined by a formal risk assessment.

PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when handling this compound.

PPE_Selection start Start: Handling this compound fume_hood Work in a Chemical Fume Hood start->fume_hood goggles_shield Wear Chemical Splash Goggles & Face Shield fume_hood->goggles_shield gloves Wear Chemical-Resistant Gloves (Double-Gloved) goggles_shield->gloves lab_coat Wear a Flame-Resistant Lab Coat gloves->lab_coat shoes Wear Closed-Toe, Chemical-Resistant Shoes lab_coat->shoes outside_hood Is work outside a fume hood? shoes->outside_hood respirator Wear NIOSH-Approved Respirator outside_hood->respirator Yes end_op Proceed with Operation outside_hood->end_op No respirator->end_op

Caption: PPE Selection Workflow for Handling this compound.

Operational Plan: From Preparation to Decontamination

A systematic approach to handling this compound is essential for both safety and the integrity of your experiment.

Step 1: Pre-Handling Preparation

  • Risk Assessment: Before beginning any work, conduct a thorough risk assessment for the planned experiment. This should include a review of the Safety Data Sheet (SDS) for this compound and any other chemicals being used.[4]

  • Emergency Equipment Check: Ensure that a safety shower, eyewash station, and fire extinguisher are readily accessible and in good working order.[4][5]

  • Gather Materials: Assemble all necessary equipment and reagents before you begin.

Step 2: Handling the Compound

  • Don PPE: Put on all required PPE as outlined in the table above before entering the designated handling area.[4]

  • Weighing: When weighing the solid compound, use a balance located inside the fume hood or in a ventilated balance enclosure to minimize the risk of inhaling dust particles.[4]

  • Dissolving: When preparing solutions, add the solid this compound to the solvent slowly to prevent splashing.[4]

  • Reactions: For chemical reactions, use appropriate glassware and ensure the apparatus is securely set up within the fume hood.[4]

Step 3: Post-Handling Decontamination

  • Wipe Down: After completing your work, wipe down the work area in the fume hood with an appropriate solvent and cleaning agent.[4]

  • PPE Removal: Remove PPE in the correct order to avoid cross-contamination. Gloves should be removed last.

  • Hand Washing: Wash your hands thoroughly with soap and water after removing your gloves.[10]

Disposal Plan: Managing Waste Safely and Responsibly

Proper disposal of this compound and any contaminated materials is a critical final step. Chemical waste generators must adhere to local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[11][12]

Waste Segregation and Labeling

  • Separate Waste Streams: Do not mix different types of chemical waste.[12]

  • Designated Containers: Collect waste in containers that are compatible with the chemical.[12]

  • Clear Labeling: All hazardous waste containers must be clearly labeled with the words "HAZARDOUS WASTE," the full chemical name (not abbreviations or formulas), and the approximate percentage of each component.[12]

Container Management

  • Keep Containers Closed: Hazardous waste containers must be kept tightly capped at all times, except when adding waste.[12]

  • Segregate by Compatibility: Store waste containers segregated by chemical compatibility to prevent dangerous reactions.[12]

Operational and Disposal Workflow

The following diagram outlines the integrated workflow for safely handling and disposing of this compound.

Operational_Disposal_Workflow cluster_ops Operational Steps cluster_disposal Disposal Steps prep Step 1: Pre-Handling Preparation (Risk Assessment, Emergency Equipment Check) handling Step 2: Handling in Fume Hood (Weighing, Dissolving, Reactions) prep->handling decon Step 3: Post-Handling Decontamination (Wipe Down, PPE Removal, Hand Washing) handling->decon segregate Segregate Waste (Solid, Liquid, Contaminated PPE) decon->segregate label_waste Label Hazardous Waste Container segregate->label_waste store_waste Store Container Securely (Capped & Segregated) label_waste->store_waste request_pickup Request Hazardous Material Pickup store_waste->request_pickup

Caption: Operational and Disposal Workflow for this compound.

By adhering to these detailed protocols, researchers can confidently and safely work with this compound, ensuring both personal safety and the integrity of their scientific endeavors. This guide serves as a foundational document; always consult your institution's specific safety guidelines and the most current Safety Data Sheet.

References

  • Vertex AI Search. (n.d.). How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide.
  • BenchChem. (2025). Personal protective equipment for handling 6-Bromocinnolin-4-amine.
  • U.S. Environmental Protection Agency. (2025). Personal Protective Equipment.
  • ChemicalBook. (n.d.). This compound | 99968-80-6.
  • Sigma-Aldrich. (n.d.). 2-Amino-5-iodo-phenol | 99968-80-6.
  • Vo, E., Berardinelli, S. P., Hall, R. C., & El Ayouby, N. (2000). A Quantitative Study of Aromatic Amine Permeation Through Protective Gloves Using Amine Adsorptive Pads. AIHAJ - American Industrial Hygiene Association, 61(6).
  • Calibre Chemicals. (n.d.). Safety and Handling of Methyl Iodide in the Laboratory.
  • Vo, E., Berardinelli, S. P., Hall, R. C., & El Ayouby, N. (2000). A quantitative study of aromatic amine permeation through protective gloves using amine adsorptive pads. AIHAJ, 61(6), 837-41.
  • Fisher Scientific. (2010). SAFETY DATA SHEET.
  • Covetrus. (n.d.). NeogenVet® Organic Iodide Powder Safety Data Sheet.
  • LookChem. (n.d.). This compound.
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.
  • Biochem Chemopharma. (n.d.). SAFETY DATA SHEET SDS/MSDS 2-AMINOPHENOL MSDS CAS: 000095-55-6.
  • Revvity. (n.d.). Iodine-125 handling precautions.
  • Fisher Scientific. (2012). SAFETY DATA SHEET.
  • Purdue University, College of Engineering. (n.d.). Guidelines: Handling and Disposal of Chemicals.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.